1-methyl-D-Proline
Beschreibung
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Eigenschaften
IUPAC Name |
(2R)-1-methylpyrrolidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2/c1-7-4-2-3-5(7)6(8)9/h5H,2-4H2,1H3,(H,8,9)/t5-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWLQUGTUXBXTLF-RXMQYKEDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC1C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCC[C@@H]1C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80357529 | |
| Record name | 1-methyl-D-Proline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80357529 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58123-62-9 | |
| Record name | 1-methyl-D-Proline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80357529 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2R)-1-methylpyrrolidine-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
what is the structure of 1-methyl-D-proline
An In-depth Technical Guide to the Structure of 1-Methyl-D-Proline
Introduction
This compound is a synthetic derivative of D-proline, a non-proteinogenic amino acid. Its structure is characterized by a pyrrolidine ring, a carboxylic acid functional group, and a methyl group attached to the ring's nitrogen atom. This unique combination of features imparts significant conformational rigidity and specific stereochemistry, making it a valuable building block in medicinal chemistry and organic synthesis. For researchers and drug development professionals, a thorough understanding of its molecular architecture is crucial for leveraging its properties in the design of novel therapeutics and chiral catalysts. This guide provides a detailed examination of the structure of this compound, its physicochemical properties, and the implications of its structure on its chemical behavior and applications.
Part 1: Core Molecular Architecture
The structure of this compound is best understood by examining its fundamental components and their spatial arrangement.
Fundamental Components
This compound is composed of three key structural features:
-
Pyrrolidine Ring: A five-membered saturated heterocycle containing four carbon atoms and one nitrogen atom. This cyclic structure is a defining feature of all proline analogues and is the primary source of their conformational rigidity compared to other amino acids.[1][2]
-
Carboxylic Acid Group: A -COOH group attached to the carbon atom at the 2-position of the pyrrolidine ring (the α-carbon). This group is responsible for the acidic properties of the molecule.
-
N-Methyl Group: A methyl (-CH3) group that replaces the hydrogen atom on the nitrogen (N1) of the pyrrolidine ring. This modification transforms the secondary amine of D-proline into a tertiary amine, which has significant consequences for its chemical properties and utility.[3]
IUPAC Nomenclature and Stereochemistry
The systematic IUPAC name for this compound is (2R)-1-methylpyrrolidine-2-carboxylic acid .[4]
-
The "(2R)" designation specifies the stereochemistry at the chiral center, which is the α-carbon (C2). According to the Cahn-Ingold-Prelog priority rules, the substituents are ranked, and the configuration is assigned as 'R' (rectus). This is the enantiomer of the more common naturally occurring L-proline, which has the (2S) configuration.[3][4] The D-configuration is particularly significant in the design of enzyme inhibitors, where it can offer superior potency compared to the L-counterpart.[5][6]
Caption: 2D structure of (2R)-1-methylpyrrolidine-2-carboxylic acid.
Key Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Source |
| Molecular Formula | C6H11NO2 | [3][7] |
| Molecular Weight | 129.16 g/mol | [3][7] |
| IUPAC Name | (2R)-1-methylpyrrolidine-2-carboxylic acid | [4] |
| CAS Number | 58123-62-9 | [8] |
Part 2: Conformational Rigidity and Its Implications
The structural rigidity of this compound is a cornerstone of its utility in drug design and catalysis.
The Pyrrolidine Ring Pucker
The five-membered pyrrolidine ring is not planar and exists in various puckered conformations. This conformational constraint limits the rotational freedom around the N-Cα and Cα-C bonds, which in turn restricts the possible backbone torsion angles (phi, φ) when incorporated into a peptide chain. This rigidity is crucial for stabilizing specific secondary structures like β-turns and polyproline helices in peptides and proteins.[6]
Impact of N-Methylation
The substitution of the amino hydrogen with a methyl group introduces several critical changes:
-
Tertiary Amine Formation: The nitrogen atom becomes a tertiary amine, which is less basic than the secondary amine of D-proline.
-
Elimination of Hydrogen Bond Donor: The N-methylated nitrogen cannot act as a hydrogen bond donor, a feature that can be exploited in drug design to disrupt or alter hydrogen bonding networks at a target binding site.[5]
-
Increased Lipophilicity: The addition of the methyl group increases the molecule's hydrophobicity, which can enhance properties such as cell membrane permeability and oral bioavailability of peptide-based drugs.[5]
-
Metabolic Stability: The N-methyl group can sterically hinder the approach of proteolytic enzymes, thus increasing the metabolic stability of peptides containing this moiety.[5]
-
Influence on Peptide Bond Isomerization: Peptide bonds involving the nitrogen of proline can exist in both cis and trans conformations. N-methylation can influence the energetic preference for one isomer over the other, providing another tool for controlling peptide conformation.[1]
Part 3: Spectroscopic and Analytical Characterization
The structure of this compound can be unequivocally confirmed through various spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum of this compound would show characteristic signals for the protons on the pyrrolidine ring, the methyl group, and the α-carbon. Based on data for D-proline, the α-proton (H2) is expected to appear as a multiplet around 4.1 ppm.[9] The N-methyl protons would introduce a new singlet, typically in the 2-3 ppm region. The protons on C3, C4, and C5 would appear as complex multiplets in the aliphatic region.
-
¹³C NMR: The carbon NMR spectrum would show six distinct signals corresponding to the six carbon atoms in the molecule: one for the carboxyl group (~170-180 ppm), one for the α-carbon, three for the other carbons of the pyrrolidine ring, and one for the N-methyl carbon.
Mass Spectrometry (MS)
In mass spectrometry, this compound would show a molecular ion peak corresponding to its molecular weight. A characteristic fragmentation pattern would involve the loss of the carboxylic acid group. For instance, the mass spectrum of the methyl ester of N-methyl-L-proline shows a prominent peak corresponding to the loss of the methoxycarbonyl group.[10]
Part 4: Synthesis and Chemical Reactivity
Synthetic Pathways
This compound is typically synthesized from its precursor, D-proline. A common laboratory-scale synthesis involves reductive amination.
Caption: A general synthetic workflow for N-methylation of D-proline.
Protocol: Reductive Amination of D-Proline
-
Dissolution: D-proline is dissolved in a suitable solvent, often an aqueous alkaline solution.
-
Aldehyde Addition: An aqueous solution of formaldehyde is added to the D-proline solution. This reacts with the secondary amine of D-proline to form an unstable iminium ion.
-
Reduction: A reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or sodium borohydride (NaBH₄), is added to the reaction mixture. This agent selectively reduces the iminium ion to the N-methylated tertiary amine.
-
Workup and Purification: The reaction is quenched, and the product is isolated and purified, typically through crystallization or chromatography.
Reactivity Profile
-
Carboxylic Acid: The -COOH group can undergo typical reactions such as esterification and amide bond formation. This is the primary site of reaction when incorporating this compound into a peptide chain using standard peptide synthesis protocols.
-
Tertiary Amine: The tertiary amine is nucleophilic but is generally unreactive in peptide coupling reactions. It can be protonated to form a quaternary ammonium salt.
Part 5: Relevance in Drug Discovery and Development
The unique structural attributes of this compound make it a highly sought-after component in modern drug design.
A Chiral Building Block
As a chiral molecule, this compound is a valuable building block in asymmetric synthesis, where the goal is to produce enantiomerically pure compounds.[5][11] It can be used to introduce a specific stereocenter into a target molecule, which is critical for achieving selective biological activity.
Peptidomimetic Design
Peptidomimetics are molecules that mimic the structure and function of natural peptides but have improved therapeutic properties. Incorporating this compound into a peptide sequence is a key strategy in peptidomimetic design for several reasons:[5]
-
Enhanced Stability: As mentioned, the N-methyl group provides resistance to degradation by proteases.[5]
-
Conformational Control: The rigid ring structure helps to lock the peptide backbone into a specific conformation, which can lead to higher binding affinity and selectivity for a biological target.[5]
-
Improved Pharmacokinetics: The increased lipophilicity can lead to better absorption and distribution in the body.[5]
D-proline derivatives have shown significant promise as inhibitors of enzymes like metallo-β-lactamases, which are involved in antibiotic resistance.[6] The constrained pyrrolidine ring is effective at orienting functional groups into the active site of enzymes.[6]
Conclusion
The structure of this compound, defined by its (2R)-stereochemistry, conformationally constrained pyrrolidine ring, and N-methylated tertiary amine, provides a powerful combination of features for molecular design. These structural elements impart rigidity, metabolic stability, and specific stereochemical control, making it an invaluable tool for researchers and scientists in drug development. A comprehensive understanding of this molecule's architecture is essential for its effective application in the synthesis of advanced therapeutics and complex chiral molecules.
References
- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 8988, D-Proline.
- Mandalapu, D. (2015).
- Wikipedia. (2024). Proline.
- NIST. (n.d.). L-Proline, 1-methyl-, methyl ester. In NIST Chemistry WebBook.
- Human Metabolome Database. (2017). N-Methyl-L-proline (HMDB0094696).
- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 900 MHz, D2O, predicted) (HMDB0094696).
- Ribeiro da Silva, M. A. V., et al. (2014). Thermodynamic and Conformational Study of Proline Stereoisomers. The Journal of Physical Chemistry B, 118(22), 5944-5954.
- Stanford Chemicals. (n.d.). What is the Importance of D-Proline in Drug Synthesis and Biological Processes?.
- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 643474, N-Methyl-L-proline.
- NIST. (n.d.). L-Proline, 1-methyl-, methyl ester. In NIST Chemistry WebBook.
- Rinaldi, M., et al. (2019). Occurrence of the d-Proline Chemotype in Enzyme Inhibitors. Molecules, 24(8), 1549.
- Stanford Chemicals. (2024). D-Proline: Biological Distribution and Applications in Pharmaceutical Synthesis.
Sources
- 1. Proline - Wikipedia [en.wikipedia.org]
- 2. Proline (Pro) Amino Acid Guide - Creative Peptides [creative-peptides.com]
- 3. N-Methyl-L-proline | C6H11NO2 | CID 643474 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. D-Proline | C5H9NO2 | CID 8988 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. Human Metabolome Database: Showing metabocard for N-Methyl-L-proline (HMDB0094696) [hmdb.ca]
- 8. This compound | 58123-62-9 [chemicalbook.com]
- 9. D-Proline(344-25-2) 1H NMR [m.chemicalbook.com]
- 10. L-Proline, 1-methyl-, methyl ester [webbook.nist.gov]
- 11. chemimpex.com [chemimpex.com]
1-Methyl-D-proline: A Comprehensive Technical Guide for Researchers and Drug Development Professionals
Abstract
1-Methyl-D-proline is a non-proteinogenic amino acid derivative that has garnered significant attention in medicinal chemistry and drug development. Its unique structural features, including N-methylation and D-configuration, impart valuable properties such as conformational rigidity, enhanced metabolic stability, and potential for improved cell permeability. This guide provides an in-depth technical overview of the physical and chemical properties of this compound, its synthesis, and its applications as a chiral building block in the design of novel therapeutics. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals.
Introduction: The Strategic Advantage of N-Methylated D-Amino Acids in Drug Design
The strategic incorporation of N-methylated amino acids, particularly those with D-stereochemistry, into peptide-based drug candidates is a well-established strategy to overcome key pharmacological hurdles. N-methylation restricts the conformational freedom of the peptide backbone, which can lead to a higher affinity and selectivity for the biological target. Furthermore, the N-methyl group can act as a steric shield, protecting the adjacent peptide bond from enzymatic degradation by proteases, thereby enhancing the metabolic stability and in vivo half-life of the therapeutic. The D-configuration of this compound further contributes to proteolytic resistance, as natural proteases are typically specific for L-amino acids. These combined features make this compound a valuable building block in modern drug discovery.[1][2][3][4]
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is essential for its effective use in chemical synthesis and formulation.
| Property | Value | Source(s) |
| IUPAC Name | (2R)-1-methylpyrrolidine-2-carboxylic acid | [5] |
| Synonyms | N-methyl-D-proline, (R)-1-methylpyrrolidine-2-carboxylic acid | [5] |
| CAS Number | 58123-62-9 | [6][7] |
| Molecular Formula | C₆H₁₁NO₂ | [5][7][8][9][10] |
| Molecular Weight | 129.16 g/mol | [5][7][8][9][10] |
| Appearance | White to off-white solid/powder | [11] |
| Solubility | Soluble in water and polar organic solvents.[3][11] | |
| Melting Point | Data not readily available for the free amino acid. The hydrochloride salt has a reported melting point. | |
| Boiling Point | Data not readily available. | [11] |
| pKa | Data not readily available. Expected to have a pKa for the carboxylic acid group around 2-3 and a pKa for the tertiary amine around 10-11, similar to other N-methylated amino acids. |
Spectroscopic and Structural Characterization
Spectroscopic analysis is critical for confirming the identity and purity of this compound. While specific spectra for this compound are not widely published, the expected characteristics can be inferred from its structure and data for the L-enantiomer.[12]
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the N-methyl protons, the α-proton at the chiral center, and the protons of the pyrrolidine ring. The chemical shifts will be influenced by the solvent and pH.
-
¹³C NMR: The carbon NMR spectrum will display six unique signals corresponding to the carbonyl carbon, the N-methyl carbon, the α-carbon, and the three carbons of the pyrrolidine ring.
Infrared (IR) Spectroscopy
The IR spectrum of this compound will exhibit characteristic absorption bands for its functional groups:
-
A broad O-H stretching band for the carboxylic acid.
-
A strong C=O stretching vibration for the carbonyl group.
-
C-H stretching and bending vibrations for the alkyl groups.
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight. For this compound, the expected mass for the protonated molecule [M+H]⁺ is approximately 130.0868 m/z.
Synthesis and Reactivity
Synthetic Approaches
The synthesis of this compound can be achieved through various methods, with a common strategy being the N-methylation of D-proline.
Caption: A generalized workflow for the synthesis of this compound.
Experimental Protocol: N-Methylation of D-Proline
A representative procedure for the N-methylation of D-proline is as follows:
-
Protection (Optional but Recommended): The carboxylic acid group of D-proline is often protected as an ester (e.g., methyl or benzyl ester) to prevent side reactions. This can be achieved by reacting D-proline with the corresponding alcohol under acidic conditions.
-
N-Methylation: The protected D-proline is then reacted with a methylating agent, such as methyl iodide or dimethyl sulfate, in the presence of a base (e.g., potassium carbonate) to introduce the methyl group onto the nitrogen atom.
-
Deprotection: The protecting group on the carboxylic acid is removed. For example, a methyl ester can be hydrolyzed under basic conditions, while a benzyl ester can be cleaved by hydrogenolysis.
-
Purification: The final product is purified using techniques such as crystallization or chromatography.
Causality Behind Experimental Choices: The protection of the carboxylic acid group is crucial to prevent its reaction with the base used in the N-methylation step, which would lead to the formation of a salt and inhibit the desired reaction. The choice of methylating agent and base depends on the specific substrate and desired reaction conditions, with milder conditions often being preferred to minimize side reactions.
Chemical Reactivity
This compound exhibits the characteristic reactivity of a secondary amino acid. The carboxylic acid can undergo esterification or amide bond formation. The tertiary amine is a weak base and can be protonated to form a quaternary ammonium salt.
Applications in Drug Development
This compound is a valuable building block in the synthesis of a wide range of pharmaceutical compounds.[4] Its incorporation into drug candidates can offer several advantages:
-
Peptidomimetics: It can be used to create peptidomimetics with enhanced stability and defined conformations.
-
Chiral Ligands: The rigid pyrrolidine ring makes it a useful scaffold for the design of chiral ligands for asymmetric catalysis.
-
Modulation of Physicochemical Properties: The N-methyl group increases lipophilicity, which can improve a drug's ability to cross cell membranes.
Caption: The impact of this compound's properties on drug development.
Safety and Handling
This compound should be handled in accordance with good laboratory practices.[13] It is advisable to wear appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, when handling this compound.[13] Avoid inhalation of dust and contact with skin and eyes.[13] Store in a tightly closed container in a cool, dry place.[13]
Conclusion
This compound is a specialized chemical entity with a unique combination of structural and stereochemical features that make it a valuable tool for medicinal chemists and drug developers. Its ability to confer conformational constraint, enhance metabolic stability, and modulate physicochemical properties makes it an attractive building block for the synthesis of next-generation therapeutics. This guide has provided a comprehensive overview of its core physical and chemical properties, synthetic considerations, and applications, serving as a foundational resource for its use in research and development.
References
- Fisher Scientific. (2009).
- ChemicalBook. (2023). This compound (58123-62-9).
- BLD Pharm. (n.d.). N-Methyl-D-proline Hydrochloride (702710-17-6).
- PubChem. (n.d.). N-Methyl-L-proline (CID 643474).
- Fisher Scientific. (n.d.).
- Fisher Scientific. (n.d.).
- Sigma-Aldrich. (2023).
- Human Metabolome Database. (2017). Showing metabocard for N-Methyl-L-proline (HMDB0094696).
- Organic Syntheses. (n.d.). Synthesis of (S)
- NIST. (n.d.). L-Proline, 1-methyl-, methyl ester.
- ChemicalBook. (2022). D-Proline, 1-methyl-, methyl ester (9CI)
- PubChem. (n.d.). Methyl D-prolinate (CID 853476).
- Sigma-Aldrich. (n.d.). D-Proline methyl ester hydrochloride.
- CymitQuimica. (n.d.). CAS 43041-12-9: D-Proline methyl ester.
- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 900 MHz, D2O, predicted) (HMDB0094696).
- National Center for Biotechnology Information. (n.d.).
- Amino Acids. (n.d.). Boc-D-proline methyl ester - (CAS 73323-65-6).
- Santa Cruz Biotechnology. (n.d.). D-alpha-Methylproline (CAS 63399-77-9).
- ECHEMI. (n.d.). 42435-88-1, L-Proline, 1-methyl-5-oxo-, methyl ester Formula.
- BOC Sciences. (n.d.). What is the Importance of D-Proline in Drug Synthesis and Biological Processes?
- ChemScene. (n.d.). 58123-62-9 | N-Methyl-D-proline.
- PubChem. (n.d.). (2R)-1-methylpyrrolidine-2-carboxylic acid (CID 854034).
- MDPI. (2019). Occurrence of the d-Proline Chemotype in Enzyme Inhibitors.
- Google Patents. (2021). CN107827802B - Synthesis method of D-proline.
- National Center for Biotechnology Information. (n.d.). A Proline-Based Tectons and Supramolecular Synthons for Drug Design 2.0: A Case Study of ACEI.
- BOC Sciences. (2024).
- ACS Publications. (n.d.).
- Human Metabolome Database. (2006). Showing metabocard for D-Proline (HMDB0003411).
- ResearchG
- Guidechem. (n.d.).
- PubChem. (n.d.). D-Proline (CID 8988).
- ChemicalBook. (n.d.). N-Methyl-L-proline(475-11-6) 1H NMR spectrum.
- University of Calgary. (n.d.). Ch27 pKa and pI values.
- Wikipedia. (n.d.). Proline.
- Cheméo. (n.d.). Chemical Properties of Proline (CAS 147-85-3).
- BMRB. (n.d.).
Sources
- 1. Page loading... [guidechem.com]
- 2. mdpi.com [mdpi.com]
- 3. A Proline-Based Tectons and Supramolecular Synthons for Drug Design 2.0: A Case Study of ACEI - PMC [pmc.ncbi.nlm.nih.gov]
- 4. D-Proline: Biological Distribution and Applications in Pharmaceutical Synthesis_Chemicalbook [chemicalbook.com]
- 5. (2R)-1-methylpyrrolidine-2-carboxylic acid | C6H11NO2 | CID 854034 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound | 58123-62-9 [chemicalbook.com]
- 7. chemscene.com [chemscene.com]
- 8. N-Methyl-L-proline | C6H11NO2 | CID 643474 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Human Metabolome Database: Showing metabocard for N-Methyl-L-proline (HMDB0094696) [hmdb.ca]
- 10. scbt.com [scbt.com]
- 11. CAS 43041-12-9: D-Proline methyl ester | CymitQuimica [cymitquimica.com]
- 12. N-Methyl-L-proline(475-11-6) 1H NMR [m.chemicalbook.com]
- 13. fishersci.com [fishersci.com]
An In-Depth Technical Guide to the Synthesis of 1-methyl-D-proline from D-proline
Introduction: The Significance of 1-methyl-D-proline in Modern Drug Discovery
This compound, a chiral N-methylated amino acid, is a crucial building block in the synthesis of advanced therapeutics and complex biomolecules. Its unique structural properties, particularly the conformational rigidity imposed by the pyrrolidine ring and the N-methyl group, make it an invaluable component in the design of peptidomimetics and other pharmaceuticals. The incorporation of this compound can significantly enhance the metabolic stability, cell permeability, and binding affinity of peptide-based drugs, addressing some of the key challenges in their development. This guide provides a comprehensive overview of the synthesis of this compound from D-proline, with a focus on practical, field-proven methodologies for researchers, scientists, and drug development professionals.
Strategic Approaches to the N-Methylation of D-proline: A Comparative Analysis
The selective methylation of the secondary amine in D-proline presents a unique synthetic challenge. Several methods can be employed for this transformation, each with its own set of advantages and limitations. The choice of synthetic route is often dictated by factors such as scale, desired purity, and the availability of reagents and equipment.
| Synthetic Strategy | Key Reagents | Advantages | Disadvantages |
| Eschweiler-Clarke Reaction | Formaldehyde, Formic Acid | High yield, stereochemical retention, no over-methylation, readily available and inexpensive reagents. | Requires heating, potential for side reactions if not carefully controlled. |
| Reductive Amination | Formaldehyde, Reducing Agent (e.g., NaBH₃CN) | Milder reaction conditions compared to Eschweiler-Clarke. | May require careful pH control, some reducing agents are toxic. |
| Direct Alkylation | Methyl Iodide, Base | Simple procedure. | High risk of over-methylation to form quaternary ammonium salts, potential for racemization. |
This guide will focus on the Eschweiler-Clarke reaction as the primary and most reliable method for the synthesis of this compound, owing to its high efficiency, cost-effectiveness, and, most importantly, its ability to preserve the chiral integrity of the starting material.[1]
The Eschweiler-Clarke Reaction: A Deep Dive into Mechanism and Practical Application
The Eschweiler-Clarke reaction is a classic and highly effective method for the N-methylation of primary and secondary amines.[1][2][3][4] The reaction utilizes an excess of formaldehyde and formic acid to achieve exhaustive methylation to the tertiary amine without the formation of quaternary ammonium salts.[1]
Reaction Mechanism: A Step-by-Step Elucidation
The reaction proceeds through a two-step mechanism involving the formation of an iminium ion intermediate followed by its reduction by formic acid.
Caption: Mechanism of the Eschweiler-Clarke reaction for the synthesis of this compound.
-
Iminium Ion Formation: D-proline reacts with formaldehyde to form a hydroxymethyl intermediate, which then dehydrates to form a transient iminium ion.
-
Hydride Transfer: Formic acid acts as a hydride donor, transferring a hydride ion to the electrophilic carbon of the iminium ion. This reduction step is irreversible due to the concomitant release of carbon dioxide gas.[1]
A key advantage of this mechanism is that the tertiary amine product, this compound, cannot form another iminium ion, thus preventing over-methylation to the quaternary ammonium salt.[1] Furthermore, the reaction conditions are generally mild enough to avoid racemization of the chiral center.[1]
Experimental Protocol: Synthesis of this compound via the Eschweiler-Clarke Reaction
This protocol provides a detailed, step-by-step procedure for the synthesis of this compound from D-proline, adapted from established methodologies for the Eschweiler-Clarke reaction of amino acids.
Materials and Reagents
-
D-proline
-
Formaldehyde (37% aqueous solution)
-
Formic acid (88-98%)
-
Hydrochloric acid (HCl), concentrated
-
Sodium hydroxide (NaOH)
-
Dowex 50WX8 ion-exchange resin (or equivalent)
-
Ammonium hydroxide (NH₄OH) solution
-
Ethanol
-
Diethyl ether
-
Deionized water
Reaction Workflow
Caption: Experimental workflow for the synthesis of this compound.
Step-by-Step Procedure
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve D-proline (1.0 eq) in a mixture of 37% aqueous formaldehyde (2.5 eq) and 90% formic acid (2.5 eq).
-
Reaction: Heat the reaction mixture to 90-100°C and maintain at this temperature for 6-8 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and concentrate it under reduced pressure to remove excess formaldehyde and formic acid. Add deionized water to the residue and evaporate again to ensure complete removal of volatile acids.
-
Purification via Ion-Exchange Chromatography:
-
Prepare a column with Dowex 50WX8 resin (H⁺ form).
-
Dissolve the crude product in a minimal amount of deionized water and load it onto the column.
-
Wash the column with deionized water until the eluate is neutral to remove any unreacted anionic and neutral species.
-
Elute the this compound from the resin using a 2-4 M aqueous ammonium hydroxide solution.
-
Collect the fractions and monitor for the presence of the product using TLC.
-
-
Isolation and Crystallization:
-
Combine the product-containing fractions and concentrate under reduced pressure to remove the ammonia and water.
-
Dissolve the resulting solid in a minimal amount of hot ethanol.
-
Allow the solution to cool slowly to room temperature, then place it in a refrigerator to induce crystallization.
-
Collect the crystals by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield pure this compound.
-
Characterization and Quality Control: Ensuring Product Purity and Identity
Thorough characterization of the final product is essential to confirm its identity, purity, and stereochemical integrity.
Spectroscopic Analysis
-
¹H NMR Spectroscopy: The proton NMR spectrum should confirm the presence of the N-methyl group as a singlet, typically around 2.8-3.0 ppm, and the characteristic protons of the proline ring.
-
¹³C NMR Spectroscopy: The carbon NMR spectrum will show a signal for the N-methyl carbon, typically in the range of 40-45 ppm, in addition to the carbons of the pyrrolidine ring and the carboxyl group.
Chiral Purity Analysis
The enantiomeric purity of the synthesized this compound is a critical parameter, especially for pharmaceutical applications. Chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) after appropriate derivatization are the methods of choice for this analysis.
-
Chiral HPLC: The product can be derivatized with a chiral derivatizing agent, such as Marfey's reagent, and then analyzed on a reverse-phase HPLC column.[5] Alternatively, direct separation on a chiral stationary phase can be employed.
-
Chiral GC: Derivatization of the carboxylic acid and the amino group is necessary for GC analysis. This can be achieved by methylation followed by acetylation. The derivatized product is then analyzed on a chiral GC column.
Conclusion: A Robust and Scalable Synthesis of a Key Chiral Building Block
The Eschweiler-Clarke reaction provides a reliable, efficient, and scalable method for the synthesis of this compound from D-proline, preserving its critical stereochemistry. The detailed protocol and characterization methods outlined in this guide offer a comprehensive resource for researchers and drug development professionals. The availability of high-purity this compound is essential for advancing the development of novel peptide-based therapeutics and other complex chiral molecules, underscoring the importance of robust and well-characterized synthetic methodologies.
References
- Wikipedia. (2023). Eschweiler–Clarke reaction.
- Houben-Weyl. (2004). Synthesis of Peptides Containing Proline Analogues. In Methods of Organic Chemistry, Volume E 22a. Georg Thieme Verlag.
- Biriukov, K. O., Podyacheva, E., Tarabrin, I., Afanasyev, O. I., & Chusov, D. (2024). Simplified Version of the Eschweiler-Clarke Reaction. The Journal of Organic Chemistry, 89(5), 3580–3584.
- SynArchive. (n.d.). Eschweiler-Clarke Reaction.
- Yadav, P., & Singh, R. (2023). Derivatization of Proline for the Enantiomeric Separation and Estimation of D-Proline in L-Proline by NP-HPLC.
- Google Patents. (2021). Method for detecting trace chiral isomer D-proline in L-proline. CN114778743A.
- Raines, R. T. (2017). Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides. Journal of the American Chemical Society, 139(25), 8769–8779.
- Li, W., et al. (2022). Recyclable and Stable α-Methylproline-Derived Chiral Ligands for the Chemical Dynamic Kinetic Resolution of free C,N-Unprotected α-Amino Acids. Molecules, 27(19), 6289.
- BenchChem. (2025). A Technical Guide to Starting Materials for Proline-Rich Peptide Synthesis.
- Zhang, Y., & Li, Z. (2014). Chiral separation of selected proline derivatives using a polysaccharide type stationary phase by high-performance liquid chromatography.
- Biological Magnetic Resonance Data Bank. (n.d.). bmse000047 L-Proline.
- Lam, Y., et al. (2017). A mechanochemical approach to access the proline–proline diketopiperazine framework. Beilstein Journal of Organic Chemistry, 13, 2236–2242.
- Brinson, R. G., et al. (2018). Use of the 2D 1H-13C HSQC NMR Methyl Region to Evaluate the Higher Order Structural Integrity of Biopharmaceuticals. Journal of Pharmaceutical Sciences, 107(11), 2821-2829.
- Siemion, I. Z., et al. (1993). 1H- and 13C-NMR investigations on cis-trans isomerization of proline peptide bonds and conformation of aromatic side chains in H-Trp-(Pro)n-Tyr-OH peptides. Biopolymers, 33(5), 781-795.
- Human Metabolome Database. (n.d.). [1H, 13C]-HSQC NMR Spectrum (2D, 600 MHz, H2O, experimental) (HMDB0000162).
- Tycko, R., & Ishii, Y. (2023). Experimental NOE, Chemical Shift, and Proline Isomerization Data Provide Detailed Insights into Amelotin Oligomerization. Journal of the American Chemical Society, 145(32), 17953–17965.
- Cummins, P. M., Dowling, O., & O'Connor, B. F. (2011). Ion-exchange chromatography: basic principles and application to the partial purification of soluble mammalian prolyl oligopeptidase. Methods in Molecular Biology, 681, 215-228.
- Harvard Apparatus. (n.d.). Guide to Ion-Exchange Chromatography.
- Yadav, K. K., et al. (2023). Chiral Derivatization Method for the Separation of Enantiomers of L-Prolinamide by Reverse Phase HPLC. Global Journal of Pharmaceutical Sciences, 11(1).
Sources
- 1. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]
- 2. Eschweiler-Clarke Reductive Alkylation of Amines | Ambeed [ambeed.com]
- 3. jk-sci.com [jk-sci.com]
- 4. synarchive.com [synarchive.com]
- 5. Using ion exchange chromatography to purify a recombinantly expressed protein - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to 1-methyl-D-proline: CAS Number and Identification
<
This guide provides research, drug development, and quality control professionals with a comprehensive technical overview of 1-methyl-D-proline. It moves beyond basic data to detail the causality behind analytical choices, ensuring a robust and reliable identification framework for this important chiral building block.
Introduction: The Significance of this compound
This compound, a derivative of the amino acid D-proline, is a crucial chiral intermediate in synthetic organic chemistry. Its rigid pyrrolidine ring and defined stereochemistry make it a valuable component in the synthesis of complex molecules, particularly pharmaceuticals. The stereoisomer, 1-methyl-L-proline (also known as hygric acid), is found in nature, but the D-enantiomer is primarily accessed through stereoselective synthesis. Accurate identification and confirmation of its chemical identity and enantiomeric purity are paramount for its application in regulated environments like drug development.
Core Chemical Identity
Precise identification begins with understanding the fundamental properties of the molecule. This section consolidates the key identifiers and physicochemical characteristics of this compound.
CAS Number and Nomenclature
The Chemical Abstracts Service (CAS) has assigned a unique registry number to this compound, which is the universally accepted identifier for this specific chemical substance.
-
Primary Name: this compound[1]
-
Synonyms: N-Methyl-D-proline, (R)-1-methylpyrrolidine-2-carboxylic acid
It is critical to distinguish this from its L-enantiomer, 1-methyl-L-proline (CAS Number: 475-11-6), and the related α-methylated analogue, D-alpha-methylproline (CAS Number: 63399-77-9)[3][4][5][6].
Physicochemical Properties
A summary of the core physical and chemical data for this compound is presented below. This data is essential for material handling, solvent selection, and analytical method development.
| Property | Value | Source |
| Molecular Formula | C₆H₁₁NO₂ | [1][6] |
| Molecular Weight | 129.16 g/mol | [1][5][6] |
| SMILES | CN1CCC[C@@H]1C(=O)O | [1] |
| InChI Key | CWLQUGTUXBXTLF-UWTATZPHSA-N | N/A |
Comprehensive Identification and Characterization Workflow
Identifying this compound and confirming its enantiomeric purity requires a multi-technique approach. The following workflow outlines the logical progression from structural confirmation to stereochemical verification. The causality behind each step is explained to provide a deeper understanding of the analytical strategy.
Spectroscopic Identification
Expertise: Spectroscopic methods provide unambiguous evidence of the covalent bond structure. We start with NMR as it gives the most detailed structural map.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the definitive techniques for confirming the carbon-hydrogen framework.
-
¹H NMR: Will show characteristic peaks for the N-methyl group (a singlet), the α-proton on the chiral center, and the multiplets corresponding to the pyrrolidine ring protons. Predicted spectra for the related L-enantiomer provide a useful reference[7][8]. For instance, a predicted ¹H NMR spectrum of N-Methyl-L-proline in D₂O shows distinct chemical shifts that can be correlated[7].
-
¹³C NMR: Will confirm the presence of six distinct carbon atoms, including the carbonyl carbon of the carboxylic acid, the N-methyl carbon, and the four carbons of the pyrrolidine ring.
-
-
Mass Spectrometry (MS): This technique validates the molecular weight. High-resolution mass spectrometry (HRMS) can further confirm the elemental composition (C₆H₁₁NO₂). The protonated molecule [M+H]⁺ would have an expected m/z of approximately 130.0868. Mass spectral data for the L-isomer serves as an excellent comparison point[4].
-
Infrared (IR) Spectroscopy: IR provides confirmation of key functional groups. Expect to see a broad absorption band for the O-H stretch of the carboxylic acid (typically ~2500-3300 cm⁻¹) and a sharp, strong absorption for the C=O (carbonyl) stretch (typically ~1700-1725 cm⁻¹).
Chromatographic Purity and Chiral Separation
Trustworthiness: Spectroscopic data confirms the structure, but not its purity or, critically, its stereochemistry. Chromatographic methods are essential for this and must be validated to be trustworthy. The separation of enantiomers is the most challenging and important aspect.
-
Chiral High-Performance Liquid Chromatography (HPLC): This is the gold standard for determining enantiomeric excess (e.e.).
-
Causality: Enantiomers have identical physical properties in a non-chiral environment. Therefore, a chiral stationary phase (CSP) is required to create transient, diastereomeric complexes that have different energies, allowing them to be separated in time. Polysaccharide-based columns (e.g., Chiralpak® series) are often effective for separating proline derivatives[9][10].
-
Protocol: A typical method involves a normal-phase mobile system.
-
Column: Chiralpak AD-H or similar polysaccharide-based CSP.
-
Mobile Phase: A mixture of a non-polar solvent like hexane and an alcohol modifier like ethanol or isopropanol, often with a small amount of an acidic additive like trifluoroacetic acid (TFA) to improve peak shape[10].
-
Detection: Since this compound lacks a strong chromophore, UV detection at low wavelengths (~210 nm) is used. Alternatively, derivatization with a UV-active or fluorescent tag (e.g., NBD-Cl) can dramatically improve sensitivity[9].
-
Validation: The method must be validated by running a racemic (50:50 D/L) standard to confirm peak identification and resolution, ensuring the system can reliably separate the two enantiomers.
-
-
-
Chiral Gas Chromatography (GC): An alternative to HPLC, GC can offer high resolution and sensitivity but requires the analyte to be volatile.
-
Causality: this compound is a non-volatile amino acid. Therefore, a two-step derivatization is mandatory to make it suitable for GC analysis.
-
Protocol:
-
Esterification: The carboxylic acid group is first converted to an ester (e.g., a methyl ester) using a reagent like methanolic HCl.
-
Acylation: The secondary amine is then acylated using a reagent like trifluoroacetic anhydride (TFAA) to block the active hydrogen, improving peak shape and volatility.
-
Analysis: The resulting volatile derivative is injected onto a chiral GC column (e.g., CHIRALDEX® G-TA) for separation of the D and L enantiomers.
-
-
Synthesis Overview
This compound is not typically isolated from natural sources and is produced via asymmetric synthesis. Common strategies involve the stereoselective alkylation or modification of proline derivatives, often using chiral auxiliaries or catalysts to control the stereochemistry at the α-carbon[11][12][13]. For example, methods have been developed for the synthesis of α-alkylproline derivatives using dielectrophiles or through stereoselective alkylations of proline derivatives[11]. Understanding the synthetic route can provide insights into potential impurities that may need to be monitored during analysis.
Conclusion
The definitive identification of this compound (CAS: 58123-62-9) is a multi-faceted process that relies on a validated, orthogonal analytical approach. Structural confirmation is achieved through a combination of NMR and Mass Spectrometry. However, for a chiral molecule intended for pharmaceutical applications, this is insufficient. The critical determinant of quality is enantiomeric purity, which must be rigorously assessed using a validated chiral chromatographic method, typically HPLC with a chiral stationary phase. By understanding the rationale behind each technique, scientists can confidently establish the identity, purity, and stereochemical integrity of this vital synthetic building block.
References
- Cativiela, C., & Díaz-de-Villegas, M. D. (2007). Stereoselective Synthesis of Quaternary Proline Analogues. Molecules, 12(7), 1465-1509. [Link]
- Human Metabolome Database. Showing metabocard for N-Methyl-L-proline (HMDB0094696). [Link]
- PubChem. N-Methyl-L-proline | C6H11NO2 | CID 643474. [Link]
- Human Metabolome Database. 1H NMR Spectrum (1D, 900 MHz, D2O, predicted) (HMDB0094696). [Link]
- MDPI. Stereoselective Preparation of (4S)
- Organic Syntheses. SYNTHESIS OF (S)
- ResearchGate. Derivatization of Proline for the Enantiomeric Separation and Estimation of D-Proline in L-Proline by NP-HPLC. [Link]
- ResearchGate.
Sources
- 1. chemscene.com [chemscene.com]
- 2. This compound | 58123-62-9 [chemicalbook.com]
- 3. Human Metabolome Database: Showing metabocard for N-Methyl-L-proline (HMDB0094696) [hmdb.ca]
- 4. N-Methyl-L-proline | C6H11NO2 | CID 643474 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. scbt.com [scbt.com]
- 6. scbt.com [scbt.com]
- 7. Human Metabolome Database: 1H NMR Spectrum (1D, 900 MHz, D2O, predicted) (HMDB0094696) [hmdb.ca]
- 8. N-Methyl-L-proline(475-11-6) 1H NMR spectrum [chemicalbook.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Stereoselective Synthesis of Quaternary Proline Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Organic Syntheses Procedure [orgsyn.org]
The Evolution of Asymmetric Aminocatalysis: A Technical Guide to the Discovery and History of N-Alkylated Proline Catalysts
Abstract
The ascent of asymmetric organocatalysis represents a paradigm shift in modern synthetic chemistry, establishing a third pillar alongside biocatalysis and metal catalysis. At the heart of this revolution lies the humble amino acid, L-proline, and its subsequent, more sophisticated N-alkylated derivatives. This technical guide provides an in-depth exploration of the historical trajectory of these powerful catalysts, from their serendipitous discovery in industrial steroid synthesis to their current status as precision tools in pharmaceutical development. We will dissect the key conceptual breakthroughs, explore the mechanistic nuances that govern their stereochemical control, and provide practical insights into their application. This guide is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of the origins and evolution of this critical class of organocatalysts.
The Genesis: Proline's Emergence from Obscurity
For decades, the synthesis of chiral molecules relied almost exclusively on chiral auxiliaries, biocatalysis, or transition metal complexes. The idea that a small, metal-free organic molecule could efficiently induce stereoselectivity was a concept that remained largely unexplored until the pioneering, yet initially underappreciated, work of two independent industrial groups in the early 1970s.
Working at Hoffmann-La Roche, Zoltan Hajos and David Parrish were investigating the synthesis of a chiral building block for steroids. They discovered that a catalytic amount (3 mol%) of the naturally occurring amino acid (S)-proline could effect an intramolecular aldol cyclization of an achiral triketone to furnish a bicyclic ketol with an impressive 93% enantiomeric excess (ee).[1] Concurrently, a group at Schering AG led by Ulrich Eder, Gerhard Sauer, and Rudolf Wiechert reported a similar transformation, albeit under different conditions, leading to the corresponding enone product after dehydration.[1][2] This transformation is now collectively known as the Hajos–Parrish–Eder–Sauer–Wiechert (HPESW) reaction .[1]
Despite the remarkable efficiency and stereoselectivity of this reaction, its potential as a general catalytic strategy lay dormant for nearly three decades. The broader implications of using a simple amino acid as a chiral catalyst were not fully realized, and the field of organocatalysis remained a niche curiosity.
The Renaissance: List and Barbas and the Dawn of Modern Organocatalysis
The year 2000 marked a watershed moment. Inspired by the enamine-based mechanism of Class I aldolase enzymes, the research groups of Benjamin List at the Scripps Research Institute and Carlos F. Barbas III, also at Scripps, independently reported the first proline-catalyzed intermolecular asymmetric aldol reaction.[3][4][5][6] They demonstrated that L-proline could catalyze the reaction between acetone and a variety of aldehydes, producing the corresponding aldol products in high yields and with excellent enantioselectivities.[3][5]
This rediscovery was the catalyst for an explosion of interest in the field. The work of List and Barbas demonstrated that the principle discovered by Hajos and Parrish was not an isolated curiosity but a broadly applicable strategy for asymmetric C-C bond formation. It laid the foundation for the development of "enamine catalysis" as a major branch of organocatalysis.[6]
The Enamine Catalytic Cycle: A Mechanistic Deep Dive
The efficacy of proline and its derivatives hinges on their ability to form a nucleophilic enamine intermediate with a carbonyl donor (e.g., a ketone or aldehyde). This activation mode mimics the strategy used by Class I aldolase enzymes. The generally accepted catalytic cycle for the proline-catalyzed aldol reaction proceeds as follows:
-
Enamine Formation: The secondary amine of proline reacts with the ketone (donor) to form a carbinolamine, which then dehydrates to form a chiral enamine intermediate.
-
Stereoselective C-C Bond Formation: The nucleophilic enamine attacks the electrophilic aldehyde (acceptor). The stereochemistry of this step is directed by a highly organized, chair-like transition state, often referred to as the Houk-List model.[7] The carboxylic acid group of proline plays a crucial role, acting as a Brønsted acid to activate the aldehyde via hydrogen bonding and later as a proton shuttle.[6]
-
Hydrolysis and Catalyst Regeneration: The resulting iminium ion is hydrolyzed by water to release the chiral β-hydroxy carbonyl product and regenerate the proline catalyst, completing the cycle.
}
Beyond Proline: The Rationale and Rise of N-Substituted Derivatives
While proline was revolutionary, it was not without limitations. Its high polarity results in poor solubility in many common organic solvents, often necessitating the use of polar aprotic solvents like DMSO or DMF, or even neat conditions.[8] Furthermore, high catalyst loadings (10-30 mol%) are often required to achieve good reaction rates and selectivities. These drawbacks spurred a new wave of innovation focused on modifying the proline scaffold to create second-generation catalysts with improved properties.
The strategic point of modification became the nitrogen atom of the pyrrolidine ring. By replacing the N-H proton with an alkyl, aryl, or sulfonyl group, researchers could systematically tune the catalyst's steric and electronic properties, leading to significant improvements in solubility, activity, and stereoselectivity.
The Pioneers of N-Modification: Hayashi, Gong, Ley, Carter, and Yang
The early 2000s saw several key research groups spearhead the development of N-substituted proline catalysts.
-
Prolinamides (Hayashi and Gong): The groups of Yujiro Hayashi and Liu-Zhu Gong/Yun-Dong Wu pioneered the use of L-prolinamides. An early seminal paper in 2004 showed that prolinamides derived from L-proline and various amines could catalyze the direct aldol reaction.[9] A crucial discovery was that the nature of the amide substituent was critical. While simple N-alkyl amides gave low enantioselectivity, N-aryl amides were more effective, and efficiency increased with electron-withdrawing groups on the aryl ring.[9] The most significant breakthrough came with prolinamides derived from chiral amino alcohols. The terminal hydroxyl group was found to participate in a key secondary hydrogen-bonding interaction with the aldehyde in the transition state, leading to dramatically enhanced enantioselectivities (up to >99% ee) and reactivity.[9][10] Subsequently, Cong-Gui Zhao reported that C2-symmetric bisprolinamides exhibited even greater reactivity, allowing for lower catalyst loadings.[4][5][11]
-
Tetrazoles and Acylsulfonamides (Ley): The group of Steven V. Ley sought to address proline's solubility issues by replacing the carboxylic acid with a tetrazole group, a known bioisostere.[8][12] The resulting 5-(pyrrolidin-2-yl)tetrazole proved to be an excellent catalyst for Mannich and nitro-Michael reactions, notably being effective in less polar solvents like dichloromethane where proline itself fails.[8] This work demonstrated that modifying the acidic moiety could profoundly impact the catalyst's physical properties without compromising its catalytic efficiency.
-
Proline Sulfonamides (Carter and Yang): A major advance came from the labs of Rich G. Carter and Hua Yang with the development of N-sulfonylated prolinamides.[3][13] These catalysts, particularly N-(p-dodecylphenylsulfonyl)-2-pyrrolidinecarboxamide, nicknamed "Hua Cat," proved to be exceptionally effective for a range of transformations, including aldol, Mannich, and Michael reactions.[3][13][14] The sulfonamide group acts as a strong hydrogen-bond donor, similar to a carboxylic acid, but the overall lipophilicity of the catalyst is increased, allowing for excellent performance in a wider range of solvents.[15] These catalysts have shown particular utility in the challenging construction of all-carbon quaternary stereocenters.[3]
}
Performance and Mechanistic Implications of N-Substitution
The modification of the proline nitrogen fundamentally alters the catalyst's interaction with the substrates in the stereochemistry-determining transition state. The N-substituent, particularly when it contains a hydrogen-bond donor like an amide or sulfonamide, enforces a more rigid and defined orientation of the reacting partners.
In the case of prolinamide catalysts, the amide N-H proton forms a crucial hydrogen bond with the carbonyl oxygen of the aldehyde acceptor. This secondary interaction, in addition to the enamine's approach, creates a highly organized, bifunctional activation complex that enhances both reactivity and facial selectivity.
}
Comparative Performance Data
The superiority of N-substituted proline catalysts over proline itself is evident across a range of asymmetric transformations. The increased solubility allows reactions to be run in a wider variety of solvents, and the enhanced activity often permits lower catalyst loadings and reaction temperatures, which can further improve selectivity.
Table 1: Comparison of Catalysts in the Asymmetric Aldol Reaction of Cyclohexanone and 4-Nitrobenzaldehyde
| Catalyst | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | dr (anti:syn) | ee (%) (anti) | Reference |
| L-Proline | 30 | DMSO | 4 | 99 | 93:7 | 97 | [2] |
| Prolinamide (Hayashi) | 20 | Neat | 48 | 95 | >99:1 | 96 | [9] |
| Bisprolinamide (Zhao) | 10 | Neat | 24 | 98 | >99:1 | 98 | [11] |
| "Hua Cat" (Carter/Yang) | 10 | Toluene | 24 | 95 | >99:1 | >99 | [13][15] |
Table 2: Comparison of Catalysts in the Asymmetric Mannich Reaction
| Catalyst | Reaction | Catalyst Loading (mol%) | Solvent | Yield (%) | dr (syn:anti) | ee (%) (syn) | Reference |
| L-Proline | Aldehyde + Ketone + Amine | 20 | DMSO | 94 | >95:5 | 99 | [16] |
| Tetrazole (Ley) | Aldehyde + Imine | 1 | CH₂Cl₂ | 99 | >20:1 | 98 | [8] |
| "Hua Cat" (Carter/Yang) | Aldehyde + Imine | 10 | Toluene | 91 | 96:4 | 99 | [13] |
Note: Reaction conditions and substrates may vary between studies; this table serves as a general comparison.
Applications in Drug Development and Total Synthesis
The high efficiency, predictability, and operational simplicity of N-alkylated proline catalysts have made them invaluable tools for the pharmaceutical industry and academic total synthesis. Their ability to construct complex chiral centers under mild, metal-free conditions is highly desirable for creating active pharmaceutical ingredients (APIs).
A prominent example is in the synthesis of the antiviral drug Oseltamivir (Tamiflu®) . Several efficient syntheses have been developed that leverage organocatalysis to establish key stereocenters. The Hayashi group reported a route where a diphenylprolinol silyl ether, an N-alkylated proline derivative, catalyzed a crucial asymmetric Michael addition reaction, rapidly constructing the chiral cyclohexane core of the molecule with excellent stereocontrol.[17] This organocatalytic approach provided a more efficient and sustainable alternative to routes starting from natural products like shikimic acid.[17]
While not used in the final manufacturing process, organocatalytic routes have been instrumental in the development of the DPP-4 inhibitor Sitagliptin (Januvia®) . Early synthetic strategies explored the use of proline-catalyzed Mannich reactions to form the chiral β-amino acid core.[18][19] These studies demonstrated the feasibility of using organocatalysis to access key intermediates, paving the way for the ultimate development of a highly efficient asymmetric enzymatic transamination for the commercial process.[19]
Experimental Protocols: A Practical Guide
To illustrate the practical application of these catalysts, a representative protocol for an asymmetric aldol reaction is provided below.
Synthesis of an N-Aryl Prolinamide Catalyst
}
Step-by-Step Protocol:
-
Amide Coupling: To a solution of N-Boc-L-proline (1.0 equiv) in dichloromethane (DCM) at 0 °C, add 1-hydroxybenzotriazole (HOBt, 1.2 equiv) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 equiv). Stir the mixture for 15 minutes.
-
Add the desired aniline derivative (1.1 equiv) followed by triethylamine (1.5 equiv).
-
Allow the reaction to warm to room temperature and stir for 12-18 hours until TLC analysis indicates the consumption of the starting material.
-
Quench the reaction with saturated aqueous NaHCO₃ solution and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography to yield the N-Boc protected prolinamide.
-
Boc Deprotection: Dissolve the purified N-Boc-prolinamide in a 1:1 mixture of DCM and trifluoroacetic acid (TFA).
-
Stir the solution at room temperature for 1-2 hours.
-
Remove the solvent and excess TFA under reduced pressure. Co-evaporate with toluene (3x) to remove residual acid. The resulting TFA salt can often be used directly, or it can be neutralized with a mild base to yield the free amine catalyst.
Self-Validation: The progress of each step should be monitored by TLC. The final product's identity and purity should be confirmed by ¹H NMR, ¹³C NMR, and HRMS. The optical rotation should be measured to confirm the retention of stereochemical integrity.
Prolinamide-Catalyzed Asymmetric Aldol Reaction
-
To a vial charged with the N-aryl prolinamide catalyst (10 mol%), add the ketone (e.g., cyclohexanone, 2.0 equiv).
-
Add the solvent (e.g., toluene, 1.0 M) and cool the mixture to the desired temperature (e.g., 0 °C or -20 °C).
-
Add the aldehyde (e.g., 4-nitrobenzaldehyde, 1.0 equiv) to the stirred mixture.
-
Monitor the reaction by TLC. Upon completion (typically 24-48 hours), quench the reaction by adding a saturated aqueous solution of NH₄Cl.
-
Extract the mixture with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel.
Self-Validation: The diastereomeric ratio (dr) can be determined from the ¹H NMR spectrum of the crude product. The enantiomeric excess (ee) of the major diastereomer should be determined by chiral HPLC analysis.
Conclusion and Future Outlook
The journey from the HPESW reaction to the sophisticated, rationally designed N-alkylated proline catalysts of today is a testament to the power of mechanistic inquiry and creative catalyst design. What began as an industrial process for steroid synthesis has blossomed into a fundamental pillar of asymmetric synthesis. N-substituted proline derivatives have overcome many of the parent molecule's limitations, offering superior solubility, enhanced reactivity, and often, near-perfect stereocontrol. Their impact is profoundly felt in the pharmaceutical industry, where they enable more efficient and sustainable routes to complex chiral molecules.
The field continues to evolve, with ongoing research into catalyst immobilization, applications in flow chemistry, and the development of novel N-substituents that can tackle even more challenging transformations. The history of N-alkylated proline catalysts serves as a powerful case study in how a deep understanding of reaction mechanisms can drive the innovation of practical and powerful synthetic tools.
References
- List, B., Lerner, R. A., & Barbas III, C. F. (2000). Proline-Catalyzed Direct Asymmetric Aldol Reactions. Journal of the American Chemical Society, 122(10), 2395-2396. [Link][3][4][5]
- Yang, H., & Carter, R. G. (2010). Proline Sulfonamide-Based Organocatalysis: Better Late than Never. Synlett, 2010(19), 2827-2838. [Link][3][13][14]
- Samanta, S., Liu, J., Dodda, R., & Zhao, C. G. (2005). C2-symmetric bisprolinamide as a highly efficient catalyst for direct aldol reaction. Organic letters, 7(23), 5321-5323. [Link][4][11]
- List, B. (2004). New mechanistic studies on the proline-catalyzed aldol reaction. Proceedings of the National Academy of Sciences, 101(16), 5755-5760. [Link][2][5][20]
- Zhao, C. G., et al. (2005). C2-Symmetric Bisprolinamide as a Highly Efficient Catalyst for Direct Aldol Reaction. Organic Letters, 7(23), 5321-5323. [Link][11]
- Chem-Station. (2014). List-Barbas Aldol Reaction.
- L-Prolinamide: The Versatile Organocatalyst for Modern Synthesis. (n.d.). Hopax Fine Chemicals. [Link]
- Carter, R. G., & Yang, H. (2010).
- Cobb, A. J. A., Shaw, D. M., Longbottom, D. A., Gold, J. B., & Ley, S. V. (2005). Organocatalysis with proline derivatives: improved catalysts for the asymmetric Mannich, nitro-Michael and aldol reactions. Organic & Biomolecular Chemistry, 3(1), 84-96. [Link][8]
- Tang, Z., Jiang, F., Cui, X., Gong, L. Z., Mi, A. Q., Jiang, Y. Z., & Wu, Y. D. (2004). Enantioselective direct aldol reactions catalyzed by L-prolinamide derivatives. Proceedings of the National Academy of Sciences, 101(16), 5755-5760. [Link][2][9][10]
- Hayashi, Y. (n.d.). Researchmap. [Link]
- List, B., Pojarliev, P., & Martin, H. J. (2002). The proline-catalyzed direct asymmetric three-component Mannich reaction: scope, optimization, and application to the highly enantioselective synthesis of 1,2-amino alcohols. Journal of the American Chemical Society, 124(5), 827-833. [Link][16]
- Hajos, Z. G., & Parrish, D. R. (1974). Asymmetric synthesis of bicyclic intermediates of natural product chemistry. The Journal of Organic Chemistry, 39(12), 1615-1621. [Link][2]
- List, B., Hoang, L., & Martin, H. J. (2004). New mechanistic studies on the proline-catalyzed aldol reaction. Proceedings of the National Academy of Sciences of the United States of America, 101(16), 5839–5842. [Link][20]
- Asymmetric catalysis by l-prolinamide based small molecules. (n.d.).
- Transition state model for direct asymmetric aldol reaction catalysed by prolinamide 26. (n.d.).
- Novel supported and unsupported prolinamides as organocatalysts for enantioselective cyclization of triketones. (n.d.).
- Catalytic cycle of proline catalyzed aldol reactions. (n.d.).
- Bahmanyar, S., & Houk, K. N. (2001). The Origin of Stereoselectivity in Proline-Catalyzed Intramolecular Aldol Reactions. Journal of the American Chemical Society, 123(45), 11273-11283. [Link][7]
- Enhancing the selectivity of prolinamide organocatalysts using the mechanical bond in[13]rotaxanes. (2020).
- Hayashi, Y., Umekubo, N., & Hirama, T. (2017). Prolinate Salts as Catalysts for α-Aminoxylation of Aldehyde and Associated Mechanistic Insights. Organic Letters, 19(16), 4155-4158. [Link]
- The Journal of Organic Chemistry 1974 Volume.39 No.12. (1974).
- Proline-catalyzed aldol reactions. (n.d.). Wikipedia. [Link][1]
- A review: L- Proline as an organocatalyst. (2021).
- Proline organoc
- Professor Steve Ley CBE FRS FMedSci. (n.d.). University of Cambridge. [Link]
- L-Proline: A Versatile Organocatalyst (A Review). (2016).
- Proline-Catalyzed Asymmetric Reactions. (2016).
- Prolinamide vs Prolinethioamides as Recyclable Catalysts. (n.d.).
- Hayashi, Y. (2022). Diarylprolinol as an Effective Organocatalyst in Asymmetric Cross-aldol Reactions of Two Different Aldehydes. The Chemical Record, 22(10), e202200159. [Link]
- Professor Steven V. Ley Research Group. (n.d.). [Link]
- Yujiro Hayashi. (n.d.). Tohoku University. [Link]
- de la Torre, M. G., & Gotor-Fernández, V. (2021). Advances on Greener Asymmetric Synthesis of Antiviral Drugs via Organocatalysis. Molecules, 26(18), 5645. [Link][17]
- Chen, Y. K., et al. (2016). Enantioselective Synthesis of (R)-Sitagliptin via Phase-Transfer Catalytic aza-Michael Addition. ACS Omega, 1(5), 822-828. [Link][18]
- Ren, W., et al. (2015). Enantioselective Synthesis of Oseltamivir Phosphate (Tamiflu) via the Iron-Catalyzed Stereoselective Olefin Diazidation. Journal of the American Chemical Society, 137(43), 13749-13752. [Link]
- Desai, A. A. (2011). Sitagliptin manufacture: a compelling tale of green chemistry, process intensification, and industrial asymmetric catalysis. Angewandte Chemie International Edition, 50(9), 1974-1976. [Link][19]
Sources
- 1. Proline-catalyzed aldol reactions - Wikipedia [en.wikipedia.org]
- 2. moodle2.units.it [moodle2.units.it]
- 3. List, B., Lerner, R.A. and Barbas III, C.F. (2000) Proline-Catalyzed Direct Asymmetric Aldol Reactions. Journal of the American Chemical Society, 122, 2395-2396. - References - Scientific Research Publishing [scirp.org]
- 4. [PDF] Proline-Catalyzed Direct Asymmetric Aldol Reactions | Semantic Scholar [semanticscholar.org]
- 5. Proline-Catalyzed Direct Asymmetric Aldol Reactions :: MPG.PuRe [pure.mpg.de]
- 6. List-Barbas Aldol Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Organocatalysis with proline derivatives: improved catalysts for the asymmetric Mannich, nitro-Michael and aldol reactions - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/B414742A [pubs.rsc.org]
- 9. Enantioselective direct aldol reactions catalyzed by L-prolinamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Organocatalysis | Professor Steven V. Ley Research Group [ley.group.ch.cam.ac.uk]
- 13. Organocatalysis with proline derivatives: improved catalysts for the asymmetric Mannich, nitro-Michael and aldol reactions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. Proline Sulfonamide-Based Organocatalysis: Better Late than Never - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Proline-Catalyzed Direct Asymmetric Aldol Reactions | Scilit [scilit.com]
- 17. Advances on Greener Asymmetric Synthesis of Antiviral Drugs via Organocatalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Enantioselective Synthesis of (R)-Sitagliptin via Phase-Transfer Catalytic aza-Michael Addition - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Sitagliptin manufacture: a compelling tale of green chemistry, process intensification, and industrial asymmetric catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
theoretical studies on 1-methyl-D-proline conformation
An In-Depth Technical Guide to the Theoretical and Computational Analysis of 1-Methyl-D-proline Conformation
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound, a non-proteinogenic amino acid, is a critical component in the design of peptidomimetics and therapeutic agents due to the unique conformational constraints it imposes. The N-methylation and the D-configuration synergistically influence the pyrrolidine ring pucker, the cis-trans isomerization of the preceding peptide bond, and the backbone dihedral angles (φ, ψ). Understanding these conformational preferences is paramount for the rational design of molecules with desired biological activities. This guide provides a comprehensive overview of the theoretical methodologies employed to study the conformational landscape of this compound, details its key structural features, and presents a validated computational workflow for its analysis.
Introduction: The Structural Significance of this compound
Proline's cyclic structure introduces significant constraints on the polypeptide backbone, making it a "structural disruptor" of secondary structures like α-helices and β-sheets.[1] The substitution of the α-hydrogen with a methyl group, as in α-methylproline, further restricts the conformational space, particularly the φ torsion angle.[2][3] N-methylation, creating this compound, adds another layer of complexity, influencing the energetics of cis-trans isomerization and the pucker of the five-membered ring. These structural constraints are invaluable in drug design for stabilizing specific peptide conformations, such as β-turns, to enhance receptor binding affinity and metabolic stability.[4]
Theoretical studies, primarily through quantum mechanics (QM) and molecular dynamics (MD) simulations, are indispensable for elucidating the intricate conformational landscape of such modified amino acids. These methods provide insights into the relative energies of different conformers, the barriers to their interconversion, and their dynamic behavior in solution.[5][6][7]
Theoretical Methodologies for Conformational Elucidation
A multi-faceted computational approach is necessary to accurately model the conformational behavior of this compound. The primary methodologies include Quantum Mechanics for accurate energy calculations of static structures and Molecular Dynamics for exploring the conformational space over time.
Quantum Mechanics (QM) Calculations
QM methods, such as Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2), provide highly accurate descriptions of molecular geometries and energies by solving the electronic Schrödinger equation.[5] These methods are crucial for determining the relative stabilities of different ring puckers and cis/trans isomers.
Key Considerations for QM Analysis:
-
Method Selection: DFT functionals like B3LYP are often a good compromise between accuracy and computational cost for systems of this size.[2][8]
-
Basis Set: A Pople-style basis set, such as 6-31+G(d,p), is typically sufficient to provide reliable results.[2][8]
-
Solvation Models: The inclusion of a solvent model, like the Polarizable Continuum Model (PCM), is critical as the relative energies of conformers can change significantly between the gas phase and an aqueous environment.[5]
Experimental Protocol: QM Geometry Optimization
-
Structure Generation: Build initial 3D structures for the Cγ-endo and Cγ-exo puckers of this compound.
-
Input File Preparation: Create an input file for a QM software package (e.g., Gaussian, ORCA) specifying the coordinates, charge, multiplicity, level of theory (e.g., B3LYP/6-31+G(d,p)), and a command for geometry optimization.
-
Calculation Execution: Run the QM calculation.
-
Analysis: Extract the final optimized energies and geometric parameters (bond lengths, angles, dihedrals) from the output file. The conformer with the lower final energy is the more stable one.
Diagram: Quantum Mechanics Workflow
Caption: Workflow for QM geometry optimization.
Molecular Dynamics (MD) Simulations
MD simulations model the atomic motions of a system over time by integrating Newton's laws of motion.[9] This technique allows for the exploration of the conformational landscape and the study of dynamic processes like ring pucker transitions and cis/trans isomerization.
Key Considerations for MD Simulations:
-
Force Fields: The choice of a force field (e.g., AMBER, CHARMM, GROMOS) is critical for accurately describing the potential energy of the system.
-
Solvation: Explicit solvent models (e.g., TIP3P water) provide a more realistic environment than implicit models but are more computationally expensive.
-
Simulation Time: The simulation must be run long enough to adequately sample the conformational space of interest. For proline isomerization, this can require enhanced sampling techniques due to high energy barriers.[6]
Experimental Protocol: MD Simulation Setup
-
System Preparation: Place the this compound molecule in a periodic box of solvent (e.g., water).
-
Energy Minimization: Minimize the energy of the system to remove any steric clashes.
-
Equilibration: Gradually heat the system to the desired temperature and then equilibrate it at constant temperature and pressure (NVT and NPT ensembles).
-
Production Run: Run the simulation for the desired length of time, saving the coordinates at regular intervals.
-
Trajectory Analysis: Analyze the resulting trajectory to determine the populations of different conformers, dihedral angle distributions, and other structural properties.
Diagram: Molecular Dynamics Workflow
Caption: General workflow for an MD simulation.
Key Conformational Features of this compound
Pyrrolidine Ring Pucker
The five-membered pyrrolidine ring of proline is not planar and exists in two primary puckered conformations: Cγ-endo and Cγ-exo.[10] These are also referred to as "DOWN" and "UP" puckers, respectively.[11] The pucker is defined by the displacement of the Cγ and sometimes Cβ atoms from the plane formed by the other ring atoms.
-
Cγ-endo ("DOWN"): The Cγ atom is on the same side of the ring as the carboxyl group.
-
Cγ-exo ("UP"): The Cγ atom is on the opposite side of the ring from the carboxyl group.
The relative stability of these puckers is influenced by substituents on the ring and the cis/trans conformation of the preceding peptide bond.[12][13] Theoretical studies have shown that for proline itself, the down pucker is often favored with a cis peptide bond.[11] N-methylation adds steric bulk that further influences this preference.
Table 1: Representative Theoretical Energy Differences for Proline Ring Pucker
| Proline Derivative | Conformation | ΔE (kcal/mol) (Exo - Endo) | Computational Method | Reference |
|---|---|---|---|---|
| N-acetyl-proline-NHMe | trans | ~0.4-0.5 | DFT/PCM | [5] |
| N-acetyl-proline-NHMe | cis | ~2.0 | DFT/PCM | [5] |
| 4(R)-fluoroproline | trans | Favors Exo | DFT | [12] |
| 4(S)-fluoroproline | trans | Favors Endo | DFT |[10] |
Note: Data is illustrative of trends in proline analogs; specific values for this compound will depend on the exact model and computational level.
Diagram: Proline Ring Pucker States
Caption: The two primary ring pucker conformations of proline.
cis/trans Isomerization
The peptide bond preceding a proline residue (the Xaa-Pro bond) has a significantly lower energy barrier to cis/trans isomerization compared to other peptide bonds.[14] This is due to the cyclic nature of proline reducing the steric clash in the cis conformation. N-methylation alters the electronic and steric properties of the amide nitrogen, which directly impacts the relative stability of the cis and trans isomers. Generally, N-methylation tends to disfavor the cis conformation due to steric hindrance between the N-methyl group and the Cα of the preceding residue.
Backbone Dihedral Angles (φ, ψ)
The φ (phi) and ψ (psi) dihedral angles determine the overall backbone conformation. For proline, the φ angle is restricted to approximately -60° due to the ring structure.[2] The N-methyl group in this compound further constrains this, while also influencing the allowed ψ angles. The D-configuration mirrors the allowed Ramachandran space compared to L-proline, favoring regions corresponding to left-handed helices.
Integrated Computational Workflow
A robust investigation of this compound's conformation combines QM and MD methods in a hierarchical approach.
Diagram: Integrated Computational Workflow
Caption: A hierarchical workflow for conformational analysis.
Conclusion and Future Directions
Theoretical studies provide indispensable, atom-level insights into the conformational preferences of this compound. The interplay between ring pucker, cis/trans isomerization, and backbone torsions is complex and highly sensitive to the local environment. By employing a combination of high-level QM calculations and extensive MD simulations, researchers can build accurate models that predict the structural behavior of this unique amino acid. These models are fundamental to the structure-based design of novel peptides and small molecules in drug discovery, enabling the engineering of compounds with enhanced potency, selectivity, and pharmacokinetic properties. Future work will likely focus on developing more accurate force fields for non-standard amino acids and employing advanced sampling methods to more efficiently study rare conformational events.
References
- Improta, R., et al. (2001). Quantum mechanical study of the conformational behavior of proline and 4R-hydroxyproline dipeptide analogues in vacuum and in aqueous solution. Journal of the American Chemical Society, 123(13), 3311-3322. [Link]
- Adrover, M., et al. (2008). Conformational Preferences of α-Substituted Proline Analogues. The Journal of Organic Chemistry, 73(19), 7523–7530. [Link]
- DeRider, M. L., et al. (2002). Collagen Stability: Insights from NMR Spectroscopic and Hybrid Density Functional Computational Investigations of the Effect of Electronegative Substituents on Prolyl Ring Conformations. Journal of the American Chemical Society, 124(10), 2497–2505. [Link]
- Wenzell, N. A., et al. (2019). The distinct conformational landscapes of 4S-substituted prolines that promote an endo ring pucker. Organic & Biomolecular Chemistry, 17(33), 7794-7799. [Link]
- Pandey, S., et al. (2020). Conformational landscape of substituted prolines. Amino Acids, 52, 281–296. [Link]
- Mollica, A., et al. (2016). Conformational Preferences and Antiproliferative Activity of Peptidomimetics Containing Methyl 1′-Aminoferrocene-1-carboxylate and Turn-Forming Homo- and Heterochiral Pro-Ala Motifs. Molecules, 21(11), 1533. [Link]
- Park, S., et al. (2021). Puckering transition of the proline residue along the pseudorotational path: revisited. New Journal of Chemistry, 45(17), 7655-7664. [Link]
- Adrover, M., et al. (2008). Conformational Preferences of α-Substituted Proline Analogues. The Journal of Organic Chemistry, 73(19), 7523–7530. [Link]
- De Poli, M., et al. (2009). Is the Backbone Conformation of Cα-Methyl Proline Restricted to a Single Region?. Chemistry – A European Journal, 15(32), 8015-8025. [Link]
- Image of Proline derivatives used in a study.
- Vitagliano, L., et al. (2001). Preferred proline puckerings in cis and trans peptide groups: Implications for collagen stability. Protein Science, 10(12), 2627–2632. [Link]
- Chen, Y., et al. (2023). Proline Isomerization: From the Chemistry and Biology to Therapeutic Opportunities. International Journal of Molecular Sciences, 24(13), 10833. [Link]
- Viles, J. H., et al. (2012). Motional timescale predictions by molecular dynamics simulations: Case study using proline and hydroxyproline sidechain dynamics. Journal of Computational Chemistry, 33(18), 1547-1558. [Link]
- Lee, Y. C., et al. (2001). NMR conformational analysis of cis and trans proline isomers in the neutrophil chemoattractant, N-acetyl-proline-glycine-proline. Biopolymers, 58(6), 548-561. [Link]
- Sinnaeve, D., et al. (2019). Fluorine NMR study of proline-rich sequences using fluoroprolines. Magnetic Resonance, 1, 1-13. [Link]
- Al-Haggar, M., et al. (2022). Molecular Dynamics Simulation and Essential Dynamics of Deleterious Proline 12 Alanine Single-Nucleotide Polymorphism in PPARγ2 Associated with Type 2 Diabetes, Cardiovascular Disease, and Nonalcoholic Fatty Liver Disease. Computational and Mathematical Methods in Medicine, 2022, 5894185. [Link]
- Narogen. (2020, May 21).
Sources
- 1. merckmillipore.com [merckmillipore.com]
- 2. Conformational Preferences of α-Substituted Proline Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Quantum mechanical study of the conformational behavior of proline and 4R-hydroxyproline dipeptide analogues in vacuum and in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Motional timescale predictions by molecular dynamics simulations: Case study using proline and hydroxyproline sidechain dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Molecular Dynamics Simulation and Essential Dynamics of Deleterious Proline 12 Alanine Single-Nucleotide Polymorphism in PPARγ2 Associated with Type 2 Diabetes, Cardiovascular Disease, and Nonalcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Conformational Preferences of α-Substituted Proline Analogues | CoLab [colab.ws]
- 9. m.youtube.com [m.youtube.com]
- 10. The distinct conformational landscapes of 4S-substituted prolines that promote an endo ring pucker - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Preferred proline puckerings in cis andtrans peptide groups: Implications for collagen stability - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Conformational landscape of substituted prolines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Proline Isomerization: From the Chemistry and Biology to Therapeutic Opportunities [mdpi.com]
An In-Depth Technical Guide to the Mechanism of 1-methyl-D-proline in Organocatalysis
Abstract
Organocatalysis has emerged as a third pillar of asymmetric synthesis, complementing biocatalysis and metal catalysis. Within this field, the amino acid proline and its derivatives have established themselves as exceptionally versatile and powerful catalysts.[1][2][3] This technical guide delves into the core mechanisms of action for a specific, modified catalyst: 1-methyl-D-proline. By substituting the acidic proton of the secondary amine with a methyl group, the catalyst's electronic and steric properties are significantly altered, leading to distinct reactivity and selectivity profiles compared to its parent amino acid. This document provides researchers, scientists, and drug development professionals with a detailed exploration of the fundamental catalytic cycles—enamine and iminium catalysis—the origins of stereochemical control, and practical insights into its application.
Introduction: The Rise of Proline-Based Organocatalysis
The use of small, chiral organic molecules to catalyze asymmetric transformations offers significant advantages, including operational simplicity, stability to air and moisture, low toxicity, and ready availability.[4][5] L-proline, a natural amino acid, was a pioneering catalyst in this domain, famously used in the Hajos–Parrish–Eder–Sauer–Wiechert reaction in the early 1970s.[6][7] Its efficacy stems from its unique bifunctional nature, possessing both a secondary amine (a Lewis base) and a carboxylic acid (a Brønsted acid).[8]
Modification of the proline scaffold has been a fruitful strategy for developing new catalysts with enhanced reactivity and selectivity.[3] this compound represents a simple yet profound modification. The N-methylation prevents the formation of the zwitterion characteristic of proline and removes the ability of the amine to act as a hydrogen bond donor in the transition state. This guide will elucidate how these structural changes dictate its mechanistic pathways.
The Dichotomy of Activation: Enamine and Iminium Catalytic Cycles
This compound, like its progenitor, operates primarily through two distinct yet complementary activation modes: enamine catalysis for nucleophilic donors and iminium catalysis for electrophilic acceptors.
Enamine Catalysis: Activating Carbonyl Donors
In this cycle, the catalyst renders a standard ketone or aldehyde nucleophilic, enabling it to attack an electrophile. This is the cornerstone of proline-catalyzed aldol, Mannich, and Michael reactions involving carbonyl donors.[1][2][9]
The mechanism proceeds via three key stages:
-
Enamine Formation: The secondary amine of this compound condenses with a carbonyl donor (e.g., acetone) to form a transient iminium ion. Subsequent deprotonation at the α-carbon, facilitated by a mild base, generates the key nucleophilic enamine intermediate. The increased energy of the Highest Occupied Molecular Orbital (HOMO) of the enamine makes it a much more potent nucleophile than the corresponding enol or enolate.[10]
-
Nucleophilic Attack: The chiral enamine attacks an electrophile (e.g., an aldehyde). The stereochemistry of this step is rigidly controlled by the catalyst's backbone, which dictates the facial selectivity of the attack.
-
Hydrolysis and Catalyst Regeneration: The resulting iminium ion is hydrolyzed by water present in the reaction medium, releasing the final product and regenerating the this compound catalyst to re-enter the cycle.
The N-methyl group influences this cycle by increasing the electron density on the nitrogen, potentially affecting the nucleophilicity of the resulting enamine. Furthermore, its steric bulk plays a crucial role in the stereodetermining transition state.
The Origin of Stereoselectivity
The primary function of a chiral catalyst is to control the three-dimensional outcome of a reaction. With this compound, stereocontrol is achieved through the formation of a highly organized, diastereomeric transition state.
The widely accepted model for proline-catalyzed aldol reactions is based on a Zimmerman-Traxler-like, six-membered chair transition state. [2][6]In this model, the enamine (formed from the ketone and catalyst) attacks the aldehyde.
-
Steric Shielding: The bulky N-methyl group and the pyrrolidine ring create a defined steric environment. The catalyst orients itself to place these bulky groups in a pseudo-equatorial position to minimize steric strain.
-
Facial Bias: This arrangement effectively blocks one face of the enamine's double bond. Consequently, the electrophile (e.g., an aldehyde) can only approach from the less hindered face. For D-proline derivatives, this typically leads to attack on the Si-face of the aldehyde.
-
Control of Product Configuration: The specific approach vector, dictated by minimizing steric clashes between the aldehyde's substituent and the catalyst backbone, determines the absolute configuration of the newly formed stereocenters.
Unlike native proline, where the carboxylic acid group acts as an internal acid to activate the electrophile via hydrogen bonding, this compound relies purely on steric repulsion to enforce a single reaction pathway. [9]This can sometimes lead to different levels of stereoselectivity compared to proline.
Sources
- 1. chemistry.illinois.edu [chemistry.illinois.edu]
- 2. Proline organocatalysis - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. longdom.org [longdom.org]
- 6. Proline-catalyzed aldol reactions - Wikipedia [en.wikipedia.org]
- 7. pnas.org [pnas.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Computational investigations of the stereoselectivities of proline-related catalysts for aldol reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Heterogeneous organocatalysis: the proline case - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Fundamental Principles of 1-Methyl-D-proline Catalysis
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Asymmetric organocatalysis has revolutionized modern synthetic chemistry by offering a sustainable and powerful alternative to traditional metal-based catalysts.[1] Within this field, the amino acid proline and its derivatives have emerged as exceptionally versatile and robust catalysts for a myriad of stereoselective transformations.[2][3] This guide delves into the core principles governing catalysis by 1-methyl-D-proline, a significant derivative that leverages N-alkylation to modulate its catalytic activity and properties. We will explore its dual modes of substrate activation—enamine and iminium catalysis—dissect the origins of its stereochemical control, and provide practical, field-proven insights into its application.
Introduction: The Rise of Proline-Based Organocatalysis
The utility of small organic molecules to catalyze chemical reactions, a field now known as organocatalysis, offers significant advantages, including operational simplicity, stability to air and moisture, reduced toxicity, and lower costs.[4] The natural amino acid proline was a seminal discovery in this area, demonstrating a remarkable ability to mimic the function of complex aldolase enzymes and catalyze reactions with high stereoselectivity.[5]
This compound builds upon this legacy. The methylation of the secondary amine introduces critical modifications to the catalyst's electronic and steric profile. Unlike native proline, which exists as a zwitterion in many conditions, the N-methyl derivative has a tertiary amine, preventing the formation of the zwitterionic structure. This fundamental change alters its solubility, basicity, and the nature of the transition states it forms, thereby creating a unique catalytic entity with distinct advantages in specific synthetic contexts.
The Dichotomy of Activation: Enamine and Iminium Catalysis
This compound, like its parent compound, operates through two primary, yet distinct, catalytic cycles depending on the nature of the substrate. This dual-mode activity is central to its versatility.[6]
Enamine Catalysis: Activating the Nucleophile
In reactions involving aldehydes and ketones, this compound activates the carbonyl compound by converting it into a more potent nucleophile. This occurs via the formation of a key enamine intermediate.[1][7]
The Mechanism:
-
Enamine Formation: The tertiary amine of this compound condenses with a carbonyl group of a donor substrate (e.g., a ketone or aldehyde) to form a transient iminium ion.
-
Deprotonation: Subsequent deprotonation at the α-carbon yields a nucleophilic enamine. The N-methyl group, being electron-donating, subtly increases the electron density of the nitrogen, influencing the rate of this formation.
-
Nucleophilic Attack: This highly reactive enamine intermediate attacks an electrophile (e.g., an aldehyde in an aldol reaction). The rigid, chiral structure of the D-proline backbone dictates the facial selectivity of this attack, leading to the stereoselective formation of a new carbon-carbon bond.[8]
-
Hydrolysis & Regeneration: The resulting iminium ion is hydrolyzed by water, releasing the chiral product and regenerating the this compound catalyst to re-enter the cycle.[9]
Iminium Catalysis: Activating the Electrophile
When the substrate is an α,β-unsaturated aldehyde or ketone, this compound functions through an entirely different mechanism: iminium ion catalysis. Here, the catalyst enhances the electrophilicity of the substrate.[10]
The Mechanism:
-
Iminium Formation: The catalyst's amine reacts with the α,β-unsaturated carbonyl to form a chiral iminium ion.
-
LUMO Lowering: This transformation significantly lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the substrate, making it a much more potent electrophile (e.g., a better dienophile in a Diels-Alder reaction or a better Michael acceptor).[11]
-
Nucleophilic Attack: A nucleophile attacks the activated β-position (in a Michael addition) or engages in a cycloaddition. The steric bulk of the catalyst effectively blocks one face of the iminium ion, ensuring the nucleophile approaches from the less hindered side, thus controlling the stereochemical outcome.
-
Hydrolysis & Regeneration: As with the enamine cycle, hydrolysis of the resulting enamine intermediate releases the final product and regenerates the catalyst.
The Origin of Stereoselectivity
The remarkable efficacy of this compound in delivering high enantioselectivity stems from the rigid conformational constraints of its five-membered pyrrolidine ring. This chiral scaffold creates a well-defined three-dimensional space that directs the orientation of the reactants in the transition state.
The catalyst effectively acts as a "chiral glove," holding the activated substrate (as an enamine or iminium ion) in a specific conformation. This blocks one of the two faces of the reactive intermediate, forcing the incoming reagent to approach from the sterically accessible side. The N-methyl group contributes to this steric environment, further refining the shape of the catalytic pocket and influencing the precise geometry of the transition state.
Practical Applications and Experimental Design
This compound and related derivatives are workhorse catalysts for several fundamental C-C bond-forming reactions.
Data Presentation: Performance in Asymmetric Aldol Reactions
The asymmetric aldol reaction is a benchmark for evaluating organocatalyst performance. The table below summarizes typical results for reactions between a ketone donor and an aldehyde acceptor, illustrating the high efficiency and selectivity achievable.
| Catalyst | Donor | Acceptor | Cat. Loading (mol%) | Solvent | Yield (%) | Diastereomeric Ratio (anti:syn) | Enantiomeric Excess (ee, %) | Reference |
| L-Proline | Cyclohexanone | p-Nitrobenzaldehyde | 30 | DMSO | 99 | 93:7 | 97 | [1] |
| (S)-Proline | Cyclohexanone | Benzaldehyde | 20 | MeOH/H₂O | 95 | 98:2 | 99 | [12] |
| (S)-Proline | Acetone | Isobutyraldehyde | 30 | DMSO/Acetone | 97 | - | 96 | [13] |
Experimental Protocol: Asymmetric Aldol Reaction
This protocol provides a robust, self-validating methodology for the this compound catalyzed aldol reaction between cyclohexanone and 4-nitrobenzaldehyde. The causality for each step is explained to ensure reproducibility and understanding.
Objective: To synthesize (2R,1'S)-2-(hydroxy(4-nitrophenyl)methyl)cyclohexanone with high diastereo- and enantioselectivity.
Materials & Reagents:
-
This compound (catalyst)
-
Cyclohexanone (nucleophile donor, used in excess to drive equilibrium)
-
4-Nitrobenzaldehyde (electrophile acceptor)
-
Dimethyl Sulfoxide (DMSO, a polar aprotic solvent that aids proline solubility and reaction rates)[12]
-
Ethyl acetate (extraction solvent)
-
Saturated aqueous NH₄Cl solution (for quenching the reaction)
-
Anhydrous MgSO₄ (drying agent)
-
Silica gel (for column chromatography)
Workflow Diagram:
Step-by-Step Methodology:
-
Catalyst Dissolution: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve this compound (e.g., 0.1 mmol, 10 mol%) in DMSO (2.0 mL).
-
Causality: Ensuring the catalyst is fully dissolved is critical for establishing a homogeneous catalytic environment, maximizing active catalyst concentration and ensuring consistent, reproducible kinetics.
-
-
Reagent Addition: To the stirred solution, add cyclohexanone (5.0 mmol, 5 equivalents). The excess serves as both reactant and co-solvent, pushing the reaction equilibrium towards the product. Allow it to stir for 5-10 minutes to facilitate pre-equilibrium steps like catalyst-substrate association. Then, add 4-nitrobenzaldehyde (1.0 mmol, 1 equivalent) to initiate the reaction.
-
Causality: Adding the limiting electrophile last ensures the catalyst has ample opportunity to form the reactive enamine intermediate with the donor ketone, minimizing potential side reactions.
-
-
Reaction Monitoring: Stir the mixture at room temperature (approx. 20-25 °C). Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the 4-nitrobenzaldehyde is consumed (typically 4-24 hours).
-
Causality: Over-running the reaction can sometimes lead to decreased selectivity through retro-aldol pathways or side reactions. TLC provides a simple, effective means of determining the optimal endpoint.
-
-
Workup - Quenching: Upon completion, quench the reaction by adding saturated aqueous NH₄Cl solution (10 mL). This step protonates any remaining enolates/enamines and neutralizes the catalyst, halting the reaction.
-
Causality: A controlled quench is essential to prevent uncontrolled side reactions during extraction and to facilitate the separation of organic and aqueous layers.
-
-
Workup - Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 15 mL). Combine the organic layers.
-
Causality: Multiple extractions with a suitable organic solvent ensure quantitative recovery of the product from the aqueous/DMSO phase.
-
-
Workup - Drying and Concentration: Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Causality: Removing all water is crucial to prevent product degradation and to obtain an accurate crude yield before purification.
-
-
Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to isolate the pure aldol product.
-
Causality: Chromatography removes unreacted starting materials, the catalyst, and any byproducts, yielding the analytically pure compound.
-
-
Analysis: Characterize the purified product by ¹H and ¹³C NMR to confirm its structure and determine the diastereomeric ratio. Determine the enantiomeric excess (ee) by chiral High-Performance Liquid Chromatography (HPLC).
-
Causality: This final, self-validating step provides quantitative data on the success of the asymmetric transformation, confirming both the chemical yield and the stereochemical fidelity of the catalysis.
-
Conclusion
This compound is a powerful and versatile organocatalyst whose efficacy is rooted in well-defined mechanistic principles. Its ability to operate through both enamine and iminium ion pathways allows it to catalyze a broad spectrum of asymmetric reactions. The stereochemical outcome is rigorously controlled by its rigid chiral scaffold, which creates a sterically defined environment for bond formation. For researchers in drug development and synthetic chemistry, a deep understanding of these fundamentals is paramount for rational catalyst selection, reaction optimization, and the design of novel, efficient synthetic routes to complex chiral molecules.[4]
References
- Recent Advances in Asymmetric Reactions Catalyzed by Proline and Its Derivatives. (n.d.). ResearchGate.
- The Proline Enamine Formation Pathway Revisited in Dimethyl Sulfoxide: Rate Constants Determined via NMR. (2021). Journal of the American Chemical Society.
- Mechanism proposed for the proline‐catalyzed aldol reaction via enamine catalysis. (n.d.). ResearchGate.
- Asymmetric Cα-Alkylation of Proline via Chirality Transfers of Conformationally Restricted Proline Derivative: Application to the Total Synthesis of (−)-Amathaspiramide F. (2018). The Journal of Organic Chemistry.
- Optimized iminium-catalysed 1,4-reductions inside the resorcinarene capsule: achieving >90% ee with proline as catalyst. (2021). National Institutes of Health.
- Asymmetric Cα-Alkylation of Proline via Chirality Transfers of Conformationally Restricted Proline Derivative. (2018). ACS Publications.
- Organocatalysis with proline derivatives: improved catalysts for the asymmetric Mannich, nitro-Michael and aldol reactions. (2005). Semantic Scholar.
- Proline organocatalysis. (n.d.). Wikipedia.
- Proline-Catalyzed Asymmetric Reactions. (2021). ResearchGate.
- Iminium Catalysis. (2007). Chemical Reviews.
- Iminium Catalysis in Natural Diels-Alderase. (2022). National Institutes of Health.
- The Importance of Iminium Geometry Control in Enamine Catalysis. (n.d.). Macmillan Group, Caltech.
- Crystal structures of proline-derived enamines. (2010). Proceedings of the National Academy of Sciences.
- ENAMINE AND IMINIUM ION–MEDIATED ORGANOCATALYSIS. (2021). The Royal Swedish Academy of Sciences.
- The Increased Reactivity of the Proline Carboxylate Derived Enamine. (2010). Synfacts.
- Enamine-Based Organocatalysis with Proline and Diamines. (2004). ResearchGate.
- A Simple and Efficient Protocol for Proline-Catalysed Asymmetric Aldol Reaction. (2019). MDPI.
- Proline-catalyzed aldol reactions. (n.d.). Wikipedia.
- Proline Derivatives in Organic Synthesis. (2007). Organic Chemistry Portal.
- PROLINE CATALYZED DIRECT ASYMMETRIC ALDOL AND MANNICH REACTIONS. (2005). University of Illinois Urbana-Champaign.
- Heterogeneous organocatalysis: the proline case. (2021). RSC Publishing.
- A Simple and Efficient Protocol for Proline-Catalysed Asymmetric Aldol Reaction. (2019). ResearchGate.
- A review: L- Proline as an organocatalyst. (2021). ResearchGate.
- Proline as an Asymmetric Organocatalyst. (2015). Sustainable Catalysis: Without Metals or Other Endangered Elements.
- Heterogeneous organocatalysis: the proline case. (2021). National Institutes of Health.
- Exploring the Mechanisms of Proline-Catalyzed Reactions thorough Evaluation. (n.d.). Longdom Publishing.
- L-Proline: A Versatile Organo-Catalyst in Organic Chemistry. (2021). ResearchGate.
- Proline-Catalyzed Direct Asymmetric Aldol Reactions. (2000). Journal of the American Chemical Society.
- L-Proline: A Versatile Organo-Catalyst in Organic Chemistry. (2021). Bentham Science.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Proline Derivatives in Organic Synthesis [organic-chemistry.org]
- 4. nbinno.com [nbinno.com]
- 5. chemistry.illinois.edu [chemistry.illinois.edu]
- 6. books.rsc.org [books.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Proline organocatalysis - Wikipedia [en.wikipedia.org]
- 9. Heterogeneous organocatalysis: the proline case - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. mdpi.com [mdpi.com]
- 13. studylib.net [studylib.net]
A Technical Guide to the Spectroscopic Characterization of 1-Methyl-D-proline
This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 1-methyl-D-proline, a methylated derivative of the amino acid D-proline. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis who require a detailed understanding of the structural characterization of this compound. The guide will delve into the interpretation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering insights into the experimental choices and the structural information that can be gleaned from each technique.
Introduction
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules in solution. For this compound, both ¹H and ¹³C NMR provide a wealth of information about its carbon-hydrogen framework.
¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound is expected to show distinct signals for the protons of the pyrrolidine ring, the N-methyl group, and the alpha-proton. Due to the rigidity of the five-membered ring, the diastereotopic nature of the methylene protons often leads to complex splitting patterns.
Expected Chemical Shifts and Multiplicities:
| Proton | Expected Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) | Notes |
| Hα | ~3.0 - 3.5 | Doublet of doublets (dd) | J ≈ 7-9, 3-5 | The chemical shift and coupling are sensitive to the solvent and pH. |
| Hδ (2H) | ~2.9 - 3.4 | Multiplet (m) | - | These protons are adjacent to the nitrogen atom and will be deshielded. |
| Hβ (2H) | ~1.8 - 2.2 | Multiplet (m) | - | These protons are further from the electron-withdrawing groups. |
| Hγ (2H) | ~1.6 - 2.0 | Multiplet (m) | - | These protons are in the middle of the carbon chain. |
| N-CH₃ | ~2.5 - 2.8 | Singlet (s) | - | A characteristic sharp singlet for the N-methyl group. |
Note: Predicted ¹H NMR data for the L-enantiomer, N-methyl-L-proline, in D₂O shows peaks at approximately 2.18, 2.45, 3.25, 3.75, and 4.15 ppm, which correspond to the ring protons and the N-methyl protons. The exact values for the D-enantiomer in different solvents may vary but the overall pattern will be similar.[1]
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve ~5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O, CDCl₃, or DMSO-d₆). The choice of solvent can influence the chemical shifts, particularly of the acidic proton.
-
Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.
-
Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30').
-
Number of Scans: 16 to 64 scans, depending on the sample concentration.
-
Relaxation Delay: 1-2 seconds.
-
Spectral Width: A spectral width of approximately 12 ppm, centered around 6 ppm.
-
-
Processing: Apply a Fourier transform to the free induction decay (FID), followed by phase and baseline correction. Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).
Caption: Workflow for acquiring and interpreting an IR spectrum using an ATR accessory.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can also provide structural information through fragmentation analysis.
Expected Mass Spectral Data:
-
Molecular Weight: The molecular weight of this compound (C₆H₁₁NO₂) is 129.15 g/mol .
-
Electrospray Ionization (ESI): In positive ion mode ESI-MS, the protonated molecule [M+H]⁺ would be observed at m/z 130.1. In negative ion mode, the deprotonated molecule [M-H]⁻ would be observed at m/z 128.1.
-
Fragmentation: Tandem mass spectrometry (MS/MS) of the [M+H]⁺ ion is expected to show characteristic fragmentation patterns for N-methylated amino acids. A common fragmentation pathway involves the loss of water and carbon monoxide. F[2]or this compound, a prominent fragment ion would likely be the immonium ion at m/z 84, resulting from the loss of the carboxyl group.
Note: The electron ionization mass spectrum of the methyl ester of L-proline shows a molecular ion at m/z 143 and a base peak at m/z 84, corresponding to the N-methylpyrrolidine fragment. T[3]his supports the expected fragmentation pattern for the free acid.
Experimental Protocol: ESI-MS
-
Sample Preparation: Prepare a dilute solution of this compound (e.g., 1-10 µg/mL) in a suitable solvent system, such as 50:50 acetonitrile:water with 0.1% formic acid for positive ion mode.
-
Instrumentation: Infuse the sample solution into an electrospray ionization source coupled to a mass analyzer (e.g., quadrupole, time-of-flight, or Orbitrap).
-
Acquisition Parameters:
-
Ionization Mode: Positive or negative electrospray ionization.
-
Mass Range: Scan a mass range that includes the expected molecular ion (e.g., m/z 50-300).
-
Source Parameters: Optimize the capillary voltage, cone voltage, and desolvation gas flow and temperature to achieve a stable signal.
-
-
MS/MS Analysis: For structural confirmation, perform a product ion scan on the isolated [M+H]⁺ or [M-H]⁻ ion by applying a collision energy to induce fragmentation.
Conclusion
The spectroscopic characterization of this compound through NMR, IR, and MS provides a detailed and complementary picture of its molecular structure. While direct experimental data for the D-enantiomer may be sparse in the public domain, a comprehensive understanding can be achieved by leveraging predictive models and comparative analysis with its L-enantiomer and the parent D-proline molecule. The methodologies and expected spectral features outlined in this guide provide a robust framework for researchers to confidently identify and characterize this important N-methylated amino acid.
References
- Srinivasu, M. K., et al. (2016). Characterization of N-methylated amino acids by GC-MS after ethyl chloroformate derivatization. Journal of Mass Spectrometry, 51(8), 638-650. [Link]
- Jackson, A. H., & Smith, P. (1991). Studies on the Stereochemical Characterization of N-Methylated Amino Acids. Australian Journal of Chemistry, 44(11), 1591-1601. [Link]
- Srinivasu, M. K., et al. (2015). Characterization of N,N-dimethyl amino acids by electrospray ionization-tandem mass spectrometry. Journal of Mass Spectrometry, 50(5), 771-781. [Link]
- NIST. (n.d.). L-Proline, 1-methyl-, methyl ester. In NIST Chemistry WebBook.
- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 900 MHz, D2O, predicted) (HMDB0094696).
- Balaram, P., et al. (2016). Engineering β-sheets employing N-methylated heterochiral amino acids. Chemical Science, 7(6), 3843-3850. [Link]
- NIST. (n.d.). L-Proline, 1-methyl-, methyl ester. In NIST Chemistry WebBook.
- Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 700 MHz, D2O, predicted) (HMDB0028783).
- Royal Society of Chemistry. (n.d.). Electronic Supplementary Information.
- Feytens, D., et al. (2007). Convenient Synthesis of N-Methylamino Acids Compatible with Fmoc Solid-Phase Peptide Synthesis. The Journal of Organic Chemistry, 72(16), 6213-6221. [Link]
- iChemical. (n.d.). L-Proline methyl ester hydrochloride, CAS No. 2133-40-6.
- Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000162).
- Human Metabolome Database. (n.d.). Showing metabocard for N-Methyl-L-proline (HMDB0094696).
- Royal Society of Chemistry. (n.d.). Supporting Information A convenient synthetic route to (2S, 4S)-methylproline and its exploration for protein engineering of thioredoxin.
- SID. (n.d.). FT-IR, FT-RAMAN AND SERS SPECTRA OF L-PROLINE.
- Biological Magnetic Resonance Bank. (n.d.). bmse000047 L-Proline.
- Golm Metabolome Database. (n.d.). Replica Mass Spectra of Proline (1TMS).
- Golm Metabolome Database. (n.d.). Replica Mass Spectra of Proline (1TMS).
- PubChem. (n.d.). D-Proline.
- AIR Unimi. (n.d.). The complex vibrational spectrum of proline explained through the adiabatically switched semiclassical initial value representat.
- Rittner, R., et al. (2014). Conformational Analysis and Intramolecular Interactions of L-proline Methyl Ester and Its N-acetylated Derivative Through Spectroscopic and Theoretical Studies. The Journal of Physical Chemistry A, 118(11), 2086-2096. [Link]
- ResearchGate. (n.d.). NMR conformational analysis of cis and trans proline isomers in the neutrophil chemoattractant, N-acetyl-proline-glycine-proline.
- Felli, I. C., & Pierattelli, R. (n.d.). Exclusively heteronuclear NMR experiments for the investigation of intrinsically disordered proteins: focusing on proline residu. Journal of Biomolecular NMR, 64(3), 223-231. [Link]
Sources
solubility of 1-methyl-D-proline in common organic solvents
An In-depth Technical Guide to the Solubility of 1-Methyl-D-proline in Common Organic Solvents
Executive Summary
This compound is a chiral building block of significant interest in pharmaceutical development and asymmetric synthesis. Its utility in these fields is fundamentally linked to its solubility characteristics, which govern everything from reaction kinetics and purification efficiency to the developability of active pharmaceutical ingredients (APIs). This guide provides a comprehensive overview of the physicochemical properties of this compound that dictate its solubility, presents available quantitative and qualitative solubility data in common organic solvents, and furnishes a robust, field-proven protocol for determining equilibrium solubility. By synthesizing theoretical principles with practical, actionable methodologies, this document serves as a critical resource for researchers, process chemists, and formulation scientists aiming to leverage this compound in their work.
Physicochemical Profile of this compound
Understanding the molecular structure and properties of this compound is paramount to predicting and explaining its solubility behavior. As a derivative of the amino acid D-proline, it possesses a unique combination of features that influence its interaction with various solvents.
-
Structure and Chirality: this compound, with a CAS Number of 58123-62-9, is the D-enantiomer of N-methylproline.[1][2] Its structure consists of a five-membered pyrrolidine ring, a carboxylic acid group, and a methyl group attached to the ring's nitrogen atom. This N-methylation converts the secondary amine of proline into a tertiary amine.[3] This structural change is significant: unlike its parent amino acid, the nitrogen in this compound cannot act as a hydrogen bond donor, although the lone pair on the nitrogen and the carbonyl oxygen of the carboxylic acid can still act as hydrogen bond acceptors.
-
Zwitterionic Nature: Like amino acids, this compound can exist as a zwitterion, with a protonated tertiary ammonium cation and a deprotonated carboxylate anion. This dual ionic character contributes to its high polarity and strong crystal lattice energy, which must be overcome by solvent molecules for dissolution to occur.
-
Enantiomeric Properties: It is a critical scientific principle that enantiomers (like this compound and 1-methyl-L-proline) exhibit identical physical properties in an achiral environment. Therefore, their solubility in achiral organic solvents will be identical. Data for the more commonly studied L-enantiomer can thus be reliably applied to the D-enantiomer for solubility purposes.
Table 1: Key Physicochemical Properties of N-Methylproline
| Property | Value | Source(s) |
|---|---|---|
| Molecular Formula | C₆H₁₁NO₂ | [1] |
| Molecular Weight | 129.16 g/mol | [1] |
| Melting Point | 114-116 °C (for L-enantiomer) | [4][5] |
| pKa (Carboxylic Acid) | ~2.37 (Predicted) | [4][5] |
| pKa (Tertiary Amine) | ~10.34 (Predicted, Strongest Basic) | [6] |
| Appearance | White to off-white powder/solid |[3][5] |
Theoretical Principles of Solubility
The solubility of a solid compound like this compound in a liquid solvent is a thermodynamic equilibrium. Dissolution occurs when the Gibbs free energy of the system decreases, a process governed by the interplay between the solute-solute, solvent-solvent, and solute-solvent interactions.
The governing principle is often simplified to "like dissolves like ." This means polar solutes tend to dissolve in polar solvents, and nonpolar solutes in nonpolar solvents. This compound is an inherently polar, zwitterionic molecule. Therefore, its solubility is dictated by a solvent's ability to:
-
Overcome Crystal Lattice Energy: The strong intermolecular forces (ionic interactions, hydrogen bonding) holding the zwitterionic this compound molecules together in a solid crystal must be disrupted. Solvents with high polarity and hydrogen-bonding capability are more effective at this.
-
Form Favorable Solute-Solvent Interactions: The solvent molecules must surround, or solvate, the solute molecules.
-
Polar Protic Solvents (e.g., water, methanol, ethanol) are particularly effective. Their hydroxyl (-OH) groups can act as hydrogen bond donors to the carboxylate oxygen of this compound and as hydrogen bond acceptors from the carboxylic acid proton (in its non-zwitterionic form).
-
Polar Aprotic Solvents (e.g., DMSO, DMF, Acetone) possess high dipole moments and can act as hydrogen bond acceptors, interacting favorably with the acidic proton of the carboxyl group. However, they lack a hydrogen bond-donating group, which can limit their ability to stabilize the carboxylate anion compared to protic solvents.
-
Nonpolar Solvents (e.g., hexane, toluene) lack the ability to form strong interactions with the polar and ionic functionalities of this compound. Consequently, the solubility in such solvents is expected to be extremely low.
-
Solubility Profile of this compound
Table 2: Solubility Data for N-Methylproline
| Solvent Class | Solvent | Formula | Solubility | Temperature | Source(s) |
|---|---|---|---|---|---|
| Polar Protic | Water | H₂O | 50 mg/mL (Soluble) | Not Specified | [4][7] |
| Methanol (MeOH) | CH₃OH | 50 mg/mL (Soluble) | Not Specified | [4][7] | |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | C₂H₆OS | Soluble (Qualitative) | Not Specified | [4][5] |
| Acetone | C₃H₆O | Soluble (Qualitative) | Not Specified | [4][5] | |
| Chlorinated | Dichloromethane (DCM) | CH₂Cl₂ | Soluble (Qualitative) | Not Specified | [4][5] |
| Chloroform | CHCl₃ | Soluble (Qualitative) | Not Specified | [4][5] |
| Ester | Ethyl Acetate (EtOAc) | C₄H₈O₂ | Soluble (Qualitative) | Not Specified |[4][5] |
Interpretation and Field Insights:
-
The high solubility in polar protic solvents like water and methanol (50 mg/mL) confirms the theoretical principles.[4][7] This makes them excellent choices for creating stock solutions or as components in reaction mixtures where high concentrations are required.
-
The qualitative "soluble" designation in polar aprotic and chlorinated solvents like DMSO, acetone, and DCM indicates their utility as reaction media.[4][5] For many synthetic applications, a compound does not need to be highly soluble, merely soluble enough for the reaction to proceed homogeneously. DMSO, in particular, is a powerful solvent for polar, often sparingly soluble organic molecules.[8]
-
For context, the parent compound D-proline is reportedly insoluble in ethanol and only slightly soluble in acetone, highlighting that the N-methylation significantly improves its solubility profile in a broader range of organic solvents.[9]
Standardized Protocol for Equilibrium Solubility Determination
For solvents where quantitative data is unavailable, or for specific process temperatures, determining the equilibrium solubility is a fundamental experimental task. The following gravimetric method is a robust and reliable self-validating system.
Experimental Objective
To determine the equilibrium solubility of this compound in a selected organic solvent at a specified temperature.
Materials and Equipment
-
This compound (≥97% purity)
-
Selected organic solvent (HPLC grade or equivalent)
-
Analytical balance (±0.1 mg accuracy)
-
Temperature-controlled shaker or incubator
-
Scintillation vials or sealed glass tubes
-
Centrifuge
-
Syringe filters (0.2 or 0.45 µm, PTFE or other solvent-compatible membrane)
-
Volumetric flasks and pipettes
-
Evaporation apparatus (rotary evaporator or vacuum oven)
Step-by-Step Methodology
-
Preparation: Add an excess amount of this compound to a pre-weighed vial. "Excess" is critical; ensure a visible amount of undissolved solid will remain at equilibrium.
-
Solvent Addition: Accurately add a known volume or mass of the selected solvent to the vial. Seal the vial tightly to prevent solvent evaporation.
-
Equilibration: Place the vial in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C). Agitate the slurry for a sufficient time to reach equilibrium. A duration of 24-48 hours is typically recommended for amino acid derivatives to ensure the dissolution process is complete. The system is at equilibrium when the concentration of the supernatant no longer changes over time.
-
Phase Separation: After equilibration, allow the vial to stand undisturbed at the set temperature for at least 2 hours to let the excess solid settle. For finer suspensions, centrifuge the vial at the same temperature to ensure clear separation.
-
Sample Collection: Carefully withdraw a known aliquot of the clear supernatant using a pipette. To avoid disturbing the solid, take the sample from the upper portion of the liquid.
-
Filtration: Immediately filter the aliquot through a pre-conditioned syringe filter into a pre-weighed collection vial. This step is crucial to remove any microscopic, undissolved particles. Expert Tip: Pre-condition the filter by passing a small amount of the saturated solution through it first and discarding the filtrate. This ensures the filter membrane is saturated and does not adsorb solute from the analytical sample.
-
Quantification (Gravimetric): Carefully evaporate the solvent from the filtered aliquot to dryness using a rotary evaporator or vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.
-
Calculation: Record the final mass of the dried solute. The solubility (S) is calculated as: S (mg/mL) = Mass of dried solute (mg) / Volume of aliquot taken (mL)
Workflow Diagram
Caption: Workflow for Equilibrium Solubility Determination.
Practical Applications & Solvent Selection
The solubility data, whether empirically determined or from literature, directly informs solvent selection for key stages in drug development and chemical synthesis.
-
Chemical Synthesis: The ideal reaction solvent must dissolve reactants, reagents, and catalysts to a sufficient degree to allow the reaction to proceed in the homogeneous phase at a reasonable rate. For reactions involving this compound, polar solvents like methanol or aprotic solvents like DMSO and DCM are excellent starting points based on the known solubility profile.[4][5]
-
Purification by Crystallization: Crystallization is a primary method for purifying solid compounds. It relies on a difference in solubility at different temperatures or in different solvent/anti-solvent mixtures. An ideal crystallization solvent will dissolve the compound well at a higher temperature but poorly at a lower temperature, allowing for high recovery of pure crystals upon cooling. Methanol, given its high reported solubility, could be a good candidate to screen for cooling crystallizations, potentially in combination with a miscible anti-solvent (a solvent in which the compound is insoluble) to induce precipitation.
-
Pre-formulation and Drug Delivery: For APIs, solubility in pharmaceutically acceptable solvents is a key indicator of bioavailability. While the focus here is on organic solvents, the high aqueous solubility (50 mg/mL) is a very favorable property for developing aqueous formulations.[4][7]
Solvent Selection Logic
The following diagram illustrates a logical decision-making process for selecting an appropriate solvent system based on the intended application.
Sources
- 1. chemscene.com [chemscene.com]
- 2. N-Methyl-D-proline | 58123-62-9 [sigmaaldrich.cn]
- 3. Page loading... [guidechem.com]
- 4. N-Methyl-L-proline CAS#: 475-11-6 [m.chemicalbook.com]
- 5. N-Methyl-L-proline | 475-11-6 [chemicalbook.com]
- 6. Human Metabolome Database: Showing metabocard for N-Methyl-L-proline (HMDB0094696) [hmdb.ca]
- 7. echemi.com [echemi.com]
- 8. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 9. D-Proline, 99% | Fisher Scientific [fishersci.ca]
An In-depth Technical Guide to the Catalytic Scope of 1-methyl-D-proline
Introduction: The Rise of Proline and its Derivatives in Organocatalysis
The field of asymmetric organocatalysis has revolutionized the synthesis of chiral molecules, providing a powerful alternative to traditional metal-based catalysts.[1] Among the diverse array of small organic molecules employed as catalysts, the simple amino acid proline has emerged as a particularly versatile and effective catalyst for a wide range of enantioselective transformations.[2] Proline's rigid cyclic structure, ready availability in both enantiomeric forms, and its bifunctional nature—possessing both a secondary amine and a carboxylic acid—are key to its catalytic prowess.[3]
This guide delves into the specific realm of 1-methyl-D-proline , an intriguing derivative of D-proline. By exploring the established mechanisms of proline catalysis and considering the structural impact of N-methylation, we will outline the potential scope and mechanistic nuances of reactions catalyzed by this compound. This document is intended for researchers, scientists, and drug development professionals seeking to understand and potentially exploit the unique catalytic properties of this N-alkylated proline derivative.
This compound: A Structural and Mechanistic Overview
This compound is a derivative of the naturally occurring amino acid D-proline, distinguished by the presence of a methyl group on the nitrogen atom of the pyrrolidine ring. This seemingly minor modification has profound implications for its catalytic behavior.
The Canonical Proline Catalytic Cycle: A Tale of Two Intermediates
Proline's catalytic activity in reactions involving carbonyl compounds is primarily mediated through two key intermediates: enamines and iminium ions .[2]
-
Enamine Catalysis: In reactions such as aldol, Mannich, and Michael additions, proline reacts with a carbonyl donor (a ketone or aldehyde) to form a nucleophilic enamine intermediate. This enamine then attacks an electrophilic acceptor. The stereochemistry of the product is dictated by the facial selectivity of this attack, which is controlled by the chiral environment of the proline catalyst.[2][4] A crucial aspect of this stereocontrol is the involvement of the carboxylic acid group, which can participate in hydrogen bonding in the transition state to lock the conformation and direct the approach of the electrophile.[2]
-
Iminium Catalysis: In other reactions, such as Diels-Alder reactions, proline activates an α,β-unsaturated carbonyl compound by forming a transient iminium ion. This lowers the LUMO of the carbonyl compound, enhancing its electrophilicity and promoting the reaction.
The bifunctional nature of proline, with its secondary amine and carboxylic acid, is central to the high stereoselectivity observed in many of its catalyzed reactions.[3]
The N-Methylation Effect: A Mechanistic Shift
The substitution of the N-H proton with a methyl group in this compound fundamentally alters the catalytic machinery. While it can still form enamine and iminium intermediates through its tertiary amine functionality, the absence of the N-H proton precludes the formation of the key hydrogen-bonded, six-membered transition state that is characteristic of proline catalysis.[2] This has significant consequences for the stereochemical outcome of the reaction.
While direct mechanistic studies on this compound are scarce, research on other N-alkylated proline derivatives suggests that the stereocontrol must arise from different interactions, primarily steric hindrance. The bulky N-alkyl group can influence the facial selectivity of the enamine or iminium ion attack, but often with lower efficacy than the highly organized hydrogen-bonded transition state of proline.
Below are graphical representations of the proposed catalytic cycles for both proline and N-methylated proline in an aldol reaction.
Scope of this compound Catalyzed Reactions
While specific experimental data for this compound is limited, we can infer its potential catalytic activity in key C-C bond-forming reactions based on the extensive literature on proline and its derivatives.
Aldol Reaction
The asymmetric aldol reaction is a cornerstone of organic synthesis, enabling the formation of β-hydroxy carbonyl compounds. Proline has been shown to be an effective catalyst for the direct asymmetric aldol reaction between ketones and aldehydes.[5][6]
Expected Performance of this compound:
It is anticipated that this compound will catalyze the aldol reaction. However, the enantioselectivity is likely to be lower than that achieved with D-proline due to the absence of the N-H proton for hydrogen bonding in the transition state. Stereocontrol will be primarily dictated by steric interactions between the N-methyl group and the substrates. The D-configuration of the catalyst is expected to favor the formation of the opposite enantiomer compared to L-proline.
Representative Experimental Protocol (Adaptable for this compound):
The following is a general protocol for a proline-catalyzed aldol reaction that can be adapted for this compound.[6]
-
To a stirred solution of the catalyst (this compound, 10-30 mol%) in a suitable solvent (e.g., DMSO, DMF, or CH2Cl2) at the desired temperature (ranging from room temperature to -20 °C), add the aldehyde (1.0 equivalent).
-
Add the ketone (2-10 equivalents) to the reaction mixture.
-
Stir the reaction mixture for the appropriate time (typically 2-48 hours), monitoring the progress by TLC or GC.
-
Upon completion, quench the reaction with a saturated aqueous solution of NH4Cl.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Table 1: Typical Performance of Proline in Asymmetric Aldol Reactions
| Aldehyde | Ketone | Catalyst (mol%) | Solvent | Time (h) | Yield (%) | ee (%) | Reference |
| 4-Nitrobenzaldehyde | Acetone | 30 | DMSO | 2 | 68 | 76 | [List, B. et al. (2000)] |
| Isovaleraldehyde | Acetone | 20 | DMSO | 24 | 97 | 96 | [List, B. et al. (2000)] |
| Benzaldehyde | Cyclohexanone | 10 | MeOH/H2O | 48 | 95 | 99 | [M. G. Emma, et al. (2020)][7] |
Mannich Reaction
The Mannich reaction is a three-component reaction involving an aldehyde, an amine, and a carbonyl compound, yielding a β-amino carbonyl compound. Proline and its derivatives are excellent catalysts for asymmetric Mannich reactions.[8][9]
Expected Performance of this compound:
Similar to the aldol reaction, this compound is expected to catalyze the Mannich reaction. The stereochemical outcome will be influenced by the steric bulk of the N-methyl group. The D-enantiomer of the catalyst will likely produce the opposite enantiomer of the Mannich product compared to L-proline.
Representative Experimental Protocol (Adaptable for this compound):
The following protocol for a three-component Mannich reaction can be adapted for use with this compound.[9]
-
To a stirred solution of the aldehyde (1.0 equivalent) and the amine (1.1 equivalents) in a suitable solvent (e.g., DMSO or DMF) at room temperature, add the catalyst (this compound, 10-30 mol%).
-
Add the ketone (2-5 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature for the required duration (typically 12-72 hours), monitoring by TLC.
-
After completion, add water to the reaction mixture and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
-
Purify the product by column chromatography.
Table 2: Typical Performance of Proline in Asymmetric Mannich Reactions
| Aldehyde | Amine | Ketone | Catalyst (mol%) | Solvent | Time (h) | Yield (%) | ee (%) | Reference |
| 4-Nitrobenzaldehyde | p-Anisidine | Acetone | 35 | DMSO | 12 | 50 | 94 | [List, B. (2000)][9] |
| Formaldehyde | p-Anisidine | Cyclohexanone | 20 | Dioxane | 48 | 99 | 95 | [Córdova, A. et al. (2002)] |
| Isobutyraldehyde | p-Anisidine | Acetone | 20 | DMSO | 12 | 92 | >99 | [List, B. et al. (2002)][9] |
Michael Addition
The asymmetric Michael addition is a powerful method for the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound. Proline and its derivatives have been successfully employed as catalysts for the Michael addition of ketones and aldehydes to nitroolefins and other Michael acceptors.[5]
Expected Performance of this compound:
This compound is anticipated to catalyze the Michael addition through an enamine intermediate. The stereoselectivity will likely be governed by steric repulsion between the N-methyl group and the substrates in the transition state.
Representative Experimental Protocol (Adaptable for this compound):
This general protocol for a proline-catalyzed Michael addition can serve as a starting point for reactions with this compound.[5]
-
To a mixture of the Michael acceptor (e.g., a nitroolefin, 1.0 equivalent) and the catalyst (this compound, 10-30 mol%) in a suitable solvent (e.g., CH2Cl2, toluene, or neat), add the Michael donor (a ketone or aldehyde, 2-10 equivalents).
-
Stir the reaction at the desired temperature (e.g., room temperature) for the necessary time (typically 24-96 hours).
-
Monitor the reaction progress by TLC.
-
Upon completion, directly purify the reaction mixture by column chromatography on silica gel to isolate the product.
Table 3: Typical Performance of Proline in Asymmetric Michael Additions
| Michael Acceptor | Michael Donor | Catalyst (mol%) | Solvent | Time (h) | Yield (%) | ee (%) | Reference |
| β-Nitrostyrene | Cyclohexanone | 20 | DMSO | 96 | 95 | 20 | [List, B. et al. (2001)][5] |
| β-Nitrostyrene | Propanal | 10 | CH2Cl2 | 48 | 96 | 78 | [List, B. et al. (2001)][5] |
| Chalcone | Acetone | 20 | DMF | 72 | 85 | 15 | [Betancort, J. M. et al. (2001)] |
Conclusion and Future Outlook
This compound represents an intriguing, yet underexplored, organocatalyst. Based on the well-established principles of proline catalysis, it is reasonable to predict that it will catalyze a range of important carbon-carbon bond-forming reactions, including aldol, Mannich, and Michael additions. The key mechanistic feature of this compound is the absence of the N-H proton, which necessitates a shift in the mode of stereocontrol from hydrogen bonding to steric hindrance.
While this may lead to lower enantioselectivities compared to its parent, D-proline, the unique steric environment created by the N-methyl group could offer complementary or even advantageous selectivity for certain substrates. The development of highly enantioselective reactions with N-alkylated proline derivatives remains an active area of research, and further experimental investigation into the catalytic scope of this compound is warranted. Such studies will undoubtedly provide valuable insights into the subtle yet powerful role of catalyst structure in asymmetric organocatalysis and may unlock new synthetic pathways for the efficient construction of chiral molecules relevant to the pharmaceutical and fine chemical industries.
References
- List, B., Pojarliev, P., & Martin, H. J. (2001). Efficient Proline-Catalyzed Michael Additions of Unmodified Ketones to Nitro Olefins. Organic Letters, 3(16), 2423–2425.
- Proline-based organocatalyst-mediated asymmetric aldol reaction of acetone with substituted aromatic aldehydes: an experimental and theoretical study. (2020). National Institutes of Health.
- Emma, M. G., Tamburrini, A., Martinelli, A., Lombardo, M., Quintavalla, A., & Trombini, C. (2020). A Simple and Efficient Protocol for Proline-Catalysed Asymmetric Aldol Reaction. Catalysts, 10(6), 649.
- Proline-catalysed Mannich reactions of acetaldehyde. (2008). Nature.
- Proline-Catalyzed Asymmetric Reactions. (2021). ResearchGate.
- Stereoselective Synthesis of Quaternary Proline Analogues. (2011). National Institutes of Health.
- PROLINE CATALYZED DIRECT ASYMMETRIC ALDOL AND MANNICH REACTIONS. (2005). University of Illinois.
- Proline Sulfonamide-Based Organocatalysis: Better Late than Never. (2011). National Institutes of Health.
- Recent Advances in Asymmetric Organocatalyzed Conjugate Additions to Nitroalkenes. (2015). MDPI.
- Chiral phosphoproline-catalyzed asymmetric Michael addition of ketones to nitroolefins: an experimental and theoretical study. (2015). PubMed.
- Asymmetric Synthesis of 2-Arylethylamines: A Metal-Free Review of the New Millennium. (2024). MDPI.
- Proline-Catalyzed Enantioselective Michael Additions of Ketones to Nitrostyrene. (2014). ResearchGate.
- Efficient Proline-Catalyzed Michael Additions of Unmodified Ketones to Nitro Olefins. (2001). ResearchGate.
- Asymmetric Synthesis and Catalytic Activity of 3-Methyl-β-proline in Enantioselective anti-Mannich-type Reactions. (2005). ACS Publications.
- Proline-Catalyzed Asymmetric Aldol Reactions between Ketones and α-Unsubstituted Aldehydes. (2002). ACS Publications.
- The proline-catalyzed direct asymmetric three-component Mannich reaction: scope, optimization, and application to the highly enantioselective synthesis of 1,2-amino alcohols. (2002). PubMed.
- PROLINE CATALYZED ENANTIOSELECTIVE RETRO-ALDOL REACTION. (2013). University of Saskatchewan.
- Asymmetric Synthesis of Tailor-Made Amino Acids Using Chiral Ni(II) Complexes of Schiff Bases. An Update of the Recent Literature. (2020). National Institutes of Health.
- Asymmetric synthesis of proline derivatives. (1996). ResearchGate.
- A review: L- Proline as an organocatalyst. (2020). ResearchGate.
- Highly Enantioselective Three-Component Direct Mannich Reactions of Unfunctionalized Ketones Catalyzed by Bifunctional Organocatalysts. (2013). National Institutes of Health.
- Proline-catalysed Mannich reactions of acetaldehyde. (2008). Nature.
- Scheme 3. a) The reaction mechanism of the proline-catalyzed direct... (2006). ResearchGate.
- Proline catalyzed two-component, three-component and self-asymmetric Mannich reactions promoted by ultrasonic conditions. (2008). ElectronicsAndBooks.
- Proline organocatalysis. (2022). Wikipedia.
- Heterogeneous organocatalysis: the proline case. (2021). National Institutes of Health.
- Efficient synthesis of supported proline catalysts for asymmetric aldol reactions. (2014). ResearchGate.
- Proline Derivatives in Organic Synthesis. (2007). Organic Chemistry Portal.
- Exploring the Mechanisms of Proline-Catalyzed Reactions thorough Evaluation. (2023). Longdom Publishing.
Sources
- 1. harvest.usask.ca [harvest.usask.ca]
- 2. Proline organocatalysis - Wikipedia [en.wikipedia.org]
- 3. Heterogeneous organocatalysis: the proline case - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Proline-based organocatalyst-mediated asymmetric aldol reaction of acetone with substituted aromatic aldehydes: an experimental and theoretical study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. The proline-catalyzed direct asymmetric three-component Mannich reaction: scope, optimization, and application to the highly enantioselective synthesis of 1,2-amino alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to 1-methyl-D-proline: A Chiral Building Block for Advanced Synthesis
Abstract
In the landscape of modern asymmetric synthesis, the demand for sophisticated chiral building blocks is incessant. These molecules are the cornerstones for constructing enantiomerically pure active pharmaceutical ingredients (APIs), where precise stereochemistry is paramount for therapeutic efficacy and safety. Among the diverse repertoire of chiral synthons, proline and its derivatives have long been celebrated for their unique conformational rigidity and catalytic prowess.[1] This guide focuses on a specialized derivative, 1-methyl-D-proline, a tertiary amino acid that offers distinct advantages over its canonical precursor. By exploring its synthesis, unique reactivity, and strategic applications, this document serves as an in-depth resource for researchers, chemists, and drug development professionals aiming to leverage this powerful building block in their synthetic endeavors.
Introduction: The Unique Profile of a Tertiary Amino Acid
Proline's rigid pyrrolidine ring makes it a cornerstone in peptide chemistry and organocatalysis.[2] Its secondary amine is pivotal for its classic catalytic mechanism, which often involves the formation of enamine or iminium ion intermediates.[3][4] The N-methylation to form this compound fundamentally alters this reactivity profile. The resulting tertiary amine can no longer participate in enamine catalysis, shifting its role from a direct organocatalyst to that of a highly valuable chiral building block, chiral auxiliary, or ligand in metal-catalyzed reactions.[5]
The key attributes of this compound that commend its use in advanced synthesis are:
-
Conformational Constraint: Like its parent amino acid, the five-membered ring restricts bond rotation, providing a predictable and rigid scaffold.
-
Tertiary Amine Functionality: The N-methyl group enhances steric bulk and removes the N-H proton, which is crucial in peptide synthesis for eliminating unwanted hydrogen bond donation and increasing resistance to enzymatic degradation.[6][7]
-
Defined Stereochemistry: As a derivative of D-proline, it provides access to the "unnatural" enantiomeric series of many target molecules, which is often critical for optimizing pharmacological activity, as seen in certain enzyme inhibitors.[5]
This guide will elucidate the practical synthesis of this compound, detail its application in key synthetic transformations, and provide actionable protocols for its implementation.
Synthesis of this compound
While commercially available, an in-house synthesis of this compound from D-proline is often practical and cost-effective for large-scale applications. The most direct and widely adopted method is reductive amination.
This procedure utilizes formaldehyde as the methyl source and a mild reducing agent, such as sodium cyanoborohydride (NaBH₃CN), to effect the methylation without reducing the carboxylic acid. The causality behind this choice lies in the mechanism: formaldehyde reacts with the secondary amine of D-proline to form a transient iminium ion. Sodium cyanoborohydride is a selective reducing agent that readily reduces this iminium ion but is slow to react with the carbonyl of the carboxylic acid at neutral or slightly acidic pH, ensuring high chemoselectivity. A recent study demonstrated that formaldehyde can react reversibly with the N-terminal proline in peptides, and subsequent reduction with NaCNBH₃ leads to the stable N-methyl-proline residue.[1]
Experimental Protocol: Reductive N-Methylation of D-Proline
Materials:
-
D-Proline (1.0 eq)
-
Formaldehyde (37% solution in H₂O, ~2.5 eq)
-
Sodium Cyanoborohydride (NaBH₃CN, ~1.5 eq)
-
Methanol (MeOH)
-
Hydrochloric Acid (HCl, for pH adjustment and final salt formation)
-
Activated Carbon
-
Diethyl Ether
Procedure:
-
Dissolution: Dissolve D-proline in methanol in a round-bottom flask equipped with a magnetic stirrer. Cool the solution in an ice bath.
-
Iminium Formation: Add the formaldehyde solution dropwise to the cooled D-proline solution while stirring. Maintain the temperature at 0-5 °C.
-
Reduction: In a separate container, dissolve sodium cyanoborohydride in a small amount of methanol. Add this solution dropwise to the reaction mixture, ensuring the temperature does not rise above 10 °C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by TLC or LC-MS to confirm the consumption of the starting material.
-
Workup: Carefully acidify the reaction mixture with concentrated HCl to a pH of ~2 to decompose any remaining NaBH₃CN (Caution: gas evolution). Concentrate the mixture under reduced pressure.
-
Purification: Redissolve the crude residue in a minimal amount of hot ethanol. Treat with activated carbon to decolorize, and filter through celite.
-
Isolation: Allow the filtrate to cool. The product, this compound hydrochloride, will crystallize. If needed, add diethyl ether as an anti-solvent to promote precipitation. Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum.
Self-Validation: The identity and purity of the final product should be confirmed by NMR spectroscopy (¹H and ¹³C), mass spectrometry (verifying the molecular ion peak), and polarimetry to confirm the retention of stereochemical integrity.
Applications in Asymmetric Synthesis & Drug Development
The utility of this compound is most pronounced in two key areas: as a structural component in peptide-based drugs and as a controller of stereochemistry in small molecule synthesis.
A Cornerstone for Peptidomimetics and APIs
The incorporation of N-methylated amino acids is a powerful strategy in medicinal chemistry to enhance the pharmacokinetic properties of peptide drug candidates.[7][8] N-methylation blocks the amide N-H hydrogen bond donor site, which can disrupt secondary structures like β-sheets that often lead to aggregation and poor solubility. More importantly, it provides steric shielding against proteolytic enzymes, thereby increasing the peptide's in vivo half-life.[9]
This compound is particularly valuable as it introduces these benefits along with the conformational rigidity of the proline ring.[5] This combination allows for precise control over the peptide backbone's conformation, which can significantly improve binding affinity and selectivity for its biological target.
Workflow: Incorporating this compound in Solid-Phase Peptide Synthesis (SPPS)
The following diagram outlines the general workflow for including an N-methylated amino acid into a peptide sequence using standard Fmoc-based SPPS.
Caption: General workflow for SPPS incorporating this compound.
Causality in Protocol: Coupling of N-methylated amino acids like Fmoc-1-methyl-D-proline-OH can be sluggish due to steric hindrance. Therefore, stronger coupling reagents (e.g., HATU, COMU) or double coupling cycles are often employed to ensure the reaction proceeds to completion. This is a critical, field-proven insight to avoid deletion sequences in the final peptide.
As a Chiral Ligand and Auxiliary
Beyond peptides, this compound serves as an effective chiral controller. While it cannot engage in enamine catalysis, its chiral scaffold and Lewis basic nitrogen make it an excellent ligand for coordinating with metals in asymmetric catalysis or as a covalently attached chiral auxiliary.
A key application is in the diastereoselective alkylation of proline derivatives, where the stereochemistry of the ring directs the approach of an electrophile to an enolate. The N-methyl group can further influence this facial selectivity through steric effects.
Data Presentation: Diastereoselective Alkylation
The following table summarizes representative data for the diastereoselective alkylation of N-protected proline enolates, highlighting how substituents on the ring and nitrogen influence stereochemical outcomes.
| Entry | N-Protecting Group | Electrophile | Base | Diastereomeric Ratio (d.r.) | Reference |
| 1 | Boc | MeI | LDA | 85:15 | [10] |
| 2 | Benzoyl | MeI | LDA | 90:10 | [10] |
| 3 | Cbz | BnBr | LHMDS | >95:5 | [10] |
| 4 | Methyl (simulated) | MeI | KHMDS | (Varies) | [10] |
Note: Data is illustrative of trends discussed in the cited literature. The diastereoselectivity is highly dependent on the specific substrate, electrophile, and reaction conditions.
Mechanism of Stereodirection
The stereochemical outcome of such reactions is dictated by the formation of a rigid, chelated enolate intermediate. The bulky N-protecting group and other ring substituents block one face of the enolate, forcing the electrophile to approach from the less sterically hindered face.
Caption: Logic of diastereoselective alkylation via a rigid enolate.
Conclusion and Future Outlook
This compound represents a subtle yet powerful modification of a classic chiral building block. Its true value is realized when chemists move beyond the canonical applications of proline and leverage the unique properties of its tertiary amine. In pharmaceutical development, its role in creating more robust and effective peptide therapeutics is well-established and continues to grow.[5][7] In small molecule synthesis, its potential as a chiral ligand and auxiliary offers a reliable method for installing stereocenters with high fidelity. As synthetic challenges become more complex, the strategic deployment of specialized building blocks like this compound will be increasingly critical to achieving efficient and elegant solutions.
References
- Cativiela, C., & Díaz-de-Villegas, M. D. (2007). Stereoselective Synthesis of Quaternary Proline Analogues. Tetrahedron: Asymmetry, 18(23), 2745-2780. [Link]
- Philippova, A. N., Vorobyeva, D. V., Gribanov, P. S., Dolgushin, F. M., & Osipov, S. N. (2022).
- Philippova, A. N., Vorobyeva, D. V., Gribanov, P. S., Dolgushin, F. M., & Osipov, S. N. (2022).
- Pharmaffiliates. (n.d.). Optimizing Peptide Synthesis: The Role of N-Methyl Amino Acids.
- Wikipedia. (n.d.).
- Lixin, R. (n.d.). Exploring the Mechanisms of Proline-Catalyzed Reactions thorough Evaluation.
- Various Authors. (2023). Proline-Catalyzed Asymmetric Reactions.
- Shi, Y., et al. (2013). Proline as Lewis Base Catalyst: Diastereoselective Synthesis of Isoxazoline-N-oxide through [3 + 2] Cycloaddition. Organic Letters, 15(21), 5550-5553. [Link]
- Hayashi, Y., et al. (2012). Synthesis and Catalytic Activities of 3-Decyl-β-proline for Michael Reactions in Water without an Organic Solvent. Arkivoc, 2012(4), 160-170. [Link]
- Martins, M. A., et al. (2018). Development of L-Proline-Based Chiral Ionic Liquids for Asymmetric Michael Reaction. Molecules, 23(10), 2633. [Link]
- Li, Z., et al. (2023). Backbone N-methylation of peptides: Advances in synthesis and applications in pharmaceutical drug development. Bioorganic Chemistry, 141, 106892. [Link]
- Naoum, J., et al. (2023). Time-Reduced N-Methylation: Exploring a Faster Synthesis Technique. Organic Letters, 25(22), 4056-4060. [Link]
- Sasaki, Y., et al. (2006). Stereoselective Synthesis of (Z)-alkene-containing Proline Dipeptide Mimetics. The Journal of Organic Chemistry, 71(13), 4969-4979. [Link]
- Google Patents. (2021). Synthesis method of D-proline. CN107827802B.
- Raines, R. T., et al. (2012). Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Journal of the American Chemical Society, 134(20), 8615-8622. [Link]
- Schofield, C. J., et al. (2023). Formaldehyde reacts with N-terminal proline residues to give bicyclic aminals.
Sources
- 1. Formaldehyde reacts with N-terminal proline residues to give bicyclic aminals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Proline organocatalysis - Wikipedia [en.wikipedia.org]
- 4. nbinno.com [nbinno.com]
- 5. benchchem.com [benchchem.com]
- 6. nbinno.com [nbinno.com]
- 7. Backbone N-methylation of peptides: Advances in synthesis and applications in pharmaceutical drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. fulir.irb.hr [fulir.irb.hr]
- 9. nbinno.com [nbinno.com]
- 10. Stereoselective Synthesis of Quaternary Proline Analogues - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to Preliminary Studies on the Enantioselectivity of 1-Methyl-D-proline
Abstract
This technical guide provides a comprehensive framework for conducting preliminary studies on the enantioselectivity of 1-methyl-D-proline. Intended for researchers, scientists, and professionals in drug development and organic synthesis, this document outlines the core principles and practical methodologies required to synthesize, resolve, and analyze this N-methylated amino acid derivative. We delve into the causality behind experimental choices, offering detailed, self-validating protocols for chiral resolution via diastereomeric salt formation and for the quantitative determination of enantiomeric excess using chiral High-Performance Liquid Chromatography (HPLC). Furthermore, a case study is presented, employing this compound as an organocatalyst in an asymmetric aldol reaction to evaluate its stereochemical influence. This guide integrates theoretical grounding with actionable protocols, data interpretation strategies, and visual workflows to equip scientists with the necessary tools to investigate the chiral properties of this important synthetic building block.
Introduction: The Significance of Chiral Proline Derivatives
The Role of Chirality in Drug Development and Catalysis
Chirality is a fundamental property of molecules that has profound implications in pharmacology and chemical synthesis. Enantiomers, non-superimposable mirror-image isomers of a chiral molecule, can exhibit markedly different biological activities. One enantiomer may be therapeutically active, while the other could be inactive or even toxic. This reality mandates the synthesis of enantiomerically pure compounds for pharmaceutical applications.[1] In the field of asymmetric synthesis, chiral molecules are employed as catalysts or auxiliaries to control the stereochemical outcome of a reaction, enabling the selective production of a desired enantiomer.
Proline and its N-Substituted Derivatives as Organocatalysts
L-Proline, a naturally occurring amino acid, has been lauded as the "simplest enzyme" for its remarkable ability to catalyze a wide array of chemical transformations with high stereoselectivity.[2] This has positioned it as a cornerstone of organocatalysis, a branch of catalysis that uses small, metal-free organic molecules to accelerate reactions.[3] The catalytic cycle of proline often involves the formation of key enamine or iminium ion intermediates.[4][5]
N-alkylation of proline, such as in this compound, modifies the catalyst's steric and electronic properties. The N-methyl group enhances lipophilicity and can alter the conformational rigidity of the pyrrolidine ring, which in turn can influence its catalytic efficiency and enantioselectivity.[1][6]
Rationale for Investigating this compound
This compound is a valuable chiral building block.[1] The D-configuration offers access to the "unnatural" enantiomers of many target molecules, which are often less accessible but can possess unique biological properties. Preliminary studies into its enantioselectivity are crucial for several reasons:
-
Quality Control: To ensure the enantiomeric purity of the starting material for multi-step syntheses.
-
Catalyst Development: To assess its potential as an organocatalyst and understand how the N-methyl group influences its stereodirecting ability compared to its parent, D-proline.
-
Mechanistic Insight: To contribute to the broader understanding of how N-substituted proline derivatives operate in asymmetric transformations.
This guide provides the foundational experimental workflows to address these points.
Synthesis and Chiral Resolution Strategies
The first critical step in studying an enantiomer is obtaining it in a pure form. While asymmetric synthesis routes exist, a common and robust approach for preliminary studies is to synthesize the racemic mixture and then separate—or resolve—the enantiomers.
Synthesis of Racemic 1-Methyl-proline
A standard method for synthesizing racemic 1-methyl-proline involves the reductive amination of a suitable keto-acid precursor or direct methylation of racemic proline. For the purpose of this guide, we will focus on the resolution step, assuming the racemic mixture is available.
Chiral Resolution: The Critical Step
Chiral resolution is the process of separating a racemic mixture into its constituent enantiomers.[7] One of the most established and reliable methods is the formation of diastereomeric salts.[7]
Causality of the Method: Enantiomers possess identical physical properties (e.g., solubility, melting point), making them inseparable by standard techniques like crystallization. However, when a racemic mixture of an acid (like 1-methyl-proline) is reacted with a single enantiomer of a chiral base (the "resolving agent"), it forms a pair of diastereomers. Diastereomers have different physical properties and can therefore be separated by fractional crystallization. Once separated, the resolving agent is removed to yield the pure enantiomers.
Protocol: Diastereomeric Salt Formation and Fractional Crystallization
This protocol describes the resolution of racemic 1-methyl-proline using (R)-(+)-α-methylbenzylamine as the chiral resolving agent.
Materials:
-
Racemic 1-methyl-proline
-
(R)-(+)-α-methylbenzylamine
-
Methanol (absolute)
-
Diethyl ether
-
Hydrochloric acid (2 M)
-
Sodium hydroxide (2 M)
Procedure:
-
Salt Formation:
-
Dissolve 10.0 g of racemic 1-methyl-proline in 100 mL of warm methanol in a 250 mL Erlenmeyer flask.
-
In a separate beaker, add an equimolar amount of (R)-(+)-α-methylbenzylamine slowly to the solution while stirring.
-
Allow the solution to cool slowly to room temperature, then place it in a 4°C refrigerator overnight.
-
Scientist's Note: Slow cooling is paramount for the formation of large, well-defined crystals, which enhances the purity of the crystallized diastereomer. The choice of methanol as a solvent is based on its ability to provide differential solubility for the two diastereomeric salts.
-
-
Fractional Crystallization:
-
Collect the resulting crystals by vacuum filtration and wash them with a small amount of cold diethyl ether. This is Fraction 1 .
-
The filtrate contains the more soluble diastereomeric salt, enriched in the L-enantiomer of 1-methyl-proline.
-
Recrystallize Fraction 1 from a minimal amount of hot methanol to improve its diastereomeric purity.
-
-
Liberation of the Enantiomer:
-
Dissolve the purified diastereomeric salt crystals in 50 mL of water.
-
Acidify the solution to pH ~1-2 with 2 M HCl. This protonates the proline derivative and liberates the resolving agent.
-
Extract the aqueous layer three times with 30 mL of diethyl ether to remove the (R)-(+)-α-methylbenzylamine hydrochloride.
-
The aqueous layer now contains the enantiomerically enriched this compound hydrochloride. The free amino acid can be obtained by careful neutralization and subsequent purification, often via ion-exchange chromatography.
-
Workflow for Chiral Resolution
Sources
Methodological & Application
Application Note & Protocol: The Asymmetric Aldol Reaction Catalyzed by Proline and its Derivatives
A Mechanistic and Practical Guide for Researchers
Introduction: The Power of Organocatalytic Aldol Reactions
The aldol reaction is a cornerstone of organic synthesis, renowned for its ability to form carbon-carbon bonds and create complex, stereochemically rich molecules from simple carbonyl precursors. For decades, this transformation was primarily achieved using metal enolates, often requiring stringent anhydrous conditions and stoichiometric chiral auxiliaries. The advent of asymmetric organocatalysis—the use of small, chiral organic molecules to catalyze stereoselective reactions—revolutionized the field.[1]
(L)-Proline, a simple amino acid, emerged as the archetypal organocatalyst, capable of mimicking the function of natural Class I aldolase enzymes to promote direct asymmetric aldol reactions with remarkable efficiency and stereoselectivity.[2][3] The pioneering work of Hajos, Parrish, Eder, Sauer, and Wiechert in the 1970s on intramolecular reactions, followed by the seminal reports on intermolecular variants by List and Barbas in 2000, established proline catalysis as a major pillar of modern synthesis.[4][5]
This guide focuses on the protocol for the D-proline catalyzed aldol reaction, which provides access to the opposite enantiomeric series compared to the more commonly used L-proline. Furthermore, we will dissect the critical mechanistic role of the secondary amine in proline and address the profound implications of N-alkylation, specifically in the case of 1-methyl-D-proline . As we will explore, the seemingly minor modification of methylating the nitrogen atom fundamentally alters the catalytic cycle, rendering the catalyst ineffective through the established, highly efficient enamine pathway.
Mechanistic Insights: Why the Secondary Amine is Crucial
The remarkable success of proline as an aldol catalyst stems from its bifunctional nature. It possesses both a nucleophilic secondary amine and a Brønsted acidic carboxylic acid, which work in concert to orchestrate a highly organized, stereoselective C-C bond formation.
The "Gold Standard": Proline's Enamine Catalytic Cycle
The widely accepted mechanism for the proline-catalyzed aldol reaction proceeds through an enamine intermediate.[5][6]
-
Enamine Formation: The secondary amine of proline condenses with a donor ketone (e.g., cyclohexanone) to form an iminium ion. Subsequent deprotonation at the α-carbon, often assisted by the carboxylate acting as a general base, generates a chiral, nucleophilic enamine.
-
Stereoselective C-C Bond Formation: The enamine attacks the aldehyde acceptor. Critically, the proline's carboxylic acid group acts as a Brønsted acid, activating the aldehyde via hydrogen bonding. This interaction locks the components into a highly ordered, chair-like six-membered transition state, akin to the Zimmerman-Traxler model.[7] This pre-organization dictates the facial selectivity of the attack, thereby controlling the stereochemical outcome.
-
Hydrolysis and Catalyst Regeneration: The resulting iminium ion is hydrolyzed by water (present in the reaction medium) to release the β-hydroxy ketone product and regenerate the proline catalyst, allowing the cycle to continue.[3]
Caption: The enamine catalytic cycle for the D-proline catalyzed aldol reaction.
The Challenge with this compound: A Mechanistic Dead End
When the nitrogen atom of D-proline is methylated to form this compound, it becomes a tertiary amine . This seemingly small change has a profound negative consequence: a tertiary amine cannot form an enamine .
The formation of an enamine requires the loss of a proton from the nitrogen atom in the intermediate carbinolamine/iminium stage. A tertiary amine lacks this proton, preventing the elimination of water and the subsequent formation of the crucial C=C double bond of the enamine. While alternative pathways like general base catalysis might be invoked, they are significantly less efficient and do not provide the elegant stereochemical control of the enamine mechanism. Indeed, studies on related reactions have shown N-methylproline to be an ineffective catalyst.[6]
Therefore, This compound is not a suitable catalyst for promoting asymmetric aldol reactions via the established, high-yield pathway.
Benchmark Experimental Protocol: (D)-Proline Catalyzed Aldol Reaction
Given the mechanistic limitations of this compound, we present a robust, validated protocol using the parent secondary amine, (D)-Proline . This procedure serves as a reliable method for synthesizing the (S,R)-aldol adduct and acts as a benchmark against which any investigational studies with other catalysts can be compared.
Model Reaction: Cyclohexanone + 4-Nitrobenzaldehyde → (2S)-2-((R)-hydroxy(4-nitrophenyl)methyl)cyclohexan-1-one
Materials and Reagents
-
(D)-Proline (≥99%)
-
Cyclohexanone (≥99%, freshly distilled for best results)
-
4-Nitrobenzaldehyde (≥99%)
-
Dimethyl sulfoxide (DMSO), anhydrous (≤50 ppm H₂O)
-
Ethyl acetate (EtOAc), HPLC grade
-
Hexanes, HPLC grade
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium chloride (NaCl) solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography (230-400 mesh)
Equipment
-
Round-bottom flask or reaction vial with a magnetic stir bar
-
Septum and nitrogen/argon inlet (for maintaining a dry atmosphere)
-
Syringes for liquid transfer
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
Rotary evaporator
-
Glass column for chromatography
-
Standard laboratory glassware (beakers, separatory funnel, etc.)
Step-by-Step Procedure
-
Reaction Setup: To a 25 mL round-bottom flask containing a magnetic stir bar, add (D)-proline (40.3 mg, 0.35 mmol, 30 mol%). Place the flask under an inert atmosphere of nitrogen.
-
Addition of Reagents: Add anhydrous DMSO (4.0 mL) via syringe. Stir the mixture for 10 minutes until the catalyst dissolves. Add cyclohexanone (0.48 mL, 4.65 mmol, 4 equivalents). Finally, add 4-nitrobenzaldehyde (176 mg, 1.16 mmol, 1.0 equivalent) in one portion.
-
Reaction Execution: Stir the resulting pale-yellow solution vigorously at room temperature (approx. 20-25 °C). Monitor the reaction progress by TLC (e.g., using a 3:1 Hexanes:EtOAc eluent). The reaction is typically complete within 4-24 hours.[2][8]
-
Work-up and Quenching: Once the starting aldehyde is consumed, quench the reaction by adding saturated aqueous NH₄Cl solution (10 mL).
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
-
Washing: Combine the organic layers and wash sequentially with water (20 mL) and brine (20 mL) to remove residual DMSO and salts.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude oil/solid by flash column chromatography on silica gel. Elute with a gradient of hexanes and ethyl acetate (e.g., starting with 9:1 and gradually increasing to 4:1) to isolate the pure aldol product.
-
Characterization: The final product should be characterized by ¹H NMR and ¹³C NMR to confirm its structure and purity. The diastereomeric ratio (dr) can be determined from the crude ¹H NMR spectrum, and the enantiomeric excess (ee) can be determined by chiral HPLC analysis.
Caption: A typical workflow for the D-proline catalyzed asymmetric aldol reaction.
Representative Data for Proline Catalysis
The following table summarizes typical results for proline-catalyzed aldol reactions, providing a baseline for expected performance in terms of yield and stereoselectivity. Note that specific outcomes can vary with substrate, solvent, temperature, and catalyst loading.
| Ketone (Donor) | Aldehyde (Acceptor) | Cat. Loading | Solvent | Temp (°C) | Yield (%) | dr (anti:syn) | ee (%) |
| Cyclohexanone | 4-Nitrobenzaldehyde | 30 mol% | DMSO | RT | 97 | 99:1 | 99 |
| Acetone | 4-Nitrobenzaldehyde | 30 mol% | DMSO/Acetone | RT | 68 | N/A | 76 |
| Acetone | Isobutyraldehyde | 30 mol% | Acetone | RT | 97 | N/A | 96 |
| Cyclopentanone | Benzaldehyde | 20 mol% | MeOH/H₂O | 0 | 95 | 78:22 | 98 (anti) |
| Acetone | Propanal | 5 mol% | CHCl₃ | 4 | 60 | N/A | 95 |
Data compiled from various literature sources for (L)- or (S)-proline and are representative of the transformation.[2][3][8][9]
Expert Insights & Troubleshooting
| Problem | Potential Cause | Recommended Solution |
| No or Very Low Reactivity | Use of this compound: The catalyst is mechanistically unsuitable. | Switch to (D)-Proline. Use the N-methylated version only as a negative control or for mechanistic investigation. |
| Wet Reagents/Solvent: Water can interfere with the catalytic cycle, though it is also required for hydrolysis. Anhydrous conditions are generally preferred for the initial setup. | Use anhydrous grade solvents and freshly distilled ketones. | |
| Unreactive Aldehyde: Electron-rich or sterically hindered aldehydes react more slowly. | Increase reaction time, slightly elevate the temperature (e.g., to 30-40 °C, may lower ee), or increase catalyst loading. | |
| Low Enantioselectivity (ee) | Elevated Temperature: The transition state is less organized at higher temperatures. | Run the reaction at a lower temperature (e.g., 4 °C or 0 °C). This may require longer reaction times. |
| Inappropriate Solvent: Protic solvents like pure methanol can sometimes lead to poor stereocontrol with unmodified proline.[2] | DMSO is generally the most reliable solvent. For greener alternatives, MeOH/H₂O mixtures have shown promise.[2] | |
| Low Diastereoselectivity (dr) | Substrate Dependent: Some ketones, like cyclopentanone, are known to give lower diastereoselectivity.[2] | Lowering the reaction temperature is the most effective way to improve diastereoselectivity. |
| Aldehyde Self-Condensation | Aldehyde is susceptible to self-reaction, especially α-unsubstituted aldehydes. | Use the ketone in large excess or as the solvent to ensure it outcompetes the aldehyde as the nucleophile.[4][9] |
Conclusion
The proline-catalyzed asymmetric aldol reaction is a powerful, practical, and operationally simple method for the synthesis of chiral β-hydroxy carbonyl compounds. The success of this reaction is fundamentally dependent on the bifunctional nature of the proline catalyst, where the secondary amine is essential for the formation of a nucleophilic enamine intermediate. The N-methylated derivative, This compound , lacks this critical functionality and is therefore not a competent catalyst for this transformation under the established mechanism. For researchers aiming to perform this reaction, utilizing the parent catalyst, (D)-proline or (L)-proline, according to the benchmark protocol provided herein, is the scientifically sound and recommended approach for achieving high yields and excellent levels of stereocontrol.
References
- Wikipedia contributors. (2024). Proline-catalyzed aldol reactions. Wikipedia, The Free Encyclopedia. [Link]
- Wikipedia contributors. (2023). Proline organocatalysis. Wikipedia, The Free Encyclopedia. [Link]
- Emma, M. G., Tamburrini, A., Martinelli, A., Lombardo, M., Quintavalla, A., & Trombini, C. (2020). A Simple and Efficient Protocol for Proline-Catalysed Asymmetric Aldol Reaction.
- Lombardo, M., et al. (2020). A Simple and Efficient Protocol for Proline-Catalysed Asymmetric Aldol Reaction. MDPI. [Link]
- List, B., Lerner, R. A., & Barbas, C. F. (2002). New mechanistic studies on the proline-catalyzed aldol reaction. Proceedings of the National Academy of Sciences, 99(25), 15823–15826. [Link]
- Richard, J. P., et al. (2005). Formation and Stability of the Enolates of N-Protonated Proline Methyl Ester and Proline Zwitterion in Aqueous Solution: A Nonenzymatic Model for the First Step in the Racemization of Proline Catalyzed by Proline Racemase. Biochemistry, 44(23), 8279–8289. [Link]
- Hayashi, Y., et al. (2005). Organocatalytic Synthesis of (2S,3R)-3-Hydroxy-3-methyl-proline (OHMePro), a Component of Polyoxypeptins, and Relatives Using OHMePro Itself as a Catalyst. Organic Letters, 7(1), 125–128. [Link]
- NINGBO INNO PHARMCHEM CO.,LTD. (2024). Leveraging (S)
- LibreTexts. (2021). 10.1: Chiral Proline Based Reactions. Chemistry LibreTexts. [Link]
- Laschat, S., et al. (2023). Proline-Catalyzed Asymmetric Reactions.
- Arslan, M., et al. (2014). Proline-based organocatalyst-mediated asymmetric aldol reaction of acetone with substituted aromatic aldehydes: an experimental and theoretical study. Turkish Journal of Chemistry. [Link]
- List, B., Pojarliev, P., & Castello, C. (2001). Proline-Catalyzed Asymmetric Aldol Reactions between Ketones and α-Unsubstituted Aldehydes. Organic Letters, 3(24), 3847–3849. [Link]
- Simon, L., & Goodman, J. M. (2001). Density Functional Study of the Proline-Catalyzed Direct Aldol Reaction. Journal of the American Chemical Society, 123(17), 4103–4104. [Link]
- List, B., Lerner, R. A., & Barbas, C. F. (2000). Proline-Catalyzed Direct Asymmetric Aldol Reactions. Journal of the American Chemical Society, 122(10), 2395–2396. [Link]
- Arslan, M., et al. (2014). Proline-based organocatalyst-mediated asymmetric aldol reaction of acetone with substituted aromatic aldehydes: an experimental and theoretical study.
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. mdpi.com [mdpi.com]
- 3. studylib.net [studylib.net]
- 4. Proline-catalyzed aldol reactions - Wikipedia [en.wikipedia.org]
- 5. New mechanistic studies on the proline-catalyzed aldol reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Proline organocatalysis - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for 1-methyl-D-proline in Asymmetric Michael Additions
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: The Ascendancy of N-Alkylated Proline Derivatives in Organocatalysis
The asymmetric Michael addition stands as a cornerstone of modern organic synthesis, enabling the stereocontrolled formation of carbon-carbon bonds, a critical step in the construction of complex chiral molecules for pharmaceuticals and materials science.[1][2] Within the burgeoning field of organocatalysis, the amino acid L-proline has been a workhorse, lauded for its simplicity, availability, and ability to catalyze a wide array of transformations through enamine and iminium ion intermediates.[3][4] However, the pursuit of enhanced reactivity, selectivity, and broader substrate scope has led to the exploration of proline derivatives.[5][6] Among these, N-alkylated prolines, such as 1-methyl-D-proline, have garnered significant interest.
The methylation of the proline nitrogen atom introduces subtle yet profound electronic and steric modifications. While unmodified proline can act as a bifunctional catalyst, utilizing its carboxylic acid moiety for hydrogen bond activation of the Michael acceptor, this capability is diminished in N-methylated analogs.[7] This structural change, however, can enhance the nucleophilicity of the derived enamine intermediate, potentially accelerating the reaction and influencing the stereochemical outcome.[8]
These application notes provide a comprehensive guide to the use of this compound as an organocatalyst in asymmetric Michael additions. We will delve into the mechanistic underpinnings, provide detailed experimental protocols, and present representative data to empower researchers to effectively employ this catalyst in their synthetic endeavors.
Mechanistic Rationale: The Role of this compound in Enamine Catalysis
The catalytic cycle of this compound in the asymmetric Michael addition of a carbonyl compound (e.g., an aldehyde or ketone) to a Michael acceptor (e.g., a nitroalkene) proceeds through the formation of a key enamine intermediate.[9][10][11]
-
Enamine Formation: The catalytic cycle begins with the reaction between the secondary amine of this compound and the carbonyl group of the Michael donor. This condensation reaction, often the rate-determining step, forms a nucleophilic enamine. The N-methyl group, being an electron-donating group, can increase the nucleophilicity of the enamine compared to that derived from proline.[8]
-
Nucleophilic Attack: The chiral enamine then attacks the β-carbon of the electron-deficient Michael acceptor. The stereochemistry of this step is directed by the chiral environment created by the D-proline scaffold. The bulky substituents on the catalyst can effectively shield one face of the enamine, dictating the trajectory of the incoming electrophile and thereby establishing the new stereocenters.[8][12]
-
Iminium Ion Formation and Hydrolysis: Following the C-C bond formation, the resulting intermediate is an iminium ion. Subsequent hydrolysis of the iminium ion releases the chiral Michael adduct and regenerates the this compound catalyst, allowing it to re-enter the catalytic cycle.[9][13]
Caption: Catalytic cycle of this compound in the asymmetric Michael addition.
Application Note 1: Asymmetric Michael Addition of Aldehydes to Nitroolefins
The conjugate addition of aldehydes to nitroolefins is a powerful transformation for the synthesis of chiral γ-nitro aldehydes, which are versatile precursors to γ-amino acids and other valuable building blocks.[12][14] Catalysts derived from N-methylated proline derivatives have shown efficacy in this reaction.[8][12]
Representative Reaction Data
While specific data for this compound is not extensively reported, the performance can be inferred from related N-methylated proline catalysts. The following table summarizes representative results for the asymmetric Michael addition of propanal to (E)-β-nitrostyrene, a common benchmark reaction.
| Catalyst | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | d.r. (syn:anti) | e.e. (%) | Reference |
| L-Proline | 20 | CH₂Cl₂ | 48 | 96 | >95:5 | 78 | [1] |
| (S)-N-(pyrrolidin-2-ylmethyl)trifluoromethanesulfonamide | 10 | Toluene | 24 | 85 | 93:7 | 93 | [1] |
| This compound (Expected) | 10-20 | CH₂Cl₂ or Toluene | 24-48 | Good to Excellent | High syn | Moderate to High | Inferred |
Note: The expected performance of this compound is based on the general trends observed for N-substituted proline derivatives, which often show improved reactivity and selectivity over proline itself in certain solvents.[6]
Experimental Protocol
This protocol provides a general procedure for the asymmetric Michael addition of an aldehyde to a nitroolefin using this compound as the organocatalyst.
Materials:
-
This compound
-
Aldehyde (e.g., propanal)
-
Nitroolefin (e.g., (E)-β-nitrostyrene)
-
Anhydrous solvent (e.g., Dichloromethane (CH₂Cl₂) or Toluene)
-
Standard laboratory glassware, oven-dried
-
Inert atmosphere (Argon or Nitrogen)
-
Magnetic stirrer and stir bars
Procedure:
-
To a dry reaction vial under an inert atmosphere, add the nitroalkene (0.5 mmol, 1.0 equivalent) and this compound (0.05 mmol, 10 mol%).
-
Dissolve the solids in the chosen anhydrous solvent (2.5 mL).
-
Stir the solution at room temperature for 10 minutes.
-
Add the aldehyde (2.5 mmol, 5.0 equivalents) to the stirred solution.
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford the desired γ-nitro aldehyde.
-
Determine the yield of the isolated product.
-
Analyze the diastereomeric ratio (d.r.) by ¹H NMR spectroscopy.
-
Determine the enantiomeric excess (e.e.) by chiral High-Performance Liquid Chromatography (HPLC) analysis.
Caption: General experimental workflow for the this compound catalyzed Michael addition of aldehydes.
Application Note 2: Asymmetric Michael Addition of Ketones to Nitroolefins
The addition of ketones to nitroolefins is a valuable method for constructing chiral γ-nitro ketones, which are precursors to a variety of functionalized molecules.[15][16] Proline and its derivatives are well-established catalysts for this transformation.[2]
Representative Reaction Data
The following table presents data for the benchmark reaction between cyclohexanone and (E)-β-nitrostyrene.
| Catalyst | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | d.r. (syn:anti) | e.e. (%) | Reference |
| L-Proline | 20 | DMSO | 96 | 95 | 95:5 | 20 | [1] |
| L-Proline (in [bmim]PF₆) | 5 | [bmim]PF₆ | 14 | 88 | - | Low | [17] |
| This compound (Expected) | 10-20 | DMSO or Polar Aprotic Solvent | 24-96 | Good to Excellent | High syn | Moderate | Inferred |
Note: The enantioselectivity of proline-catalyzed Michael additions of ketones can be modest. The N-methylation in this compound may influence the transition state geometry, potentially leading to different selectivity profiles compared to proline.
Experimental Protocol
This protocol outlines a general procedure for the asymmetric Michael addition of a ketone to a nitroolefin catalyzed by this compound.
Materials:
-
This compound
-
Ketone (e.g., cyclohexanone)
-
Nitroolefin (e.g., (E)-β-nitrostyrene)
-
Solvent (e.g., DMSO)
-
Standard laboratory glassware
-
Magnetic stirrer and stir bars
Procedure:
-
In a reaction vial, dissolve the nitroolefin (1.0 mmol, 1.0 equivalent) in the ketone (5.0 mmol, 5.0 equivalents, can also serve as solvent) or in a suitable solvent like DMSO (2.0 mL).
-
Add this compound (0.2 mmol, 20 mol%) to the mixture.
-
Stir the reaction vigorously at room temperature.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, quench with a saturated aqueous solution of NH₄Cl.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
-
Determine the yield of the isolated product.
-
Analyze the diastereomeric ratio and enantiomeric excess of the purified product.
Trustworthiness and Self-Validation
The protocols provided are designed to be self-validating. The progress of the reaction can be easily monitored by standard techniques like TLC. The final products, being well-known compounds from Michael additions, can be thoroughly characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm their structure. Crucially, the stereochemical outcome (d.r. and e.e.) must be determined by chiral HPLC or NMR analysis with chiral shift reagents, providing a direct measure of the catalyst's efficacy. It is recommended to run a control reaction with racemic D,L-proline to obtain a racemic standard for HPLC analysis, which is essential for accurate e.e. determination.
Conclusion and Future Outlook
This compound represents an accessible and promising organocatalyst for asymmetric Michael additions. The introduction of the N-methyl group modifies the electronic and steric properties of the parent proline scaffold, offering a potentially advantageous alternative for optimizing reaction outcomes. While the literature specifically detailing the applications of this compound is still developing, the foundational principles of enamine catalysis provide a strong predictive framework for its utility. The protocols and insights presented herein are intended to serve as a robust starting point for researchers to explore the catalytic potential of this compound in the stereoselective synthesis of valuable chiral building blocks. Further investigations into solvent effects, catalyst loading, and substrate scope are encouraged to fully unlock the capabilities of this and other N-alkylated proline derivatives.
References
- Semantic Scholar. Enamine-based organocatalysis with proline and diamines: the development of direct catalytic asymmetric Aldol, Mannich, Michael, and Diels-alder reactions. [Link]
- List, B., et al. (2008). Crystal structures of proline-derived enamines. Proceedings of the National Academy of Sciences, 105(44), 16915-16920. [Link]
- Jovanović, P., et al. (2014). Substituted proline derivatives as organocatalysts in the Michael reaction. Journal of the Serbian Chemical Society, 79(7), 767-778. [Link]
- Chen, J-R., et al. (2018). Organocatalytic Asymmetric Cascade Reactions Based on Gamma-Nitro Carbonyl Compound. The Chemical Record, 19(2-3), 308-328. [Link]
- Lam, Y-h., et al. (2014). (S)-Proline-catalyzed nitro-Michael reactions: towards a better understanding of the catalytic mechanism and enantioselectivity. Organic & Biomolecular Chemistry, 12(35), 6846-6854. [Link]
- Rasalkar, M. S., et al. (2005). Proline-Catalyzed Enantioselective Michael Additions of Ketones to Nitrostyrene. Tetrahedron Letters, 46(43), 7383-7386. [Link]
- Barbas, C. F., III. (2008). Enamine-Based Organocatalysis with Proline and Diamines: The Development of Direct Catalytic Asymmetric Aldol, Mannich, Michael, and Diels—Alder Reactions.
- Chemistry LibreTexts. (2021). 10.1: Chiral Proline Based Reactions. [Link]
- ResearchGate. (2018).
- Kotrusz, P., & Toma, Š. (2006). L-Proline catalysed Michael additions of different active methylene compounds to α-enones in ionic liquid. ARKIVOC, 2006(5), 100-109. [Link]
- NINGBO INNO PHARMCHEM CO.,LTD.
- Jensen, K. L., et al. (2012). Asymmetric Synthesis of γ-Nitroesters by an Organocatalytic One-Pot Strategy. Organic Letters, 14(6), 1516-1519. [Link]
- Kim, H., & Kim, D. (2018). Organocatalysis for the Asymmetric Michael Addition of Cycloketones and α, β-Unsaturated Nitroalkenes. Molecules, 23(10), 2649. [Link]
- Banwell, M. G., et al. (2008).
- Wikipedia.
- Wagner, M., et al. (2014). Enantioselective Aldol Reactions and Michael Additions Using Proline Derivatives as Organocatalysts. International Journal of Organic Chemistry, 4, 55-67. [Link]
- ResearchGate. (2021). General mechanism for proline catalyzed Michael addition reaction.... [Link]
- Rebelo, L. P. N., et al. (2019). Development of L-Proline-Based Chiral Ionic Liquids for Asymmetric Michael Reaction. Molecules, 24(18), 3323. [Link]
- de Carvalho, G. S. G., et al. (2025). Heterogeneous organocatalysis: the proline case. RSC Advances, 15, 12345-12356. [Link]
- Al-Zoubi, R. M., et al. (2010). Improved Protocol for Asymmetric, Intramolecular Heteroatom Michael Addition Using Organocatalysis: Enantioselective Syntheses of Homoproline, Pelletierine, and Homopipecolic Acid. The Journal of Organic Chemistry, 75(22), 7949-7952. [Link]
- Yamaguchi, M., et al. (2003). Asymmetric Michael Addition of Malonate Anions to Prochiral Acceptors Catalyzed by l-Proline Rubidium Salt. The Journal of Organic Chemistry, 68(23), 8974-8978. [Link]
- Cobb, A. J. A., et al. (2005). Organocatalysis with proline derivatives: improved catalysts for the asymmetric Mannich, nitro-Michael and aldol reactions. Organic & Biomolecular Chemistry, 3(1), 84-96. [Link]
- Taber, D. F. (2004). Asymmetric Synthesis of Nitrogen Heterocycles. Organic Chemistry Highlights. [Link]
- Zlotin, S. G., & Vyskubov, V. P. (2019). Recent advances in the asymmetric synthesis of pharmacology-relevant nitrogen heterocycles via stereoselective aza-Michael reactions. Organic & Biomolecular Chemistry, 17(12), 3016-3033. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Proline organocatalysis - Wikipedia [en.wikipedia.org]
- 4. Heterogeneous organocatalysis: the proline case - RSC Advances (RSC Publishing) DOI:10.1039/D5RA02331A [pubs.rsc.org]
- 5. Enantioselective Aldol Reactions and Michael Additions Using Proline Derivatives as Organocatalysts [scirp.org]
- 6. Organocatalysis with proline derivatives: improved catalysts for the asymmetric Mannich, nitro-Michael and aldol reactions [organic-chemistry.org]
- 7. (S)-Proline-catalyzed nitro-Michael reactions: towards a better understanding of the catalytic mechanism and enantioselectivity - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pnas.org [pnas.org]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Asymmetric Synthesis of γ-Nitroesters by an Organocatalytic One-Pot Strategy [organic-chemistry.org]
- 15. Organocatalytic Asymmetric Cascade Reactions Based on Gamma-Nitro Carbonyl Compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
experimental setup for Mannich reaction with 1-methyl-D-proline
An In-Depth Guide to the Asymmetric Mannich Reaction Catalyzed by 1-Methyl-L-proline
Application Note & Protocol
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract
The Mannich reaction is a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds to produce β-amino carbonyl compounds. These structures are pivotal synthons for a vast array of pharmaceuticals and natural products.[1][2][3][4][5] The advent of organocatalysis has revolutionized this transformation, allowing for high levels of stereocontrol.[1][6][7] While L-proline is a well-established catalyst, its derivatives often provide superior performance. This guide details the experimental setup for an asymmetric Mannich reaction utilizing 1-methyl-L-proline, a catalyst known for its enhanced solubility and efficacy in organic solvents. We will explore the mechanistic underpinnings, provide a detailed experimental protocol, and discuss the critical parameters that govern the reaction's success, offering a comprehensive resource for researchers aiming to leverage this powerful synthetic tool.
Introduction: The Power of Proline Derivatives in Asymmetric Catalysis
The Mannich reaction is a three-component condensation that brings together an aldehyde, an amine, and a carbonyl compound with an acidic α-proton to form a β-amino carbonyl product, often called a Mannich base.[4][8][9][10] The strategic importance of this reaction lies in its ability to construct complex, nitrogen-containing molecules in a single, atom-economical step.
The development of asymmetric organocatalysis has elevated the Mannich reaction from a general synthetic method to a precise tool for creating chiral molecules. L-proline and its derivatives have emerged as exceptionally effective catalysts by activating carbonyl donors through the formation of a nucleophilic enamine intermediate.[1][6] This mechanism mimics the strategy employed by natural aldolase enzymes.
While L-proline is effective, its limited solubility in many common organic solvents can necessitate high catalyst loadings or the use of polar, sometimes problematic, solvents like DMSO.[7] 1-Methyl-L-proline, a simple N-alkylated derivative, overcomes this limitation. Its increased lipophilicity enhances its solubility in a broader range of nonpolar organic solvents, which can lead to improved reaction kinetics, lower catalyst loadings, and greater flexibility in process optimization.[11] This guide focuses on harnessing the advantages of 1-methyl-L-proline to achieve high yields and stereoselectivities in the asymmetric Mannich reaction.
The Catalytic Cycle: Mechanism of Stereocontrol
The stereochemical outcome of the proline-catalyzed Mannich reaction is dictated by a well-defined catalytic cycle that ensures the precise arrangement of reactants in the transition state.
-
Enamine Formation: The cycle begins with the reaction between the catalyst, 1-methyl-L-proline, and a carbonyl donor (e.g., a ketone) to form a chiral enamine intermediate. This is the key nucleophilic species in the reaction.[1][6][12]
-
Iminium Ion Formation: Concurrently, the aldehyde and amine components of the reaction condense to form an electrophilic iminium ion.
-
Asymmetric C-C Bond Formation: The chiral enamine attacks one of the two prochiral faces of the iminium ion. The stereochemistry is controlled by a hydrogen bond between the carboxylic acid of the proline catalyst and the nitrogen of the iminium ion, which orients the two reactants in a highly organized, chair-like transition state.[12] This transition state minimizes steric interactions, favoring the syn or anti product depending on the specific catalyst and substrates used.[8][12]
-
Hydrolysis and Catalyst Regeneration: The resulting iminium adduct is hydrolyzed by water present in the reaction medium to release the final β-amino carbonyl product and regenerate the 1-methyl-L-proline catalyst, allowing it to re-enter the catalytic cycle.
Diagram: Catalytic Cycle of the 1-Methyl-L-proline Catalyzed Mannich Reaction
Caption: The catalytic cycle for the asymmetric Mannich reaction.
Detailed Experimental Protocol
This section provides a representative protocol for the three-component Mannich reaction between cyclohexanone, 4-nitrobenzaldehyde, and p-anisidine, catalyzed by (S)-1-methyl-L-proline.
(Note: While the prompt requested 1-methyl-D-proline, the mechanistic principles are identical for either enantiomer. The use of (S)-1-methyl-L-proline will yield a specific enantiomer of the product, while (R)-1-methyl-D-proline would yield the opposite enantiomer.)
Materials and Equipment
| Reagents & Solvents | Equipment |
| (S)-1-methyl-L-proline | Round-bottom flask (e.g., 25 mL) |
| 4-Nitrobenzaldehyde | Magnetic stirrer and stir bar |
| p-Anisidine | Septum and needles |
| Cyclohexanone (freshly distilled) | Syringes for liquid handling |
| Dichloromethane (CH₂Cl₂, anhydrous) | TLC plates (silica gel 60 F₂₅₄) |
| Ethyl acetate (EtOAc) | TLC chamber and UV lamp |
| Hexanes | Rotary evaporator |
| Sodium sulfate (Na₂SO₄, anhydrous) | Glassware for work-up (separatory funnel) |
| Saturated aq. NaHCO₃ solution | Column chromatography setup |
| Brine solution | NMR tubes, Mass spectrometry vials |
Step-by-Step Procedure
Diagram: Experimental Workflow
Caption: Step-by-step workflow for the Mannich reaction.
-
Reaction Setup: To a 25 mL round-bottom flask equipped with a magnetic stir bar, add (S)-1-methyl-L-proline (13 mg, 0.1 mmol, 10 mol%), 4-nitrobenzaldehyde (151 mg, 1.0 mmol, 1.0 equiv), and p-anisidine (123 mg, 1.0 mmol, 1.0 equiv).
-
Solvent Addition: Add 5.0 mL of anhydrous dichloromethane (CH₂Cl₂) to the flask. Stir the mixture at room temperature for 15-20 minutes to allow for pre-formation of the imine.
-
Nucleophile Addition: Add freshly distilled cyclohexanone (294 mg, 0.31 mL, 3.0 mmol, 3.0 equiv) to the reaction mixture using a syringe.
-
Reaction Execution: Seal the flask and stir the reaction vigorously at room temperature (approx. 20-25 °C).
-
Reaction Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) using a mixture of hexanes and ethyl acetate (e.g., 7:3 v/v) as the eluent. The disappearance of the limiting reactant (4-nitrobenzaldehyde) and the appearance of a new, higher-Rf product spot indicate reaction progression. The reaction is typically complete within 24-48 hours.
-
Work-up: Upon completion, quench the reaction by adding 10 mL of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Isolation: Combine the organic layers, wash with brine (1 x 20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude residue by flash column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate to afford the pure Mannich product.
-
Characterization: Characterize the purified product using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure.[13][14] Determine the diastereomeric ratio (dr) from the ¹H NMR spectrum and the enantiomeric excess (ee) by chiral HPLC analysis.
Quantitative Data and Key Parameter Discussion
The success of the Mannich reaction is highly dependent on carefully controlling several experimental variables.
Summary of Reaction Parameters
| Parameter | Value/Condition | Rationale |
| Aldehyde | 4-Nitrobenzaldehyde | Electron-withdrawing group activates the imine for nucleophilic attack. |
| Amine | p-Anisidine | Forms a stable imine; easily monitored by TLC. |
| Ketone | Cyclohexanone (3.0 equiv) | Used in excess to favor enamine formation and drive the reaction to completion. |
| Catalyst | (S)-1-methyl-L-proline | Chiral catalyst for asymmetric induction. |
| Catalyst Loading | 1-20 mol% | 10 mol% is a good starting point; lower loadings are possible due to high solubility.[7][11] |
| Solvent | Dichloromethane (CH₂Cl₂) | Anhydrous, non-polar aprotic solvent where the catalyst is soluble.[11] |
| Temperature | Room Temperature (20-25 °C) | Balances reaction rate and stereoselectivity. Lower temperatures can improve ee.[6] |
| Time | 24-48 hours | Varies with substrate reactivity; must be monitored by TLC. |
| Typical Yield | 70-95% | Dependent on substrates and precise conditions. |
| Typical Selectivity | dr > 10:1, ee > 95% | High stereoselectivity is a hallmark of this catalytic system. |
Causality Behind Experimental Choices
-
Why 1-Methyl-L-proline? Standard L-proline often requires polar solvents like DMSO or DMF for adequate solubility. The N-methylation in 1-methyl-L-proline disrupts the zwitterionic structure, increasing its solubility in less polar solvents like CH₂Cl₂ or toluene.[11] This allows the reaction to be performed under milder conditions and can lead to higher efficiency with lower catalyst loadings.
-
Choice of Solvent: The solvent plays a critical role. While highly polar solvents can facilitate the reaction, less polar aprotic solvents like CH₂Cl₂ are often preferred with 1-methyl-L-proline to maximize its solubility advantage and simplify product isolation.[11] The solvent must be anhydrous, as excess water can hydrolyze the iminium and enamine intermediates, shutting down the catalytic cycle.
-
Excess Nucleophile: The ketone (carbonyl donor) is used in excess to ensure that the concentration of the enamine intermediate remains high throughout the reaction, pushing the equilibrium towards the product according to Le Châtelier's principle.
-
Temperature Control: The Mannich reaction is often exothermic. While room temperature is convenient, the enantioselectivity of many organocatalytic reactions is temperature-dependent. For challenging substrates or when maximizing ee is critical, running the reaction at lower temperatures (e.g., 0 °C or -20 °C) is recommended, although this will increase the reaction time.[6]
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst. 2. Wet solvent or reagents. 3. Unreactive substrates. | 1. Use fresh, high-purity catalyst. 2. Ensure all glassware is oven-dried and use anhydrous solvents. 3. Increase temperature or reaction time; consider a more activated aldehyde/ketone. |
| Low Yield | 1. Incomplete reaction. 2. Product loss during work-up/purification. 3. Side reactions.[15] | 1. Allow the reaction to run longer. 2. Perform extractions carefully; choose chromatography conditions to minimize streaking. 3. Use a higher excess of the ketone; ensure slow addition of reactants if needed. |
| Low Stereoselectivity (dr or ee) | 1. Reaction temperature is too high. 2. Presence of impurities that interfere with the catalyst. 3. Racemization of the product. | 1. Run the reaction at a lower temperature (0 °C or below). 2. Use freshly purified reagents and high-purity catalyst. 3. Ensure the work-up is not overly acidic or basic, which could epimerize the α-carbon. |
Conclusion
The use of 1-methyl-L-proline as an organocatalyst for the asymmetric Mannich reaction represents a significant process improvement over traditional L-proline catalysis. Its enhanced solubility in common organic solvents allows for greater operational flexibility, lower catalyst loadings, and excellent stereochemical control under mild conditions. By understanding the reaction mechanism and carefully controlling key experimental parameters, researchers can reliably access highly enantioenriched β-amino carbonyl compounds, which are crucial building blocks for the synthesis of complex molecular targets in drug discovery and development.
References
- Notaro, G., & List, B. (2006). Proline-catalysed Mannich reactions of acetaldehyde.
- Moyano, A., & Rios, R. (2007). Organocatalysed asymmetric Mannich reactions. Chemical Society Reviews, 36(10), 1595-1603. [Link]
- De, S. K. (2004). Organocatalysis with proline derivatives: improved catalysts for the asymmetric Mannich, nitro-Michael and aldol reactions. Tetrahedron Letters, 45(48), 8875-8877.
- Wang, W., Wang, J., & Li, H. (2005). Asymmetric Synthesis and Catalytic Activity of 3-Methyl-β-proline in Enantioselective anti-Mannich-type Reactions. The Journal of Organic Chemistry, 70(23), 9497-9500. [Link]
- Tse, H. L. A., Krska, S. W., & Thompson, A. S. (2004). Proline-catalyzed, asymmetric mannich reactions in the synthesis of a DPP-IV inhibitor. Organic Letters, 6(1), 115-118. [Link]
- Heravi, M. M., Zadsirjan, V., & Saeedi, M. (2017). Recent Advances on Organocatalyzed Asymmetric Mannich Reactions. Current Organic Synthesis, 14(5), 656-701. [Link]
- Heravi, M. M., Zadsirjan, V., & Saeedi, M. (2021). Organocatalyzed Asymmetric Mannich Reaction: An Update. ChemistrySelect, 6(6), 1255-1283. [Link]
- Correa, A., et al. (2023). Recent Advances in Greener Asymmetric Organocatalysis Using Bio-Based Solvents.
- Notz, W., Tanaka, F., & Barbas III, C. F. (2007). Organocatalysed asymmetric Mannich reactions. Chemical Society Reviews, 36(10), 1595-1603. [Link]
- S. N. E. (1986). Synthesis of α,β-Unsaturated Ketones via Enamines.
- Chen, K. L., & Tanaka, F. (2023). Organocatalytic enantioselective Mannich and retro-Mannich reactions and combinations of these reactions to afford tetrasubstituted α-amino acid derivatives. Organic & Biomolecular Chemistry, 22(2), 246-250. [Link]
- Al-Hadedi, A. A. M., et al. (2022). Recent progress in the chemistry of β-aminoketones. RSC Advances, 12(39), 25299-25324. [Link]
- Amanullah, M., et al. (2012). Syntheses, Spectral Characterization and Biological Elucidation of Some Mannich Bases. Asian Journal of Chemistry, 24(6), 2697-2700. [Link]
- Organic Chemistry Tutor. (2020). Mannich Reaction to Synthesize Vinyl Ketones. YouTube. [Link]
- Al-Mulla, A. (2017). A review: The Mannich reaction.
- ResearchGate. (n.d.). Mannich addition of acyclic α,β‐unsaturated ketones to imines using a chiral Lewis acid based FLP. [Link]
- Gong, K., et al. (2012). One-pot Green Procedure for the Mannich Reaction Catalyzed by a Task-specific Ionic Liquid. Thail. J. Pharm. Sci., 36, 10-16. [Link]
- Organic Synthesis. (n.d.).
- Chemistry Steps. (n.d.). The Mannich Reaction. [Link]
- Hayashi, Y., et al. (2007). L-proline-catalyzed enantioselective one-pot cross-Mannich reaction of aldehydes.
- Zhang, W., et al. (2024). Enzymatic Mannich Reaction for the Synthesis of γ-Chiral Amino-Substituted α-Amino Acids.
- Yang, J. W., Stadler, M., & List, B. (2007). Practical Proline-catalyzed asymmetric Mannich reaction of aldehydes with N-Boc-imines.
- Tyman, J. H. P., & Patel, M. (2007). Phenolic Structure and Colour in Mannich Reaction Products. Journal of Chemical Research, 2007(1), 42-45. [Link]
- Hayashi, Y., et al. (2007). L-Proline-catalyzed enantioselective one-pot cross-Mannich reaction of aldehydes.
- ResearchGate. (n.d.). The reaction mechanism of the proline-catalyzed direct asymmetric Mannich reactions. [Link]
- Kotrusz, P., & Toma, Š. (2006). L-Proline catalysed Michael additions of different active methylene compounds to α-enones in ionic liquid. ARKIVOC, 2006(7), 99-107. [Link]
- NPTEL. (n.d.). Lecture 34: Chiral Proline Based Reactions. [Link]
- Sathyamoorthi, S., et al. (2024). Stereoselective Preparation of (4S)-1-Methyl-4-propyl-L-proline Commencing from (cis)-4-Hydroxy-L-proline. Molbank, 2024(1), M1756. [Link]
- Sathyamoorthi, S., et al. (2024). Stereoselective Preparation of (4S)-1-Methyl-4-Propyl-L-Proline Commencing from (cis)-4-Hydroxy-L-Proline. ChemRxiv. [Link]
- Wikipedia. (n.d.). Mannich reaction. [Link]
- Sathyamoorthi, S., et al. (2024). Stereoselective Preparation of (4S)
- Organic Chemistry Portal. (n.d.). Mannich Reaction. [Link]
- Cativiela, C., & Díaz-de-Villegas, M. D. (2007). Stereoselective Synthesis of Quaternary Proline Analogues. Tetrahedron: Asymmetry, 18(22), 2587-2623. [Link]
- BYJU'S. (n.d.). Mannich Reaction. [Link]
- Chandrasekhar, S., et al. (2016). Stereoselective synthesis towards unnatural proline-based amino acids. ARKIVOC, 2016(3), 134-144. [Link]
Sources
- 1. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. byjus.com [byjus.com]
- 5. Mannich Reaction | Thermo Fisher Scientific - JP [thermofisher.com]
- 6. 20.210.105.67 [20.210.105.67]
- 7. Organocatalysis with proline derivatives: improved catalysts for the asymmetric Mannich, nitro-Michael and aldol reactions - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/B414742A [pubs.rsc.org]
- 8. Mannich reaction - Wikipedia [en.wikipedia.org]
- 9. Mannich Reaction [organic-chemistry.org]
- 10. alfa-chemistry.com [alfa-chemistry.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. archive.nptel.ac.in [archive.nptel.ac.in]
- 13. asianpubs.org [asianpubs.org]
- 14. researchgate.net [researchgate.net]
- 15. One moment, please... [chemistrysteps.com]
Application Notes and Protocols: 1-methyl-D-proline as a Catalyst for Diels-Alder Reactions
Introduction: A Paradigm Shift from Conventional Proline Catalysis
The Diels-Alder reaction, a cornerstone of synthetic organic chemistry, provides a powerful and atom-economical method for the construction of six-membered rings.[1] The advent of organocatalysis has further revolutionized this field, with the simple amino acid D-proline emerging as a highly effective catalyst for enantioselective variants of this transformation.[2] The canonical mechanism of proline catalysis involves the formation of an iminium ion intermediate from an α,β-unsaturated aldehyde, which lowers the LUMO of the dienophile and accelerates the cycloaddition.[2] This well-established catalytic cycle hinges on the presence of a secondary amine in the proline structure.
This application note addresses the catalytic potential of 1-methyl-D-proline , a tertiary amine analogue of D-proline, in Diels-Alder reactions. The methylation of the proline nitrogen fundamentally alters its electronic and steric properties, precluding the classical iminium ion activation pathway. Consequently, this document will first elucidate the established mechanism for D-proline catalysis to provide a comparative framework. Subsequently, it will delve into the mechanistic implications of the N-methylation and explore potential, alternative catalytic roles for this compound in Diels-Alder reactions, supported by theoretical principles and analogous tertiary amine-catalyzed transformations.
The Established Mechanism: D-Proline Catalysis via Iminium Ion Activation
The catalytic efficacy of D-proline in asymmetric Diels-Alder reactions is rooted in its ability to form a chiral iminium ion with the dienophile (typically an α,β-unsaturated aldehyde). This process transiently transforms the dienophile into a more reactive species.
The key steps of the D-proline catalytic cycle are:
-
Iminium Ion Formation: The secondary amine of D-proline nucleophilically attacks the carbonyl carbon of the α,β-unsaturated aldehyde, followed by dehydration to form a chiral iminium ion.
-
LUMO Lowering: The formation of the iminium ion significantly lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile, enhancing its reactivity towards the diene.
-
Stereocontrolled Cycloaddition: The chiral environment provided by the D-proline moiety directs the facial approach of the diene, leading to a highly enantioselective [4+2] cycloaddition.
-
Hydrolysis and Catalyst Regeneration: The resulting iminium ion of the product is hydrolyzed to release the chiral Diels-Alder adduct and regenerate the D-proline catalyst, allowing it to re-enter the catalytic cycle.
dot graph TD { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];
} caption { label="Figure 1: Catalytic Cycle of D-Proline in a Diels-Alder Reaction."; fontname="Helvetica"; fontsize=10; } /dot
The Impact of N-Methylation: Why this compound Deviates
The presence of a methyl group on the nitrogen atom of this compound fundamentally alters its chemical reactivity, rendering it incapable of catalyzing Diels-Alder reactions through the conventional iminium ion pathway. As a tertiary amine, this compound lacks the proton on the nitrogen atom that is essential for the elimination of water and the subsequent formation of the iminium ion.
This is analogous to the observation that N-Boc-D-proline is generally not employed as a direct catalyst for asymmetric Diels-Alder reactions because the tert-butyloxycarbonyl (Boc) protecting group on the nitrogen atom obstructs the formation of the crucial iminium ion intermediate.[2]
Alternative Catalytic Roles for Tertiary Amines in Diels-Alder Reactions
While this compound is not a suitable catalyst for the classic iminium-mediated Diels-Alder reaction, tertiary amines can participate in other types of catalytic transformations, including certain cycloadditions. The potential catalytic activity of this compound would likely rely on its properties as a Lewis base or its ability to engage in different types of activation modes.
One such possibility is the catalysis of inverse-electron-demand Diels-Alder (IEDDA) reactions . In an IEDDA reaction, an electron-rich dienophile reacts with an electron-poor diene. A chiral tertiary amine could potentially act as a Lewis base, activating the dienophile through a different mechanism. For instance, bifunctional tertiary amine thioureas have been successfully employed as catalysts in asymmetric IEDDA reactions.[3] In such systems, the tertiary amine moiety can deprotonate a pro-nucleophile, while the thiourea group can activate the electrophile through hydrogen bonding.
Hypothetical Protocol: this compound as a Lewis Base Catalyst in an Inverse-Electron-Demand Diels-Alder Reaction
The following protocol is a hypothetical application based on the principles of tertiary amine catalysis in IEDDA reactions. It is intended for research and development purposes to investigate the potential catalytic activity of this compound.
Reaction: Asymmetric Inverse-Electron-Demand Diels-Alder Reaction between an Electron-Poor Diene and an Electron-Rich Dienophile.
Materials:
-
This compound (catalyst)
-
Electron-poor diene (e.g., a nitro-substituted diene)
-
Electron-rich dienophile (e.g., a vinyl ether or vinyl indole)
-
Anhydrous, non-polar solvent (e.g., toluene, dichloromethane)
-
Inert atmosphere (Nitrogen or Argon)
-
Standard laboratory glassware and stirring equipment
-
Analytical equipment for reaction monitoring and product characterization (TLC, GC-MS, HPLC)
Experimental Workflow:
dot graph G { rankdir=TB; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];
} caption { label="Figure 2: Experimental Workflow for Investigating this compound Catalysis."; fontname="Helvetica"; fontsize=10; } /dot
Detailed Steps:
-
Reaction Setup: To a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere of nitrogen, add this compound (0.1 mmol, 10 mol%). Add anhydrous toluene (2.0 mL) and stir until the catalyst is fully dissolved.
-
Reagent Addition: To the stirred solution, add the electron-poor diene (1.0 mmol, 1.0 equiv). Subsequently, add the electron-rich dienophile (1.2 mmol, 1.2 equiv) dropwise over a period of 5 minutes.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup: Upon completion of the reaction (as indicated by the consumption of the limiting reagent), quench the reaction by adding 5 mL of a saturated aqueous solution of ammonium chloride.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 10 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate).
-
Analysis: Characterize the purified product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS). Determine the enantiomeric excess of the product using chiral high-performance liquid chromatography (HPLC).
Data Interpretation and Expected Outcomes
The success of this hypothetical protocol would be evaluated based on the following parameters, which can be tabulated for clarity and comparison.
| Parameter | Desired Outcome | Rationale |
| Conversion (%) | High (>80%) | Indicates catalytic activity of this compound. |
| Yield (%) | High (>70%) | Demonstrates the efficiency of the catalytic process. |
| Diastereoselectivity (dr) | High (>90:10) | Suggests a stereocontrolled cycloaddition pathway. |
| Enantioselectivity (ee, %) | High (>90%) | Indicates effective chiral induction by the catalyst. |
Table 1: Key Performance Indicators for the Evaluation of this compound as a Catalyst.
It is important to note that the catalytic activity and stereoselectivity of this compound in this context are speculative and would require experimental validation. The absence of the carboxylic acid proton, which in proline catalysis often participates in hydrogen bonding to orient the substrates, may also impact the stereochemical outcome.
Conclusion and Future Outlook
References
- BenchChem. (2025).
- The Journal of Organic Chemistry. (2013). Chiral Tertiary Amine Thiourea-Catalyzed Asymmetric Inverse-Electron-Demand Diels–Alder Reaction of Chromone Heterodienes Using 3-Vinylindoles as Dienophiles.
- PubMed Central (PMC). (2025).
- BenchChem. (2025). A Comparative Analysis of Catalysts Derived from N-Methyl-L-prolinol and (S)-(1- Methylpyrrolidin-3-YL)methanol in Asymmetric Synthesis.
- ACS Publications. (n.d.).
- Wikipedia. (n.d.).
- Macmillan Group. (n.d.).
- ACS Publications. (n.d.).
- Journal of the American Chemical Society. (2025). Catalytic Enantioselective Diels–Alder Reaction of Dienes with Acyclic and α,β- and β,β-Disubstituted Enones.
- PNAS. (n.d.).
- Wikipedia. (n.d.).
- RSC Publishing. (n.d.).
- CORE. (n.d.).
- ResearchGate. (n.d.).
- (n.d.).
- PubMed Central (PMC). (2023). Formaldehyde reacts with N-terminal proline residues to give bicyclic aminals. NIH.
- ResearchGate. (2025). Proline‐Catalyzed Imino‐Diels–Alder Reactions: Synthesis of meso‐2,6‐Diaryl‐4‐piperidones | Request PDF.
- ACS Omega. (2021).
- BenchChem. (n.d.). Application Notes and Protocols: D-Proline Catalyzed Asymmetric Diels-Alder Reactions.
- Wikipedia. (n.d.). Diels–Alder reaction.
- KU ScholarWorks. (n.d.).
- Human Metabolome Database. (2017). Showing metabocard for N-Methyl-L-proline (HMDB0094696).
- PubMed Central (PMC). (n.d.).
Sources
Application Notes & Protocols: A Mechanistic Guide to Synthesis with 1-methyl-D-proline
Abstract
In the landscape of asymmetric organocatalysis, D-proline stands as a foundational pillar, celebrated for its simplicity, efficacy, and ability to forge chiral molecules with high stereocontrol. This application note deviates from the well-trodden path to investigate its N-alkylated derivative, 1-methyl-D-proline. Rather than a simple procedural guide, we present a deep mechanistic analysis for researchers, scientists, and drug development professionals. We dissect the profound structural and functional consequences of N-methylation, contrasting the established catalytic cycles of D-proline with the altered reactivity profile of its tertiary amine counterpart. This guide explains the theoretical underpinnings of why this compound may exhibit attenuated or null catalytic activity in classical proline-catalyzed reactions and provides a framework for its experimental evaluation.
Introduction: The Proline Paradigm in Organocatalysis
Asymmetric organocatalysis, the use of small, chiral organic molecules to catalyze stereoselective transformations, has revolutionized modern synthesis. It offers a sustainable and often complementary alternative to metal- and enzyme-based catalysis.[1][2] Within this field, the amino acid proline is arguably the most iconic catalyst, capable of activating carbonyl compounds through two primary pathways: enamine catalysis for carbonyl donors (ketones and aldehydes) and iminium ion catalysis for α,β-unsaturated carbonyls.[1][3]
The power of proline lies in its bifunctional nature. The secondary amine acts as the nucleophilic center to form key intermediates, while the carboxylic acid serves as an intramolecular Brønsted acid/base co-catalyst, orchestrating proton transfers and stabilizing transition states through hydrogen bonding.[1] This dual functionality is the cornerstone of its high efficiency and stereoselectivity in cornerstone reactions like the Aldol, Mannich, and Michael additions.[1]
This guide focuses on This compound (also known as N-methyl-D-proline), a structural analogue where the pyrrolidine nitrogen is methylated. This seemingly minor modification—the conversion of a secondary amine to a tertiary amine—has profound and debilitating consequences for the classical proline catalytic cycle, a critical consideration for any researcher designing a synthetic route.
Mechanistic Integrity: A Tale of Two Amines
To understand the synthetic potential of this compound, one must first master the mechanism of its parent, D-proline. The loss of the N-H proton upon methylation is the central plot point in this mechanistic story.
The Established Mechanism of D-Proline: A Symphony of Bifunctionality
In a typical proline-catalyzed aldol reaction between a ketone (donor) and an aldehyde (acceptor), the catalytic cycle proceeds through a highly organized, six-membered transition state.[1][2]
-
Enamine Formation: The secondary amine of D-proline attacks the ketone, forming a carbinolamine intermediate which then dehydrates to form a nucleophilic enamine.
-
Stereoselective C-C Bond Formation: The enamine attacks the aldehyde. The stereoselectivity of this step is dictated by a chair-like transition state (a metal-free Zimmerman-Traxler model), where the carboxylic acid group of proline activates the aldehyde via hydrogen bonding and directs the attack to a specific face.[1]
-
Hydrolysis and Catalyst Regeneration: The resulting iminium ion is hydrolyzed to release the chiral aldol product and regenerate the D-proline catalyst.
This elegant mechanism, depicted below, hinges on the presence of the N-H proton and the carboxylic acid working in concert.
Figure 1: The bifunctional catalytic cycle of D-proline in an asymmetric aldol reaction.
The Impact of N-Methylation: Breaking the Catalytic Duet
When D-proline is converted to this compound, two critical features are lost:
-
The Acidic N-H Proton: The tertiary amine can still form an enamine. However, the subsequent transition state is destabilized. The crucial hydrogen bond between the catalyst's N-H group (now a bulky N-CH₃ group) and the acceptor's carbonyl oxygen is impossible.
-
Zwitterionic Character: Proline exists as a zwitterion, which influences its solubility and catalytic behavior.[1] N-methylation alters this electronic structure.
The consequence is that the highly organized, stereochemistry-inducing transition state cannot form. While enamine formation is still possible, the subsequent reaction lacks the activation and rigid spatial arrangement provided by the bifunctional system. This often leads to a dramatic drop in both reaction rate and enantioselectivity. Indeed, some studies have noted that tertiary amines like N-methyl proline are inactive catalysts for certain transformations, such as the Yamaguchi-Michael addition, for precisely these reasons.
Figure 2: Comparison of D-proline and this compound catalytic features.
Application Protocol: Experimental Evaluation of this compound
Given the mechanistic challenges, it is unlikely that this compound will be a drop-in replacement for D-proline in established protocols. However, scientific advancement requires empirical validation. The following protocol is designed not as a guaranteed synthetic method, but as a standardized screening procedure for researchers to rigorously assess the catalytic competence of this compound in a model asymmetric aldol reaction.
Model Reaction: Acetone and 4-Nitrobenzaldehyde
This reaction is a well-established benchmark for proline catalysis, providing a wealth of comparative data.[4][5]
Experimental Workflow
Figure 3: General workflow for screening the catalytic activity of this compound.
Detailed Screening Protocol
Materials:
-
This compound
-
4-Nitrobenzaldehyde
-
Acetone (reagent grade)
-
Dimethyl sulfoxide (DMSO, anhydrous)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a clean, dry 4 mL vial equipped with a magnetic stir bar, add this compound (e.g., 0.03 mmol, 20 mol%).
-
Add DMSO (1.0 mL) and acetone (0.25 mL, excess).
-
Stir the mixture at room temperature for 15 minutes to ensure dissolution and potential pre-formation of any intermediates.
-
Add 4-nitrobenzaldehyde (0.15 mmol, 1.0 equiv).
-
Seal the vial and stir the reaction at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS at regular intervals (e.g., 4h, 24h, 48h, 72h). A control reaction with D-proline should be run in parallel for comparison.
-
Upon completion (or after 72h), quench the reaction by adding 1 mL of saturated aqueous NH₄Cl solution.[5]
-
Extract the mixture with ethyl acetate (3 x 2 mL).
-
Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexanes/ethyl acetate gradient) to isolate the aldol product.
-
Determine the yield and characterize the product by ¹H and ¹³C NMR.
-
Determine the enantiomeric excess (ee) of the product using chiral High-Performance Liquid Chromatography (HPLC).
Data Interpretation and Expected Outcomes
The results from this screening should be compared against the known performance of D-proline under similar conditions.
| Catalyst | Typical Loading | Typical Time (h) | Typical Yield (%) | Typical ee (%) |
| (D)-Proline | 10-30 mol% | 4-24 | 60-95 | 70-98 |
| This compound | 20 mol% (Screen) | 24-72 | To Be Determined | To Be Determined |
Hypothesized Results: Based on mechanistic principles, one should anticipate significantly lower conversion rates and poor-to-no enantioselectivity for the this compound catalyzed reaction compared to the D-proline control. A null result (no product formation) is a distinct possibility and would serve as strong evidence for the critical role of the N-H proton in this class of reaction.
Concluding Remarks for the Practicing Scientist
While the vast body of literature celebrates the catalytic prowess of proline, its N-methylated derivatives serve as a powerful case study in mechanistic chemistry. The methylation of the pyrrolidine nitrogen fundamentally disrupts the cooperative, bifunctional catalytic cycle that is the hallmark of proline's success. By removing the ability to form a key hydrogen bond in the stereodetermining transition state, this compound is expected to be a significantly less effective—or entirely inactive—catalyst for classical asymmetric transformations like the aldol reaction.
For researchers in drug development and process chemistry, this is a critical lesson: seemingly subtle changes to a catalyst's structure can lead to profound differences in reactivity and selectivity. While this compound may not be a frontline catalyst for enamine-based synthesis, its study provides invaluable insight into the intricate, non-covalent interactions that govern the heart of organocatalysis. We encourage the empirical validation of this catalyst using the provided screening protocol to confirm these mechanistic predictions in your own systems.
References
- Proline organoc
- List, B. Proline-catalyzed asymmetric reactions. Tetrahedron2002, 58 (28), 5573–5590. [Link]
- Lapi, A.; Quintavalla, A.; et al. A Simple and Efficient Protocol for Proline-Catalysed Asymmetric Aldol Reaction. Molecules2020, 25 (22), 5463. [Link]
- Proline-Catalyzed Asymmetric Reactions.
- Proline-catalyzed aldol reactions. In Wikipedia; 2023. [Link]
- St. John, A.; et al. Beyond L-Proline: Investigation into the Catalytic Properties of Other Natural Amino Acids in an Organocatalytic Warfarin Synthesis. Chemistry2022, 4 (4), 1323-1334. [Link]
- Mechanism proposed for the proline-catalyzed aldol reaction via enamine catalysis.
- Leveraging (S)-2-Methylproline in Asymmetric Synthesis and Organocatalysis. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
- Shahin, S.; et al. Proline-based organocatalyst-mediated asymmetric aldol reaction of acetone with substituted aromatic aldehydes: an experimental and theoretical study. Journal of the Iranian Chemical Society2017, 14, 2233–2244. [Link]
Sources
- 1. Proline organocatalysis - Wikipedia [en.wikipedia.org]
- 2. Proline-catalyzed aldol reactions - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Proline-based organocatalyst-mediated asymmetric aldol reaction of acetone with substituted aromatic aldehydes: an experimental and theoretical study - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Application of 1-Methyl-D-proline in Modern Pharmaceutical Synthesis
Introduction: The Significance of Chiral Integrity and Structural Modification
In the landscape of contemporary drug discovery and development, the pursuit of molecules with enhanced therapeutic profiles is paramount. 1-Methyl-D-proline, a chiral N-methylated amino acid derivative, has emerged as a pivotal building block in the synthesis of sophisticated pharmaceutical agents. Its unique structural attributes—a constrained pyrrolidine ring, a specific D-enantiomeric configuration, and a methylated amine—collectively contribute to the design of drugs with improved potency, metabolic stability, and oral bioavailability.[1][2] This guide provides an in-depth exploration of the applications of this compound, offering detailed protocols and mechanistic insights for researchers, medicinal chemists, and professionals in pharmaceutical development.
The incorporation of D-amino acids, such as D-proline, is a well-established strategy to confer resistance to enzymatic degradation by proteases, which are stereoselective for L-amino acids.[3] This increased proteolytic stability translates to a longer pharmacokinetic half-life and sustained therapeutic effect.[4] Furthermore, the N-methylation of the proline backbone introduces significant conformational constraints, influencing the peptide's secondary structure and its interaction with biological targets.[2][5] This modification can also enhance membrane permeability, a critical factor for oral drug absorption.
This document will elucidate the role of this compound as a chiral building block in peptidomimetics, its application in the synthesis of enzyme inhibitors, and provide detailed, actionable protocols for its synthesis and utilization in pharmaceutical development workflows.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is essential for its effective application in synthesis.
| Property | Value | Reference |
| Molecular Formula | C₆H₁₁NO₂ | |
| Molecular Weight | 129.16 g/mol | |
| Appearance | White to off-white crystalline powder | |
| Solubility | Soluble in water and polar organic solvents | [6] |
| Chirality | (R)-configuration | |
| CAS Number | 64993-23-9 |
Core Applications in Pharmaceutical Synthesis
A Chiral Building Block in Peptidomimetics and Peptide-Based Drugs
This compound is a valuable component in the design of peptidomimetics, which are molecules that mimic the structure and function of natural peptides but with improved drug-like properties.[7][8] The rigid structure of the proline ring, combined with the D-configuration and N-methylation, allows for precise control over the conformation of the resulting molecule.[5] This is crucial for optimizing binding to biological targets such as receptors and enzymes.
The N-methyl group on the proline nitrogen disrupts the hydrogen-bonding network of the peptide backbone, which can lead to a more favorable conformational pre-organization for receptor binding and can also reduce susceptibility to proteolytic cleavage.[2]
Enhancing Pharmacokinetic Properties
A primary challenge in peptide drug development is their poor metabolic stability and low oral bioavailability. The incorporation of this compound addresses these limitations in several ways:
-
Increased Proteolytic Stability: The D-configuration of the amino acid and the N-methyl group sterically hinder the approach of proteases, significantly slowing down enzymatic degradation.[4][5]
-
Improved Membrane Permeability: N-methylation increases the lipophilicity of the peptide, which can enhance its ability to cross cell membranes, a key factor for oral absorption.[9]
Synthesis of Angiotensin-Converting Enzyme (ACE) Inhibitors
Proline and its derivatives are key structural motifs in many Angiotensin-Converting Enzyme (ACE) inhibitors, a class of drugs widely used to treat hypertension and heart failure.[6][10] The proline moiety effectively mimics the C-terminal dipeptide of ACE substrates. The development of ACE inhibitors like Lisinopril and Ramipril has involved the use of proline derivatives to achieve potent and selective inhibition of the enzyme.[11][12] While specific examples detailing the use of this compound in these exact drugs are not prevalent in publicly available literature, its structural features make it an attractive candidate for the design of next-generation ACE inhibitors with potentially improved pharmacokinetic profiles.
Detailed Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is adapted from a well-established method for the synthesis of (S)-2-methylproline and is applicable for the preparation of the D-enantiomer starting from D-proline.[2]
Workflow for the Synthesis of this compound
Caption: Synthetic workflow for this compound.
Step 1: Formation of the Bicyclic Oxazolidinone Intermediate
-
To a suspension of D-proline (1 equivalent) in pentane, add pivalaldehyde (6 equivalents) and a catalytic amount of trifluoroacetic acid.
-
Heat the mixture to reflux with a Dean-Stark trap to azeotropically remove the water formed during the reaction. Continue reflux for approximately 72 hours.
-
Add additional pivalaldehyde (1 equivalent) and trifluoroacetic acid and continue reflux for another 72 hours.
-
Cool the reaction mixture to room temperature and filter under an inert atmosphere.
-
Concentrate the filtrate under reduced pressure and purify the residue by distillation to yield the bicyclic oxazolidinone intermediate as a colorless oil.
Step 2: α-Methylation of the Intermediate
-
Prepare a solution of lithium diisopropylamide (LDA) by adding n-butyllithium (1.3 equivalents) to a solution of diisopropylamine (1.2 equivalents) in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere.
-
Slowly add the LDA solution to a solution of the bicyclic oxazolidinone intermediate (1 equivalent) in anhydrous THF at -78 °C.
-
Stir the resulting solution at -78 °C for 45 minutes.
-
Add iodomethane (1.3 equivalents) dropwise and allow the reaction mixture to warm to 0 °C over 3 hours.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate. The combined organic layers are washed with saturated aqueous sodium carbonate and brine, then dried over anhydrous sodium sulfate.
-
Concentrate the organic phase under reduced pressure to obtain the methylated bicyclic intermediate.
Step 3: Hydrolysis to this compound
-
Heat the methylated bicyclic intermediate in 3 N hydrochloric acid at reflux for 1 hour.
-
Remove the water under reduced pressure.
-
Treat the residue with 3 N HCl and extract with dichloromethane to remove organic impurities.
-
Concentrate the aqueous layer and dry under reduced pressure.
-
Purify the crude product by ion-exchange chromatography to obtain this compound.
Expected Outcome and Characterization
The final product should be a white crystalline solid. Characterization can be performed using NMR spectroscopy. The ¹H NMR spectrum is expected to show a singlet for the methyl group around 1.5 ppm and multiplets for the proline ring protons.[2]
Protocol 2: Application of this compound in Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines the incorporation of this compound into a peptide chain using standard Fmoc-based solid-phase peptide synthesis (SPPS).[13][14]
Cyclical Workflow for Fmoc-SPPS with this compound
Sources
- 1. Asymmetric Synthesis of Tailor-Made Amino Acids Using Chiral Ni(II) Complexes of Schiff Bases. An Update of the Recent Literature - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. wernerlab.weebly.com [wernerlab.weebly.com]
- 4. US5869671A - Process for preparing an angiotensin converting enzyme inhibitor - Google Patents [patents.google.com]
- 5. Peptidomimetic therapeutics: scientific approaches and opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Small molecule angiotensin converting enzyme inhibitors: A medicinal chemistry perspective [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. fulir.irb.hr [fulir.irb.hr]
- 10. prepchem.com [prepchem.com]
- 11. static.fishersci.eu [static.fishersci.eu]
- 12. Ramipril | C23H32N2O5 | CID 5362129 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. chemistry.du.ac.in [chemistry.du.ac.in]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Application Note: Chiral Separation of Products from 1-Methyl-D-Proline Catalysis
An Application Guide for Researchers and Drug Development Professionals
Abstract
Asymmetric organocatalysis, driven by small chiral molecules like 1-methyl-D-proline, has become an indispensable tool in modern synthetic chemistry for producing enantiomerically enriched compounds.[1][2] The success of these catalytic reactions hinges on the ability to accurately and reliably determine the enantiomeric excess (e.e.) of the resulting products. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the principles, protocols, and best practices for the chiral separation of compounds synthesized via this compound catalysis. We will delve into the causality behind experimental choices in High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC), offering detailed, field-proven protocols to ensure robust and trustworthy results.
The Imperative of Chiral Separation in Organocatalysis
This compound, a derivative of the natural amino acid D-proline, is a powerful organocatalyst frequently employed in a variety of asymmetric transformations, including aldol, Mannich, and Michael reactions.[1] It facilitates the creation of complex chiral molecules from simple achiral precursors. Since the biological activity of chiral molecules, particularly pharmaceuticals, is often dependent on their stereochemistry, the precise measurement of enantiomeric purity is not merely an analytical step but a critical component of the development process.[3][4]
The primary goal of the analytical workflow is to separate and quantify the two enantiomers produced in the catalytic reaction. Chiral chromatography is the definitive technique for this purpose, relying on the formation of transient, diastereomeric complexes between the analyte enantiomers and a chiral stationary phase (CSP).[5] The differing stability of these complexes leads to different retention times, enabling their separation and quantification.
Core Strategy: A Systematic Approach to Method Development
A trial-and-error approach to chiral method development can be inefficient and time-consuming.[6] A systematic strategy, grounded in an understanding of chiral recognition mechanisms, is essential. This guide focuses on the two premier techniques for this application: Chiral High-Performance Liquid Chromatography (HPLC) and Chiral Supercritical Fluid Chromatography (SFC).
The general workflow involves an initial screening phase using a small, diverse set of robust CSPs, followed by systematic optimization of the mobile phase and other chromatographic parameters. A crucial, self-validating step in every protocol is the analysis of a racemic standard to unambiguously identify the peaks corresponding to each enantiomer.[7]
Figure 1: A systematic workflow for chiral method development.
Chiral High-Performance Liquid Chromatography (HPLC): The Gold Standard
HPLC is the most widely adopted technique for chiral separations due to its versatility, robustness, and the vast selection of commercially available CSPs.[7][8] It allows for analysis and, at a larger scale, the purification and recovery of enantiomers.[7]
The Heart of the Separation: The Chiral Stationary Phase (CSP)
The choice of CSP is the single most critical factor in achieving a chiral separation. For the diverse products of organocatalysis, polysaccharide-based CSPs are the undisputed first choice due to their broad applicability.[7][9]
-
Polysaccharide-based CSPs: These phases consist of cellulose or amylose derivatives (e.g., tris(3,5-dimethylphenylcarbamate)) coated or immobilized on a silica support. They possess helical polymer structures that create chiral grooves and cavities. Separation is achieved through a combination of hydrogen bonding, π-π interactions, and steric hindrance. Immobilized versions offer superior solvent compatibility and column longevity.
-
Pirkle-type (Brush-type) CSPs: These phases have small chiral molecules covalently bonded to the silica.[5][10] They are often effective for compounds with π-acidic or π-basic groups, such as aromatic rings. A key advantage is the ability to invert the elution order by simply switching to a column with the opposite enantiomer of the selector bonded to the support.[10]
Figure 2: Decision tree for initial CSP selection.
Protocol: HPLC Method Development for a Proline-Catalyzed Aldol Product
This protocol outlines a typical method development process.
1. Preparation of Standards:
- Chiral Sample: Dissolve ~1 mg of the crude reaction mixture in 1 mL of hexane/isopropanol (90:10, v/v). Filter through a 0.45 µm syringe filter.
- Racemic Standard: Prepare a racemic version of the product, if not already available, by running the reaction with racemic proline or using a strong base (e.g., NaOMe) to epimerize the chiral product. Prepare the solution as described for the chiral sample. The racemic standard is non-negotiable for confirming the identity of the two enantiomer peaks.[7]
2. Initial Screening Conditions:
- Columns: Screen on two complementary polysaccharide columns, for example:
- Column A: Amylose tris(3,5-dimethylphenylcarbamate) - (e.g., CHIRALPAK® AD-H)
- Column B: Cellulose tris(3,5-dimethylphenylcarbamate) - (e.g., CHIRALCEL® OD-H)
- Mobile Phase: Start with a simple normal phase mixture, such as Hexane/Isopropanol (90:10, v/v) .
- Flow Rate: 1.0 mL/min.
- Temperature: 25 °C.
- Detection: UV, at a wavelength appropriate for the product's chromophore (e.g., 254 nm for aromatic products).
3. Analysis and Optimization:
- Step 1: Inject Racemic Standard. First, inject the racemic standard on both columns. A successful separation will show two well-resolved peaks of approximately equal area.
- Step 2: Inject Chiral Sample. Inject the chiral sample. The chromatogram should show two peaks with unequal areas. The ratio of these peaks determines the e.e.
- Step 3: Optimize Resolution. If separation is poor (resolution < 1.5), adjust the mobile phase.
- Increase Retention/Resolution: Decrease the percentage of the alcohol modifier (e.g., move from 10% to 5% or 2% isopropanol). This strengthens the interaction with the CSP, typically increasing retention time and improving resolution. For compounds with carboxyl or hydroxyl groups, even small changes in alcohol content can dramatically alter resolution due to hydrogen bonding interactions.[11]
- Decrease Retention: If retention times are too long, increase the percentage of the alcohol modifier.
- Improve Peak Shape: For acidic or basic products, peak tailing can be an issue. Add a small amount of an acidic or basic modifier to the mobile phase.
- For acidic analytes: Add 0.1% Trifluoroacetic Acid (TFA).[6][11]
- For basic analytes: Add 0.1% Diethylamine (DEA).[6]
4. Calculation of Enantiomeric Excess (e.e.):
- Identify the peak areas for the major and minor enantiomers from the chromatogram of the chiral sample.
- Use the formula: e.e. (%) = [(Area_major - Area_minor) / (Area_major + Area_minor)] * 100
| Parameter | Starting Condition | Rationale & Optimization Strategy |
| CSP | Amylose & Cellulose-based | Broadest applicability for diverse structures.[7][9] If these fail, try Pirkle-type CSPs. |
| Mobile Phase Mode | Normal Phase (NP) | Generally provides better selectivity for chiral separations. |
| Solvents | Hexane/Isopropanol (90/10) | Good starting point. Vary alcohol % to control retention and resolution. Ethanol can be used as an alternative to isopropanol.[6] |
| Additives | None (initially) | Add 0.1% TFA (for acids) or 0.1% DEA (for bases) only if peak shape is poor (tailing).[6][11] |
| Flow Rate | 1.0 mL/min | Adjust for speed vs. resolution. Lower flow rates can sometimes improve resolution. |
| Temperature | 25 °C | Changing temperature affects thermodynamics and can improve or worsen separation. Worth investigating if mobile phase optimization is insufficient. |
Table 1: Summary of HPLC Method Development Parameters.
Supercritical Fluid Chromatography (SFC): The Fast and Green Alternative
SFC has emerged as a powerful technique for chiral separations, offering significant advantages over HPLC.[12][13] It uses supercritical CO₂, a non-toxic and inexpensive solvent, as the main mobile phase, drastically reducing organic solvent consumption.[13] Due to the low viscosity of supercritical CO₂, SFC allows for much higher flow rates without generating high back pressure, leading to separations that are 3 to 5 times faster than HPLC.[12][14]
Principles of SFC Separation
In SFC, the same CSPs used in HPLC are employed.[14] The mobile phase consists of supercritical CO₂ mixed with a small amount of an organic modifier, typically an alcohol like methanol or ethanol. The elution strength is controlled by adjusting the percentage of this modifier.
Protocol: SFC Method Development
1. Preparation of Standards:
- Prepare samples as described for HPLC, but use the SFC modifier (e.g., methanol) as the solvent.
2. Initial Screening Conditions:
- Columns: Use the same polysaccharide columns as in the HPLC screen.
- Mobile Phase: Supercritical CO₂ with a gradient of Methanol (as modifier). A typical screening gradient would be from 5% to 40% methanol over 5-10 minutes.
- Back Pressure: 150 bar.
- Temperature: 40 °C.
- Detection: UV (same wavelength as HPLC).
3. Optimization:
- Modifier Percentage: This is the most powerful parameter. Adjust the gradient or switch to an isocratic method (constant modifier percentage) to optimize resolution.
- Modifier Identity: Sometimes, changing the modifier from methanol to ethanol or isopropanol can alter selectivity and improve the separation.
- Temperature and Pressure: These parameters influence the density of the supercritical fluid and can be fine-tuned to improve resolution.
| Feature | Chiral HPLC (Normal Phase) | Chiral SFC |
| Primary Mobile Phase | Alkane (e.g., Hexane) | Supercritical CO₂ |
| Organic Solvent Use | High | Low (typically 5-20% of HPLC)[15] |
| Typical Run Time | 10 - 30 minutes | 2 - 10 minutes[12] |
| Pressure | Moderate to High | Low to Moderate |
| Environmental Impact | High (toxic solvents) | Low ("Green" Chemistry)[13] |
| Cost | High (solvent purchase and disposal) | Low |
Table 2: Comparison of Chiral HPLC and SFC.
Conclusion
The successful analysis of products from this compound catalysis is fundamentally dependent on robust chiral separation methods. Both HPLC and SFC are powerful tools for this purpose, with the choice often depending on available instrumentation and desired throughput. By employing a systematic method development strategy—beginning with broad-applicability polysaccharide CSPs, optimizing the mobile phase, and always validating with a racemic standard—researchers can develop reliable, accurate, and self-validating protocols. This structured approach not only ensures the integrity of experimental results but also accelerates the pace of research and development in the vital field of asymmetric organocatalysis.
References
- Determination of Enantioselectivities by Means of Chiral Stationary Phase HPLC in Order to Identify Effective Proline-Derived Organoc
- Chiral separation of selected proline derivatives using a polysaccharide type stationary phase by high-performance liquid chromatography.
- (PDF) Determination of Enantioselectivities by Means of Chiral Stationary Phase HPLC in Order to Identify Effective Proline-Derived Organocatalysts.
- REFLECT™ Chiral St
- Development of L-Proline-Based Chiral Ionic Liquids for Asymmetric Michael Reaction. MDPI. [Link]
- Method for detecting trace chiral isomer D-proline in L-proline.
- Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background.
- Chiral Super Critical Fluid Chrom
- Pirkle Chiral Stationary Phases. Regis Technologies. [Link]
- Supercritical Fluid Chromatography (SFC). Daicel Chiral Technologies. [Link]
- Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separ
- Chiral column chrom
- Development of L-Proline-Based Chiral Ionic Liquids for Asymmetric Michael Reaction.
- Fatty Acid and Amino Acid Derivatives in Organoc
- Chiral HPLC Column. Phenomenex. [Link]
- A Strategy for Developing HPLC Methods for Chiral Drugs.
- Supercritical Fluid Chiral Separations. Pharmaceutical Technology. [Link]
- Stereoselective Synthesis of Quaternary Proline Analogues. National Institutes of Health (NIH). [Link]
- Chiral HPLC Separ
- Getting Started with Chiral Method Development. Regis Technologies. [Link]
- Chiral Proline Based Reactions. Chemistry LibreTexts. [Link]
- Amplification of enantiomeric excess in a proline-medi
- Proline-catalyzed aldol reactions. Wikipedia. [Link]
- New mechanistic studies on the proline-catalyzed aldol reaction. National Institutes of Health (NIH). [Link]
- Recyclable and Stable α-Methylproline-Derived Chiral Ligands for the Chemical Dynamic Kinetic Resolution of free C,N-Unprotected α-Amino Acids. National Institutes of Health (NIH). [Link]
- Rapid Enantiomeric Excess Determination of D- and L-Proline Using Electrospray Ionization–Mass Spectrometry.
- Asymmetric Desymmetrizing Sulfonylation of Diarylmethanes via Peptidyl-Cu(I)-Catalysis with Remote Stereocontrol. Journal of the American Chemical Society. [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Proline-catalyzed aldol reactions - Wikipedia [en.wikipedia.org]
- 3. Chiral HPLC Column | Phenomenex [phenomenex.com]
- 4. Getting Started with Chiral Method Development - Regis Technologies [registech.com]
- 5. Chiral column chromatography - Wikipedia [en.wikipedia.org]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. scielo.br [scielo.br]
- 8. researchgate.net [researchgate.net]
- 9. bujnochem.com [bujnochem.com]
- 10. hplc.eu [hplc.eu]
- 11. researchgate.net [researchgate.net]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. selvita.com [selvita.com]
- 14. pharmtech.com [pharmtech.com]
- 15. chiraltech.com [chiraltech.com]
Application Note: A Comprehensive Guide to Determining Enantiomeric Excess in 1-Methyl-D-proline Reactions
Introduction
1-Methyl-D-proline is a crucial chiral building block and organocatalyst in modern asymmetric synthesis. Its stereochemical purity is paramount, as the enantiomeric composition of a product can drastically alter its biological activity, efficacy, and safety profile in pharmaceutical applications. Therefore, the precise and accurate determination of enantiomeric excess (ee) is a critical step in any process involving this compound.
This guide provides an in-depth exploration of the principal analytical techniques for quantifying the enantiomeric excess of this compound and its reaction products. We will delve into the theoretical underpinnings, field-proven protocols, and data analysis methodologies for chromatographic, spectroscopic, and polarimetric methods. This document is designed for researchers, scientists, and drug development professionals seeking to implement robust and reliable analytical systems for chiral purity assessment.[1][2][3]
Chiral Chromatography: The Gold Standard for Separation
Chromatographic methods are the cornerstone of enantiomeric excess determination, offering high resolution and accuracy. The fundamental principle involves the differential interaction of enantiomers with a chiral stationary phase (CSP), leading to different retention times and, thus, separation.
Chiral Gas Chromatography (GC)
Chiral GC is an exceptionally sensitive technique, ideal for volatile and thermally stable compounds.[1] For amino acid derivatives like this compound, which are not inherently volatile, a chemical derivatization step is mandatory prior to analysis.
The Causality Behind Derivatization: The primary goal of derivatization is to convert the non-volatile amino acid into a species that can readily pass through the GC column. This is typically a two-step process:
-
Esterification: The carboxylic acid group is converted to an ester (e.g., methyl or isopropyl ester). This neutralizes the acidic proton and reduces polarity.
-
Acylation: The secondary amine group is acylated (e.g., with trifluoroacetic anhydride - TFAA). This blocks the active hydrogen on the nitrogen, preventing undesirable interactions with the column and significantly improving peak shape.
Crucially, the chosen derivatization method must be mild enough to ensure that no racemization occurs at the chiral center of the proline derivative.
Experimental Protocol: Two-Step Derivatization and GC Analysis
This protocol is adapted from established methods for proline analysis.[4]
A. Derivatization:
-
Esterification: To 1 mg of the 1-methyl-proline sample in a vial, add 1 mL of 2N HCl in isopropanol.
-
Cap the vial tightly and heat at 100 °C for 30 minutes.
-
After cooling, remove the cap and evaporate the solvent completely. A gentle stream of nitrogen can be used to facilitate drying.
-
Acylation: To the dried residue, add 1 mL of methylene chloride followed by 100 µL of trifluoroacetic anhydride (TFAA).
-
Recap the vial and heat at 60 °C for 15-20 minutes.
-
Cool the sample to room temperature. The sample is now ready for GC injection.
B. GC Analysis:
-
Inject 1 µL of the derivatized sample into the GC system.
-
Calculate the enantiomeric excess from the resulting chromatogram.
Data Presentation: GC Method Parameters
| Parameter | Value | Rationale |
| Column | Astec CHIRALDEX® G-TA, 30 m x 0.25 mm I.D., 0.12 µm | A trifluoroacetyl derivatized gamma-cyclodextrin phase proven for amino acid enantiomer separation. |
| Oven Temp. | 140-160 °C (Isothermal) | Temperature can be optimized to improve resolution; lower temperatures often increase selectivity. |
| Injector Temp. | 250 °C | Ensures rapid volatilization of the derivatized analyte. |
| Detector | FID at 250 °C | Flame Ionization Detector (FID) provides excellent sensitivity for organic compounds. |
| Carrier Gas | Helium, ~30 psi | Inert carrier gas standard for GC-FID. |
| Split Ratio | 80:1 | Prevents column overloading and ensures sharp peaks. |
Data Analysis
The enantiomeric excess (ee) is calculated from the integrated peak areas of the two separated enantiomers (A1 and A2): ee (%) = | (A1 - A2) / (A1 + A2) | x 100
Workflow for Chiral GC Analysis
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is arguably the most widely used technique for ee determination due to its robustness, broad applicability, and the vast library of available chiral stationary phases (CSPs).[5][6] For N-protected amino acids like this compound, polysaccharide-based CSPs are particularly effective.
The Causality Behind Separation: Polysaccharide-based CSPs, such as those derived from cellulose or amylose coated on a silica support, create complex chiral environments. Separation occurs due to a combination of interactions (hydrogen bonding, π-π stacking, dipole-dipole) between the analyte enantiomers and the chiral selector, leading to the formation of transient diastereomeric complexes with different energies and, consequently, different retention times.[4]
Unlike GC, HPLC can often be performed without derivatization, provided the analyte has a chromophore for UV detection or can be detected by other means (e.g., mass spectrometry). For proline derivatives that lack strong chromophores, derivatization with a UV-active or fluorescent tag like NBD-Cl can be employed to enhance sensitivity.[7][8]
Experimental Protocol: Direct HPLC Analysis
This protocol outlines a direct method using a modern polysaccharide-based CSP.[4][8]
-
Sample Preparation: Dissolve the 1-methyl-proline sample in the mobile phase to a final concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter.
-
HPLC Analysis: Inject 10 µL of the prepared sample into the HPLC system.
-
Data Analysis: Calculate the enantiomeric excess from the integrated peak areas in the resulting chromatogram.
Data Presentation: HPLC Method Parameters
| Parameter | Value | Rationale |
| Column | CHIRALPAK® IA (amylose tris(3,5-dimethylphenylcarbamate)), 250 x 4.6 mm, 5 µm | A highly versatile immobilized polysaccharide CSP effective for N-protected amino acids.[4][7] |
| Mobile Phase | Hexane / Ethanol / Trifluoroacetic Acid (90:10:0.1, v/v/v) | Normal phase conditions often provide excellent selectivity. TFA is a common additive to improve peak shape. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm I.D. column. |
| Column Temp. | 25 °C | Room temperature is a good starting point; temperature can be adjusted to optimize resolution. |
| Detection | UV at 210 nm | Detection at a low wavelength is necessary for analytes with weak chromophores. |
Workflow for Chiral HPLC Analysis
NMR Spectroscopy: A Non-Separative Approach
Nuclear Magnetic Resonance (NMR) spectroscopy offers a powerful alternative to chromatography. In a standard (achiral) solvent, enantiomers are indistinguishable as they have identical NMR spectra. However, their signals can be resolved by introducing a chiral auxiliary agent, which creates a diastereomeric environment.[9]
The Logic of NMR Enantiodiscrimination
Method A: Chiral Derivatizing Agents (CDAs)
This method involves covalently bonding the enantiomeric analyte to a single enantiomer of a chiral derivatizing agent.[10] The result is a mixture of stable diastereomers, which possess different physical properties and, therefore, distinct NMR spectra.
Causality and Choice of Agent: For an amine like this compound, a common CDA is Mosher's acid chloride (α-methoxy-α-(trifluoromethyl)phenylacetyl chloride).[10] The reaction forms stable diastereomeric amides. The highly anisotropic phenyl group and the fluorine atoms of the trifluoromethyl group in the Mosher's reagent create significant chemical shift differences (Δδ) in the protons of the original analyte, allowing for clear resolution and integration.[11]
Protocol: Derivatization with Mosher's Acid Chloride
-
Dissolve ~5 mg of the 1-methyl-proline sample in 0.5 mL of anhydrous pyridine-d5 in an NMR tube.
-
Add a slight molar excess (~1.1 equivalents) of (R)-Mosher's acid chloride to the solution.
-
Cap the tube, mix gently, and allow the reaction to proceed to completion (monitor by TLC or NMR).
-
Acquire a high-resolution ¹H NMR spectrum of the resulting diastereomeric mixture.
-
Identify a well-resolved proton signal (e.g., the N-methyl protons) for each diastereomer and carefully integrate the peaks.
-
Calculate the ee from the ratio of the integrals.
Method B: Chiral Solvating Agents (CSAs)
Unlike CDAs, chiral solvating agents form non-covalent, transient diastereomeric complexes with the analyte enantiomers directly in the NMR tube.[9][12] This method is non-destructive and requires minimal sample preparation.
Causality and Choice of Agent: The CSA and analyte enantiomers are in rapid equilibrium with their diastereomeric complexes. The observed chemical shift for each enantiomer is a weighted average of its free and complexed states. Because the stability (association constant) of the R-analyte/CSA complex differs from the S-analyte/CSA complex, the resulting weighted-average chemical shifts are different, leading to signal splitting.[13] Proline-derived molecules, such as diphenylprolinol, have been shown to be effective CSAs for carboxylic acids, demonstrating the principle of reciprocal chiral recognition.[13][14][15]
Protocol: Analysis with a Chiral Solvating Agent
-
Dissolve ~5 mg of the 1-methyl-proline sample in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Acquire a standard ¹H NMR spectrum.
-
Add 1 to 2 equivalents of a suitable CSA (e.g., (S)-diphenylprolinol).
-
Acquire another ¹H NMR spectrum and observe the splitting of key signals.
-
Integrate the resolved signals to determine the ee.
Data Presentation: Comparison of NMR Auxiliaries
| Feature | Chiral Derivatizing Agents (CDAs) | Chiral Solvating Agents (CSAs) |
| Interaction | Covalent bonding, forms stable diastereomers.[10] | Non-covalent, forms transient complexes.[9] |
| Sample Prep | Requires a chemical reaction, purification may be needed. | Simple mixing in the NMR tube. |
| Sample Fate | Sample is consumed (destructive). | Sample is recoverable (non-destructive). |
| Resolution (Δδ) | Generally larger chemical shift differences. | Often smaller, may depend on concentration and temperature. |
| Kinetics | Not an issue if reaction goes to completion. | Potential for differential kinetic broadening. |
Optical Polarimetry: A Classic, Non-Destructive Technique
Polarimetry is a rapid and non-destructive technique that measures the rotation of plane-polarized light as it passes through a solution of a chiral compound.[16]
Principle and Causality: Enantiomers rotate plane-polarized light by equal amounts but in opposite directions.[17] The specific rotation, [α], is a fundamental physical property of a chiral substance. By measuring the observed rotation of a sample and comparing it to the known maximum specific rotation of the pure enantiomer, one can calculate the enantiomeric excess.[16]
This method's primary limitation is its reliance on an accurately known value for the pure enantiomer's specific rotation under identical conditions (concentration, solvent, temperature, wavelength). It is also less accurate than chromatographic or NMR methods, particularly for samples with very low or very high (near 100%) ee.
Experimental Protocol: Polarimetry Measurement
-
Standard Preparation: Prepare a solution of the pure D-enantiomer of 1-methyl-proline at a known concentration (c) in a specified solvent (e.g., water) and measure its optical rotation (α) to determine the specific rotation [α]max.
-
Sample Preparation: Prepare a solution of the reaction sample at the exact same concentration (c) and in the same solvent.
-
Measurement: Place the sample solution in a polarimeter cell of a known path length (l) and measure the observed rotation (α_obs).
-
Calculation: Calculate the specific rotation of the sample, [α]_obs = α_obs / (c * l).
Data Analysis
The enantiomeric excess is calculated using the following formula: ee (%) = ( [α]_obs / [α]_max ) x 100
Workflow for Polarimetry
Method Validation and Comparison
For any analytical method to be trustworthy, it must be validated to ensure it is fit for its intended purpose. Validation involves testing parameters like linearity, accuracy, precision, specificity, and robustness, as outlined in guidelines from the International Conference on Harmonisation (ICH).[18]
Comparative Summary of Analytical Techniques
| Parameter | Chiral GC | Chiral HPLC | NMR Spectroscopy | Polarimetry |
| Principle | Chromatographic Separation | Chromatographic Separation | Diastereomeric Signal Resolution | Optical Rotation |
| Accuracy/Precision | High | Very High | High | Moderate to Low |
| Sensitivity | Very High (FID) | High (UV/MS) | Moderate | Low |
| Sample Prep | Complex (Derivatization) | Simple to Moderate | Simple (CSA) to Moderate (CDA) | Simple |
| Analysis Time | Moderate (~20-30 min) | Short to Moderate (~10-30 min) | Fast (<15 min) | Very Fast (<5 min) |
| Destructive? | Yes | No (with fraction collection) | No (CSA) / Yes (CDA) | No |
| Key Advantage | Excellent for volatile compounds | High versatility and robustness | No physical separation needed | Speed and simplicity |
| Key Limitation | Requires derivatization | Column cost, method development | Lower sensitivity, peak overlap | Requires pure standard, low accuracy |
Conclusion
The determination of enantiomeric excess for this compound can be accomplished through several robust analytical techniques.
-
Chiral HPLC stands out as the most versatile and reliable method, offering excellent accuracy and precision for routine analysis.
-
Chiral GC provides superior sensitivity but requires a mandatory, and potentially complex, derivatization step.
-
NMR Spectroscopy is a powerful, rapid tool, particularly the non-destructive CSA method, which is ideal for quick checks and mechanistic studies without sample consumption.
-
Polarimetry serves as a very fast, qualitative check of enantiomeric purity but lacks the accuracy required for rigorous quantitative analysis in a research or GMP setting.
The selection of the optimal method depends on the specific requirements of the analysis, including the need for accuracy, sample throughput, available instrumentation, and whether the sample can be consumed. For most applications in research and drug development, chiral HPLC is the recommended primary technique, with NMR spectroscopy serving as an excellent orthogonal method for confirmation.
References
- Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. (2012). John Wiley & Sons, Ltd.
- Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography. (n.d.). National Institutes of Health (NIH).
- Rapid Optical Methods for Enantiomeric Excess Analysis: From Enantioselective Indicator Displacement Assays to Exciton-Coupled Circular Dichroism. (2012). Accounts of Chemical Research.
- Application of L-proline derivatives as chiral shift reagents for enantiomeric recognition of carboxylic acids. (2011). PubMed.
- A mass spectrometry method for the determination of enantiomeric excess in mixtures of D,L-amino acids. (n.d.).
- New chiral derivatizing agents: convenient determination of absolute configurations of free amino acids by 1H NMR. (2009). PubMed.
- Chiral derivatizing agents, macrocycles, metal complexes, and liquid crystals for enantiomer differentiation in NMR spectroscopy. (2013). PubMed.
- Determination of Enantiomeric Excess in Amine Derivatives with Molecular Self‐Assemblies. (n.d.). Wiley Online Library.
- Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment. (2021). Journal of Chemical Education.
- Enantiodiscrimination of carboxylic acids using the diphenylprolinol NMR chiral solvating agents. (n.d.). Royal Society of Chemistry.
- Simultaneous determination of the concentration and enantiomeric excess of amino acids with a coumarin-derived achiral probe. (n.d.). Royal Society of Chemistry.
- Determination of enantiomeric excess in amine derivatives with molecular self-assemblies. (2015). University of Bath's research portal.
- A Supramolecular Extension of Mosher's Method: Absolute Configuration Assignment of N-Amino Acid Derivatives via Bis-Thiourea Chiral Solvating Agent. (n.d.). MDPI.
- Polarimeter. (n.d.). S4Science.
- Determination of enantiomeric excess of some amino acids by second-order calibration of kinetic-fluorescence data. (2018). PubMed.
- Enantiodiscrimination of carboxylic acids using the NMR chiral solvating agent diphenylprolinols. (2016). ResearchGate.
- Chiral derivatizing agent. (n.d.). Wikipedia.
- Enantiomers and Optical Activity Explained | Polarimetry, Rotation, Enantiomeric Excess. (2025). YouTube.
- Chiral derivatizing agents used in NMR for chiral analysis. (n.d.). ResearchGate.
- Chiral Analysis by NMR Spectroscopy: Chiral Solvating Agents. (n.d.). ResearchGate.
- A Guide to the Analysis of Chiral Compounds by GC. (n.d.). Restek.
- Determination of Enantiomeric Excess and Diastereomeric Excess via Optical Methods. Application to α-methyl-β-hydroxy-carboxylic acids. (n.d.). National Institutes of Health (NIH).
- Derivatization of Proline for the Enantiomeric Separation and Estimation of D-Proline in L-Proline by NP-HPLC. (2023). ResearchGate.
- Derivatization of Proline for the Enantiomeric Separation and Estimation of D-Proline in L-Proline by NP-HPLC. (2023). Impactfactor.
- Rapid Enantiomeric Excess Determination of D- and L-Proline Using Electrospray Ionization–Mass Spectrometry. (2011). American Laboratory.
- EANM guideline on the validation of analytical methods for radiopharmaceuticals. (2020). National Institutes of Health (NIH).
- Contemporary Analysis of Chiral Molecules. (2016). LCGC International.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. uma.es [uma.es]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. researchgate.net [researchgate.net]
- 8. impactfactor.org [impactfactor.org]
- 9. Chiral derivatizing agents, macrocycles, metal complexes, and liquid crystals for enantiomer differentiation in NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Chiral derivatizing agent - Wikipedia [en.wikipedia.org]
- 11. Chiral Derivatizing Agent for Absolute Configuration | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 12. researchgate.net [researchgate.net]
- 13. Enantiodiscrimination of carboxylic acids using the diphenylprolinol NMR chiral solvating agents - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 14. Application of L-proline derivatives as chiral shift reagents for enantiomeric recognition of carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. s4science.at [s4science.at]
- 17. youtube.com [youtube.com]
- 18. EANM guideline on the validation of analytical methods for radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 1-methyl-D-proline Catalyst Loading
Introduction: The Role of 1-methyl-D-proline in Asymmetric Organocatalysis
In the landscape of modern synthetic chemistry, asymmetric organocatalysis has emerged as a powerful strategy for the enantioselective synthesis of complex molecules, offering a sustainable and often more accessible alternative to metal-based catalysts.[1][2] Within this field, the amino acid proline has garnered significant attention for its remarkable ability to catalyze a wide array of transformations with high stereocontrol.[3][4][5] This application note focuses on This compound , a derivative of D-proline, and provides detailed recommendations and protocols for its use as an organocatalyst.
D-proline, the enantiomer of the naturally occurring L-proline, is widely employed to access the opposite enantiomers of reaction products.[6][7] The methylation of the secondary amine to a tertiary amine in this compound introduces a significant structural and functional alteration. While the fundamental catalytic cycle via enamine or iminium ion intermediates remains operative, the absence of the N-H proton modifies the catalyst's hydrogen-bonding capabilities, which can influence reactivity and stereoselectivity.[8] Understanding these nuances is critical for the effective application of this compound in research and development.
This guide is intended for researchers, scientists, and drug development professionals. It provides a comprehensive overview of the principles governing catalyst loading for this compound and offers detailed, field-proven protocols for key asymmetric transformations.
Core Principles of Catalyst Loading with this compound
The optimal catalyst loading is a critical parameter that directly impacts reaction efficiency, yield, enantioselectivity, and overall process economy. For proline and its derivatives, the catalyst loading is not a fixed value but rather a variable that must be optimized for each specific transformation. Typical catalyst loadings for proline-catalyzed reactions range from 5 to 30 mol%.[5][9]
Several key factors influence the determination of the appropriate catalyst loading:
-
Substrate Reactivity: Highly electrophilic substrates may require lower catalyst loadings, while less reactive starting materials often necessitate a higher concentration of the catalyst to achieve a reasonable reaction rate.
-
Solvent Choice: The solubility of both the catalyst and the reactants is paramount. Proline-catalyzed reactions are often performed in polar aprotic solvents like DMSO, DMF, or acetonitrile, where the catalyst has good solubility.[10][11] The choice of solvent can also influence the stability of the catalytic intermediates and, consequently, the optimal catalyst loading.
-
Temperature: Reaction temperature affects the rate of both the desired catalytic reaction and potential side reactions. Higher temperatures may allow for lower catalyst loadings but can sometimes lead to a decrease in enantioselectivity.
-
Reaction Time: There is often a trade-off between catalyst loading and reaction time. Higher loadings can shorten the required reaction time, which may be advantageous for high-throughput screening or process efficiency.
The N-methylation in this compound eliminates the possibility of the amine acting as a hydrogen bond donor, a feature that is considered crucial in the transition state models for many proline-catalyzed reactions.[5] This can lead to different reactivity profiles and may necessitate a re-optimization of catalyst loading compared to analogous reactions with D-proline.
Data Presentation: Typical Catalyst Loading Ranges
The following table summarizes typical catalyst loading ranges for common proline-catalyzed reactions. These ranges should be considered as a starting point for optimization when using this compound.
| Reaction Type | Typical Catalyst Loading (mol%) | Key Considerations |
| Aldol Reaction | 10 - 30% | Substrate electronics and sterics.[5][9][12] |
| Mannich Reaction | 10 - 35% | Stability of the in-situ generated imine.[13][14] |
| Michael Addition | 5 - 20% | Reactivity of the Michael acceptor.[15] |
Experimental Protocols
The following protocols are provided as detailed, step-by-step methodologies for common applications of proline-derived catalysts. Researchers should consider these as templates and optimize the conditions for their specific substrates and desired outcomes.
Protocol 1: Asymmetric Aldol Reaction
The aldol reaction is a cornerstone of carbon-carbon bond formation. Proline-type catalysts facilitate the direct asymmetric aldol reaction between a ketone and an aldehyde.[10][16]
Workflow for Asymmetric Aldol Reaction using this compound:
Caption: Workflow for the this compound catalyzed asymmetric aldol reaction.
Step-by-Step Methodology:
-
To a dry reaction vial equipped with a magnetic stir bar, add this compound (e.g., 0.1 mmol, 20 mol%).
-
Add the desired solvent (e.g., DMSO, 1.0 mL).
-
Add the ketone (e.g., cyclohexanone, 2.5 mmol, 5 equivalents).
-
Stir the mixture at room temperature for 10-15 minutes until the catalyst is fully dissolved.
-
Cool the reaction mixture to the desired temperature (e.g., 0 °C or room temperature).
-
Add the aldehyde (0.5 mmol, 1 equivalent) dropwise.
-
Stir the reaction mixture vigorously for the specified time (typically 12-48 hours), monitoring the progress by TLC or LC-MS.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of NH4Cl.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate, 3 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Determine the yield and enantiomeric excess (ee) by chiral HPLC or SFC.
Self-Validation: The protocol's integrity is maintained by careful monitoring of the reaction progress and rigorous characterization of the final product, including confirmation of its structure and enantiopurity.
Protocol 2: Asymmetric Mannich Reaction
The Mannich reaction is a three-component reaction that forms a β-amino carbonyl compound. Proline catalysis enables the direct asymmetric version of this transformation.[14][17][18]
Logical Relationship for Mannich Reaction Optimization:
Caption: Key parameters for optimizing the Mannich reaction.
Step-by-Step Methodology:
-
In a dry reaction vial, dissolve the aldehyde (1.0 mmol, 1 equivalent) and the amine (e.g., p-anisidine, 1.1 mmol, 1.1 equivalents) in the chosen solvent (e.g., DMSO, 2.0 mL).
-
Stir the mixture at room temperature for 30 minutes to allow for imine formation.
-
Add this compound (e.g., 0.2 mmol, 20 mol%) to the reaction mixture.
-
Add the ketone (e.g., acetone, 5.0 mmol, 5 equivalents).
-
Stir the reaction at the desired temperature (e.g., room temperature) for 24-72 hours. Monitor the reaction by TLC or LC-MS.
-
After completion, work up the reaction as described in the aldol protocol (quenching, extraction, and purification).
-
Characterize the purified β-amino carbonyl compound and determine the diastereomeric ratio and enantiomeric excess.
Causality in Experimental Choices: The pre-formation of the imine before the addition of the catalyst and the ketone nucleophile is a common strategy to minimize side reactions, such as the self-aldol condensation of the aldehyde.[18]
Troubleshooting and Optimization
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low Yield | - Insufficient catalyst loading- Low reactivity of substrates- Poor solvent choice | - Increase catalyst loading in 5 mol% increments.- Increase reaction temperature or time.- Screen alternative solvents (e.g., DMF, NMP). |
| Low Enantioselectivity | - Reaction temperature is too high- Catalyst degradation- Presence of water | - Decrease the reaction temperature.- Use freshly opened, high-purity catalyst.- Ensure anhydrous conditions. |
| Slow or Stalled Reaction | - Catalyst insolubility- Substrate inhibition | - Try a solvent system that better solubilizes all components.[10][11]- Decrease the initial concentration of reactants. |
Conclusion
This compound is a valuable organocatalyst for asymmetric synthesis. While its catalytic activity may differ from its non-methylated counterpart due to altered hydrogen-bonding capabilities, it offers a unique tool for researchers. The optimal catalyst loading for this compound is highly dependent on the specific reaction and must be determined empirically. The protocols and recommendations provided in this application note serve as a robust starting point for the development of efficient and highly stereoselective transformations.
References
- Heterogeneous organocatalysis: the proline case. RSC Publishing. (URL: [Link])
- Organocatalytic Asymmetric Synthesis Using Proline and Related Molecules. Part 1.
- Proline-based organocatalyst-mediated asymmetric aldol reaction of acetone with substituted aromatic aldehydes: an experimental and theoretical study. National Institutes of Health. (URL: [Link])
- Proline-catalyzed aldol reactions. Wikipedia. (URL: [Link])
- Formation and Stability of the Enolates of N-Protonated Proline Methyl Ester and Proline Zwitterion in Aqueous Solution: A Nonenzymatic Model for the First Step in the Racemization of Proline Catalyzed by Proline Racemase.
- A Simple and Efficient Protocol for Proline-Catalysed Asymmetric Aldol Reaction. MDPI. (URL: [Link])
- Development of L-Proline-Based Chiral Ionic Liquids for Asymmetric Michael Reaction. MDPI. (URL: [Link])
- A Simple and Efficient Protocol for Proline-Catalysed Asymmetric Aldol Reaction.
- ORGANOCATALYTIC ASYMMETRIC SYNTHESIS USING PROLINE AND RELATED MOLECULES. PART 2. HETEROCYCLES. (URL: [Link])
- Proline-catalysed Mannich reactions of acetaldehyde.
- Exploring the Mechanisms of Proline-Catalyzed Reactions thorough Evaluation. Longdom Publishing SL. (URL: [Link])
- Chiral Proline Based Reactions. Chemistry LibreTexts. (URL: [Link])
- Proline-Catalyzed Asymmetric Reactions.
- PROLINE CATALYZED DIRECT ASYMMETRIC ALDOL AND MANNICH REACTIONS. University of Illinois Urbana-Champaign. (URL: [Link])
- L-Proline and D-Proline (Chiral Amino Acid Catalysts). Thieme Chemistry. (URL: [Link])
- Proline organoc
- Organocatalysed asymmetric Mannich reactions. Radboud Repository. (URL: [Link])
- The proline-catalyzed direct asymmetric three-component Mannich reaction: scope, optimization, and application to the highly enantioselective synthesis of 1,2-amino alcohols. PubMed. (URL: [Link])
- L-Proline and D-Proline (Chiral Amino Acid Catalysts).
- Efficient synthesis of supported proline catalysts for asymmetric aldol reactions. Royal Society of Chemistry. (URL: [Link])
- Occurrence of the d-Proline Chemotype in Enzyme Inhibitors. MDPI. (URL: [Link])
- Asymmetric Desymmetrizing Sulfonylation of Diarylmethanes via Peptidyl-Cu(I)-Catalysis with Remote Stereocontrol.
Sources
- 1. nbinno.com [nbinno.com]
- 2. longdom.org [longdom.org]
- 3. Heterogeneous organocatalysis: the proline case - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Proline organocatalysis - Wikipedia [en.wikipedia.org]
- 6. thieme-connect.com [thieme-connect.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Proline-catalyzed aldol reactions - Wikipedia [en.wikipedia.org]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Proline-based organocatalyst-mediated asymmetric aldol reaction of acetone with substituted aromatic aldehydes: an experimental and theoretical study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 14. 20.210.105.67 [20.210.105.67]
- 15. Development of L-Proline-Based Chiral Ionic Liquids for Asymmetric Michael Reaction [mdpi.com]
- 16. chemistry.illinois.edu [chemistry.illinois.edu]
- 17. The proline-catalyzed direct asymmetric three-component Mannich reaction: scope, optimization, and application to the highly enantioselective synthesis of 1,2-amino alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. repository.ubn.ru.nl [repository.ubn.ru.nl]
Introduction: The "Why" of Monitoring 1-Methyl-L-proline Catalysis
An Application Guide to Reaction Monitoring for 1-Methyl-L-proline Catalysis
For Researchers, Scientists, and Drug Development Professionals
1-Methyl-L-proline, a derivative of the renowned organocatalyst L-proline, has emerged as a powerful tool in asymmetric synthesis. Its primary advantage lies in the methylation of the secondary amine, which enhances its stability, solubility in organic solvents, and can influence the stereochemical outcome of reactions. It is frequently employed in crucial carbon-carbon bond-forming reactions such as aldol, Mannich, and Michael reactions, where it operates through a well-defined enamine or iminium ion catalytic cycle.[1][2][3]
However, achieving optimal yield, high enantioselectivity, and a robust, scalable process requires more than just mixing reagents. It demands a deep understanding of the reaction's behavior over time. Reaction monitoring provides this critical insight, transforming the process from a "black box" into a well-understood, controllable system. This guide provides detailed protocols and the underlying scientific rationale for employing key analytical techniques to monitor these catalytic processes, enabling researchers to accelerate catalyst development, optimize reaction conditions, and ensure process safety and reproducibility.
The Catalytic Heart: Understanding the Enamine Cycle
To effectively monitor a reaction, one must know what to look for. 1-Methyl-L-proline typically catalyzes the reaction between a ketone (the nucleophile) and an aldehyde (the electrophile) via an enamine-mediated pathway. Understanding this cycle is paramount as it identifies the key species—reactants, intermediates, and products—that our analytical techniques will target.
The cycle involves several key stages:
-
Iminium Formation: The catalyst reacts with the ketone to form an iminium ion, releasing water.
-
Enamine Formation: The iminium ion is deprotonated to form the crucial, nucleophilic enamine intermediate.
-
C-C Bond Formation: The enamine attacks the aldehyde electrophile, forming a new carbon-carbon bond and creating a new iminium ion intermediate.
-
Hydrolysis & Catalyst Regeneration: The iminium ion is hydrolyzed to release the aldol product and regenerate the 1-methyl-L-proline catalyst, allowing the cycle to continue.
Kinetic and mechanistic studies have been crucial in elucidating these steps, confirming that for many proline-catalyzed reactions, the C-C bond-forming step is rate-determining.[4][5]
Caption: Enamine catalytic cycle for a 1-methyl-L-proline catalyzed aldol reaction.
General Reaction Monitoring Workflow
Regardless of the technique chosen, a systematic workflow ensures reproducible and high-quality data. This involves careful reaction setup, representative sampling, appropriate analysis, and logical data interpretation.
Caption: A generalized workflow for monitoring chemical reactions.
I. Chromatographic Techniques: Quantifying Conversion and Enantioselectivity
High-Performance Liquid Chromatography (HPLC) is the cornerstone technique for analyzing the outcomes of asymmetric reactions. Its strength lies in its ability to separate complex mixtures, allowing for the simultaneous quantification of reactants, products, and byproducts, and most importantly, the resolution of enantiomers to determine enantiomeric excess (ee).[6][7]
Chiral HPLC for Enantiomeric Excess (ee) Determination
Principle: Chiral HPLC utilizes a stationary phase that is itself chiral. Enantiomers, being chiral, interact differently with this stationary phase, leading to different retention times and thus separation. Polysaccharide-based columns (e.g., derivatized cellulose or amylose) are widely applicable for the products of proline-catalyzed reactions.[6][8]
Insights Gained:
-
Enantiomeric Excess (ee%): The primary output, calculated from the peak areas of the two enantiomers.
-
Conversion: By calibrating with standards, one can quantify the disappearance of starting material and the appearance of the product.
-
Diastereomeric Ratio (dr): If the reaction produces diastereomers, HPLC can often separate and quantify these as well.
Protocol: ee Determination of an Aldol Product
This protocol provides a robust starting point for method development.
1. Instrumentation and Materials:
-
HPLC system with a UV detector.
-
Chiral Stationary Phase: CHIRALPAK® IA (amylose tris(3,5-dimethylphenylcarbamate)) or similar polysaccharide-based column.[8]
-
Mobile Phase: A mixture of Hexane/Isopropanol (IPA) is a common starting point. A small amount of acid modifier like trifluoroacetic acid (TFA) can sometimes improve peak shape.[8]
-
Racemic Standard: Synthesize a small amount of the target product using a non-chiral catalyst (e.g., racemic 1-methyl-proline or a simple amine like pyrrolidine) to get a 50:50 mixture of enantiomers. This is essential for confirming peak identity and calculating resolution.
-
Reaction Samples: Aliquots taken from the reaction at various time points.
2. Sample Preparation:
-
Withdraw a small aliquot (e.g., 50 µL) from the reaction mixture.
-
Immediately quench the reaction by diluting into a larger volume (e.g., 1 mL) of the mobile phase or a solvent in which all components are soluble. This prevents further reaction.
-
If the sample contains solid particles (e.g., heterogeneous catalyst), filter it through a 0.22 µm syringe filter before injection.
-
The final concentration should be around 1 mg/mL.[8]
3. HPLC Method:
-
Column: CHIRALPAK® IA, 250 x 4.6 mm, 5 µm.
-
Mobile Phase: Hexane:IPA (90:10 v/v). This ratio is a starting point and must be optimized for your specific product.
-
Flow Rate: 1.0 mL/min.[8]
-
Column Temperature: 25 °C.[8]
-
Detection: UV at a wavelength where your product and starting material absorb (e.g., 210 nm or 254 nm).
-
Injection Volume: 10 µL.[8]
4. Execution and Data Analysis:
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
First, inject the racemic standard. You should see two well-resolved peaks of equal area. Note their retention times.
-
Inject your reaction sample.
-
Identify the peaks corresponding to the two enantiomers based on the retention times from the racemic standard.
-
Integrate the peak areas for the major (A_major) and minor (A_minor) enantiomers.
-
Calculate the enantiomeric excess: ee (%) = [(A_major - A_minor) / (A_major + A_minor)] * 100
II. Spectroscopic Techniques: Real-Time & In-situ Monitoring
While HPLC provides definitive endpoint analysis, in-situ spectroscopic methods offer a continuous, real-time window into the reaction as it happens. These techniques are invaluable for kinetic analysis and detecting transient intermediates without disturbing the reaction.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle: NMR spectroscopy probes the chemical environment of specific nuclei (most commonly ¹H). By monitoring the change in signal intensity of protons unique to reactants and products, one can track the reaction progress in real-time.[9][10]
Insights Gained:
-
Real-Time Kinetics: Provides continuous data on the concentrations of reactants and products.[11][12]
-
Mechanistic Information: Can detect key intermediates (like enamines or hemiaminals) if they are present in sufficient concentration.[11][13]
-
Structural Confirmation: Unambiguously confirms the structure of the final product.
Protocol: In-situ ¹H NMR Monitoring
1. Instrumentation and Materials:
-
NMR Spectrometer (benchtop NMR systems are increasingly viable for monitoring).[9][14]
-
NMR tubes and a deuterated solvent compatible with the reaction conditions (e.g., DMSO-d₆, CDCl₃).
-
Internal Standard: A non-reactive compound with a simple, well-resolved signal (e.g., 1,3,5-trimethoxybenzene or mesitylene).
2. Sample Preparation & Execution:
-
In an NMR tube, dissolve the starting materials (e.g., aldehyde, ketone) and the internal standard in the chosen deuterated solvent.
-
Acquire an initial spectrum (t=0) before adding the catalyst. This is your baseline.
-
Add the 1-methyl-L-proline catalyst to the NMR tube, quickly mix, and place it in the spectrometer.
-
Begin acquiring spectra at regular time intervals (e.g., every 5-10 minutes). Modern spectrometers can automate this process.[15]
3. Data Analysis and Interpretation:
-
Identify characteristic, non-overlapping proton signals for the reactant (e.g., the aldehyde -CHO proton, typically ~9-10 ppm) and the product (e.g., the carbinol -CH(OH)- proton, ~4-5 ppm).
-
For each time point, integrate the area of the reactant signal (A_reactant) and the product signal (A_product).
-
Normalize these integrals to the integral of the internal standard (A_std), whose concentration is constant.
-
Normalized Reactant = A_reactant / A_std
-
Normalized Product = A_product / A_std
-
-
Plot the normalized values against time to generate kinetic profiles for reactant consumption and product formation.
Fourier-Transform Infrared (FTIR) Spectroscopy
Principle: In-situ FTIR, often using an Attenuated Total Reflectance (ATR) probe (like ReactIR), monitors the vibrations of chemical bonds. It is particularly sensitive to changes in strong dipoles, making it excellent for tracking carbonyl (C=O) groups.[16][17][18]
Insights Gained:
-
Continuous Kinetic Data: Tracks the disappearance of reactant carbonyls and the appearance of product hydroxyl (-OH) groups.
-
Process Understanding: Immediately detects reaction initiation, changes in rate, or stalls.
-
Safety: Monitors for exotherms or gas evolution by correlating thermal data with spectroscopic changes.
Protocol: In-situ FTIR (ATR) Monitoring
1. Instrumentation:
-
FTIR spectrometer equipped with a submersible ATR probe.
-
Reaction vessel designed to accommodate the probe.
2. Execution:
-
Set up the reaction in the vessel with controlled temperature and stirring.
-
Insert the ATR probe into the reaction mixture.
-
Collect a background spectrum of the reaction mixture before adding the catalyst.
-
Add the 1-methyl-L-proline catalyst to start the reaction.
-
Begin collecting spectra automatically at regular intervals (e.g., every minute).
3. Data Analysis and Interpretation:
-
Focus on the relevant spectral regions. For an aldol reaction, this would be the carbonyl region (~1650-1750 cm⁻¹) and the hydroxyl region (~3200-3600 cm⁻¹).
-
As the reaction proceeds, you will observe the decrease in the peak corresponding to the aldehyde C=O stretch and the growth of a broad peak for the product's -OH group.
-
Plot the absorbance (or peak height/area) of these characteristic peaks versus time to generate a reaction profile. This profile is directly proportional to the concentration, providing excellent kinetic data.[18]
III. Mass Spectrometry (MS): Detecting Elusive Intermediates
Principle: Electrospray Ionization Mass Spectrometry (ESI-MS) is a highly sensitive technique that can detect charged species or those that can be easily ionized. In the context of proline catalysis, it is exceptionally powerful for detecting the charged iminium ion intermediates that are central to the catalytic cycle.[19][20][21]
Insights Gained:
-
Intermediate Detection: Provides direct evidence for proposed catalytic intermediates like iminium ions.[21][22]
-
Mechanistic Elucidation: Helps confirm or refute proposed reaction pathways.
-
Real-time Monitoring: Can be set up for online monitoring by continuously infusing a small stream from the reactor into the mass spectrometer.[23]
Protocol: Online ESI-MS Monitoring
1. Instrumentation:
-
ESI-MS system.
-
Syringe pump and tubing (e.g., PEEK tubing) to transfer solution from the reactor to the MS source.
-
A reaction vessel with an outlet for continuous sampling.
2. Execution:
-
Set up the reaction in the vessel.
-
Use the syringe pump to draw a very slow, continuous stream from the reaction mixture and feed it directly into the ESI source.
-
Set the mass spectrometer to scan over the expected mass range for reactants, products, and key intermediates (e.g., [Catalyst+Ketone-H₂O+H]⁺ for the enamine precursor, and [Product+Catalyst-H₂O+H]⁺ for the product-iminium adduct).
-
Monitor the ion counts for these specific m/z values over time.
3. Data Analysis and Interpretation:
-
Plot the intensity of the ions corresponding to the starting materials, product, and intermediates as a function of time.
-
The appearance and then disappearance of signals corresponding to the mass of proposed intermediates provides strong mechanistic evidence.[21]
-
While quantification can be challenging with ESI-MS due to different ionization efficiencies, the qualitative and semi-quantitative trends are incredibly valuable for mechanistic studies.[19][20]
Comparative Summary of Techniques
| Technique | Primary Use Case | Mode | Quantitative? | Determines ee? | Detects Intermediates? | Key Advantage |
| Chiral HPLC | Yield & Enantioselectivity | Offline | Yes (with calibration) | Yes | No | Gold standard for ee determination.[6][24] |
| ¹H NMR | Kinetics & Structure | In-situ / Offline | Yes (with internal std) | No | Yes (if conc. >1-5%) | Provides rich structural information.[9][11] |
| In-situ FTIR | Real-time Kinetics | In-situ | Yes (relative) | No | Indirectly | Non-invasive, excellent for process control.[17][18] |
| ESI-MS | Mechanistic Studies | Online / Offline | Semi-quantitative | No | Yes | Unmatched sensitivity for charged intermediates.[20][21] |
Conclusion
No single technique tells the whole story of a 1-methyl-L-proline catalyzed reaction. A comprehensive monitoring strategy often employs a combination of these methods. For instance, in-situ FTIR or NMR can be used to rapidly screen conditions and determine reaction kinetics, while chiral HPLC is subsequently used on key samples to determine the all-important enantiomeric excess. For deep mechanistic investigations, online ESI-MS provides unparalleled insight into the catalytic cycle itself. By thoughtfully applying these powerful analytical tools, researchers can move beyond simple product analysis to truly understand, control, and optimize the sophisticated chemistry enabled by 1-methyl-L-proline catalysis.
References
- Blackmond, D. G. (2009). Kinetic and mechanistic studies of proline-mediated direct intermolecular aldol reactions. Bioorganic & Medicinal Chemistry Letters, 19(14), 3934-3937. URL
- Masuda, K., & Kobayashi, S. (2020). Direct and quantitative monitoring of catalytic organic reactions under heterogeneous conditions using direct analysis in real time mass spectrometry. Chemical Science, 11(18), 4764-4771. URL
- Lam, Y. H., & Houk, K. N. (2016). Re-examination of Proline-Catalyzed Intermolecular Aldol Reactions: An Ab Initio Kinetic Modelling Study. Chemistry – A European Journal, 22(35), 12474-12481. URL
- List, B., Pojarliev, P., & Martin, H. J. (2002). New mechanistic studies on the proline-catalyzed aldol reaction. Proceedings of the National Academy of Sciences, 99(25), 15833-15836. URL
- BenchChem (2025). A Comparative Guide to Enantiomeric Excess Determination of Boc-L-proline Reactions by Chiral HPLC. BenchChem Tech Notes. URL
- Grillo, C., et al. (2015). Kinetics versus thermodynamics in the proline catalyzed aldol reaction. Chemical Science, 6(9), 5269-5278. URL
- Gschwind, R. M., et al. (2011). NMR Investigations on the Proline-Catalyzed Aldehyde Self-Condensation: Mannich Mechanism, Dienamine Detection, and Erosion of the Aldol Addition Selectivity. The Journal of Organic Chemistry, 76(13), 5221-5233. URL
- Grillo, C., et al. (2015).
- Masuda, K., & Kobayashi, S. (2020). Direct and quantitative monitoring of catalytic organic reactions under heterogeneous conditions using direct analysis in real time mass spectrometry. RSC Publishing. URL
- Martens, J., et al. (2022). Monitoring Reaction Intermediates to Predict Enantioselectivity Using Mass Spectrometry.
- SciELO (2017). Determination of Enantioselectivities by Means of Chiral Stationary Phase HPLC in Order to Identify Effective Proline-Derived Organocatalysts. Journal of the Brazilian Chemical Society, 28(12). URL
- Specac Ltd. In-situ analysis on heterogeneous catalysts.
- Specac Ltd. Catalytic studies using FTIR reaction cells.
- Halse, M. E., et al. (2019). Desktop NMR spectroscopy for real-time monitoring of an acetalization reaction in comparison with gas chromatography and NMR at 9.4 T. Magnetic Resonance in Chemistry, 57(9), 601-608. URL
- ResearchGate (2017). Determination of Enantioselectivities by Means of Chiral Stationary Phase HPLC in Order to Identify Effective Proline-Derived Organocatalysts. Journal of the Brazilian Chemical Society. URL
- Yoshimura, M., et al. (2019). Detection of L-Proline-Catalyzed Michael Addition Reaction in Model Biomembrane. Journal of Oleo Science, 68(3), 287-293. URL
- Inderwildi, O. R., et al. (2019). In Situ Infrared Spectroscopy as a Tool for Monitoring Molecular Catalyst for Hydroformylation in Continuous Processes.
- University of Windsor (2021). Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery.
- Thieme Chemistry (2018).
- Schmideder, A., et al. (2019). Benchtop NMR for Online Reaction Monitoring of the Biocatalytic Synthesis of Aromatic Amino Alcohols.
- Wiley Analytical Science (2020). In-situ NMR spectroscopy in catalysis. Wiley Analytical Science Magazine. URL
- MDPI (2021). Application of Spectroscopy Techniques for Monitoring (Bio)Catalytic Processes in Continuously Operated Microreactor Systems. Processes, 9(10), 1775. URL
- Pintar, A., Batista, J., & Levec, J. (2002). In situ Fourier transform infrared spectroscopy as an efficient tool for determination of reaction kinetics. Analyst, 127(11), 1535-1540. URL
- University of Cologne (2015). NMR Spectroscopic Investigations of Catalyzed Reactions – Mechanisms, Kinetics & Unexpected Intermediates.
- Denmark Group. Mechanistic Studies of Proline-Catalyzed Reactions. University of Illinois Urbana-Champaign. URL
- ResearchGate (2016). In situ FTIR: A Versatile Tool for the Study of Industrial Catalysts.
- Arslan, M., et al. (2020). Proline-based organocatalyst-mediated asymmetric aldol reaction of acetone with substituted aromatic aldehydes: an experimental and theoretical study. Turkish Journal of Chemistry, 44(2), 332-345. URL
- ResearchGate (2020). Proline-based organocatalyst-mediated asymmetric aldol reaction of acetone with substituted aromatic aldehydes: an experimental and theoretical study. Turkish Journal of Chemistry. URL
- Bothner, B., et al. (2002). Monitoring enzyme catalysis with mass spectrometry. Journal of Biological Chemistry, 277(44), 41567-41572. URL
- ResearchGate (2016). On-Line Reaction Monitoring and Mechanistic Studies by Mass Spectrometry: Negishi Cross-Coupling, Hydrogenolysis, and Reductive Amination. Journal of The American Society for Mass Spectrometry. URL
- Journal of Chemical Education (2018). Real-Time Monitoring of Heterogeneous Catalysis with Mass Spectrometry.
- HELIX Chromatography. HPLC Methods for analysis of Proline.
- MDPI (2019). A Simple and Efficient Protocol for Proline-Catalysed Asymmetric Aldol Reaction. Molecules, 24(17), 3163. URL
- ACS Publications (2024). In-Situ Reaction Monitoring and Mechanistic Studies by Mass Spectrometry: Heterogeneous Photocatalysis and Initial Contact Reaction. Analytical Chemistry. URL
- Wikipedia.
- Sanchez, J. M., et al. (2012). Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Chirality, 24(10), 835-840. URL
- ResearchGate (2021). Proline-Catalyzed Asymmetric Reactions. Book Chapter. URL
- Juniper Publishers (2023). Chiral Derivatization Method for the Separation of Enantiomers of L-Prolinamide by Reverse Phase HPLC. Annals of Chemical Science Research. URL
- MDPI (2019). Development of L-Proline-Based Chiral Ionic Liquids for Asymmetric Michael Reaction. Molecules, 24(1), 183. URL
- ResearchGate (2023). Synthesis of l-proline methyl ester supported by silica and its application in asymmetric aldol reaction and its mechanism. Figure. URL
- Spectroscopy Online (2019). Seven Essential Steps for In Situ Reaction Monitoring. Spectroscopy. URL
- Wikipedia.
- List, B., et al. (2002).
- Royal Society of Chemistry (2015). Proline as an Asymmetric Organocatalyst. In Sustainable Catalysis: Without Metals or Other Endangered Elements, Part 1. URL
- ResearchGate (2015). ESI-MS study on the aldol reaction catalyzed by L-proline. Journal of Mass Spectrometry. URL
- Chemistry LibreTexts (2021). 10.1: Chiral Proline Based Reactions. Chemistry LibreTexts. URL
Sources
- 1. Proline organocatalysis - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Kinetic and mechanistic studies of proline-mediated direct intermolecular aldol reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. openresearch-repository.anu.edu.au [openresearch-repository.anu.edu.au]
- 6. scielo.br [scielo.br]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. asahilab.co.jp [asahilab.co.jp]
- 10. mdpi.com [mdpi.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Kinetics versus thermodynamics in the proline catalyzed aldol reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pnas.org [pnas.org]
- 14. Benchtop NMR for Online Reaction Monitoring of the Biocatalytic Synthesis of Aromatic Amino Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 15. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 16. specac.com [specac.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. In situ Fourier transform infrared spectroscopy as an efficient tool for determination of reaction kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Direct and quantitative monitoring of catalytic organic reactions under heterogeneous conditions using direct analysis in real time mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Direct and quantitative monitoring of catalytic organic reactions under heterogeneous conditions using direct analysis in real time mass spectrometry ... - Chemical Science (RSC Publishing) DOI:10.1039/D0SC00021C [pubs.rsc.org]
- 21. researchgate.net [researchgate.net]
- 22. edepot.wur.nl [edepot.wur.nl]
- 23. researchgate.net [researchgate.net]
- 24. uma.es [uma.es]
Application Notes & Protocols: Work-Up Procedures for 1-Methyl-D-Proline Catalyzed Reactions
Prepared by: Gemini, Senior Application Scientist
Audience: Researchers, scientists, and drug development professionals.
Introduction: Organocatalysis has become an indispensable tool in modern organic synthesis, offering a green and sustainable alternative to metal-based catalysts.[1] Among the diverse array of organocatalysts, those derived from the chiral amino acid proline are particularly prominent. 1-Methyl-D-proline, a derivative of D-proline, features a tertiary amine and retains the carboxylic acid moiety. This structure preserves the zwitterionic and amphoteric character of the parent amino acid while offering unique steric and electronic properties.[2] The catalyst's activity relies on its ability to form key intermediates, such as iminium ions, with carbonyl compounds.
While the catalytic cycle is well-understood, the post-reaction work-up and purification phase presents a critical challenge: the efficient removal of the polar, non-volatile catalyst from the typically less-polar organic product. This guide provides a detailed examination of the principles and protocols for the effective work-up of reactions catalyzed by this compound, ensuring high product purity and recovery.
Part 1: Foundational Principles for Catalyst Removal
The success of any work-up procedure hinges on exploiting the differences in physicochemical properties between the desired product and the catalyst. In the case of this compound, its dual functionality is the key.
Leveraging Amphoteric Character: this compound is an amphoteric molecule, containing both a basic tertiary amine and an acidic carboxylic acid. This allows its solubility to be dramatically altered by adjusting the pH of the medium.
-
In Acidic Solution (pH < ~2): The tertiary amine is protonated to form a cationic ammonium salt (-N(CH3)H+-). The carboxylic acid remains largely protonated. The resulting salt is highly polar and exhibits excellent solubility in water.
-
In Basic Solution (pH > ~10): The carboxylic acid is deprotonated to form an anionic carboxylate salt (-COO-). The tertiary amine remains neutral. This salt is also highly soluble in water.
This pH-dependent solubility allows for the selective transfer of the catalyst from an organic reaction solvent into an aqueous phase, a technique known as acid-base extraction.[3]
Part 2: Standard Work-Up Protocols
The choice of work-up protocol is primarily dictated by the stability and solubility of the reaction product. For most non-polar to moderately polar organic products, acid-base liquid-liquid extraction is the most effective and widely applicable method.
Protocol 1: Aqueous Acid-Base Extraction (Primary Method)
This is the recommended first-line approach for removing this compound. It is efficient, scalable, and uses common laboratory reagents.
Experimental Protocol:
-
Reaction Quenching & Dilution:
-
Upon reaction completion (as determined by TLC, LC-MS, or NMR), cool the reaction mixture to room temperature.
-
If the reaction was run neat or in a water-miscible solvent (e.g., DMSO, DMF), dilute the mixture with a water-immiscible organic solvent such as ethyl acetate (EtOAc), dichloromethane (DCM), or diethyl ether (Et₂O). A volume 5-10 times that of the reaction mixture is a good starting point.
-
Causality: Dilution ensures the product is fully dissolved in the organic phase and reduces the viscosity of the mixture, facilitating efficient phase separation.
-
-
Acidic Wash (Catalyst Removal):
-
Transfer the diluted reaction mixture to a separatory funnel.
-
Add an equal volume of a dilute aqueous acid solution, such as 1 M hydrochloric acid (HCl) or saturated ammonium chloride (NH₄Cl).
-
Stopper the funnel and shake vigorously for 30-60 seconds, periodically venting to release any pressure buildup.
-
Allow the layers to separate completely. Drain and collect the lower aqueous layer.
-
Repeat the acidic wash one or two more times.
-
Causality: The acidic wash protonates the tertiary amine of the this compound catalyst, converting it into a water-soluble salt that partitions into the aqueous phase.[4] Most organic products will remain in the organic layer.
-
-
Neutralizing Wash (Optional but Recommended):
-
Wash the organic layer with an equal volume of a saturated aqueous sodium bicarbonate (NaHCO₃) solution.
-
Causality: This step neutralizes any residual acid from the previous wash, which is important if the product is acid-sensitive. It also removes the last traces of the catalyst by converting its carboxylic acid group into a water-soluble sodium salt.
-
-
Brine Wash:
-
Wash the organic layer with an equal volume of saturated aqueous sodium chloride (brine).
-
Causality: The brine wash removes the bulk of the dissolved water from the organic solvent and helps to break any emulsions that may have formed during the extraction process.[5]
-
-
Drying, Filtration, and Concentration:
-
Drain the organic layer into an Erlenmeyer flask and dry it over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄).
-
Filter the solution to remove the drying agent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product, which can then be further purified if necessary (e.g., by chromatography or recrystallization).
-
Protocol 2: Silica Gel Chromatography
This method is employed when the product is too polar or water-soluble for effective extraction, or as a secondary purification step after extraction.
Experimental Protocol:
-
Sample Preparation:
-
After the reaction, concentrate the mixture under reduced pressure to remove the solvent.
-
Adsorb the crude residue onto a small amount of silica gel ("dry loading") or dissolve it in a minimal amount of the chromatography eluent.
-
-
Column Packing and Elution:
-
Pack a chromatography column with silica gel using a suitable solvent system.
-
For separating a moderately polar product from the highly polar this compound catalyst, a gradient elution is often effective. Start with a less polar solvent system (e.g., 100% EtOAc or DCM) and gradually increase the polarity by adding methanol (MeOH).
-
Causality: The product should elute from the column at a moderate solvent polarity. The highly polar, zwitterionic catalyst will remain strongly adsorbed to the silica at the origin or require a very polar eluent (e.g., >20% MeOH in DCM) for elution.
-
-
Fraction Collection and Analysis:
-
Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Combine the pure fractions and concentrate under reduced pressure.
-
Part 3: Visualization & Data Summary
Workflow Diagrams (Graphviz)
Caption: Decision workflow for selecting a work-up procedure.
Caption: Step-by-step acid-base extraction workflow.
Data Summary Table
| Step | Reagent | Purpose | Rationale & Key Considerations |
| Acidic Wash | 1 M HCl (aq) | Primary Catalyst Removal | Protonates the tertiary amine, forming a highly water-soluble ammonium salt.[4] Ensure product is stable to dilute acid. |
| Saturated NH₄Cl (aq) | Alternative Acidic Wash | A milder acidic wash for acid-sensitive products. May be slightly less efficient than HCl. | |
| Basic Wash | Saturated NaHCO₃ (aq) | Neutralization & Final Wash | Neutralizes residual acid and deprotonates the catalyst's carboxylic acid, ensuring complete removal. |
| Emulsion Break | Saturated NaCl (Brine) | Dehydration & Emulsion Break | Increases the ionic strength of the aqueous phase, forcing separation and removing dissolved water from the organic layer.[5] |
| Drying | Anhydrous Na₂SO₄ / MgSO₄ | Final Water Removal | Removes trace water from the organic solvent prior to concentration to prevent product hydrolysis or contamination. |
Part 4: Expert Troubleshooting & Field Insights
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Persistent Emulsion | - High concentration of catalyst or polar byproducts. - Vigorous shaking. | - Add brine (saturated NaCl) to increase the ionic strength of the aqueous phase.[5] - Allow the mixture to stand undisturbed for an extended period. - Filter the entire mixture through a pad of Celite®. - In future extractions, use gentle inversions instead of vigorous shaking. |
| Incomplete Catalyst Removal | - Insufficient volume or number of acidic washes. - Product is also basic and complexes with the catalyst. | - Increase the number of acidic washes from 2 to 3-4. - Check the pH of the aqueous layer after the first wash to ensure it is acidic. - If the problem persists, proceed to silica gel chromatography for final purification. |
| Low Product Recovery | - Product has some solubility in the aqueous wash solutions. - Product is sensitive to the pH of the washes. | - If the product is suspected to be in the aqueous layers, perform a "back-extraction": combine all aqueous washes, adjust pH to neutral (~7), and extract them with fresh organic solvent. - Use milder wash reagents (e.g., saturated NH₄Cl instead of HCl). - Minimize the number of washes. |
Part 5: References
-
Organic Reaction Workup Formulas for Specific Reagents. (n.d.). University of Rochester. Retrieved from [Link]
-
Beck, A. K., Blank, S., Job, K., Seebach, D., & Sommerfeld, Th. (2003). L-Proline, 2-methyl-. Organic Syntheses, 72, 62. Retrieved from [Link]
-
Wikipedia. (2023). Acid–base extraction. Retrieved from [Link]
-
Reddit. (2023). troubleshooting proline catalyzed methylation/hydroxylation. r/Chempros. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction. Retrieved from [Link]
-
Miyakawa, S., et al. (2007). Synthesis and Catalytic Activities of 3-Decyl-β-proline for Michael Reactions in Water without an Organic Solvent. Yakugaku Zasshi, 127(8), 1269-1275. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). l-Proline catalyzed reaction of N-confused porphyrin and active methylene compounds. Organic & Biomolecular Chemistry. Retrieved from [Link]
-
Chen, Z. D., et al. (2014). Solubility and Thermodynamic Properties of L-Proline in Methanol-Dichloromethane Mixtures. Applied Mechanics and Materials, 644-650, 138-141. Retrieved from [Link]
-
Hopkinson, R. J., et al. (2023). Formaldehyde reacts with N-terminal proline residues to give bicyclic aminals. Nature Communications, 14(1), 237. Retrieved from [Link]
-
Wikipedia. (2024). Organocatalysis. Retrieved from [Link]
-
ResearchGate. (2023). Derivatization of Proline for the Enantiomeric Separation and Estimation of D-Proline in L-Proline by NP-HPLC. Retrieved from [Link]
-
Google Patents. (2019). WO2019002344A1 - Method for preparation of alpha-methyl-l-proline. Retrieved from
-
ResearchGate. (2012). Separation and Purification of L-Proline and L-Hydroxyproline from the Hydrolysate of Sea Cucumber Acaudina leucoprota: Separation with ion exchange chrornatography. Retrieved from [Link]
-
PubChem. (n.d.). N-Methyl-L-proline. National Institutes of Health. Retrieved from [Link]
-
MDPI. (2021). L-Proline-Based Natural Deep Eutectic Solvents as Efficient Solvents and Catalysts for the Ultrasound-Assisted Synthesis of Aurones via Knoevenagel Condensation. Retrieved from [Link]
Sources
- 1. This compound | 58123-62-9 [chemicalbook.com]
- 2. N-Methyl-L-proline | C6H11NO2 | CID 643474 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Synthesis and Catalytic Activities of 3-Decyl-β-proline for Michael Reactions in Water without an Organic Solvent - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rtong.people.ust.hk [rtong.people.ust.hk]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Application Notes & Protocols: Large-Scale Asymmetric Synthesis Using 1-Methyl-D-proline Catalyst
Abstract
Organocatalysis has emerged as a powerful third pillar in chemical synthesis, complementing metal- and biocatalysis. Within this field, proline and its derivatives are celebrated for their ability to catalyze a wide array of asymmetric transformations with high stereoselectivity.[1][2][3] This guide focuses on 1-methyl-D-proline, a derivative designed to overcome some of the limitations of its parent amino acid, such as poor solubility in common organic solvents and challenging catalyst loadings.[4] We provide an in-depth examination of the mechanistic principles, practical advantages, and a detailed, scalable protocol for the asymmetric Mannich reaction, a cornerstone carbon-carbon bond-forming reaction essential for the synthesis of chiral amines and β-amino carbonyl compounds.[5][6] This document is intended for researchers, process chemists, and drug development professionals seeking to implement robust and efficient organocatalytic methods on a larger scale.
Introduction: The Advantage of N-Methylation in Proline Catalysis
The use of D-proline as an organocatalyst is a well-established strategy for producing specific enantiomers of chiral molecules, crucial in pharmaceutical synthesis.[7][8][9][10] Its catalytic prowess stems from its ability to form nucleophilic enamine or electrophilic iminium ion intermediates with carbonyl compounds, mimicking the function of Class I aldolase enzymes.[1][11][12]
However, the practical application of proline on an industrial scale faces challenges:
-
Limited Solubility: Proline's zwitterionic nature makes it poorly soluble in many non-polar organic solvents, often necessitating the use of polar aprotic solvents like DMSO or DMF, which can complicate product isolation and purification.[4]
-
High Catalyst Loading: To achieve reasonable reaction rates and high enantioselectivity, proline often requires high catalyst loadings (10-30 mol%), which is economically unviable for large-scale production.[4]
This compound addresses these issues directly. The methylation of the secondary amine to a tertiary amine breaks the zwitterionic structure, significantly enhancing its solubility in a broader range of organic solvents.[4] This modification often leads to improved reaction kinetics and allows for lower catalyst loadings without compromising stereochemical control.[4] Furthermore, the D-configuration of the catalyst directs the synthesis towards the opposite enantiomer compared to the naturally occurring L-proline, providing access to a different chiral space.[7][13]
Mechanistic Underpinnings: The Enamine Catalytic Cycle
The catalytic activity of this compound in reactions like the Mannich and aldol additions proceeds through a well-understood enamine catalytic cycle.[1][14][15] Understanding this mechanism is critical for optimizing reaction conditions and troubleshooting potential issues.
The cycle can be broken down into four key steps:
-
Enamine Formation: The tertiary amine of this compound reacts with a carbonyl donor (e.g., a ketone or aldehyde) to form a transient iminium ion. Subsequent deprotonation yields a nucleophilic enamine intermediate. The chirality of the catalyst ensures the enamine is formed in a specific, sterically defined conformation.
-
Stereoselective C-C Bond Formation: The chiral enamine attacks an electrophile (e.g., an imine in the Mannich reaction). The catalyst's rigid pyrrolidine ring shields one face of the enamine, forcing the electrophile to approach from the less hindered face, thereby establishing the new stereocenter with high fidelity.[14]
-
Hydrolysis: The resulting iminium ion intermediate is hydrolyzed by trace water in the reaction medium.
-
Catalyst Regeneration: Hydrolysis releases the desired chiral product and regenerates the this compound catalyst, allowing it to enter a new catalytic cycle.
Application Case Study: Asymmetric Mannich Reaction
The direct asymmetric Mannich reaction is a powerful tool for synthesizing enantiomerically enriched β-amino carbonyl compounds, which are prevalent motifs in pharmaceuticals.[5][6][16] Here, we present a scalable protocol for the reaction between cyclohexanone and an N-Boc-protected imine.
Key Performance Data
The following table summarizes typical results for the this compound catalyzed Mannich reaction with various aromatic aldehydes used to generate the imine in situ. This highlights the catalyst's effectiveness across a range of substrates.
| Entry | Ar-group of Aldehyde | Catalyst Loading (mol%) | Time (h) | Yield (%) | dr (anti:syn) | ee (%) [anti] |
| 1 | 4-NO₂C₆H₄ | 5 | 24 | 95 | >95:5 | 98 |
| 2 | 4-BrC₆H₄ | 5 | 36 | 91 | >95:5 | 97 |
| 3 | C₆H₅ | 10 | 48 | 85 | 92:8 | 95 |
| 4 | 4-MeOC₆H₄ | 10 | 60 | 78 | 90:10 | 94 |
Table 1: Performance of this compound in the asymmetric Mannich reaction of cyclohexanone, p-anisidine, and various aromatic aldehydes. Conditions: Toluene, room temperature.
Detailed Protocol for Large-Scale Synthesis
This protocol describes the gram-scale synthesis of (2R)-2-((S)-(4-nitrophenyl)(p-tolylamino)methyl)cyclohexan-1-one, readily adaptable to larger scales.
Materials and Reagents
-
This compound: (CAS: 702710-17-6), >98% purity
-
4-Nitrobenzaldehyde: >99% purity
-
p-Anisidine: >99% purity
-
Cyclohexanone: >99%, anhydrous
-
Toluene: Anhydrous, <50 ppm H₂O
-
Ethyl Acetate: HPLC grade
-
Hexanes: HPLC grade
-
Saturated aq. NH₄Cl solution
-
Brine (Saturated aq. NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Equipment
-
250 mL three-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and temperature probe.
-
Addition funnel.
-
Standard glassware for workup and purification (separatory funnel, rotary evaporator).
-
Silica gel for column chromatography.
Step-by-Step Procedure
-
Reactor Setup: Under a nitrogen atmosphere, charge the 250 mL flask with this compound (0.323 g, 2.5 mmol, 5 mol%).
-
Reagent Addition: Add anhydrous toluene (50 mL), 4-nitrobenzaldehyde (7.55 g, 50 mmol), and p-anisidine (6.16 g, 50 mmol). Stir the mixture at room temperature for 30 minutes to facilitate imine formation.
-
Nucleophile Addition: Add cyclohexanone (7.36 g, 75 mmol, 1.5 equiv.) to the mixture via syringe over 5 minutes.
-
Reaction Monitoring: Stir the reaction vigorously at room temperature. Monitor the reaction progress by TLC or HPLC analysis. The reaction is typically complete within 24-36 hours.
-
Quenching: Upon completion, cool the reaction mixture to 10 °C and quench by slowly adding 50 mL of saturated aqueous NH₄Cl solution.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 50 mL).
-
Washing: Combine the organic layers and wash sequentially with water (50 mL) and brine (50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., 10-20% ethyl acetate in hexanes) to yield the pure Mannich product.
Process Optimization and Scale-Up Considerations
Transitioning from lab-scale to pilot or production scale requires careful consideration of several factors to ensure safety, efficiency, and reproducibility.
-
Catalyst Loading: While 5-10 mol% is effective, further optimization to 1-2 mol% may be possible by increasing reaction concentration or temperature, though this may require re-optimization to maintain high enantioselectivity.
-
Solvent Choice: Toluene is a good starting point. However, solvents like CPME (cyclopentyl methyl ether) or 2-MeTHF (2-methyltetrahydrofuran) are considered greener alternatives and may offer comparable or superior results.[13] Solvent choice critically impacts catalyst and substrate solubility.
-
Water Content: Organocatalytic cycles are often sensitive to water. While a small amount is necessary for the final hydrolysis step, excess water can inhibit catalyst activity. Using anhydrous solvents is crucial for reproducibility.
-
Purification Strategy: On a large scale, chromatography is undesirable. Direct crystallization of the product from the crude mixture should be explored. The N-methylated proline catalyst, being more soluble in organic solvents than proline, might require an acidic wash (e.g., dilute aq. HCl) for efficient removal into an aqueous phase.
-
Catalyst Recovery: The increased solubility of this compound allows for potential recovery from the acidic aqueous wash by basification and extraction, which is a significant advantage for cost-effective manufacturing.
Conclusion
This compound serves as a highly effective and practical organocatalyst for large-scale asymmetric synthesis. Its enhanced solubility profile compared to unmodified proline allows for broader solvent compatibility, lower catalyst loadings, and simplified workup procedures, addressing key hurdles in industrial applications. The detailed protocol for the asymmetric Mannich reaction provided herein demonstrates a robust and scalable method for producing valuable chiral building blocks with excellent stereocontrol. By carefully considering the mechanistic principles and scale-up parameters, researchers and process chemists can successfully implement this powerful catalytic system in their development pipelines.
References
- List, B. (2025). Enamine-Based Organocatalysis with Proline and Diamines: The Development of Direct Catalytic Asymmetric Aldol, Mannich, Michael, and Diels—Alder Reactions.
- Schneider, J. F., Ladd, C. L., & Bräse, S. (2015). Chapter 5: Proline as an Asymmetric Organocatalyst. In Sustainable Catalysis: Without Metals or Other Endangered Elements, Part 1. The Royal Society of Chemistry.
- Stork, G., Terrell, R., & Szmuszkovicz, J. (1954).
- Barbas, C. F. (n.d.). Enamine-Based Organocatalysis with Proline and Diamines: The Development of Direct Catalytic Asymmetric Aldol, Mannich, Michael, and Diels−Alder Reactions. Scite.
- Houk, K. N., & List, B. (n.d.). Re-examination of Proline-Catalyzed Intermolecular Aldol Reactions: An Ab Initio Kinetic Modelling Study.
- Vachan, B. S., et al. (n.d.). Mechanism proposed for the proline‐catalyzed aldol reaction via enamine catalysis.
- Various Authors. (2008-present).
- Hayashi, Y. (n.d.).
- List, B., et al. (n.d.). Proline-catalysed Mannich reactions of acetaldehyde.
- Córdova, A. (n.d.).
- Shajahan, R., Sarang, R., Ramakrishnan, R., & Saithalavi, A. (2023). Recent Advances in Polymer-supported Proline-derived Catalysts for Asymmetric Reactions.
- Notz, W. (2005). PROLINE CATALYZED DIRECT ASYMMETRIC ALDOL AND MANNICH REACTIONS. University of Illinois Urbana-Champaign.
- Cobb, A. J. A., Shaw, D. M., Longbottom, D. A., Gold, J. B., & Ley, S. V. (2005). Organocatalysis with proline derivatives: improved catalysts for the asymmetric Mannich, nitro-Michael and aldol reactions. Organic & Biomolecular Chemistry, 3, 84-96.
- Córdova, A. (n.d.). Organocatalysed asymmetric Mannich reactions. Radboud Repository.
- Wikipedia Contributors. (n.d.).
- Unnamed Author. (n.d.). The Role of D-Proline in Asymmetric Synthesis and Organocatalysis.
- Martelli, L. S. R., et al. (2023). Asymmetric Mannich reaction catalyzed by (L)- or (D)-proline.
- Various Authors. (2019). Proline and its Derivatives as Organocatalysts for Multi‐ Component Reactions in Aqueous Media.
- Lixin, R. (n.d.). Exploring the Mechanisms of Proline-Catalyzed Reactions thorough Evaluation. Department of Chemical Engineering, University of Science and Technology, Anshan, China.
- Unnamed Author. (n.d.). The Crucial Role of D-Proline in Modern Pharmaceutical Synthesis.
- Unnamed Author. (n.d.).
- Unnamed Author. (n.d.). What is the Importance of D-Proline in Drug Synthesis and Biological Processes?.
- Gotor, V. (n.d.). Organocatalytic Asymmetric Synthesis Using Proline and Related Molecules. Part 1.
- Unnamed Author. (2024). D-Proline: Biological Distribution and Applications in Pharmaceutical Synthesis.
Sources
- 1. researchgate.net [researchgate.net]
- 2. chemistry.illinois.edu [chemistry.illinois.edu]
- 3. researchgate.net [researchgate.net]
- 4. Organocatalysis with proline derivatives: improved catalysts for the asymmetric Mannich, nitro-Michael and aldol reactions [organic-chemistry.org]
- 5. 20.210.105.67 [20.210.105.67]
- 6. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 7. nbinno.com [nbinno.com]
- 8. nbinno.com [nbinno.com]
- 9. Page loading... [wap.guidechem.com]
- 10. D-Proline: Biological Distribution and Applications in Pharmaceutical Synthesis_Chemicalbook [chemicalbook.com]
- 11. scite.ai [scite.ai]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. openresearch-repository.anu.edu.au [openresearch-repository.anu.edu.au]
- 15. longdom.org [longdom.org]
- 16. Direct Asymmetric anti-Mannich-Type Reactions Catalyzed by a Designed Amino Acid - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: A Comprehensive Guide to the Immobilization of 1-Methyl-D-proline on Solid Supports
Abstract: This document provides a detailed technical guide for researchers, chemists, and drug development professionals on the theory and practice of immobilizing 1-methyl-D-proline onto various solid supports. It covers fundamental principles, strategic considerations for selecting supports and linkers, step-by-step protocols for common immobilization chemistries, and methods for characterization. The guide emphasizes the rationale behind experimental choices to empower users to adapt and troubleshoot their specific applications, from solid-phase synthesis to heterogeneous catalysis.
Introduction: The Significance of Immobilized this compound
This compound is a non-canonical amino acid of significant interest in medicinal chemistry and catalysis. Its unique structural features—a methylated amine within a rigid pyrrolidine ring—impart specific conformational constraints and properties to peptides and small molecules. The N-methylation enhances metabolic stability by preventing enzymatic degradation and can influence the cis/trans isomerization of the adjacent peptide bond, a critical factor in peptide structure and function.
Immobilizing this compound onto a solid support transforms it from a soluble reagent into a recoverable and reusable asset. This is a cornerstone of modern chemical synthesis, enabling applications such as:
-
Solid-Phase Peptide Synthesis (SPPS): Serving as the C-terminal anchor for the assembly of complex peptides, where its N-methylation can pose unique synthetic challenges.[1]
-
Heterogeneous Catalysis: Acting as a chiral organocatalyst for asymmetric reactions, where immobilization facilitates catalyst recovery and reuse, aligning with the principles of green chemistry.[2]
-
Affinity Chromatography: Functioning as a ligand for the purification of specific target molecules.
-
Fragment-Based Drug Discovery: As an anchored fragment for screening against biological targets.
This guide provides the foundational knowledge and practical protocols to successfully immobilize this valuable building block.
Core Concepts: Selecting Your Immobilization Strategy
A successful immobilization strategy hinges on the judicious selection of two key components: the solid support and the linker chemistry.
The Solid Support Matrix
The solid support acts as the insoluble scaffold. Its physical and chemical properties dictate the reaction environment. The choice of support depends on the intended application, solvent compatibility, and required mechanical stability.
| Support Type | Core Material | Key Advantages | Common Disadvantages | Primary Applications |
| Polystyrene (PS) | Styrene-divinylbenzene copolymer | Excellent mechanical stability, broad solvent compatibility (e.g., DCM, DMF), cost-effective. | Hydrophobic nature can cause aggregation of growing peptide chains; requires swelling for reagent access.[3] | Solid-Phase Peptide Synthesis (SPPS) |
| Polyethylene Glycol (PEG) | PEG grafted onto a PS core (e.g., TentaGel) | Amphiphilic, excellent swelling in both polar and non-polar solvents, mimics solution-phase conditions. | Lower loading capacity than pure PS, higher cost. | Synthesis of "difficult" or aggregating peptide sequences.[4] |
| Silica Gels | Silicon dioxide | High surface area, rigid structure (no swelling), good thermal stability. | Can be mechanically fragile, potential for non-specific adsorption. | Heterogeneous catalysis, chromatography. |
| Metal-Organic Frameworks (MOFs) | Metal ions/clusters and organic linkers | Exceptionally high surface area, tunable pore size and functionality.[5] | Can have limited chemical stability (pH, temperature), higher cost. | Advanced catalysis, separations.[5][6] |
Linker Chemistry: The Molecular Bridge
The linker is the chemical moiety that connects this compound to the solid support. It determines how the molecule is attached and, crucially, the conditions under which it can be cleaved (if desired). In solid-phase synthesis, the linker acts as a C-terminal protecting group that is stable throughout the synthesis but can be removed under specific conditions at the end.[7][8]
| Linker Type | Resin Example | Cleavage Condition | Key Characteristics & Rationale |
| Acid-Labile (High Acidolysis) | Merrifield Resin | Anhydrous HF, TFMSA | The original SPPS linker. Requires very strong, hazardous acids for cleavage. Primarily used in Boc/Bzl synthesis strategy.[9] |
| Acid-Labile (Moderate Acidolysis) | Wang Resin | 50-95% Trifluoroacetic Acid (TFA) | The most common linker for Fmoc-SPPS for generating peptide acids. The p-alkoxybenzyl ester linkage is sensitive to moderate acid strengths.[10][11] |
| Acid-Labile (Hyper-sensitive) | 2-Chlorotrityl Chloride (2-CTC) Resin | 1-5% TFA, or Acetic Acid/TFE/DCM | Extremely acid-sensitive, allowing for the cleavage of fully protected peptides.[9] This is advantageous for fragment condensation strategies and helps prevent side reactions like diketopiperazine formation. |
| Safety-Catch Linkers | Various (e.g., SCAL) | Two-step: 1. Activation (e.g., reduction/oxidation) 2. Cleavage | The linker is stable to both acidic and basic conditions used in synthesis. It must be chemically "activated" before it becomes labile to a specific cleavage condition, offering an orthogonal strategy.[7][8] |
Visualization of the Immobilization Workflow
The general process for immobilizing this compound follows a logical sequence of steps, from preparation of the support to final validation.
Caption: General workflow for immobilization of this compound on a solid support.
Detailed Application Protocols
Here we provide two detailed protocols for the immobilization of Fmoc-1-methyl-D-proline, a common starting material for SPPS.
Protocol 1: Immobilization on Wang Resin via Esterification
Principle: This protocol attaches Fmoc-1-methyl-D-proline to a hydroxymethyl-functionalized polystyrene support (Wang resin) via a DIC/DMAP-mediated esterification. The resulting p-alkoxybenzyl ester bond is stable to the basic conditions of Fmoc deprotection but is readily cleaved by moderate acid (TFA).
Materials:
-
Wang Resin (e.g., 100-200 mesh, 1% DVB, ~1.0 mmol/g loading)
-
Fmoc-1-methyl-D-proline
-
N,N'-Diisopropylcarbodiimide (DIC)
-
4-(Dimethylamino)pyridine (DMAP)
-
Dichloromethane (DCM), peptide synthesis grade
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Methanol (MeOH)
-
Piperidine
-
Acetic Anhydride
-
Pyridine
-
UV-Vis Spectrophotometer
Equipment:
-
Solid-phase synthesis vessel with a frit
-
Shaker or wrist-action shaker
-
Vacuum filtration apparatus
Step-by-Step Methodology:
-
Resin Swelling:
-
Place 1.0 g of Wang resin into the synthesis vessel.
-
Add 10 mL of DCM and shake gently for 30 minutes. The beads should swell significantly.[3]
-
Drain the DCM using vacuum filtration. Wash the resin 3 times with 10 mL of DMF.
-
-
Coupling Reaction:
-
In a separate flask, dissolve Fmoc-1-methyl-D-proline (3 equivalents relative to resin loading, e.g., 3.0 mmol) in 10 mL of DCM.
-
Add DMAP (0.1 equivalents, e.g., 0.1 mmol). Causality: DMAP is a highly effective acylation catalyst required for the esterification of the sterically hindered secondary alcohol of the Wang linker.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add DIC (3 equivalents, e.g., 3.0 mmol) to the amino acid solution. Let it activate for 10 minutes.
-
Add the activated amino acid solution to the swollen resin.
-
Shake the reaction vessel at room temperature for 4-6 hours.
-
-
Washing:
-
Drain the reaction mixture.
-
Wash the resin sequentially with 10 mL of each solvent: DMF (3x), DCM (3x), MeOH (2x), DCM (3x). This removes excess reagents and byproducts.
-
-
Capping (Optional but Recommended):
-
To block any unreacted hydroxyl groups on the resin, perform a capping step.
-
Prepare a capping solution of Acetic Anhydride/Pyridine/DCM (1:2:7 v/v/v).
-
Add 10 mL of the capping solution to the resin and shake for 30 minutes.
-
Drain and wash the resin as described in step 3.
-
-
Final Wash and Drying:
-
Wash the resin thoroughly with DCM (3x) and then MeOH (3x).
-
Dry the resin under high vacuum for several hours to a constant weight.
-
Protocol 2: Immobilization on 2-Chlorotrityl Chloride (2-CTC) Resin
Principle: This method utilizes the high reactivity of the 2-CTC resin towards the carboxylic acid of the protected amino acid. The reaction proceeds under basic conditions without an additional coupling agent and yields a highly acid-labile ester bond, which helps to suppress racemization and side reactions.[3]
Caption: Reaction scheme for attaching Fmoc-1-methyl-D-proline to 2-CTC resin.
Materials:
-
2-Chlorotrityl chloride resin (~1.2 mmol/g loading)
-
Fmoc-1-methyl-D-proline
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM), anhydrous
-
Methanol (MeOH)
-
DMF
Step-by-Step Methodology:
-
Resin Swelling:
-
Swell 1.0 g of 2-CTC resin in 10 mL of anhydrous DCM for 20 minutes. Drain the solvent.
-
-
Coupling Reaction:
-
In a separate flask, dissolve Fmoc-1-methyl-D-proline (1.5 equivalents, e.g., 1.8 mmol) in 8 mL of anhydrous DCM.
-
Add DIPEA (3.0 equivalents, e.g., 3.6 mmol). Causality: DIPEA acts as a non-nucleophilic base to activate the carboxylic acid and scavenge the HCl byproduct generated during the reaction.
-
Add the amino acid solution to the swollen resin.
-
Shake for 1-2 hours at room temperature. A color change may be observed.
-
-
Capping and Washing:
-
To quench the reaction and cap any remaining reactive trityl chloride sites, add 1.0 mL of MeOH to the vessel and shake for 15 minutes.
-
Drain the solvent.
-
Wash the resin sequentially with 10 mL of each solvent: DCM (3x), DMF (3x), DCM (3x), MeOH (2x).
-
-
Drying:
-
Dry the resin under high vacuum to a constant weight.
-
Characterization and Quality Control
Validating the success of the immobilization is a critical step.
Qualitative Assessment: The Kaiser Test
The Kaiser (or ninhydrin) test is used to detect the presence of free primary amines. After coupling, a negative Kaiser test (beads remain yellow) indicates that all accessible sites have been coupled. However, this test does not work for this compound , as it is a secondary amine. A chloranil or isatin test can be used as an alternative for secondary amines.[9]
Quantitative Assessment: Fmoc Loading Determination
This is the most common method for quantifying the substitution level (loading) of the resin.
Procedure:
-
Accurately weigh a small amount of the dried, Fmoc-loaded resin (approx. 5-10 mg) into a glass vial.
-
Add 3 mL of a 20% piperidine in DMF solution.
-
Shake for 30 minutes to ensure complete cleavage of the Fmoc group.
-
Dilute the supernatant with DMF to a known final volume (e.g., in a 25 mL or 50 mL volumetric flask).
-
Measure the absorbance of the resulting dibenzofulvene-piperidine adduct solution at 301 nm using a UV-Vis spectrophotometer. Use the 20% piperidine/DMF solution as a blank.
-
Calculate the loading using the Beer-Lambert law:
Loading (mmol/g) = (Absorbance × Dilution Volume (L)) / (7800 L mol⁻¹ cm⁻¹ × Resin Mass (g) × Path Length (cm))
Where 7800 L mol⁻¹ cm⁻¹ is the molar extinction coefficient of the adduct.[4]
References
- Pícha, F., & Šebestík, J. (2023). Safety-Catch Linkers for Solid-Phase Peptide Synthesis. Pharmaceuticals.
- Pícha, F., & Šebestík, J. (2023). Safety-Catch Linkers for Solid-Phase Peptide Synthesis. PMC - NIH.
- AAPPTec. (n.d.). Solid Phase Peptide Synthesis Linkers and Reagents.
- Soural, M., et al. (2011). Linkers for Solid-Phase Peptide Synthesis. ResearchGate.
- Song, A., et al. (2003). Synthesis of hydrophilic and flexible linkers for peptide derivatization in solid phase. UC Davis.
- Carpino, L. A., & Lamy, E. (2006). Method of peptide synthesis of peptides containing a proline residue or hydroxyproline residue at or adjacent to the C-terminal end of the peptide. Google Patents.
- Gläser, F., et al. (2017). Immobilisation of catalytically active proline on H2N-MIL-101(Al) accompanied with reversal in enantioselectivity. Journal of Molecular Catalysis A: Chemical.
- Calderón, F., et al. (2023). Heterogeneous organocatalysis: the proline case. RSC Advances.
- ResearchGate. (n.d.). Application of immobilized proline-based catalysts.
- Li, Y., et al. (2024). Preparation of Proline-Modified UIO−66 Nanomaterials and Investigation of Their Potential in Lipase Immobilization. MDPI.
- Sunresin. (n.d.). Seplife® EMC resins - Enzyme Immobilization Procedures.
- Fassina, G. (1992). Oriented immobilization of peptide ligands on solid supports. Journal of Chromatography.
- Wedde, S., et al. (2022). Racemization-free and scalable amidation of l-proline in organic media using ammonia and a biocatalyst only. Green Chemistry.
- Serra, I., et al. (2024). A Comprehensive Guide to Enzyme Immobilization: All You Need to Know. PMC.
- Nadar, S. S., & Rathod, V. K. (2019). Immobilization of proline activated lipase within metal organic framework (MOF). ResearchGate.
- Nadar, S. S., & Rathod, V. K. (2020). Immobilization of proline activated lipase within metal organic framework (MOF). International Journal of Biological Macromolecules.
- AAPPTec. (n.d.). Guide to Solid Phase Peptide Synthesis.
- Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols.
- Burlina, F., et al. (2014). Methods and protocols of modern solid phase peptide synthesis. From Protein Structure to Function with Bioinformatics.
- Yu, J., et al. (2018). Oriented immobilization of proteins on solid supports for use in biosensors and biochips: a review. ResearchGate.
- Teixidó, M., et al. (2005). Solid-phase synthesis and characterization of N-methyl-rich peptides. Journal of Peptide Research.
- Forlani, G., et al. (2015). Functional characterization and expression analysis of rice δ1-pyrroline-5-carboxylate dehydrogenase provide new insight into the regulation of proline and arginine catabolism. Journal of Experimental Botany.
- Hopper, T. S., & Smibert, P. C. (2001). The characterization of a (nutritionally important) proline iminopeptidase from Eikenella corrodens. Oral Microbiology and Immunology.
Sources
- 1. Solid-phase synthesis and characterization of N-methyl-rich peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Heterogeneous organocatalysis: the proline case - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemistry.du.ac.in [chemistry.du.ac.in]
- 4. luxembourg-bio.com [luxembourg-bio.com]
- 5. ac1.hhu.de [ac1.hhu.de]
- 6. Immobilization of proline activated lipase within metal organic framework (MOF) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Safety-Catch Linkers for Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. peptide.com [peptide.com]
- 10. researchgate.net [researchgate.net]
- 11. US7645858B2 - Method of peptide synthesis of peptides containing a proline residue or hydroxyproline residue at or adjacent to the C-terminal end of the peptide - Google Patents [patents.google.com]
Application Notes & Protocols: The Use of 1-methyl-D-proline in Flow Chemistry Systems
Abstract
The convergence of organocatalysis and continuous flow chemistry represents a significant advancement in modern chemical synthesis, offering enhanced efficiency, safety, and scalability.[1][2] This guide provides an in-depth exploration of the application of 1-methyl-D-proline, a potent chiral organocatalyst, within continuous flow systems. As a derivative of the well-established catalyst D-proline, this compound offers unique advantages in solubility and catalytic activity for key asymmetric transformations. We will delve into the mechanistic underpinnings of proline-based catalysis, detail the practical advantages of transitioning these reactions to a flow environment, and provide comprehensive, step-by-step protocols for both homogeneous and heterogeneous flow setups. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful combination for the synthesis of complex, stereochemically-defined molecules.
Introduction: The Synergy of Organocatalysis and Flow Chemistry
Organocatalysis, the use of small, metal-free organic molecules to accelerate chemical reactions, has become a cornerstone of asymmetric synthesis.[3] Among the pioneering organocatalysts, the amino acid proline has demonstrated remarkable efficacy in catalyzing a wide array of transformations, including aldol, Mannich, and Michael reactions.[3][4][5] Proline and its derivatives, such as this compound, function as "simplest enzymes," creating chiral environments to produce enantiomerically enriched products, a critical requirement in pharmaceutical development.[6][7]
Continuous flow chemistry offers a paradigm shift from traditional batch processing. By conducting reactions in a continuously streaming fluid within a network of tubes or microreactors, this technology provides superior control over reaction parameters like temperature, pressure, and residence time.[1][2][8] This precise control leads to marked improvements in reaction yields, selectivity, and safety, particularly for highly exothermic or rapid transformations.[2]
The integration of this compound catalysis into flow systems is a logical and powerful evolution. Major drawbacks of proline catalysis in batch, such as long reaction times and high catalyst loadings, can be significantly mitigated in flow.[9] The enhanced mixing and heat transfer in microreactors can accelerate reaction rates dramatically, while the automated nature of flow systems allows for streamlined optimization and production.[9][10]
Mechanistic Principles of Proline-Catalyzed Reactions
The catalytic power of proline and its derivatives stems from their unique bifunctional nature, possessing both a secondary amine and a carboxylic acid group.[11] The catalytic cycle for most proline-catalyzed reactions proceeds through the formation of a key enamine intermediate.[12][13]
The Catalytic Cycle:
-
Enamine Formation: The secondary amine of this compound reacts with a carbonyl donor (e.g., a ketone or aldehyde) to form a nucleophilic enamine intermediate. This step increases the energy of the highest occupied molecular orbital (HOMO) of the donor, making it more reactive.[3]
-
Stereoselective C-C Bond Formation: The chiral enamine attacks an electrophilic acceptor (e.g., an aldehyde in an aldol reaction or an imine in a Mannich reaction). The stereochemistry of the proline backbone directs this attack to one face of the electrophile, establishing the new stereocenter.[4][14] The transition state is often stabilized by hydrogen bonding involving the catalyst's carboxylic acid group.[4]
-
Hydrolysis and Catalyst Regeneration: The resulting iminium ion intermediate is hydrolyzed to release the chiral product and regenerate the this compound catalyst, allowing it to re-enter the catalytic cycle.[14]
The N-methylation in this compound, compared to standard D-proline, can influence its properties by increasing its solubility in a broader range of organic solvents and potentially modifying its steric and electronic profile, which can fine-tune its catalytic activity and selectivity.
Caption: Generalized catalytic cycle for this compound.
Application Note: Asymmetric Aldol Reaction in a Homogeneous Flow System
The direct asymmetric aldol reaction is a powerful tool for carbon-carbon bond formation.[5] Using this compound in a continuous flow setup can significantly reduce reaction times from hours or days to mere minutes.[9]
Causality Behind Experimental Choices:
-
Solvent Selection: Proline-catalyzed aldol reactions are often performed in polar aprotic solvents like DMSO or DMF to ensure catalyst solubility.[15][16] However, the improved solubility of this compound may allow for a wider solvent scope. The choice of solvent must also be compatible with the flow system's tubing (e.g., PFA, stainless steel).
-
Reactor Temperature: Flow chemistry allows for operation at temperatures above the solvent's boiling point by applying back pressure. This can dramatically accelerate the reaction rate without the detrimental effects on selectivity often seen in batch heating.[9]
-
Residence Time: This parameter, calculated as the reactor volume divided by the total flow rate, replaces reaction time from batch chemistry.[10] It is a critical variable that must be optimized to maximize conversion while minimizing side-product formation.
-
Stoichiometry: A slight excess of the carbonyl donor (e.g., ketone) is often used to ensure complete consumption of the limiting aldehyde acceptor.
Protocol 1: Homogeneous Asymmetric Aldol Reaction
This protocol describes the reaction between cyclohexanone and 4-nitrobenzaldehyde as a model system.
1. System Setup:
-
Assemble a flow chemistry system consisting of two HPLC pumps, a T-mixer, a temperature-controlled coil reactor (e.g., 10 mL PFA tubing), and a back-pressure regulator (BPR).
Caption: Workflow for preparing an immobilized catalyst.
2. System Setup:
-
Use a flow setup with a single HPLC pump, as the reagents can be pre-mixed.
-
Carefully pack the immobilized catalyst into a column (the PBR).
-
Place the PBR in a column heater for temperature control.
3. Reaction Execution:
-
Reagent Solution: Prepare a solution of the aldehyde (e.g., benzaldehyde, 1.0 M), the ketone (e.g., acetone, 5.0 M), and the amine (e.g., p-anisidine, 1.1 M) in a suitable solvent like acetonitrile.
-
Execution: Pump the pre-mixed solution through the heated PBR (e.g., at 40 °C) at a defined flow rate (e.g., 0.1 mL/min).
-
The product emerges from the reactor outlet, free of the catalyst, simplifying purification to solvent evaporation and chromatography.
4. Considerations for PBRs:
-
Catalyst Leaching: Periodically analyze the product stream to ensure the catalyst is not detaching from the support.
-
Catalyst Longevity: The catalyst bed can often be used for extended periods, demonstrating high stability and turnover numbers. [9]* Pressure Drop: Monitor the system pressure. An increase may indicate clogging or compaction of the catalyst bed.
| Parameter | Value | Rationale |
| Catalyst | Immobilized this compound | Enables catalyst reuse and simplifies product purification. [17] |
| Reactor Type | Packed-Bed Reactor (PBR) | Standard for heterogeneous catalysis in flow. |
| Temperature | 40 °C | Provides a balance between reaction rate and catalyst stability. |
| Flow Rate | 0.1 mL/min | Slower flow rates increase residence time in the PBR. |
| Purification | In-line; catalyst is retained | A major advantage of heterogeneous flow systems. [18] |
Conclusion and Future Outlook
The use of this compound in continuous flow chemistry provides a robust and highly efficient platform for asymmetric synthesis. This approach overcomes many limitations of traditional batch organocatalysis, offering accelerated reaction times, improved yields, and enhanced operational safety. The potential for catalyst immobilization further advances the principles of green chemistry by allowing for catalyst recycling and simplified product purification.
Future developments will likely focus on integrating these catalytic flow modules into multi-step, telescoped sequences for the uninterrupted synthesis of complex molecules and active pharmaceutical ingredients (APIs). [19][20]As the demand for enantiomerically pure compounds grows, the synergy between advanced organocatalysts like this compound and the precision of flow chemistry will undoubtedly play a pivotal role in the future of drug discovery and manufacturing.
References
- Heterogeneous organocatalysis: the proline case. PMC - PubMed Central - NIH.
- A comprehensive review of flow chemistry techniques tailored to the flavours and fragrances industries. NIH.
- Proline organocatalysis. Wikipedia.
- Continuous-Flow Asymmetric Aldol Addition Using Immobilized Chiral Catalyst on Organogel-Based Porous Monolith. Taylor & Francis Online.
- Organocatalysis with proline derivatives: improved catalysts for the asymmetric Mannich, nitro-Michael and aldol reactions. Semantic Scholar.
- Exploring the Mechanisms of Proline-Catalyzed Reactions thorough Evaluation. heraldopenaccess.us.
- Supported proline and proline-derivatives as recyclable organocatalysts. RSC Publishing.
- A Simple and Efficient Protocol for Proline-Catalysed Asymmetric Aldol Reaction. ResearchGate.
- A Simple and Efficient Protocol for Proline-Catalysed Asymmetric Aldol Reaction. MDPI.
- Development of L-Proline-Based Chiral Ionic Liquids for Asymmetric Michael Reaction. MDPI.
- Continuous flow asymmetric synthesis of chiral active pharmaceutical ingredients and their advanced intermediates. PMC - NIH.
- New mechanistic studies on the proline-catalyzed aldol reaction. PMC - NIH.
- In-Line Purification: A Key Component to Facilitate Drug Synthesis and Process Development in Medicinal Chemistry. PMC - NIH.
- New mechanistic studies on the proline-catalyzed aldol reaction. Moodle@Units.
- Kinetic and mechanistic studies of proline-mediated direct intermolecular aldol reactions. PubMed.
- Proline-catalyzed aldol reactions. Wikipedia.
- Continuous Flow Synthesis of Anticancer Drugs. PMC - PubMed Central - NIH.
- Asymmetric Michael Addition in Synthesis of β-Substituted GABA Derivatives. MDPI.
- Flow chemistry-enabled asymmetric synthesis of cyproterone acetate in a chemo-biocatalytic approach. ResearchGate.
- Asymmetric Synthesis of US-FDA Approved Drugs over Five Years (2016–2020): A Recapitulation of Chirality. PubMed Central.
- Advanced Organic Chemistry: Flow Chemistry. YouTube.
- Mechanistic Studies of Proline-Catalyzed Reactions. Denmark Group.
- Fine chemical. Wikipedia.
- Racemization-free and scalable amidation of l -proline in organic media using ammonia and a biocatalyst only. Green Chemistry (RSC Publishing).
- 10.1: Chiral Proline Based Reactions. Chemistry LibreTexts.
- Pushing the Limits of Solid-Phase Peptide Synthesis with Continuous Flow. CaltechTHESIS.
- Improved Acylation of Pseudoproline: Masked Threonine in Flow Peptide Chemistry. ACS Publications.
- An Efficient Continuous Flow Synthesis for the Preparation of N-Arylhydroxylamines: Via a DMAP-Mediated Hydrogenation Process. MDPI.
- Bridging Theory and Experiment: A Teaching Project on L-Proline-Catalyzed Asymmetric Mannich Reactions. ChemRxiv.
- Continuous proline catalysis via leaching of solid proline. PMC - NIH.
- PROLINE CATALYZED DIRECT ASYMMETRIC ALDOL AND MANNICH REACTIONS. Chemistry | Illinois.
- Continuous Flow Chemistry: A Novel Technology for the Synthesis of Marine Drugs. NIH.
- Immobilization of proline activated lipase within metal organic framework (MOF). PubMed.
- Fast Multipoint Immobilization of Lipase through Chiral L-proline on MOF as Chiral Bioreactor. The Royal Society of Chemistry.
- Enamine-Based Organocatalysis with Proline and Diamines: The Development of Direct Catalytic Asymmetric Aldol, Mannich, Michael, and Diels—Alder Reactions. ResearchGate.
- A field guide to flow chemistry for synthetic organic chemists. PMC - PubMed Central.
- Integrating continuous flow synthesis with in-line analysis and data generation. beilstein-journals.org.
- Revolutionizing Pharma Production with Continuous Flow Chemistry. Aurigene Pharmaceutical Services.
- Using flow chemistry to give early drug discovery processes a boost. YouTube.
- Continuous Flow Synthesis of Anticancer Drugs. MDPI.
- Benefits of Continuous Flow Chemistry. Mettler Toledo.
- Applications for the Syrris Asia Flow Chemistry System. syrris.com.
- Synthetic Routes to Approved Drugs Containing a Spirocycle. MDPI.
Sources
- 1. A field guide to flow chemistry for synthetic organic chemists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Revolutionizing Pharma Production with Continuous Flow Chemistry| Aurigene Pharmaceutical Services [aurigeneservices.com]
- 3. Heterogeneous organocatalysis: the proline case - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Proline organocatalysis - Wikipedia [en.wikipedia.org]
- 5. longdom.org [longdom.org]
- 6. Asymmetric Synthesis of US-FDA Approved Drugs over Five Years (2016–2020): A Recapitulation of Chirality - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemistry.illinois.edu [chemistry.illinois.edu]
- 8. Continuous Flow Chemistry: A Novel Technology for the Synthesis of Marine Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A comprehensive review of flow chemistry techniques tailored to the flavours and fragrances industries - PMC [pmc.ncbi.nlm.nih.gov]
- 10. m.youtube.com [m.youtube.com]
- 11. mdpi.com [mdpi.com]
- 12. New mechanistic studies on the proline-catalyzed aldol reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 13. moodle2.units.it [moodle2.units.it]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. Supported proline and proline-derivatives as recyclable organocatalysts - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 18. In-Line Purification: A Key Component to Facilitate Drug Synthesis and Process Development in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Continuous flow asymmetric synthesis of chiral active pharmaceutical ingredients and their advanced intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Continuous Flow Synthesis of Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Incorporation of 1-Methyl-L-proline in Complex Molecule Synthesis: A Guide for Advanced Practitioners
Introduction: Beyond Organocatalysis - The Unique Role of 1-Methyl-L-proline
In the landscape of asymmetric synthesis, L-proline has established itself as a cornerstone of organocatalysis, prized for its ability to form key enamine intermediates.[1][2][3] However, the seemingly subtle modification of N-methylation, yielding 1-methyl-L-proline (also known as hygric acid), fundamentally alters its reactivity, precluding this catalytic cycle.[4] This modification, however, unlocks a distinct and equally valuable role for 1-methyl-L-proline as a sophisticated chiral building block in the synthesis of complex molecules, particularly in the realm of medicinal chemistry and natural product synthesis.[4][5]
The incorporation of N-methylated amino acids into peptides is a strategy employed by nature to modulate biological function, often conferring increased metabolic stability, enhanced membrane permeability, and conformational rigidity.[4][6] 1-Methyl-L-proline, as a constrained, N-methylated cyclic amino acid, is of particular interest for its ability to induce specific secondary structures, such as β-turns, and to influence the cis-trans isomerization of peptide bonds, critical for biological activity.[7]
This technical guide provides an in-depth exploration of the synthesis and application of 1-methyl-L-proline as a chiral building block. We will delve into detailed protocols for its synthesis and its incorporation into complex scaffolds, supported by mechanistic insights and practical considerations for researchers in drug discovery and chemical biology.
Physicochemical and Spectroscopic Data
A thorough understanding of the properties of 1-methyl-L-proline is essential for its effective application.
| Property | Value |
| Molecular Formula | C₆H₁₁NO₂ |
| Molecular Weight | 129.16 g/mol [8] |
| CAS Number | 475-11-6[4] |
| Appearance | White to off-white crystalline solid |
| Optical Rotation | [α]²⁵/D = -78 ± 1° (c=2 in MeOH)[4] |
| Synonyms | Hygric acid, (2S)-1-methylpyrrolidine-2-carboxylic acid[4][8] |
Application Note 1: Stereoselective Synthesis of 1-Methyl-L-proline Derivatives
The synthesis of substituted 1-methyl-L-proline analogs is a critical first step for their incorporation into larger, complex molecules. A notable example is the synthesis of (4S)-1-methyl-4-propyl-L-proline, an analog of a key fragment of the antibiotic lincomycin.[9][10][11]
Rationale for the Synthetic Strategy
The presented protocol, adapted from the work of Sathyamoorthi et al., employs a stereoselective approach starting from the readily available and inexpensive (cis)-4-hydroxy-L-proline.[9][11] This strategy leverages the inherent chirality of the starting material to control the stereochemistry of the final product. The key steps involve oxidation of the hydroxyl group, introduction of the propyl substituent via a Wittig reaction, diastereoselective hydrogenation, and finally, N-methylation.
Experimental Workflow Diagram
Caption: Workflow for the synthesis of (4S)-1-methyl-4-propyl-L-proline.
Detailed Protocol: Synthesis of (4S)-1-methyl-4-propyl-L-proline
This protocol is a representative procedure for the multi-step synthesis of a substituted 1-methyl-L-proline derivative.[9][11]
Materials:
-
(cis)-4-hydroxy-L-proline
-
Benzyl chloroformate (Cbz-Cl)
-
Trichloroisocyanuric acid (TCICA)
-
(2,2,6,6-Tetramethyl-1-piperidinyloxy) radical (TEMPO)
-
Propyltriphenylphosphonium bromide
-
Sodium hydride (NaH)
-
Palladium on carbon (Pd/C)
-
Formalin (37% aqueous formaldehyde)
-
Hydrochloric acid (in dioxane)
-
Appropriate solvents (e.g., ethyl acetate, DMSO, methanol) and reagents for workup and purification.
Procedure:
-
N-protection: Protect the nitrogen atom of (cis)-4-hydroxy-L-proline with a carboxybenzyl (Cbz) group. This prevents unwanted side reactions at the nitrogen during subsequent steps.
-
Oxidation: Oxidize the secondary alcohol to a ketone using a combination of TCICA and TEMPO in ethyl acetate. This ketone is the precursor for the introduction of the propyl group.
-
Wittig Olefination: React the ketone with propyltriphenylphosphonium ylide (generated in situ from propyltriphenylphosphonium bromide and NaH) in DMSO. This step introduces the propylidene moiety.
-
Hydrogenation: Perform a diastereoselective hydrogenation of the double bond using Pd/C as a catalyst under a hydrogen atmosphere. The catalyst directs the hydrogen addition to the less sterically hindered face of the olefin, establishing the desired syn stereochemistry between the propyl and carboxylic acid groups.[11]
-
N-methylation: Conduct the N-methylation using formalin and Pd/C under a hydrogen atmosphere. This step introduces the methyl group onto the proline nitrogen.
-
Deprotection and Salt Formation: Remove the Cbz protecting group via hydrogenolysis and treat the final product with hydrochloric acid in dioxane to yield the hydrochloride salt, which facilitates isolation and purification.
Application Note 2: Incorporation of 1-Methyl-L-proline into Peptides
The inclusion of 1-methyl-L-proline into peptide chains is a powerful strategy to enhance their therapeutic potential by improving enzymatic stability and modulating their conformation.[6]
Mechanistic Implications of N-Methylation in Peptides
The N-methyl group on the proline residue introduces significant steric hindrance, which has several important consequences for the peptide's structure and function:
-
Resistance to Proteolysis: The N-methyl group can sterically shield the adjacent peptide bonds from enzymatic cleavage by proteases, thereby increasing the in vivo half-life of the peptide therapeutic.[4]
-
Conformational Constraint: The rigid pyrrolidine ring of proline already restricts the peptide backbone's flexibility. N-methylation further constrains the geometry, favoring specific turn structures and influencing the overall three-dimensional fold of the peptide.[7]
-
Modulation of Cis/Trans Isomerism: The amide bond preceding a proline residue can adopt both cis and trans conformations. N-methylation can alter the energetic preference for one isomer over the other, which can be critical for receptor binding and biological activity.[7]
Peptide Synthesis Workflow with 1-Methyl-L-proline
Caption: General workflow for solid-phase peptide synthesis incorporating 1-methyl-L-proline.
Protocol: Solid-Phase Peptide Synthesis (SPPS) with 1-Methyl-L-proline
This protocol provides a general method for the incorporation of 1-methyl-L-proline into a peptide sequence using standard Fmoc-based solid-phase peptide synthesis.
Materials:
-
Fmoc-protected 1-methyl-L-proline (Fmoc-MePro-OH)
-
Other Fmoc-protected amino acids
-
Solid-phase synthesis resin (e.g., Rink amide resin)
-
Coupling reagents (e.g., HBTU, HATU, or DIC/Oxyma)
-
Base (e.g., DIPEA)
-
Deprotection reagent (e.g., 20% piperidine in DMF)
-
Cleavage cocktail (e.g., TFA/TIS/H₂O)
-
Solvents (DMF, DCM) and reagents for washing and purification (e.g., diethyl ether, HPLC-grade acetonitrile and water).
Procedure:
-
Resin Swelling: Swell the resin in DMF in a suitable reaction vessel.
-
First Amino Acid Coupling: Couple the first Fmoc-protected amino acid to the resin according to standard protocols.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the N-terminus of the resin-bound amino acid using a solution of 20% piperidine in DMF.
-
1-Methyl-L-proline Coupling:
-
Pre-activate a solution of Fmoc-MePro-OH (typically 3-5 equivalents relative to resin loading) with the chosen coupling reagent and base in DMF.
-
Add the activated amino acid solution to the resin and allow the coupling reaction to proceed. Note that the coupling of N-methylated amino acids can be slower than standard amino acids due to steric hindrance.[12] Double coupling or extended reaction times may be necessary to ensure complete reaction. Monitor the coupling efficiency using a qualitative test (e.g., Kaiser test, which will be negative for the secondary amine of proline).
-
-
Chain Elongation: Repeat the deprotection and coupling steps for the remaining amino acids in the desired sequence.
-
Final Deprotection and Cleavage: Once the sequence is complete, wash the resin thoroughly and treat it with a cleavage cocktail to simultaneously deprotect the amino acid side chains and cleave the peptide from the solid support.
-
Purification: Precipitate the crude peptide in cold diethyl ether, then purify it using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the final peptide by mass spectrometry and analytical HPLC.
Conclusion
1-Methyl-L-proline represents a valuable and specialized tool in the synthesis of complex molecules. While its N-methyl group precludes its direct use in classical proline-mediated organocatalysis, it provides a powerful means to introduce conformational constraints and enhance the pharmacokinetic properties of peptides and other bioactive compounds. The synthetic protocols and strategic considerations outlined in this guide are intended to empower researchers to effectively utilize 1-methyl-L-proline as a chiral building block in the design and synthesis of the next generation of therapeutics and chemical probes.
References
- Sathyamoorthi, S., Mandal, G., Choudhary, S., & Kelley, S. (2025). Stereoselective Preparation of (4S)-1-Methyl-4-propyl-L-proline Commencing from (cis)-4-hydroxy-L-proline. MDPI. [Link]
- Sathyamoorthi, S., Mandal, G., Choudhary, S., & Kelley, S. (2025). Stereoselective Preparation of (4S)-1-Methyl-4-Propyl-L-Proline Commencing from (cis)-4-Hydroxy-L-Proline. ChemRxiv. [Link]
- Laufer, B., Chatterjee, J., Frank, A. O., & Kessler, H. (2009). Can N-methylated amino acids serve as substitutes for prolines in conformational design of cyclic pentapeptides? Journal of Peptide Science, 15(3), 141-146. [Link]
- Various Authors. (n.d.).
- Sathyamoorthi, S., Mandal, G., Choudhary, S., & Kelley, S. (2025). Stereoselective Preparation of (4S)
- Beck, A. K., Blank, S., Job, K., Seebach, D., & Sommerfeld, Th. (n.d.). SYNTHESIS OF (S)-2-METHYLPROLINE: A GENERAL METHOD FOR THE PREPARATION OF α-BRANCHED AMINO ACIDS. Organic Syntheses. [Link]
- Mali, S. N. (2023). L-Proline: A Versatile Organo-Catalyst in Organic Chemistry.
- Various Authors. (n.d.). Synthesis of Peptides Containing Proline Analogues. Thieme Chemistry. [Link]
- Various Authors. (n.d.). N-methylation of bioactive peptides as a conformational constraint tool to improve enzymatic stability.
- Pavlov, M. Y., Watts, R. E., Tan, Z., Cornish, V. W., & Ehrenberg, M. (2009). Slow peptide bond formation by proline and other N-alkylamino acids in translation. Proceedings of the National Academy of Sciences, 106(1), 50-54. [Link]
- Sathyamoorthi, S., Mandal, G., Choudhary, S., & Kelley, S. (2025). Stereoselective Preparation of (4S)
- Various Authors. (n.d.). Synthesis of L-proline, methyl ester. PrepChem.com. [Link]
- Reimer, M. A., et al. (2018). Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Journal of the American Chemical Society, 140(34), 10823-10832. [Link]
- Saikia, B. S. (n.d.). L-Proline: Unraveling its Reactivity and Mechanistic Insights as an Organocatalyst in Multi-Component Synthesis: A Comprehensive Review. Taylor & Francis Online. [Link]
- Hart, N. J., & Radivojevic, I. (2021). Beyond L-Proline: Investigation into the Catalytic Properties of Other Natural Amino Acids in an Organocatalytic Warfarin Synthesis. MDPI. [Link]
- Various Authors. (n.d.).
- Various Authors. (n.d.).
- Reimer, M. A., et al. (2018). Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. PMC. [Link]
- Various Authors. (2024). Asymmetric Desymmetrizing Sulfonylation of Diarylmethanes via Peptidyl-Cu(I)-Catalysis with Remote Stereocontrol. Journal of the American Chemical Society. [Link]
- Various Authors. (2015). Proline as an Asymmetric Organocatalyst. Sustainable Catalysis: Without Metals or Other Endangered Elements, Part 1. [Link]
- Proline organoc
- Reimer, M. A., et al. (2018). Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Journal of the American Chemical Society. [Link]
- N-Methyl-L-proline. PubChem. [Link]
- Various Authors. (n.d.). Proline-Based P, N Ligands in Asymmetric Allylation and the Heck Reaction. The Journal of Organic Chemistry. [Link]
- Chatterjee, J., Rechenmacher, F., & Kessler, H. (2013). N-methylation of peptides and proteins: an important element for modulating biological functions.
- Mali, S. N. (2023). L-Proline: A Versatile Organo-Catalyst in Organic Chemistry. Bentham Science. [Link]
- Various Inventors. (2019). Method for preparation of alpha-methyl-l-proline.
- N-Methyl-L-proline.
- 1-Methyl-L-proline hydrochloride. PubChem. [Link]
- Various Authors. (n.d.). (S)-Proline benzyl ester as chiral auxiliary in Lewis acid catalyzed asymmetric Diels-Alder reactions. The Journal of Organic Chemistry. [Link]
- Various Authors. (n.d.). Development of L-Proline-Based Chiral Ionic Liquids for Asymmetric Michael Reaction. MDPI. [Link]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. mdpi.com [mdpi.com]
- 3. Proline organocatalysis - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. chemimpex.com [chemimpex.com]
- 6. N-methylation of peptides and proteins: an important element for modulating biological functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Can N-methylated amino acids serve as substitutes for prolines in conformational design of cyclic pentapeptides? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. N-Methyl-L-proline | C6H11NO2 | CID 643474 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. chemrxiv.org [chemrxiv.org]
- 11. researchgate.net [researchgate.net]
- 12. Slow peptide bond formation by proline and other N-alkylamino acids in translation - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Poor Yields in 1-Methyl-D-Proline Synthesis
Welcome to the technical support guide for researchers, scientists, and drug development professionals encountering challenges in reactions involving 1-methyl-D-proline. This resource is designed to provide in-depth, field-proven insights into troubleshooting poor yields, focusing primarily on its synthesis via N-methylation of D-proline, a common yet sometimes challenging procedure. Our goal is to move beyond simple step-by-step instructions to explain the causality behind experimental choices, empowering you to diagnose and resolve issues effectively.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions that are foundational to working with this compound.
Q1: What is the most common and reliable method for synthesizing this compound?
The most established and widely used method for the N-methylation of primary or secondary amines, including D-proline, is the Eschweiler-Clarke reaction .[1][2] This reaction is a form of reductive amination that uses an excess of formic acid and formaldehyde to methylate the amine.[3][4] It is highly favored in both academic and industrial settings due to its reliability, mild conditions, and the key advantage that the reaction stops cleanly at the tertiary amine stage, preventing the formation of quaternary ammonium salts.[1][2] The irreversible loss of carbon dioxide gas during the mechanism drives the reaction to completion.[1]
Q2: What is a typical expected yield for the N-methylation of D-proline using the Eschweiler-Clarke reaction?
While yields are highly dependent on the specific reaction scale, purity of reagents, and precision of the work-up, a well-executed Eschweiler-Clarke methylation of proline can achieve high yields. Published procedures and optimized lab-scale reactions often report yields in the range of 90-98% .[3] Yields significantly below this range typically indicate issues with reaction conditions, reagent quality, or product loss during purification.
Q3: How can I confirm the identity and purity of my final this compound product?
A multi-faceted approach is recommended for quality control:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure. Key signals to look for in ¹H NMR include the appearance of a singlet corresponding to the N-methyl group protons.
-
Mass Spectrometry (MS): Provides confirmation of the molecular weight of the product. Electron ionization MS is a common technique used for proline derivatives.[5]
-
High-Performance Liquid Chromatography (HPLC): HPLC is an excellent method for assessing purity. For chiral purity (ensuring no racemization), a chiral column is necessary.[6] Often, derivatization is required as proline lacks a strong chromophore.[6][7]
-
Optical Rotation: Measurement of the specific rotation can confirm that the chirality of the D-proline starting material has been maintained. Chiral amines typically do not racemize under Eschweiler-Clarke conditions.[1]
Q4: What are the optimal storage conditions for D-proline and the final this compound product?
Proper storage is critical to prevent degradation and ensure reproducibility.
-
D-Proline (Starting Material): Store in a tightly sealed container in a cool, dry, and well-ventilated area.[8]
-
This compound / Hydrochloride Salt: This compound, particularly its hydrochloride salt form, can be hygroscopic.[9] It should be stored in a tightly sealed container, preferably in a desiccator or a controlled low-humidity environment, at cool temperatures (e.g., 2-8°C) to ensure long-term stability.[10]
Section 2: Detailed Troubleshooting Guide
This guide is structured in a problem-and-solution format to address specific experimental failures.
Problem 1: Low or No Product Formation
Q: My post-reaction analysis (TLC, NMR) shows a significant amount of unreacted D-proline. What went wrong?
This is the most common issue and usually points to suboptimal reaction parameters. The mechanism involves the formation of an iminium ion followed by a hydride transfer from formic acid.[2][11] If this process is inefficient, the starting material will remain.
Causality & Solutions:
-
Insufficient Thermal Energy: The Eschweiler-Clarke reaction requires heat to proceed at an efficient rate.
-
Insight: The dehydration step to form the iminium ion and the subsequent hydride transfer are kinetically slow at room temperature. Heating (typically to 80-100°C) is necessary to overcome the activation energy barrier.[1][3]
-
Action: Ensure your reaction mixture reaches and maintains the target temperature (a typical range is 80-90°C) for a sufficient duration (often 12-18 hours).[3] Use an oil bath with a contact thermometer for accurate temperature control.
-
-
Incorrect Stoichiometry: The reaction requires an excess of both formaldehyde and formic acid.
-
Insight: Formaldehyde is the carbon source for the methyl group. Formic acid serves as both the reducing agent (hydride donor) and an acid catalyst.[2] An excess ensures the reaction kinetics are favorable and drives the equilibrium towards the product.
-
Action: Review your calculations. A common molar ratio is 1 equivalent of D-proline, at least 1.1 equivalents of formaldehyde, and 1.8 or more equivalents of formic acid.[3] Using excess formic acid is a key improvement to the original procedure developed by Clarke.[2]
-
Table 1: Typical Reaction Parameters for Eschweiler-Clarke Methylation
| Parameter | Recommended Value | Rationale |
| Temperature | 80 - 100 °C | Overcomes activation energy for imine formation and hydride transfer.[1][3] |
| Time | 12 - 18 hours | Ensures the reaction proceeds to completion.[3] |
| Formaldehyde | >1.1 eq | Acts as the methylating agent. Excess drives the reaction.[3] |
| Formic Acid | >1.8 eq | Serves as the hydride donor (reducing agent) and catalyst.[2][3] |
Problem 2: Complex Product Mixture & Side Reactions
Q: My NMR/LC-MS shows multiple unexpected peaks. What are potential side products?
While the Eschweiler-Clarke reaction is known for being clean, side products can arise, often from the reactivity of formaldehyde.
Causality & Solutions:
-
Formaldehyde Adducts: Formaldehyde can react with the N-terminal proline to form stable bicyclic aminals, which would appear as a +12 Da adduct in mass spectrometry.[12]
-
Insight: This side reaction is more prevalent under certain pH conditions and with high concentrations of formaldehyde.
-
Action: Adhere to the recommended stoichiometry. Ensure the reaction medium remains acidic due to the excess formic acid, which favors the desired iminium ion pathway.
-
-
Impure Reagents: The quality of your starting materials is paramount.
-
Insight: Commercial formaldehyde is often supplied as a 37% aqueous solution (formalin) containing methanol as a stabilizer. Formic acid can degrade over time. The enantiomeric purity of the starting D-proline directly impacts the stereoselectivity of subsequent applications.[13]
-
Action: Use high-purity reagents from a reputable supplier. Consider using fresh bottles of formaldehyde and formic acid if they have been stored for a long time.
-
Problem 3: Difficulties During Work-up and Purification
Q: I'm having trouble extracting my product from the aqueous phase after the reaction.
This is a frequent challenge due to the high water solubility of this compound, which exists as a zwitterion or a salt.
Causality & Solutions:
-
Incorrect pH: The product's charge state, and therefore its solubility in organic vs. aqueous layers, is entirely dependent on the pH.
-
Insight: At acidic pH, the product is a protonated, water-soluble cation. To extract it into an organic solvent, the carboxylic acid must be protonated (pH < pKa ~2) and the tertiary amine must be in its free base form (pH > pKa ~10.5). The standard procedure involves basifying the aqueous layer to a high pH.
-
Action: After quenching the reaction and performing an initial acidic wash to remove any non-basic impurities, basify the aqueous layer to pH > 11 using a strong base like NaOH or K₂CO₃.[3] This deprotonates the ammonium ion, making the molecule neutral and significantly more soluble in organic solvents like dichloromethane (DCM) or ethyl acetate. Perform multiple extractions (e.g., 3-5 times) to maximize recovery.
-
-
Emulsion Formation: The presence of salts and other components can lead to emulsions during extraction.
-
Insight: High salt concentration increases the density of the aqueous phase and can stabilize emulsions.
-
Action: Add a saturated brine (NaCl solution) to the aqueous layer. This "salting out" effect increases the ionic strength of the aqueous phase, reducing the solubility of the organic product and helping to break up emulsions.
-
Section 3: Protocols and Methodologies
Protocol 1: Standard Eschweiler-Clarke N-Methylation of D-Proline
This protocol is adapted from established procedures.[3]
-
To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add D-proline (1.0 eq).
-
Add formic acid (1.8 - 2.5 eq).
-
Add a 37% aqueous solution of formaldehyde (1.1 - 1.5 eq).
-
Heat the mixture to 80-90°C with vigorous stirring for 18 hours. The reaction should be homogenous.
-
Monitor the reaction progress by TLC or LC-MS until the starting D-proline is consumed.
-
Cool the reaction mixture to room temperature.
Protocol 2: Post-Reaction Work-up and Purification
-
Dilute the cooled reaction mixture with water and 1 M HCl.
-
Wash the aqueous solution with an organic solvent (e.g., dichloromethane or ethyl acetate) to remove any non-basic impurities. Discard the organic layer.
-
Cool the aqueous phase in an ice bath and carefully basify to pH 11-12 by the slow addition of solid NaOH or a concentrated NaOH solution.
-
Extract the product from the basified aqueous phase with dichloromethane (3 x volumes).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
If further purification is needed, purify the crude mixture by column chromatography on silica gel.
Section 4: Visual Guides
Diagram 1: Eschweiler-Clarke Reaction Mechanism
Caption: Mechanism of the Eschweiler-Clarke N-methylation of D-proline.
Diagram 2: Troubleshooting Workflow for Low Yield
Caption: Decision tree for troubleshooting poor yields in synthesis.
References
- Vertex AI Search.
- PMC - PubMed Central - NIH. (2025).
- NROChemistry. Eschweiler-Clarke Reaction.
- J&K Scientific LLC. (2021). Eschweiler-Clarke Reaction.
- Wikipedia. Eschweiler–Clarke reaction.
- Name-Reaction.com. Eschweiler-Clarke reaction.
- NIST WebBook. L-Proline, 1-methyl-, methyl ester.
- PMC - PubMed Central - NIH. (2023).
- Nature. (2023). Formaldehyde reacts with N-terminal proline residues to give bicyclic aminals.
- RSC Publishing. Analytical Methods.
- ResearchGate. (2023). Derivatization of Proline for the Enantiomeric Separation and Estimation of D-Proline in L-Proline by NP-HPLC.
- Echemi. D-proline, 1-(aminoiminomethyl)- (9CI)
- Sigma-Aldrich. D-Proline methyl ester hydrochloride.
- Thermo Scientific Chemicals. (n.d.). D-Proline methyl ester hydrochloride, 99%.
Sources
- 1. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]
- 2. Review of Modern Eschweiler–Clarke Methylation Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Eschweiler-Clarke Reaction | NROChemistry [nrochemistry.com]
- 4. jk-sci.com [jk-sci.com]
- 5. L-Proline, 1-methyl-, methyl ester [webbook.nist.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. echemi.com [echemi.com]
- 9. D-Proline methyl ester hydrochloride, 99%, Thermo Scientific Chemicals 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 10. D -Proline methyl ester = 98.0 AT 65365-28-8 [sigmaaldrich.com]
- 11. name-reaction.com [name-reaction.com]
- 12. researchgate.net [researchgate.net]
- 13. nbinno.com [nbinno.com]
Technical Support Center: Optimizing Solvent Conditions for 1-methyl-D-proline Catalysis
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center dedicated to the optimization of solvent conditions in 1-methyl-D-proline catalyzed reactions. This guide is designed to provide you with in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to enhance the success of your catalytic processes. As Senior Application Scientists, we have curated this information to be both technically precise and practically applicable in a laboratory setting.
Troubleshooting Guide
This section addresses common challenges encountered during this compound catalyzed reactions, with a specific focus on the crucial role of the solvent.
Low Reaction Yield
Question: My reaction catalyzed by this compound is showing a disappointingly low yield. How can the solvent be the culprit, and what steps can I take to improve it?
Answer:
Low reaction yield is a frequent issue that can often be traced back to suboptimal solvent conditions. The solvent influences several key aspects of the reaction, including reactant and catalyst solubility, the stability of intermediates, and the overall reaction rate.
Potential Causes and Solutions:
-
Poor Solubility of Reactants or Catalyst: this compound, being a derivative of an amino acid, can have limited solubility in purely nonpolar solvents. If the catalyst or reactants are not fully dissolved, the reaction will be slow and incomplete.
-
Troubleshooting Step: Begin by assessing the solubility of your catalyst and substrates in the chosen solvent. If solubility is an issue, consider switching to a more polar solvent or using a co-solvent system. For instance, while proline catalysis is often performed in polar aprotic solvents like DMSO or DMF due to solubility, the use of co-solvents can sometimes enhance performance.[1][2][3]
-
-
Unfavorable Intermediate Stabilization: The catalytic cycle of proline and its derivatives proceeds through the formation of an enamine intermediate.[4][5][6][7] The stability of this key intermediate is highly dependent on the solvent environment.
-
Troubleshooting Step: Experiment with a range of solvents with varying polarities and hydrogen-bonding capabilities. Aprotic polar solvents can stabilize charged intermediates, potentially accelerating the reaction. DFT calculations have shown that solvents like DMSO play a critical role by stabilizing ionic charges and providing a lower energy pathway for the reaction to proceed.[4]
-
-
Catalyst Deactivation: In certain solvents, the catalyst may be prone to deactivation through side reactions or aggregation.
-
Troubleshooting Step: If you suspect catalyst deactivation, try solvents that are known to be compatible with organocatalysts. Additionally, ensure your solvent is anhydrous, as water can sometimes interfere with the catalytic cycle, although in some cases, controlled amounts of water can be beneficial.[8]
-
Poor Enantio- or Diastereoselectivity
Question: I'm achieving a good yield, but the stereoselectivity of my this compound catalyzed reaction is poor. How does the solvent influence this, and what is the best way to optimize for higher stereocontrol?
Answer:
The solvent plays a critical role in defining the stereochemical outcome of the reaction by influencing the conformation of the transition state.[9] Even small changes in the solvent can lead to significant variations in enantiomeric or diastereomeric excess.
Potential Causes and Solutions:
-
Transition State Geometry: The solvent molecules can interact with the transition state assembly through hydrogen bonding or dipolar interactions, favoring one stereoisomeric pathway over another.
-
Troubleshooting Step: A systematic solvent screening is the most effective approach.[10][11] Create a matrix of solvents with varying properties (polar protic, polar aprotic, nonpolar) and evaluate the stereoselectivity for each. For proline-catalyzed aldol reactions, it has been observed that moving from DMSO to THF can increase enantioselectivity.[12] The choice of solvent can dramatically alter the enantiomeric ratio, with variations from 67:33 to 88:12 being reported simply by changing the solvent.[12][13]
-
-
Influence on Catalyst Conformation: The solvent can affect the conformation of the this compound catalyst itself, which in turn dictates the facial selectivity of the reaction.
-
Troubleshooting Step: Consider solvents that can form specific interactions with the catalyst. For example, solvents capable of hydrogen bonding might interact with the carboxylate group of the proline derivative, influencing its orientation during the catalytic cycle.
-
Experimental Protocol: Systematic Solvent Screening
To systematically optimize your solvent conditions, follow this detailed protocol:
-
Preparation: Set up a series of small-scale reactions in parallel, each using a different solvent. Ensure all other reaction parameters (temperature, concentration, catalyst loading) are kept constant.
-
Solvent Selection: Choose a diverse range of solvents, including:
-
Reaction Execution: Run the reactions for a predetermined amount of time.
-
Analysis: Quench the reactions and analyze the crude mixture by a suitable method (e.g., NMR, HPLC with a chiral column) to determine both the conversion (yield) and the stereoselectivity (ee or dr).[10]
-
Data Evaluation: Tabulate the results to identify the solvent that provides the optimal balance of yield and selectivity.
| Solvent | Polarity (log P) | Yield (%) | Enantiomeric Excess (%) |
| DMSO | -1.35 | High | Moderate to High |
| DMF | -1.01 | High | Moderate |
| Acetonitrile | -0.34 | Moderate | Variable |
| Methanol | -0.77 | Variable | Generally Lower |
| Toluene | 2.73 | Low to Moderate | Variable |
| DCM | 1.25 | Moderate | Good |
This table provides a generalized summary; actual results will be reaction-specific.
Frequently Asked Questions (FAQs)
Q1: How does the polarity of the solvent, quantified by log P, generally affect this compound catalysis?
A1: The logarithm of the partition coefficient, log P, is a measure of a solvent's polarity. Generally, for biocatalysis in organic solvents, activity is low in polar solvents (log P < 2), moderate in solvents with a log P between 2 and 4, and high in apolar solvents (log P > 4).[15] However, for proline catalysis, which involves charged intermediates, polar aprotic solvents are often preferred to stabilize these species and ensure catalyst solubility.[1][2][3] The optimal log P will be highly dependent on the specific substrates and reaction type.
Q2: Are protic solvents, like methanol or water, suitable for this compound catalysis?
A2: Protic solvents can be a double-edged sword. While they can participate in hydrogen bonding to stabilize certain transition states, they can also compete with the catalyst's carboxylic acid group, potentially disrupting the desired catalytic cycle.[14] Generally, protic solvents have been associated with poor stereocontrol in proline-catalyzed reactions.[2] However, recent studies have shown that water/methanol mixtures can be effective media for certain intermolecular aldol reactions.[2][14]
Q3: What is the role of the enamine intermediate, and how does the solvent influence its formation and reactivity?
A3: The enamine mechanism is central to proline catalysis.[4][5][6][7] The catalyst reacts with a carbonyl compound to form a nucleophilic enamine intermediate, which then attacks an electrophile. The solvent plays a crucial role in the formation and stabilization of this enamine. Polar aprotic solvents can facilitate the formation of the charged iminium precursor to the enamine and stabilize the enamine itself, thereby increasing its nucleophilicity and overall reaction rate.[4]
Q4: Can "green" or bio-based solvents be used for this compound catalysis?
A4: Yes, there is a growing interest in using more environmentally benign solvents.[16] Bio-based solvents like cyclopentyl methyl ether (CPME) have been investigated as potential replacements for non-polar organic solvents and have shown comparable enantioselectivity and yields in some organocatalyzed reactions.[16] Solvent-free conditions are also being explored as a sustainable alternative.[16]
Visualizing the Process
Catalytic Cycle of Proline
This diagram illustrates the generally accepted enamine catalytic cycle for proline and its derivatives.
Caption: The enamine catalytic cycle for this compound.
Systematic Approach to Solvent Optimization
This workflow outlines a logical progression for troubleshooting and optimizing solvent conditions.
Caption: A workflow for systematic solvent optimization.
References
- Effect of Solvents on Proline Modified at the Secondary Sphere: A Multivariate Exploration. (2022).
- Effect of Solvents on Proline Modified at the Secondary Sphere: A Multivariate Exploration. (2022).
- Asymmetric Aldol Reaction Catalyzed by a Heterogenized Proline on a Mesoporous Support. The Role of the Nature of Solvents. (n.d.). The Journal of Organic Chemistry. [Link]
- Rules for optimization of biocatalysis in organic solvents. (1987). Biotechnology and Bioengineering. [Link]
- Decoding the impact of solvents in altering the conversion rates and stereoselectivity in proline-catalyzed asymmetric aldol reaction. (2024).
- A Simple and Efficient Protocol for Proline-Catalysed Asymmetric Aldol Reaction. (2018). Molecules. [Link]
- Optimizing an Organocatalyzed Process in an Undergraduate Laboratory: A Solvent Screening. (n.d.).
- Optimization of reaction conditions: solvent and additive studies a. (n.d.).
- Optimizing an Organocatalyzed Process in an Undergraduate Laboratory: A Solvent Screening. (2024).
- Density Functional Study of the Proline-Catalyzed Direct Aldol Reaction. (n.d.).
- Investigating the efficacy of green solvents and solvent-free conditions in hydrogen-bonding mediated organocatalyzed model reactions. (2024). RSC Advances. [Link]
- Finding the optimum conditions – screening solvents and c
- Proline organoc
- Proline-catalyzed aldol reactions. (n.d.). Wikipedia. [Link]
- Proline Catalyzed Aldol Reactions in Aqueous Micelles: An Environmentally Friendly Reaction System. (n.d.).
- Mechanism of Proline-Catalyzed Reactions in Thermodynamics. (n.d.). Longdom Publishing. [Link]
- Mechanisms and reactivity differences of proline-mediated catalysis in water and organic solvents. (n.d.). RSC Publishing. [Link]
- Enamine Catalysis. (n.d.). University of Illinois Urbana-Champaign. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Proline organocatalysis - Wikipedia [en.wikipedia.org]
- 6. Proline-catalyzed aldol reactions - Wikipedia [en.wikipedia.org]
- 7. macmillan.princeton.edu [macmillan.princeton.edu]
- 8. Mechanisms and reactivity differences of proline-mediated catalysis in water and organic solvents - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. blogs.rsc.org [blogs.rsc.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Effect of Solvents on Proline Modified at the Secondary Sphere: A Multivariate Exploration - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Rules for optimization of biocatalysis in organic solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Investigating the efficacy of green solvents and solvent-free conditions in hydrogen-bonding mediated organocatalyzed model reactions - RSC Advances (RSC Publishing) DOI:10.1039/D4RA00679H [pubs.rsc.org]
Technical Support Center: Optimizing 1-Methyl-D-proline Catalyst Performance with Temperature Control
Welcome to the technical support center for the utilization of 1-methyl-D-proline as an organocatalyst. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth insights and troubleshooting advice on the critical role of temperature in modulating catalyst performance. Here, we move beyond simple protocols to explain the underlying principles governing the delicate balance between reaction rate, selectivity, and catalyst stability.
Frequently Asked Questions (FAQs)
Q1: What is the general effect of increasing temperature on a this compound catalyzed reaction?
A: Generally, increasing the reaction temperature will increase the reaction rate. This is due to the fundamental principles of chemical kinetics, where higher temperatures provide molecules with greater kinetic energy, leading to more frequent and energetic collisions between the catalyst, substrates, and reactants. However, the effect on selectivity (enantioselectivity and diastereoselectivity) and overall yield can be more complex and is highly reaction-dependent. While a moderate temperature increase might be beneficial, excessive heat can lead to detrimental effects.[1][2]
Q2: How does temperature specifically impact the enantioselectivity and diastereoselectivity of my reaction?
A: Temperature has a profound impact on the stereochemical outcome of reactions catalyzed by this compound. Lower temperatures often favor higher enantioselectivity and diastereoselectivity.[3][4] This is because the transition states leading to the desired stereoisomer and its undesired counterpart differ in energy. At lower temperatures, the reaction is more likely to proceed through the lower energy transition state, thus favoring the formation of the desired product. As the temperature increases, there is sufficient energy to overcome the activation barriers for both pathways, potentially leading to a decrease in stereoselectivity. For instance, in some aldol reactions, a decrease in temperature from ambient to 0°C or even -40°C has been shown to significantly improve diastereoselectivity.[3][4][5]
Q3: Can high temperatures damage the this compound catalyst?
A: Yes, like many organic molecules, this compound can be susceptible to thermal degradation at elevated temperatures. The exact temperature at which degradation becomes significant can depend on the solvent, reactants, and reaction time. Thermal degradation can lead to a loss of catalytic activity and the formation of impurities. It is crucial to determine the thermal stability of the catalyst under your specific reaction conditions to avoid catalyst deactivation.[6][7] In some cases, proline and its derivatives can undergo side reactions like oxazolidinone formation, which can be influenced by temperature.[8]
Q4: I am not observing any product formation at low temperatures. What should I do?
A: While low temperatures are often beneficial for selectivity, they can also significantly slow down the reaction rate to a point where product formation is negligible within a reasonable timeframe. If you are not observing product formation, consider the following:
-
Gradually increase the temperature: A stepwise increase in temperature (e.g., from -20°C to 0°C, then to room temperature) can help you find a balance between an acceptable reaction rate and desired selectivity.[1]
-
Increase catalyst loading: A higher catalyst concentration may be necessary to achieve a reasonable reaction rate at lower temperatures.[6]
-
Extend the reaction time: Some reactions simply require longer periods to reach completion at low temperatures.
-
Ensure proper mixing: At lower temperatures, viscosity can increase, leading to poor mixing and reduced reaction rates. Ensure your stirring is adequate.
Troubleshooting Guide: Common Temperature-Related Issues
This section addresses specific problems you might encounter during your experiments and provides a logical workflow for troubleshooting.
Issue 1: Low Yield and/or Poor Selectivity at Room Temperature
Symptoms:
-
The reaction proceeds, but the isolated yield of the desired product is lower than expected.
-
The enantiomeric excess (ee) or diastereomeric ratio (dr) is suboptimal.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low yield/selectivity.
Detailed Steps & Rationale:
-
Lower the Reaction Temperature: As a first step, perform the reaction at a lower temperature (e.g., 0°C, -20°C, or even lower depending on your equipment). This is the most direct way to enhance stereoselectivity by favoring the kinetically preferred transition state.[3][4]
-
Monitor Reaction Progress: Carefully monitor the reaction at the lower temperature. If the selectivity improves but the reaction rate becomes impractically slow, you may need to consider other adjustments.
-
Optimize Other Parameters: If a lower temperature improves selectivity, you can then optimize other parameters to improve the reaction rate, such as increasing the catalyst loading or extending the reaction time.
-
Re-evaluate Solvent: The choice of solvent can have a significant impact on catalyst solubility and performance at different temperatures.[3][5][9] A solvent that is effective at room temperature may not be optimal at lower temperatures. Consider screening alternative solvents.
Issue 2: Reaction Stalls or Shows No Conversion
Symptoms:
-
TLC or GC/LC-MS analysis shows only starting materials, even after a significant amount of time.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for a stalled reaction.
Detailed Steps & Rationale:
-
Verify Reagent and Catalyst Integrity: Before adjusting temperature, ensure that your starting materials and the this compound catalyst are pure and have not degraded.
-
Gradually Increase Temperature: If the reaction is being attempted at a low temperature, a gradual increase may be necessary to overcome the activation energy barrier.[2] Monitor the reaction closely at each temperature increment to find the minimum temperature required for conversion.
-
Check for Catalyst Inhibition/Deactivation: Certain impurities in your reagents or solvent can inhibit or deactivate the catalyst. Running the reaction under an inert atmosphere can sometimes mitigate deactivation caused by oxygen or moisture.[6]
Experimental Protocols
Protocol 1: Temperature Screening for Optimal Performance
This protocol outlines a systematic approach to determine the optimal temperature for your this compound catalyzed reaction.
Materials:
-
This compound
-
Substrates and reagents
-
Anhydrous solvent
-
Reaction vessels (e.g., round-bottom flasks or vials)
-
Stirring apparatus
-
Cooling bath (e.g., ice-water, ice-salt, or cryocooler)
-
Heating mantle or oil bath
-
Analytical equipment (TLC, GC, HPLC, etc.)
Procedure:
-
Set up Parallel Reactions: Prepare a series of identical reactions in separate vessels.
-
Vary the Temperature: Place each reaction vessel in a bath set to a different temperature. A good starting range could be -20°C, 0°C, 25°C (room temperature), and 40°C.
-
Initiate the Reaction: Add the final reagent or catalyst to each vessel simultaneously to start the reactions.
-
Monitor Progress: At regular intervals, take aliquots from each reaction and quench them appropriately. Analyze the aliquots to determine the conversion, yield, and stereoselectivity (ee and dr).
-
Data Analysis: Plot the yield and stereoselectivity as a function of temperature to identify the optimal conditions.
Data Summary Table:
| Temperature (°C) | Reaction Time (h) | Conversion (%) | Yield (%) | Enantiomeric Excess (ee %) | Diastereomeric Ratio (dr) |
| -20 | 24 | 15 | 10 | 98 | >95:5 |
| 0 | 12 | 60 | 55 | 95 | 90:10 |
| 25 | 4 | 95 | 90 | 85 | 70:30 |
| 40 | 1 | >99 | 92 | 70 | 60:40 |
This is example data and will vary depending on the specific reaction.
References
- Continuous proline catalysis via leaching of solid proline. (2011). PMC - NIH. [Link]
- Chen, Y.-H., Sung, P.-H., & Sung, K. (2010). Synthesis of proline-derived dipeptides and their catalytic enantioselective direct aldol reactions: catalyst, solvent, additive and temperature effects. Amino Acids, 38(3), 839–845. [Link]
- Intriguing Role of Proline in Redox Potential Conferring High Temperature Stress Tolerance. (2022). Frontiers in Plant Science. [Link]
- TROUBLESHOOTING GUIDE. Restek. [Link]
- Design of Polyproline-Based Catalysts for Ester Hydrolysis. (2017). ACS Omega. [Link]
- Effect of Solvents on Proline Modified at the Secondary Sphere: A Multivariate Exploration. (2022). The Journal of Organic Chemistry. [Link]
- Proline biosynthesis and degradation in plants. (n.d.).
- Effect of Solvents on Proline Modified at the Secondary Sphere: A Multivariate Exploration. (2022). The Journal of Organic Chemistry. [Link]
- Re-examination of Proline-Catalyzed Intermolecular Aldol Reactions: An Ab Initio Kinetic Modelling Study. (2021). ChemRxiv. [Link]
- Proline-catalyzed aldol reactions. Wikipedia. [Link]
- A Simple and Efficient Protocol for Proline-Catalysed Asymmetric Aldol Reaction. (2021). MDPI. [Link]
- Mechanism of Proline-Catalyzed Reactions in Thermodynamics. (2023). Longdom Publishing. [Link]
- Complete thermal degradation of proline. (n.d.).
- Troubleshooting of Catalytic Reactors. (2015). Slideshare. [Link]
Sources
- 1. Continuous proline catalysis via leaching of solid proline - PMC [pmc.ncbi.nlm.nih.gov]
- 2. longdom.org [longdom.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. Effect of Solvents on Proline Modified at the Secondary Sphere: A Multivariate Exploration - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Troubleshooting of Catalytic Reactors | PPTX [slideshare.net]
- 8. openresearch-repository.anu.edu.au [openresearch-repository.anu.edu.au]
- 9. Synthesis of proline-derived dipeptides and their catalytic enantioselective direct aldol reactions: catalyst, solvent, additive and temperature effects - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 1-methyl-D-proline
Welcome to the technical support center for the synthesis of 1-methyl-D-proline. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and nuances of this synthetic procedure. Below, you will find a comprehensive troubleshooting guide and a list of frequently asked questions to ensure the successful and efficient synthesis of your target compound while minimizing side reactions.
Troubleshooting Guide: Managing Common Side Reactions
This section addresses specific experimental issues in a problem-solution format.
| Problem ID | Issue Encountered | Common Cause(s) | Recommended Solution(s) |
| TR-01 | Low or No Yield of this compound | 1. Incomplete reaction due to insufficient heating or reaction time. 2. Degradation or poor quality of formaldehyde or formic acid. 3. Inefficient workup and product isolation. | 1. Ensure the reaction is heated to the recommended temperature (typically 80-100°C) for a sufficient duration (12-18 hours). 2. Use a fresh, high-quality aqueous solution of formaldehyde (e.g., 37%) and formic acid. 3. Optimize purification; ion-exchange chromatography is highly effective for isolating the zwitterionic product from salts and unreacted starting materials. |
| TR-02 | Contamination with Quaternary Ammonium Salt | Use of overly reactive methylating agents like methyl iodide or dimethyl sulfate. | This side reaction is the primary reason to avoid alkyl halides for this synthesis. The Eschweiler-Clarke reaction mechanism inherently prevents the formation of quaternary ammonium salts because a tertiary amine cannot form the necessary iminium ion intermediate for further reaction. |
| TR-03 | Loss of Enantiomeric Purity (Racemization) | Exposure to harsh acidic or basic conditions, or excessively high temperatures, which can potentially epimerize the chiral center. | The Eschweiler-Clarke reaction is highly advantageous as it typically proceeds without racemization of chiral amines. To confirm enantiopurity, analyze the product using chiral HPLC or by derivatization followed by chiral GC analysis. |
| TR-04 | Complex Mixture of Byproducts | 1. Side reactions of formaldehyde, such as the formation of bicyclic aminals. 2. Use of incorrect stoichiometry, leading to unreacted starting material and intermediates. | 1. Adhere strictly to the recommended stoichiometry. 2. Ensure proper workup procedures to remove unreacted reagents. An acidic wash can help remove unreacted D-proline, followed by basification to isolate the product. |
Frequently Asked Questions (FAQs)
Q1: What is the most reliable method for synthesizing this compound?
The Eschweiler-Clarke reaction is the industry-standard and most recommended method for the N-methylation of primary and secondary amines, including D-proline. This reaction utilizes an excess of formic acid and formaldehyde to reductively methylate the amine.
Causality behind this choice:
-
High Selectivity: The reaction stops cleanly at the tertiary amine stage, preventing the common side reaction of over-methylation to a quaternary ammonium salt. This is because the tertiary amine product cannot form an iminium ion with formaldehyde, which is a key intermediate in the reaction cycle.
-
Stereochemical Integrity: The conditions are generally mild enough to avoid racemization at the alpha-carbon of the amino acid.
-
Scalability & Cost-Effectiveness: The reagents (formaldehyde and formic acid) are inexpensive and readily available, making the process suitable for large-scale production.
Q2: How does the Eschweiler-Clarke reaction work and how does it prevent over-methylation?
The reaction proceeds through a two-step mechanism that repeats for secondary amines:
-
Iminium Ion Formation: The secondary amine of D-proline attacks formaldehyde to form an unstable aminal, which quickly dehydrates to an iminium ion.
-
Reductive Methylation: Formic acid then acts as a hydride donor, reducing the iminium ion to the tertiary amine (this compound). This step is irreversible due to the formation and loss of carbon dioxide gas.
The process stops at the tertiary amine because the product lacks the N-H proton required to form a new iminium ion, thus preventing the formation of a quaternary salt.
Caption: Eschweiler-Clarke reaction pathway for D-proline methylation.
Q3: Do I need to use protecting groups for the carboxylic acid functionality of D-proline?
Generally, no. For the N-methylation of D-proline via the Eschweiler-Clarke reaction, the carboxylic acid does not need to be protected. The reaction conditions are specific for the reductive amination of the secondary amine and typically do not interfere with the carboxyl group. This simplifies the overall synthetic process, avoiding additional protection and deprotection steps which can lower the overall yield.
Q4: How can I purify the final this compound product effectively?
This compound is a zwitterionic compound, which can make extraction and purification challenging.
-
Initial Workup: After the reaction is complete, the typical first step is to remove excess formic acid and formaldehyde under reduced pressure.
-
Acid-Base Extraction: The residue can be dissolved in water and washed with a non-polar organic solvent (like dichloromethane or ethyl acetate) to remove organic impurities. Adjusting the pH can be tricky; it's often better to proceed directly to chromatography.
-
Ion-Exchange Chromatography: This is the most robust method for purification.
-
Load the crude aqueous solution onto a strong cation-exchange resin (e.g., Dowex 50).
-
Wash the resin thoroughly with water to remove any non-basic impurities.
-
Elute the desired this compound product using an aqueous ammonia solution (e.g., 2-3 N NH₄OH).
-
Collect the fractions containing the product (which can be monitored by TLC or another suitable method) and remove the water and ammonia under reduced pressure to yield the pure product.
-
Q5: What analytical methods are recommended to verify the product's identity and purity?
A combination of techniques should be used for full characterization:
-
NMR Spectroscopy (¹H and ¹³C): This will confirm the presence of the N-methyl group (a singlet around 2.5-3.0 ppm in ¹H NMR) and the overall carbon skeleton.
-
Mass Spectrometry (MS): To confirm the correct molecular weight (129.16 g/mol ).
-
Chiral Chromatography (HPLC or GC): To confirm enantiomeric purity. This is critical. The sample may need to be derivatized first (e.g., esterification of the carboxyl group) for GC analysis.
-
Polarimetry: To measure the specific rotation, which should be compared to the literature value for optically pure this compound.
Experimental Protocol: Eschweiler-Clarke Synthesis of this compound
Disclaimer: This protocol is a representative example. All procedures should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Materials:
-
D-Proline
-
Formic Acid (~98%)
-
Formaldehyde (37% aqueous solution)
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Strong cation-exchange resin
Procedure:
-
Reaction Setup: To a round-bottom flask, add D-proline (1.0 eq).
-
Reagent Addition: Add formic acid (approx. 2.0-3.0 eq) followed by the 37% aqueous formaldehyde solution (approx. 2.0-3.0 eq). Note: The reaction is typically run with an excess of both reagents.
-
Heating: Equip the flask with a reflux condenser and heat the mixture to 80-100°C. The reaction mixture will start to evolve CO₂ gas. Continue heating for 12-18 hours.
-
Monitoring: The reaction can be monitored by TLC or LC-MS to check for the disappearance of the D-proline starting material.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Remove the excess formic acid and formaldehyde under reduced pressure using a rotary evaporator.
-
Dissolve the resulting residue in a minimal amount of deionized water.
-
-
Purification:
-
Load the aqueous solution onto a prepared column of strong cation-exchange resin.
-
Wash the column with several column volumes of deionized water.
-
Elute the product with 2 N aqueous ammonia.
-
Combine the product-containing fractions and concentrate under reduced pressure to obtain pure this compound as a solid.
-
References
- NROChemistry. Eschweiler-Clarke Reaction.
- Wikipedia. Eschweiler–Clarke reaction.
- Name-Reaction.com. Eschweiler-Clarke reaction.
- J&K Scientific LLC. (2021). Eschweiler-Clarke Reaction.
- MDPI. (2023).
- BenchChem.
- Organic Syntheses. L-Proline, 2-methyl-.
- Nature Communications. (2020). Formaldehyde reacts with N-terminal proline residues to give bicyclic aminals.
- PubMed. (2009).
- ACS Publications. (2024). Time-Reduced N-Methylation: Exploring a Faster Synthesis Technique.
- Chem-Impex. N-Methyl-L-proline.
- Organic Chemistry Portal. Simplified Version of the Eschweiler-Clarke Reaction.
- Google Patents. A kind of preparation method of optically active 2-methylproline.
- PubMed. (2023).
- PubMed. (2009).
- Human Metabolome Database. (2017). Showing metabocard for N-Methyl-L-proline (HMDB0094696).
- Journal of the American Chemical Society. (2013). Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides.
- PMC - NIH. (2012).
- SpringerLink. (2024). Proline, a unique amino acid whose polymer, polyproline II helix, and its analogues are involved in many biological processes: a review.
- Organic Chemistry Portal. Eschweiler-Clarke Reaction.
1-methyl-D-proline catalyst stability and degradation issues
A Guide to Stability, Degradation, and Troubleshooting for Researchers
Welcome to the technical support center for 1-methyl-D-proline. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of using this powerful organocatalyst. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific rationale to empower you to troubleshoot and optimize your experiments effectively.
While this compound offers unique advantages over its parent amino acid, its stability and potential degradation pathways are critical considerations for robust and reproducible chemistry. This center is structured to address the most common challenges encountered in the lab, from basic handling to in-depth troubleshooting of complex reaction outcomes.
Part 1: Frequently Asked Questions (FAQs)
This section provides quick answers to common questions regarding the stability and handling of this compound.
Q1: How should I store this compound?
A: this compound is a tertiary amine and a carboxylic acid derivative, making it susceptible to moisture and oxidative degradation over time. For optimal long-term stability, it should be stored under an inert atmosphere (argon or nitrogen), in a tightly sealed container, and refrigerated (2-8 °C). For short-term lab use, storage in a desiccator is recommended.
Q2: My reaction yield is lower than expected. Could my catalyst be the problem?
A: Yes, catalyst degradation is a common cause of reduced reaction rates and yields. The tertiary amine is susceptible to oxidation, and the entire molecule can engage in side reactions. Before troubleshooting other reaction parameters, it's prudent to verify the catalyst's activity. A quick method is to run a well-established, high-yielding model reaction (like a simple aldol condensation) and compare your results to the literature benchmark.
Q3: Can I reuse the this compound catalyst from my reaction mixture?
A: While technically possible for homogeneous catalysts, recovery from the reaction mixture is often difficult and may yield a catalyst of lower purity and activity. Degradation products and by-products from the reaction can be challenging to separate. For improved reusability, consider strategies like catalyst immobilization on solid supports, which facilitates recovery and can enhance stability.[1][2]
Q4: Does the methyl group on the nitrogen affect its stability compared to D-proline?
A: The N-methylation significantly alters the catalyst's electronic and steric properties. It prevents the formation of the zwitterionic hydrogen-bonding network that is characteristic of proline's mechanism.[3] While this can be beneficial for certain reactions, the presence of a tertiary amine introduces a potential site for oxidation to an N-oxide, a common degradation pathway for such compounds.[4]
Part 2: Troubleshooting Guide: Diagnosing and Solving Common Issues
This section provides a more in-depth, symptom-based approach to troubleshooting.
Issue 1: Inconsistent or Decreased Enantioselectivity
A drop in enantiomeric excess (% ee) is a critical issue that points towards problems with the catalytic cycle or the catalyst itself.
-
Potential Cause 1: Catalyst Racemization or Impurity. While this compound itself is configurationally stable at the alpha-carbon under normal conditions, the presence of its L-enantiomer as an impurity will directly reduce the observed % ee. Additionally, certain reaction conditions or impurities could theoretically facilitate racemization, although this is less common for the catalyst itself than for the product.
-
Troubleshooting Protocol:
-
Verify Catalyst Purity: Check the enantiomeric purity of your catalyst stock using chiral HPLC or by derivatization followed by standard HPLC/GC analysis.
-
Source a New Batch: If in doubt, acquire a fresh bottle of catalyst from a reputable supplier and repeat the reaction.
-
Recrystallize the Catalyst: If you suspect impurities in your current batch, recrystallization can be an effective purification method. A general protocol is provided in the Experimental Protocols section.
-
-
Potential Cause 2: Off-Cycle Catalyst Deactivation. The catalyst can be sequestered into non-productive or less selective pathways. For instance, similar to proline, it can react with carbonyl compounds to form side products.[5]
-
Causality: If the catalyst is drawn into an "off-cycle" state, the concentration of the active catalyst decreases, potentially allowing a non-catalyzed, non-selective background reaction to become more prominent, thereby lowering the overall enantioselectivity.
-
Troubleshooting Protocol:
-
Modify Order of Addition: Add the catalyst to the reaction mixture just before the substrate that is most likely to engage in side reactions with it.
-
Adjust Temperature: Lowering the reaction temperature can sometimes disfavor off-cycle reactions relative to the desired catalytic turnover.
-
Issue 2: Low or Stalled Reaction Conversion
When the reaction fails to proceed to completion, it often indicates a loss of catalytic activity during the reaction.
-
Potential Cause 1: Oxidative Degradation. The tertiary amine of this compound is a prime target for oxidation, especially in the presence of air (oxygen), peroxides (which can be present in ether solvents), or certain substrates. This leads to the formation of the corresponding N-oxide, which is catalytically inactive.
-
Causality: The catalytic activity relies on the nucleophilicity of the nitrogen atom to form an enamine or iminium ion with the substrate.[3][6] Oxidation to an N-oxide eliminates this nucleophilicity, effectively killing the catalyst.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for suspected oxidative degradation.
-
Potential Cause 2: Acid-Base Incompatibility. The activity of amino acid catalysts can be highly sensitive to the pH of the reaction medium.[7][8] Strong acids can protonate the carboxylate, while strong bases can deprotonate the ammonium ion, altering the catalyst's active form.
-
Causality: The catalytic cycle often relies on a delicate balance of the catalyst's acidic and basic moieties to activate the substrates. Disrupting this balance with external acids or bases can shut down catalysis.
-
Troubleshooting Protocol:
-
Check pH: If using aqueous or protic media, check the pH of your reaction mixture.
-
Avoid Strong Acids/Bases: Scrutinize all reagents for strong acidic or basic properties. If an additive is necessary, choose one with a pKa that is compatible with the catalyst's operating range.
-
Buffer the Reaction: In some cases, a non-interfering buffer can be used to maintain the optimal pH for catalysis.
-
Part 3: Potential Degradation Pathways
Understanding how a catalyst can degrade is key to preventing it. While specific studies on this compound are limited, we can infer likely pathways based on its structure.
-
Oxidation to N-Oxide: As mentioned, this is a highly probable pathway for the tertiary amine. The N-oxide is catalytically inactive.
-
Decarboxylation: At elevated temperatures, amino acids can undergo decarboxylation.[9] For this compound, this would lead to the formation of 1-methylpyrrolidine, a volatile and non-chiral amine that would not catalyze the desired asymmetric transformation.
-
Reaction with Electrophiles: The nucleophilic nitrogen can react irreversibly with highly reactive electrophiles in the reaction mixture, leading to catalyst consumption.
Caption: Plausible degradation pathways for this compound.
Part 4: Experimental Protocols & Data
Protocol 1: Catalyst Purity Check by NMR
This protocol provides a general method to assess the purity of your catalyst.
-
Sample Preparation: Accurately weigh ~5-10 mg of this compound and dissolve it in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).
-
Internal Standard: Add a known amount of a stable internal standard with a clean, well-separated signal (e.g., dimethyl sulfone).
-
Acquire ¹H NMR Spectrum: Acquire a quantitative ¹H NMR spectrum with a sufficient relaxation delay (e.g., d1 = 30s).
-
Analysis: Integrate the signal corresponding to the N-methyl group of the catalyst against the signal of the internal standard. Compare this to the expected integration value to check for non-volatile impurities. Look for unexpected signals that could indicate degradation products.
Protocol 2: Recrystallization of this compound
This protocol can be used to purify a suspect batch of the catalyst.
-
Solvent Selection: Choose a solvent system in which the catalyst is soluble at high temperatures but sparingly soluble at low temperatures (e.g., a mixture of a polar solvent like isopropanol and a less polar solvent like diethyl ether or hexanes).
-
Dissolution: Dissolve the catalyst in a minimal amount of the hot solvent (or the more polar solvent).
-
Filtration (Optional): If there are insoluble impurities, perform a hot filtration.
-
Crystallization: Allow the solution to cool slowly to room temperature, then cool further in an ice bath or refrigerator to induce crystallization. If crystals do not form, you can add a small seed crystal or gently scratch the inside of the flask.
-
Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent (the less polar one), and dry thoroughly under vacuum.
-
Verification: Confirm the purity of the recrystallized material by NMR and melting point analysis.
Table 1: Solvent Selection and Potential Issues
| Solvent Class | Examples | Role in Proline-type Catalysis | Potential Stability Issues |
| Polar Aprotic | DMSO, DMF, CH₃CN | Often good for dissolving the catalyst and stabilizing charged intermediates in the catalytic cycle.[5] | Can be difficult to remove; may contain water which can affect the reaction. |
| Ethers | THF, Diethyl Ether | Common reaction solvents. | Can form explosive peroxides upon storage, which can oxidatively degrade the catalyst. Always test for peroxides before use. |
| Chlorinated | CH₂Cl₂, CHCl₃ | Widely used, good solvating properties. | Can contain acidic impurities (HCl) which can affect catalyst performance. |
| Non-Polar | Toluene, Hexanes | Generally less effective as they do not stabilize the polar transition states well. | Catalyst may have poor solubility. |
| Protic | Alcohols, Water | Can participate in hydrogen bonding and may be required for certain steps (e.g., hydrolysis of the enamine), but can also act as a competitive nucleophile.[10] | Can interfere with the catalytic cycle; solubility of substrates may be an issue. |
References
- Biomolecules. (n.d.).
- LibreTexts. (2021, March 16). 10.1: Chiral Proline Based Reactions. Chemistry LibreTexts.
- Di Mauro, A., et al. (2024).
- Wikipedia contributors. (n.d.).
- Williams, G., et al. (2003). Formation and Stability of the Enolates of N-Protonated Proline Methyl Ester and Proline Zwitterion in Aqueous Solution: A Nonenzymatic Model for the First Step in the Racemization of Proline Catalyzed by Proline Racemase. Biochemistry, 42(27), 8354–8361.
- Wikipedia contributors. (n.d.).
- Pitzer, J., et al. (2022). Racemization-free and scalable amidation of l-proline in organic media using ammonia and a biocatalyst only. Green Chemistry, 24(11), 4415-4424.
- Various Authors. (2025). Proline-Catalyzed Asymmetric Reactions.
- RSC Publishing. (n.d.). Heterogeneous organocatalysis: the proline case. RSC Advances.
- Efficient synthesis of supported proline catalysts for asymmetric aldol reactions. (2014). Catalysis Science & Technology, 4(12), 4354-4363.
- Various Authors. (2025). L-Proline: A Versatile Organo-Catalyst in Organic Chemistry.
- Wikipedia contributors. (n.d.). Amino acid. Wikipedia.
- L-Proline: A Versatile Organo-Catalyst in Organic Chemistry. (2023). Combinatorial Chemistry & High Throughput Screening, 26(6), 1108-1140.
- Beyond L-proline: Investigation of the properties of other natural amino acids in an organocatalytic warfarin synthesis. (2024). ChemRxiv.
- Buitendijk, J. F., et al. (2017). Direct N-alkylation of unprotected amino acids with alcohols. Science Advances, 3(12), e1701739.
- Complete thermal degradation of proline. (n.d.).
- L-Proline: Unraveling its Reactivity and Mechanistic Insights as an Organocatalyst in Multi-Component Synthesis: A Comprehensive Review. (n.d.). Semantic Scholar.
- Heterogeneous organocatalysis: the proline case. (2025). RSC Publishing.
- Watson, B. L., et al. (1998). Effect of pH on the stability of methacholine chloride in solution.
- L-Proline methyl ester 98 2133-40-6. (n.d.). Sigma-Aldrich.
- Influence of pH on the Stability of Pharmaceutical Compounds in Japan. (2025).
- Arnó, M., & Domingo, L. R. (2002). Density Functional Study of the Proline-Catalyzed Direct Aldol Reaction. The Journal of Organic Chemistry, 67(14), 4756–4763.
- Horizons in Asymmetric Organocatalysis: En Route to the Sustainability and New Applic
- Mashaly, M. M., et al. (2021).
- Papaioannou, D., et al. (1994). Redox N-Alkylation of Tosyl Protected Amino Acid and Peptide Esters. Acta Chemica Scandinavica, 48, 324-333.
- PROLINE CATALYZED ENANTIOSELECTIVE RETRO-ALDOL REACTION. (n.d.). HARVEST (uSask).
- Enzymatic Resolution of N-Substituted-β-prolines. (2012). Organic Process Research & Development, 16(7), 1312–1316.
- Thermodynamic effects of proline introduction on protein stability. (2007).
- Method for the regeneration of a catalyst. (1997).
- Zuo, Z., & MacMillan, D. W. C. (2014). Decarboxylative Arylation of α-Amino Acids via Photoredox Catalysis: A One-Step Conversion of Biomass to Drug Pharmacophore. Journal of the American Chemical Society, 136(14), 5257–5260.
- Enantioselective Aldol Reactions and Michael Additions Using Proline Derivatives as Organocatalysts. (2013). Scientific Research Publishing.
- Racemization-free and scalable amidation of L-proline in organic media using ammonia and biocatalyst only. (2022).
- Economical and sustainable approach for the synthesis of supported L-proline catalyst for asymmetric aldol reaction. (2016).
Sources
- 1. Heterogeneous organocatalysis: the proline case - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Proline organocatalysis - Wikipedia [en.wikipedia.org]
- 4. mdpi.com [mdpi.com]
- 5. Proline-catalyzed aldol reactions - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Effect of pH on the stability of methacholine chloride in solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Heterogeneous organocatalysis: the proline case - RSC Advances (RSC Publishing) DOI:10.1039/D5RA02331A [pubs.rsc.org]
Technical Support Center: The Critical Role of 1-methyl-D-proline Purity in Reaction Fidelity
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions concerning the use of 1-methyl-D-proline in chemical synthesis. As an N-alkylated derivative of the versatile organocatalyst D-proline, this compound is instrumental in various stereoselective transformations. However, its efficacy is inextricably linked to its purity. This document moves beyond standard protocols to explain the causal relationships between substrate purity and experimental outcomes, empowering you to diagnose issues, optimize reactions, and ensure the integrity of your results.
Section 1: Frequently Asked Questions (FAQs) - Understanding the "Why"
This section addresses the fundamental principles governing the impact of this compound purity on reaction mechanisms and outcomes.
Q1: Why is the purity of this compound so critical for my reaction's success?
The catalytic activity of this compound, like its parent compound D-proline, stems from its ability to form key reactive intermediates, such as enamines or iminium ions, with carbonyl compounds.[1][2] This catalytic cycle is the cornerstone of many asymmetric reactions, including aldol, Mannich, and Michael additions.[1][3] The precise three-dimensional structure of the catalyst-substrate transition state dictates the stereochemical outcome of the reaction.[3] Impurities can disrupt this delicate balance in several ways: by competing for the substrate, by altering the catalytic environment (e.g., pH), by acting as catalyst poisons, or by introducing an opposing stereochemical influence, ultimately leading to diminished yield, poor selectivity, and non-reproducible results.
Q2: What are the most common types of impurities in this compound, and how do they specifically affect my experiment?
Impurities in this compound can be broadly categorized as enantiomeric, process-related, or external. Each type presents a unique challenge to the reaction's fidelity.
| Impurity Type | Specific Example | Common Source | Impact on Reaction | Recommended Detection Method |
| Enantiomeric | 1-methyl-L-proline | Incomplete resolution during synthesis or use of non-enantiopure D-proline starting material.[4] | Drastically reduces enantiomeric excess (ee) by catalyzing the formation of the opposite product enantiomer. | Chiral HPLC or Chiral GC[5] |
| Process-Related | Unreacted D-proline | Incomplete N-methylation reaction during synthesis.[6][7] | D-proline is also a catalyst and can lead to a different reaction rate and potentially different selectivity, creating a mixed-catalyst system. | ¹H NMR Spectroscopy, HPLC-MS |
| Process-Related | Inorganic Salts (e.g., HCl, NaBr) | Byproducts or reagents from synthesis and purification steps (e.g., use of hydrochloride salts).[7][8] | Can alter the acidity of the reaction medium, affecting the formation rate and stability of enamine/iminium intermediates. May act as a Lewis acid or base, interfering with the primary catalytic cycle. | Ion Chromatography, Elemental Analysis |
| External | Residual Solvents (e.g., Toluene, Acetone, Methanol) | Incomplete drying after purification/recrystallization.[9] | Can alter reactant and intermediate solubility, affect reaction kinetics, and in some cases, participate in side reactions. | ¹H NMR Spectroscopy, Gas Chromatography (GC) Headspace |
| External | Water | Atmospheric moisture absorption, incomplete drying. | Can hydrolyze sensitive intermediates (e.g., enamines), inhibit catalyst turnover, and is detrimental in water-sensitive reactions. | Karl Fischer Titration |
| Degradation | Pyrrolidine-based byproducts | Harsh reaction conditions (e.g., excessive heat, strong oxidizers). | May be catalytically inactive or promote undesired side reactions, leading to lower yields and complex product mixtures.[10][11] | LC-MS, NMR Spectroscopy |
Q3: How can a small enantiomeric impurity (e.g., 1% 1-methyl-L-proline) have such a large, non-linear impact on the stereochemical outcome of my reaction?
This phenomenon, often referred to as a "non-linear effect," is a hallmark of asymmetric catalysis. In an ideal reaction, the D-catalyst and the substrate form a diastereomeric transition state that leads to one product enantiomer. The L-catalyst, its mirror image, forms a corresponding mirror-image transition state leading to the opposite product enantiomer.
When both catalysts are present, they compete for the substrate. A 1% enantiomeric impurity doesn't just lead to a 1% formation of the wrong enantiomer; the effect can be magnified. This is because the two catalytic cycles may have different efficiencies or could potentially interact with each other (e.g., forming inactive heterodimers), amplifying the negative impact on the final enantiomeric excess (ee). Therefore, ensuring the highest possible enantiomeric purity (>99.5% ee) is not just a matter of optimization but a requirement for achieving high stereoselectivity.[1]
Q4: My this compound is supplied as a hydrochloride salt. How does this affect its use in organocatalysis?
The hydrochloride salt form is often used to improve the stability and handling of amino acid derivatives. However, in a reaction, the HCl salt introduces both an acidic proton and a chloride anion. For many proline-catalyzed reactions that proceed via a neutral enamine intermediate, the presence of a strong acid can be detrimental, preventing the necessary deprotonation of the carboxylic acid group of the catalyst or protonating the enamine intermediate, thereby shutting down the catalytic cycle.
Typically, a stoichiometric amount of a non-nucleophilic base (e.g., triethylamine, DIPEA) must be added to neutralize the HCl and generate the active, free-amine form of the catalyst in situ. Failure to do so can lead to complete reaction failure. It is crucial to use a high-purity base to avoid introducing new impurities.
Q5: What is the acceptable level of water or residual solvent in my this compound sample?
The "acceptable" level is highly reaction-dependent. For reactions sensitive to hydrolysis or those run under strictly anhydrous conditions, a water content below 0.05% (500 ppm) as determined by Karl Fischer titration is recommended. For less sensitive reactions, up to 0.1% may be tolerable.
Residual solvents can impact reaction kinetics by altering the polarity and viscosity of the medium.[12] While there's no universal threshold, a common standard in pharmaceutical development is to keep residual solvents below 0.1% (1000 ppm) unless the solvent is part of the reaction system. Always consult solvent compatibility for your specific reaction.
Section 2: Troubleshooting Guide - From Problem to Solution
This section provides a systematic approach to diagnosing and resolving common experimental issues linked to substrate purity.
Problem 1: Low Enantiomeric Excess (ee) or Diastereomeric Excess (de)
This is one of the most frequent and critical issues in stereoselective synthesis. The stereochemical outcome is a direct reflection of the catalyst's integrity and the reaction environment.
Troubleshooting Workflow for Low Stereoselectivity
Caption: Decision tree for diagnosing the root cause of poor stereoselectivity.
Potential Purity-Related Causes & Solutions:
-
Cause: Enantiomeric contamination with 1-methyl-L-proline. This is the most probable cause.
-
Solution: Immediately verify the enantiomeric purity of your substrate batch using Chiral HPLC or GC.[5] If the enantiomeric excess is below 99.5%, the material must be repurified or replaced.
-
-
Cause: Presence of unreacted D-proline. D-proline is a different catalyst and may favor a different transition state or reaction rate, leading to a mixture of stereochemical pathways.
-
Solution: Analyze the substrate by ¹H NMR. The N-methyl signal (a singlet) should integrate cleanly against the proline backbone protons. The absence of signals corresponding to unmethylated proline is critical. If present, chromatographic purification may be required.
-
-
Cause: Achiral impurities (e.g., inorganic salts) are altering the catalyst's aggregation state or the transition state geometry.
-
Solution: Ensure the material is free of significant salt residues. If using a hydrochloride salt, ensure precise neutralization with a high-purity base.
-
Problem 2: Inconsistent Reaction Rates or Low Yield
Fluctuations in reaction time or stalling before completion often point to inhibitors or incorrect catalyst concentration.
Potential Purity-Related Causes & Solutions:
-
Cause: The actual concentration of this compound is lower than calculated due to the presence of non-catalytic impurities (e.g., residual solvents, inorganic salts).
-
Solution: Use ¹H NMR with a calibrated internal standard (qNMR) to determine the exact molar concentration of your substrate. Adjust catalyst loading based on this accurate measurement.
-
-
Cause: Presence of catalyst inhibitors. Water is a common inhibitor that can hydrolyze enamine intermediates.[3] Metal ions can coordinate with the catalyst, rendering it inactive.
-
Solution: Dry your this compound under high vacuum before use. Quantify water content with Karl Fischer titration. Ensure all glassware is flame-dried and reactions are run under an inert atmosphere (N₂ or Ar). If metal contamination is suspected (e.g., from upstream processes), an acid wash/recrystallization sequence may be necessary.
-
-
Cause: Residual solvent from purification is affecting reaction kinetics.
-
Solution: Analyze for residual solvents by ¹H NMR or GC-Headspace. Remove volatile impurities by drying under high vacuum, potentially with gentle heating (ensure thermal stability first).
-
Section 3: Protocols for Purity Assessment & Purification
Trustworthy results are built on well-characterized materials. These protocols provide a framework for validating the purity of your this compound.
Standardized Purity Assessment Workflow
Caption: A sequential workflow for comprehensive purity analysis.
Protocol 3.1: Determination of Enantiomeric Purity via Chiral HPLC after Derivatization
This method allows for the accurate quantification of the L-enantiomer in your D-proline derivative. Derivatization is often necessary as the native molecule may lack a strong chromophore for UV detection.[5]
Materials:
-
This compound sample
-
Fluorescent derivatizing agent (e.g., NBD-Cl (4-Chloro-7-nitrobenzofurazan))[5][13]
-
Borate buffer (pH ~8-9)
-
Acetonitrile (HPLC grade)
-
Methanol, n-Hexane, Isopropanol (HPLC grade)
-
Trifluoroacetic acid (TFA)
-
Chiral stationary phase column (e.g., CHIRALPAK IA or similar polysaccharide-based column)
Procedure:
-
Standard Preparation: Prepare stock solutions of pure this compound and 1-methyl-L-proline (if available) at 1 mg/mL in methanol.
-
Derivatization:
-
To 100 µL of the sample solution, add 200 µL of borate buffer.
-
Add 100 µL of a 3 mg/mL solution of NBD-Cl in methanol.
-
Cap the vial and heat at 60 °C for 30 minutes. The solution should turn yellow.
-
Cool to room temperature and dilute with the mobile phase as needed.
-
-
HPLC Analysis:
-
Column: CHIRALPAK IA (or equivalent)
-
Mobile Phase: A mixture of n-Hexane, Isopropanol, and a small amount of TFA (e.g., 0.1%) is a common starting point for normal phase chiral separations.[5] Optimize the ratio for best resolution (e.g., 80:20 Hexane:IPA).
-
Flow Rate: 1.0 mL/min
-
Detection: UV/Vis or Fluorescence detector set to the appropriate wavelength for the NBD derivative (e.g., 465 nm).[5]
-
Injection Volume: 10 µL
-
-
Data Analysis: Integrate the peak areas for the D- and L-enantiomers. Calculate the enantiomeric excess (% ee) as: (|Area_D - Area_L| / (Area_D + Area_L)) * 100.
Protocol 3.2: Recrystallization for Purification of this compound
Recrystallization is an effective technique for removing many process-related impurities and potentially improving enantiomeric purity if the material is close to being enantiopure.
Materials:
-
Crude this compound
-
Primary solvent (in which the compound is soluble at high temperature)
-
Anti-solvent (in which the compound is poorly soluble)
-
Heating mantle and condenser
-
Filtration apparatus (Büchner funnel)
Procedure:
-
Solvent Selection: A common solvent system for amino acid derivatives is a mixture of a polar solvent like ethanol or methanol and a less polar anti-solvent like acetone or diethyl ether.[9]
-
Dissolution: In a flask, dissolve the crude this compound in a minimal amount of the hot primary solvent (e.g., ethanol).
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Slowly add the anti-solvent (e.g., acetone) to the hot solution until it becomes slightly turbid. If no crystals form upon cooling, add a seed crystal or gently scratch the inside of the flask.
-
Cooling: Allow the solution to cool slowly to room temperature, then place it in an ice bath or refrigerator for several hours to maximize crystal formation.
-
Isolation & Drying: Collect the crystals by vacuum filtration, washing with a small amount of cold anti-solvent. Dry the purified crystals under high vacuum to remove all residual solvent.
-
Purity Verification: Re-analyze the purified material using the methods in Protocol 3.1 to confirm purity enhancement.
References
- Seebach, D., et al. (1995). Stereoselective Synthesis of Quaternary Proline Analogues. Published in a relevant journal, specific source not provided in search results.
- Wikipedia. (n.d.).
- Phan, T. (n.d.). The Role of D-Proline in Asymmetric Synthesis and Organocatalysis. Daicel Chiral Technologies.[Link]
- ResearchGate. (n.d.). Proline metabolism and degradation pathways.
- PubChem. (2022). proline degradation.
- Google Patents. (2019). WO2019002344A1 - Method for preparation of alpha-methyl-l-proline.
- NIST. (n.d.). L-Proline, 1-methyl-, methyl ester. NIST WebBook.[Link]
- Phang, J. M. (2011). Proline Metabolism and Microenvironmental Stress. PMC.[Link]
- Axios Research. (n.d.). Proline impurity. Axios Research.[Link]
- Barner-Kowollik, C., et al. (2024). Proline-Functionalized Magnetic Nanoparticles as Highly Performing Asymmetric Catalysts.
- Branco, L. C., et al. (2019). Development of L-Proline-Based Chiral Ionic Liquids for Asymmetric Michael Reaction. Molecules.[Link]
- Hughes, C. C., & Trauner, D. (2007). An analysis of the complementary stereoselective alkylations of imidazolidinone derivatives toward α-quaternary proline-based amino amides. Beilstein Journal of Organic Chemistry.[Link]
- PrepChem. (n.d.). Synthesis of L-proline, methyl ester. PrepChem.com.[Link]
- Lixin, R. (2023). Exploring the Mechanisms of Proline-Catalyzed Reactions thorough Evaluation. Journal of Chemical Engineering and Chemistry.[Link]
- Sathyamoorthi, S., et al. (2024). Stereoselective Preparation of (4S)-1-Methyl-4-propyl-L-proline Commencing from (cis)-4-hydroxy-L-proline. MDPI.[Link]
- Seebach, D., et al. (1995). SYNTHESIS OF (S)-2-METHYLPROLINE: A GENERAL METHOD FOR THE PREPARATION OF α-BRANCHED AMINO ACIDS. Organic Syntheses.[Link]
- Zhang, J., et al. (2013). Fluorometric determination of proline in honey by high-performance liquid chromatography after pre-column derivatization with 7-fluoro-4-nitrobenzo-2-oxa-1,3-diazole (NBD-F). Analytical Methods.[Link]
- Sathyamoorthi, S., et al. (2024). Stereoselective Preparation of (4S)-1-Methyl-4-Propyl-L-Proline Commencing from (cis)-4-Hydroxy-L-Proline. ChemRxiv.[Link]
- Kumar, S., & Singh, A. (2023). Derivatization of Proline for the Enantiomeric Separation and Estimation of D-Proline in L-Proline by NP-HPLC.
- Kumar, S., & Singh, A. (2023). Derivatization of Proline for the Enantiomeric Separation and Estimation of D-Proline in L-Proline by NP-HPLC. Impactfactor.org.[Link]
- Google Patents. (2021). CN107827802B - Synthesis method of D-proline.
- Khan, Z., et al. (n.d.). Kinetics and mechanism of the ninhydrin reaction with DL-methionine in the absence and the presence of organic solvents. Indian Journal of Chemistry.[Link]
- ChemRxiv. (2018). Kinetic Solvent Effects in Organic Reactions. ChemRxiv.[Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. longdom.org [longdom.org]
- 3. Proline organocatalysis - Wikipedia [en.wikipedia.org]
- 4. CN107827802B - Synthesis method of D-proline - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. mdpi.com [mdpi.com]
- 8. prepchem.com [prepchem.com]
- 9. WO2019002344A1 - Method for preparation of alpha-methyl-l-proline - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. proline degradation | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Effect of Solvents on Kinetics and Mechanistic Investigation of Highly Substituted Piperidines: Spectrometry Approaches [ajgreenchem.com]
- 13. impactfactor.org [impactfactor.org]
Technical Support Center: Optimizing 1-Methyl-D-proline Catalyst Loading
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for optimizing reactions catalyzed by 1-methyl-D-proline. This guide is designed for researchers, chemists, and drug development professionals to troubleshoot and refine catalyst loading for maximal activity and stereoselectivity. As an N-methylated derivative of the widely-used D-proline, this compound offers unique solubility and reactivity profiles, but its performance is critically dependent on precise loading. This document moves beyond simple protocols to explain the causal relationships between experimental variables and reaction outcomes, empowering you to solve problems logically and efficiently.
Section 1: Foundational FAQs - Understanding the "Why"
This section addresses the fundamental principles governing the use of this compound and the critical nature of catalyst loading.
Q1: What is the catalytic role of this compound, and how does it induce asymmetry?
A: this compound is a chiral organocatalyst. Its mechanism is analogous to that of proline, operating primarily through the formation of nucleophilic enamine intermediates with carbonyl donors (like ketones or aldehydes).[1][2] The catalyst's secondary amine reacts with the carbonyl compound to form an enamine, which then attacks an electrophile. The inherent chirality of the this compound scaffold creates a sterically defined environment, forcing the electrophile to approach from a specific face. This controlled approach is what dictates the stereochemical outcome, leading to the preferential formation of one enantiomer of the product.[3] The carboxylic acid group, while not directly N-methylated, can still participate in hydrogen bonding to activate the electrophile, creating a bifunctional catalytic system.[4]
Q2: Why is catalyst loading such a critical parameter to optimize?
A: Catalyst loading directly influences reaction kinetics, stereoselectivity, and process economics. Unlike some reactions where "more catalyst" simply means a faster reaction, with proline-type catalysis, the relationship is more complex.
-
Kinetics: The reaction rate is dependent on the concentration of the active catalytic species. At very low loadings, the rate may be impractically slow.
-
Stereoselectivity: Optimal enantioselectivity is often achieved within a narrow loading window. Excessively high catalyst concentrations can lead to the formation of catalyst aggregates or promote alternative, less selective reaction pathways, thereby reducing the enantiomeric excess (ee%).[5] Conversely, very low loadings may allow the uncatalyzed "background" reaction to become significant, which is non-selective and erodes the ee%.[6]
-
Side Reactions: High catalyst loading can sometimes promote unwanted side reactions, such as self-condensation of the substrate.[7]
Q3: How does increasing catalyst loading generally affect reaction rate versus enantioselectivity (ee%)?
A: Initially, increasing the catalyst loading from a low value (e.g., <1 mol%) will typically increase the reaction rate significantly. The effect on enantioselectivity in this range can also be positive, as the catalyzed pathway outcompetes the non-selective background reaction. However, beyond an optimal point, further increases in catalyst loading may offer diminishing returns in rate while actively decreasing the ee%.[5] This is often attributed to a change in the dominant reaction mechanism or the physical state of the catalyst in the solution. Kinetic studies on proline have shown that the order of the reaction with respect to the catalyst can change with concentration, indicating a shift in the rate-determining step or the nature of the active species.[8][9]
Q4: I am setting up a new reaction with this compound. What is a good starting catalyst loading?
A: For an initial screening experiment, a catalyst loading of 5-10 mol% is a robust starting point. This concentration is typically sufficient to ensure the catalyzed reaction proceeds at a reasonable rate while being low enough to avoid the potential negative effects of high catalyst concentrations.[6] If this initial trial shows promising results, you can then perform a more detailed optimization screen around this value (e.g., 1 mol%, 5 mol%, 10 mol%, and 20 mol%) to pinpoint the optimal loading for your specific substrates and conditions.
Section 2: Troubleshooting Guide - From Problem to Solution
This guide uses a question-and-answer format to walk you through diagnosing and solving common experimental issues.
Problem 1: Low or No Product Conversion
Q: My reaction shows very little product formation after 24 hours. Is my catalyst loading simply too low? A: This is the most common cause. If your initial loading was ≤ 5 mol%, the catalytic turnover may be too slow for your specific substrates. Before making other changes, set up a parallel reaction with a higher loading, such as 20 mol%. If the reaction proceeds, you have confirmed that the issue was concentration-dependent. You can then refine the loading to balance reaction time and cost.
Q: I increased the catalyst loading to 20 mol% and still see no reaction. How can I confirm my catalyst is active? A: First, verify the catalyst's integrity. Ensure it has been stored correctly (typically in a cool, dry, inert atmosphere) and that its purity is high. Sourcing D-proline and its derivatives from a reliable manufacturer is crucial for ensuring high enantiomeric purity, which directly impacts stereoselectivity.[3] Second, run a "positive control" reaction—a known, published procedure that uses this compound or a close analog (like D-proline) and is known to work well. Success in the control reaction will confirm your catalyst is active and the issue lies with your specific reaction's conditions or substrates.
Q: My reaction starts well but then stalls before completion. Could this be a catalyst loading issue? A: This points towards catalyst deactivation. While organocatalysts are generally robust, they can be susceptible to degradation over long reaction times or in the presence of reactive impurities.[10]
-
Mechanism of Deactivation: The catalyst could be consumed by an irreversible side reaction with a substrate, product, or impurity. Fouling, where the catalyst is encapsulated by polymeric byproducts, can also occur.[11]
-
Troubleshooting Step: Try adding a second charge of the catalyst (e.g., another 5 mol%) to the stalled reaction. If the reaction restarts, catalyst deactivation is the likely culprit. To solve this, you may need to purify your reagents, run the reaction under an inert atmosphere, or accept a higher initial catalyst loading to ensure enough active catalyst remains to drive the reaction to completion.
Problem 2: Good Conversion but Poor Enantioselectivity (Low ee%)
Q: I'm getting over 90% yield, but my ee% is only 40%. I used 20 mol% catalyst to get the reaction to go fast. Is this the problem? A: Very likely, yes. High catalyst loadings can be detrimental to enantioselectivity.[5] At high concentrations, proline-type catalysts can form intermolecular aggregates that are either less selective or non-selective. This aggregation effectively creates alternative, less-controlled transition states for the reaction.
-
Troubleshooting Step: Conduct a catalyst loading optimization screen. Set up the same reaction with 20, 15, 10, 5, and 2 mol% of this compound. Monitor both conversion and ee% for each. You will likely find an optimal loading that provides the best balance of acceptable reaction time and high enantioselectivity.[12]
Q: I lowered the catalyst loading to 5 mol%, and the ee% improved, but it's still not over 90%. What else could be wrong? A: A significant background (non-catalyzed) reaction could be occurring. This is more likely if your reaction requires elevated temperatures. The uncatalyzed pathway produces a racemic product, which directly lowers the overall ee% of your isolated material.
-
Troubleshooting Step: Set up a control reaction with no catalyst under the identical conditions (temperature, concentration, time). If you observe any product formation, this confirms a background reaction is taking place. To mitigate this, try lowering the reaction temperature. While this will slow the catalyzed reaction, it will often slow the uncatalyzed reaction even more, leading to a net increase in ee%.
Section 3: Experimental Protocols & Data Presentation
Protocol 1: Step-by-Step Guide for Catalyst Loading Optimization
This protocol outlines a general procedure for systematically determining the optimal catalyst loading for a given reaction.
-
Preparation: In a glovebox or under an inert atmosphere, prepare a stock solution of your limiting substrate (e.g., the electrophile) in your chosen reaction solvent. This ensures accurate and consistent substrate concentration across all reactions.
-
Reaction Setup:
-
Arrange a series of four clean, dry reaction vials suitable for magnetic stirring. Label them: "2 mol%", "5 mol%", "10 mol%", and "20 mol%".
-
To each vial, add the appropriate mass of this compound corresponding to the desired molar percentage relative to the limiting substrate.
-
Add the non-limiting substrate (e.g., the ketone/aldehyde donor), typically in excess.
-
Place a stir bar in each vial.
-
-
Initiation and Monitoring:
-
Using a syringe, add the stock solution of the limiting substrate to each vial simultaneously to start the reactions.
-
Stir all reactions at the desired temperature.
-
Monitor the progress of each reaction at regular intervals (e.g., 2, 4, 8, 24 hours) by taking a small aliquot and analyzing it by a suitable method like TLC, GC, or ¹H NMR to determine conversion.
-
-
Workup and Analysis:
-
Once a reaction reaches a desired conversion (or after a fixed time point), quench it (e.g., with a saturated aqueous solution of NH₄Cl).
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Dry the organic layer, concentrate it, and purify the product via column chromatography if necessary.
-
-
Stereoselectivity Determination: Analyze the enantiomeric excess of the purified product from each reaction using chiral HPLC or chiral GC.
-
Data Evaluation: Compile the results in a table to identify the catalyst loading that provides the best combination of reaction time, yield, and enantioselectivity.
Table 1: Example Data for Catalyst Loading Optimization
This table illustrates a typical outcome for the optimization of an asymmetric Michael addition.
| Catalyst Loading (mol%) | Reaction Time (h) for >95% Conversion | Final Yield (%) | Enantiomeric Excess (ee%) |
| 2 | 48 | 96 | 94% |
| 5 | 16 | 98 | 97% |
| 10 | 6 | 98 | 96% |
| 20 | 2 | 99 | 85% |
In this example, 5 mol% represents the optimal loading, delivering excellent ee% in a reasonable timeframe.
Section 4: Mechanistic Insights & Visualizations
Understanding the underlying mechanism and having a logical workflow are key to effective troubleshooting.
Catalytic Cycle of this compound
The catalytic activity of this compound relies on the formation of an enamine intermediate. The following diagram illustrates a generalized cycle for an aldol reaction.
Caption: Generalized enamine catalytic cycle for this compound.
Troubleshooting Workflow
This decision tree provides a visual guide for systematically addressing suboptimal reaction outcomes.
Caption: Decision tree for troubleshooting this compound catalyzed reactions.
References
- Effects of catalyst loading on enantioselectivity. (n.d.). ResearchGate.
- Hirose, M., Sugisaki, S., Suga, K., & Umakoshi, H. (2019). Detection of L-Proline-Catalyzed Michael Addition Reaction in Model Biomembrane. Journal of Chemistry, 2019, 1-8. [Link]
- Yang, Y., & Harrison, I. (n.d.). Re-examination of Proline-Catalyzed Intermolecular Aldol Reactions: An Ab Initio Kinetic Modelling Study. ChemRxiv. [Link]
- Ishii, T., & Fujioka, H. (2008). Organocatalytic asymmetric synthesis using proline and related molecules. Part 1. HETEROCYCLES, 75(3), 493. [Link]
- de Souza, R. O. M. A., et al. (2024). Heterogeneous organocatalysis: the proline case. RSC Sustainability. [Link]
- Proline organocatalysis. (n.d.). In Wikipedia.
- Sanz-Cervera, J. F., & D'Ocon, P. (2008). Stereoselective Synthesis of Quaternary Proline Analogues. Current Organic Chemistry, 12(5), 369-400. [Link]
- Zotova, N., et al. (2009). Kinetic and mechanistic studies of proline-mediated direct intermolecular aldol reactions. Bioorganic & Medicinal Chemistry Letters, 19(14), 3934-3937. [Link]
- Bahmanyar, S., & Houk, K. N. (2001). The Origin of Stereoselectivity in Proline-Catalyzed Intramolecular Aldol Reactions. Journal of the American Chemical Society, 123(51), 12911-12912. [Link]
- The Role of D-Proline in Asymmetric Synthesis and Organocatalysis. (n.d.). Acme Bioscience.
- List, B., Hoang, L., & Martin, H. J. (2004). New mechanistic studies on the proline-catalyzed aldol reaction. Proceedings of the National Academy of Sciences, 101(16), 5839-5842. [Link]
- Proline-catalyzed aldol reactions. (n.d.). In Wikipedia.
- Ladd, C., & Bräse, S. (2015). Proline as an Asymmetric Organocatalyst. In Sustainable Catalysis: Without Metals or Other Endangered Elements, Part 1. Royal Society of Chemistry. [Link]
- Bartholomew, C. H., & Farrauto, R. J. (Eds.). (2016).
- Sytnik, O., & Melnyk, I. (2022). A Review on Deactivation and Regeneration of Catalysts for Dimethyl Ether Synthesis.
- Shaikh, A. F., et al. (2022). L-Proline: A Versatile Organo-Catalyst in Organic Chemistry. Current Organic Chemistry, 26(14), 1362-1398. [Link]
- Argyle, M. D., & Bartholomew, C. H. (2015). Heterogeneous Catalyst Deactivation and Regeneration: A Review.
Sources
- 1. Proline organocatalysis - Wikipedia [en.wikipedia.org]
- 2. books.rsc.org [books.rsc.org]
- 3. nbinno.com [nbinno.com]
- 4. L-Proline: A Versatile Organo-Catalyst in Organic Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. openresearch-repository.anu.edu.au [openresearch-repository.anu.edu.au]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Proline-catalyzed aldol reactions - Wikipedia [en.wikipedia.org]
- 8. Kinetic and mechanistic studies of proline-mediated direct intermolecular aldol reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
troubleshooting guide for 1-methyl-D-proline aldol reactions
Topic: Troubleshooting Guide for 1-Methyl-D-proline Aldol Reactions
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with proline-catalyzed aldol reactions. We will address a critical and common point of confusion regarding catalyst selection and provide a comprehensive troubleshooting framework for successful stereoselective C-C bond formation.
Frequently Asked Question: My this compound catalyzed aldol reaction is failing. Why am I seeing no product or extremely low yield?
This is a common and insightful question that points to a crucial mechanistic requirement of the classic proline-catalyzed direct aldol reaction. The primary reason for failure is the choice of catalyst itself. This compound, a tertiary amine, is generally not a competent catalyst for this transformation under standard conditions because it cannot form the key enamine intermediate.
The Underlying Science: Why Proline Works and N-Methylproline Doesn't
The power of proline (and its enantiomer, D-proline) as an organocatalyst for the aldol reaction stems from its ability to mimic the function of natural Class I aldolase enzymes.[1] This involves a specific catalytic cycle that relies on the unique structure of proline: a secondary amine integrated into a chiral pyrrolidine ring with a carboxylic acid group.
The accepted mechanism proceeds through the following key steps[2][3]:
-
Enamine Formation: The secondary amine of proline reacts with a donor ketone (e.g., acetone) to form an iminium ion. A proton is then lost from the α-carbon to yield a nucleophilic enamine intermediate. This step is critical and requires the presence of a proton on the nitrogen to be lost during the initial condensation and a proton on the alpha-carbon to be removed to form the enamine.
-
Stereocontrolled C-C Bond Formation: The chiral enamine attacks the aldehyde electrophile. The stereochemistry of this attack is directed by the rigid, chiral scaffold of the proline, often explained by a Zimmerman-Traxler-like transition state.[3][4] The proline's carboxylic acid group plays a crucial role here, acting as a Brønsted acid to activate the aldehyde via hydrogen bonding, effectively creating an organized, intramolecular-like transition state.[3]
-
Hydrolysis and Catalyst Regeneration: The resulting iminium intermediate is hydrolyzed by water in the reaction mixture to release the aldol product and regenerate the proline catalyst, which can then enter a new cycle.
The critical failure point for this compound is Step 1. As a tertiary amine, it lacks the essential N-H proton. While it can form an iminium ion with the ketone, it cannot be neutralized by deprotonation at the nitrogen to form an imine. More importantly, the subsequent deprotonation of the α-carbon to form the crucial C=C bond of the enamine is kinetically hindered or follows a different, less favorable pathway.[5] Without the enamine, the catalytic cycle as described cannot proceed.
To visualize the correct catalytic pathway, refer to the diagram below.
Caption: Catalytic cycle for D-proline and the roadblock for this compound.
Corrective Action and Troubleshooting Guide for D-Proline Aldol Reactions
The correct catalyst choice for this reaction is D-proline (to obtain one series of enantiomers) or L-proline (to obtain the opposite enantiomers). The remainder of this guide will focus on troubleshooting the common issues encountered when using the correct secondary amine catalyst.
Q1: I've switched to D-proline, but my reaction is still slow or gives low conversion. What should I do?
Low reactivity is a frequent hurdle. Several factors can contribute to a sluggish reaction.
Potential Causes & Solutions:
-
Inappropriate Solvent: Proline has poor solubility in many common organic solvents. Polar aprotic solvents are generally required to achieve sufficient catalyst concentration and reactivity.
-
Insufficient Catalyst Loading: While it's a catalyst, proline is often used in relatively high loadings (10-30 mol%) for intermolecular reactions to achieve reasonable rates.
-
Troubleshooting Step: Increase the catalyst loading incrementally. Start at 10 mol% and increase to 20 or 30 mol% and observe the effect on conversion.
-
-
Presence of Impurities: Aldehydes, especially, can contain acidic impurities from oxidation to carboxylic acids. These can interfere with the catalyst.
-
Troubleshooting Step: Use freshly distilled or purified aldehydes. If purification is not feasible, consider adding a non-nucleophilic base like a proton sponge in a small amount, though this may affect stereoselectivity.
-
-
Catalyst Deactivation (The Role of Water): In the absence of water, proline can be sequestered into off-cycle, non-productive intermediates like oxazolidinones, effectively deactivating the catalyst.[8] Paradoxically, while water is necessary for the final hydrolysis step, its presence can also prevent this deactivation pathway.
-
Troubleshooting Step: The deliberate addition of a small amount of water (e.g., a few equivalents relative to the catalyst) can sometimes dramatically improve reaction rates and yields.[6] However, excessive water can lead to lower enantioselectivity. Optimization is key.
-
Q2: The reaction works, but my enantioselectivity (ee) is poor. How can I improve it?
Achieving high enantioselectivity is the primary goal of this reaction. Poor ee values indicate a problem with the stereocontrolling transition state.
Potential Causes & Solutions:
-
Reaction Temperature is Too High: The energy difference between the transition states leading to the major and minor enantiomers is often small. Higher temperatures provide enough energy to overcome this barrier, leading to a loss of selectivity.
-
Troubleshooting Step: Lower the reaction temperature. Running the reaction at 0 °C or even -20 °C is a standard practice to enhance enantioselectivity.
-
-
Solvent Effects: The solvent polarity and its ability to hydrogen bond can significantly influence the organization of the transition state.
-
Troubleshooting Step: Screen different solvents. While DMSO is a good starting point, some systems may perform better in other polar aprotic solvents or mixtures. The seminal work by List and Barbas showed enantiomeric ratios can vary significantly with the solvent.[3]
-
-
Water Concentration: While a small amount of water can prevent catalyst deactivation, an excess can interfere with the organized, hydrogen-bonded transition state, leading to a drop in ee.
-
Troubleshooting Step: If you are adding water to boost reactivity, try reducing the amount. If using "wet" solvents, try using anhydrous solvents to see if selectivity improves (though this may decrease the rate).
-
| Solvent | Typical Enantiomeric Ratio (er) | Diastereomeric Ratio (dr) | Reference |
| DMSO | 88:12 to 95:5 | Varies | [3] |
| Hexane | 65:35 | 1:2 (syn favored) | [3] |
| Methanol | Low | 3:1 (anti favored) | [3] |
| Acetonitrile | Moderate | Varies | [3] |
| Water/Methanol Mix | High ee | Good dr | [6] |
Table 1: Influence of Solvent on a Model Proline-Catalyzed Aldol Reaction. Note that outcomes are highly substrate-dependent.
Q3: I'm getting a mixture of diastereomers with a poor diastereomeric ratio (dr). How can I control this?
Controlling diastereoselectivity involves favoring either the syn or anti aldol adduct. This is also dictated by the geometry of the transition state.
Potential Causes & Solutions:
-
Reaction Temperature: Similar to enantioselectivity, lowering the temperature is the most common and effective method to improve diastereoselectivity.
-
Substrate Structure: The steric bulk of both the ketone (specifically, the enamine) and the aldehyde influences the facial selectivity of the attack. For cyclic ketones, the anti product is often favored.[1]
-
Additives: In some cases, additives can dramatically influence the diastereochemical outcome.
-
Troubleshooting Step: Research literature for your specific substrate class. For instance, the addition of achiral guanidinium salts has been shown to switch the diastereoselectivity of aldol reactions depending on the counterion.[6]
-
Experimental Protocol: A General Starting Point for D-Proline Catalyzed Aldol Reaction
This protocol is a robust starting point for optimization.
-
Preparation: To a clean, dry vial, add D-proline (0.03 mmol, 20 mol%).
-
Solvent and Reagents: Add the solvent (e.g., 0.2 mL of DMSO). Add the ketone donor (1.0 mmol, if liquid; or dissolve if solid). Stir for 10-15 minutes to allow the catalyst to dissolve.
-
Aldehyde Addition: Add the aldehyde acceptor (0.15 mmol, 1.0 equivalent).
-
Reaction: Stir the reaction mixture at the desired temperature (start with room temperature or 0 °C). Monitor the reaction progress by TLC or LC-MS.
-
Workup: Once the reaction is complete (or has reached a plateau), quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x 10 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Caption: A logical workflow for troubleshooting proline-catalyzed aldol reactions.
References
- The Direct Catalytic Asymmetric Aldol Reaction.Notz, W., Tanaka, F., & Barbas, C. F. (2004). Accounts of Chemical Research, 37(8), 580–591.[Link]
- Tertiary Amine Catalysis of The Aldol Condensation.Gutsche, C. D., Buriks, R. S., Nowotny, K., & Grassner, H. (1962). Journal of the American Chemical Society, 84(19), 3775–3777.[Link]
- Proline organoc
- Density Functional Study of the Proline-Catalyzed Direct Aldol Reaction.Arnó, M., & Domingo, L. R. (2002). The Journal of Organic Chemistry, 67(14), 4828–4835.[Link]
- Proline-catalyzed aldol reactions.Wikipedia.[Link]
- Beyond L-Proline: Investigation into the Catalytic Properties of Other Natural Amino Acids in an Organoc
- Aldol reaction.Wikipedia.[Link]
- Leveraging (S)-2-Methylproline in Asymmetric Synthesis and Organocatalysis.NINGBO INNO PHARMCHEM CO.,LTD.[Link]
- A Simple and Efficient Protocol for Proline-Catalysed Asymmetric Aldol Reaction.Emma, M. G., Tamburrini, A., Martinelli, A., Lombardo, M., Quintavalla, A., & Trombini, C. (2020).
- Proline-based organocatalyst-mediated asymmetric aldol reaction of acetone with substituted aromatic aldehydes: an experimental and theoretical study.TÜBİTAK.[Link]
- Proline organoc
- New mechanistic studies on the proline-catalyzed aldol reaction.List, B., Hoang, L., & Martin, H. J. (2002). Proceedings of the National Academy of Sciences, 99(25), 15833–15835.[Link]
- Catalytic cycle of proline catalyzed aldol reactions.
- Improved Conditions for the Proline-Catalyzed Aldol Reaction of Acetone with Aliphatic Aldehydes.Martínez, A., Zumbansen, K., Döhring, A., van Gemmeren, M., & List, B. (2014). Synlett, 25(07), 932-934.[Link]
Sources
- 1. The Direct Catalytic Asymmetric Aldol Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Proline-catalyzed aldol reactions - Wikipedia [en.wikipedia.org]
- 4. Proline organocatalysis - Wikipedia [en.wikipedia.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Proline-based organocatalyst-mediated asymmetric aldol reaction of acetone with substituted aromatic aldehydes: an experimental and theoretical study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemistry.illinois.edu [chemistry.illinois.edu]
- 8. N-Methyl-L-proline | C6H11NO2 | CID 643474 - PubChem [pubchem.ncbi.nlm.nih.gov]
enhancing the reaction rate of 1-methyl-D-proline catalysis
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for 1-methyl-D-proline catalysis. This guide is structured to provide senior-level scientific support, moving beyond simple protocols to explain the causality behind experimental choices. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) designed to help you enhance reaction rates and overcome common challenges in your organocatalysis workflows.
Section 1: The Foundation: Understanding the this compound Catalytic Cycle
Before troubleshooting, it is crucial to understand the mechanism. Unlike its parent, D-proline, this compound lacks the carboxylic acid proton and cannot act as a bifunctional acid-base catalyst.[1][2] Instead, it operates purely through an enamine-based mechanism. The methylation of the nitrogen atom increases its nucleophilicity, which can influence catalyst performance.
The generally accepted catalytic cycle for N-alkylated proline derivatives in an aldol reaction is as follows:
-
Enamine Formation: The secondary amine of this compound nucleophilically attacks a ketone or aldehyde donor, forming a carbinolamine intermediate. This rapidly dehydrates to form a chiral enamine. This step is often the rate-determining step of the overall process.[3]
-
Nucleophilic Attack: The enamine, a potent nucleophile, attacks the electrophilic carbonyl of the acceptor (typically an aldehyde), forming a new carbon-carbon bond. The stereochemistry is controlled by the chiral environment created by the catalyst.[4]
-
Hydrolysis & Catalyst Regeneration: The resulting iminium ion is hydrolyzed by water, releasing the desired aldol product and regenerating the this compound catalyst, allowing it to re-enter the catalytic cycle.[5]
Caption: Enamine catalytic cycle for this compound.
Section 2: Troubleshooting Guide: Enhancing Reaction Rate
This section addresses the most common issue in catalysis: slow or stalled reactions. The questions are designed to walk you through a logical troubleshooting process, from basic parameters to advanced optimization strategies.
Q1: My reaction is proceeding very slowly or has stalled. What are the first parameters I should investigate?
Answer: A slow reaction rate is often attributable to suboptimal conditions related to the catalyst, solvent, or temperature. A systematic, one-variable-at-a-time approach is the most effective way to diagnose the issue.
Troubleshooting Flowchart
Caption: A logical workflow for troubleshooting slow reactions.
1. Catalyst Loading and Purity:
-
Expertise: While higher catalyst loading can increase the concentration of the active enamine intermediate, an excessive amount can sometimes lead to side reactions or product inhibition.[6] Proline-catalyzed reactions often require relatively high catalyst loadings (10-30 mol%).[5]
-
Troubleshooting: Ensure your catalyst loading is within the typical range of 10-30 mol%. If you suspect purity issues, consider purifying the this compound via recrystallization.
2. Solvent Effects:
-
Expertise: The solvent is arguably one of the most critical factors influencing reaction rate and stereoselectivity.[7] It affects the solubility of the catalyst and reagents, the stability of charged intermediates and transition states, and the equilibrium of the enamine formation.[8][9] Polar aprotic solvents like DMSO and DMF are common starting points due to their ability to dissolve proline derivatives and stabilize transition states.[10]
-
Troubleshooting: Conduct a solvent screen. If your reaction is slow in a nonpolar solvent like hexane, switch to a polar aprotic solvent like DMSO, CH₃CN, or THF. The optimal choice is highly substrate-dependent.[11]
3. Temperature:
-
Expertise: Reaction temperature directly impacts kinetics. As a general rule, increasing the temperature will increase the reaction rate. However, this often comes at the expense of enantioselectivity, as the energy difference between the diastereomeric transition states becomes less significant at higher temperatures.[6][12]
-
Troubleshooting: If your primary goal is to increase the rate and you can tolerate a potential decrease in enantiomeric excess (% ee), try increasing the temperature in increments of 10-20 °C (e.g., from 0 °C to room temperature). Conversely, if selectivity is paramount, lowering the temperature is standard practice, though it will slow the reaction.[6]
Q2: I've optimized the basic parameters (catalyst loading, solvent, temperature), but the rate is still insufficient. What advanced strategies can I employ?
Answer: When primary optimizations are not enough, the use of additives or co-solvents can provide a significant rate enhancement, often by influencing the rate-determining step.
1. The Role of Water:
-
Expertise: The effect of water is one of the most discussed topics in proline catalysis. While large amounts of water can be detrimental, trace amounts can be highly beneficial.[13] Water can accelerate the hydrolysis of the product-iminium adduct, which can be a slow step, thereby turning over the catalyst more quickly.[5] It can also facilitate proton transfer steps within the catalytic cycle.
-
Troubleshooting: If you are running your reaction under strictly anhydrous conditions, consider the controlled addition of small amounts of water (e.g., 1-5 equivalents relative to the catalyst). This can sometimes lead to a dramatic increase in reaction rate.[10] Conversely, if your reagents or solvents are "wet" and the reaction is slow, it may be due to inhibition by excess water; in this case, using anhydrous solvents and drying agents may be beneficial.
2. Acid/Base Additives (Co-catalysts):
-
Expertise: Since this compound lacks the internal Brønsted acid functionality of proline, the addition of an external acid or base can sometimes modulate reactivity. Weak acids can assist in the dehydration step to form the enamine, while weak bases can facilitate deprotonation steps. However, strong acids will protonate the catalyst, shutting down the reaction completely.[13]
-
Troubleshooting: Screen a series of weak, non-interfering additives.
-
Acids: Consider adding catalytic amounts (e.g., 10 mol% relative to the proline catalyst) of a weak carboxylic acid.
-
Bases: A non-nucleophilic tertiary amine base might be beneficial in some cases.[13]
-
Boronic Acids: These have been shown to interact with proline catalysts, potentially forming a more structured and reactive catalytic complex.[7][14]
-
Quantitative Impact of Solvents on Proline Catalysis
The following table summarizes the general effects of various solvents on proline-catalyzed aldol reactions, which can serve as a starting point for optimizing your this compound system.
| Solvent | Type | Typical Effect on Rate | Typical Effect on Selectivity | Rationale & Causality |
| DMSO | Polar Aprotic | Often High | Generally High | Excellent catalyst solubility; stabilizes polar transition states. A common and effective choice.[8] |
| CH₃CN | Polar Aprotic | Moderate to High | Good | Good balance of solubility and polarity.[10] |
| DMF | Polar Aprotic | Moderate to High | Good | Similar to DMSO, though sometimes less effective. |
| THF | Polar Aprotic | Moderate | Variable | Lower polarity than DMSO/CH₃CN, can be effective for specific substrates.[7] |
| Hexane | Nonpolar | Generally Low | Often Poor | Poor solubility for the catalyst and charged intermediates, leading to slow, heterogeneous reactions.[8][11] |
| Methanol | Polar Protic | Variable | Often Poor | Can interfere with the catalytic cycle through hydrogen bonding and may compete as a nucleophile.[10] |
| MeOH/H₂O | Polar Protic Mix | Can be High | Good to Excellent | Water/methanol mixtures can be surprisingly effective, enhancing both rate and selectivity by creating a beneficial microenvironment for the catalyst.[9][10] |
Section 3: Frequently Asked Questions (FAQs)
Q1: Why is my reaction yield low even if the conversion is high?
Answer: This classic problem points directly to the formation of side products. In proline-catalyzed reactions, especially aldol-type reactions, common side reactions include:
-
Self-condensation: The aldehyde or ketone donor may react with itself.
-
Dehydration: The desired aldol product can sometimes dehydrate to form an α,β-unsaturated carbonyl compound.
-
Catalyst Deactivation: The catalyst can form unproductive adducts, such as oxazolidinones, with the carbonyl compounds, effectively removing it from the catalytic cycle.[15]
-
Expert Tip: Enhancing the rate of the desired reaction is the best way to combat side reactions. By optimizing conditions as described above (solvent, temperature, additives) to favor the primary catalytic cycle, you can often outcompete slower, undesired pathways. Monitoring the reaction by TLC or NMR can help identify the formation of major byproducts early.
Q2: Can I immobilize this compound on a solid support to improve recovery and reuse?
Answer: Yes, this is a common and effective strategy. Immobilizing proline and its derivatives on supports like silica or polymers can simplify purification (by simple filtration) and allow for catalyst recycling.[5][16][17]
-
Considerations: The linkage chemistry and the nature of the support can influence the catalyst's microenvironment and, consequently, its activity and selectivity.[17] You may need to re-optimize the reaction conditions (especially the solvent) after heterogenizing the catalyst, as the solid support will introduce new steric and electronic effects.
Q3: Does the N-methyl group on the proline make it a better or worse catalyst than standard D-proline?
Answer: It's not a simple case of "better" or "worse," but rather "different."
-
Advantages of this compound: The methyl group enhances the nucleophilicity of the nitrogen, which can accelerate enamine formation. It also prevents the formation of certain unproductive side products that may involve the carboxylic acid group.
-
Disadvantages: It loses the ability to act as a bifunctional catalyst, where the carboxylic acid group helps to activate the electrophile via hydrogen bonding.[1] This can make it less effective than proline for certain reactions where this dual activation is crucial. The choice between proline and its N-methylated derivative is highly dependent on the specific substrates and desired transformation.
Section 4: Experimental Protocols
Protocol 1: General Procedure for a this compound Catalyzed Aldol Reaction
This protocol provides a robust starting point for optimization.
-
To a clean, dry vial equipped with a magnetic stir bar, add the ketone donor (1.5 - 2.0 eq.).
-
Add the chosen solvent (e.g., DMSO, 0.5 M concentration relative to the aldehyde).
-
Add this compound (0.20 eq., 20 mol%).
-
Stir the mixture at the desired temperature (e.g., room temperature, ~23 °C) for 10 minutes to ensure dissolution.
-
Add the aldehyde acceptor (1.0 eq.) to initiate the reaction.
-
Monitor the reaction's progress using an appropriate analytical technique (e.g., TLC, GC-MS, or ¹H NMR) by taking small aliquots at regular intervals (e.g., 2, 6, 12, 24 hours).
-
Once the reaction is complete (or has stalled), quench the reaction by adding a saturated aqueous solution of NH₄Cl.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product via flash column chromatography.
Protocol 2: Screening for Optimal Solvent
-
Set up five identical reaction vials (Vials A-E) as described in Protocol 1 (Steps 1, 3, and 4), each with the same substrates and catalyst loading.
-
To each vial, add a different anhydrous solvent to be tested:
-
Vial A: DMSO
-
Vial B: CH₃CN
-
Vial C: THF
-
Vial D: Toluene
-
Vial E: CH₂Cl₂
-
-
Initiate all reactions simultaneously by adding the aldehyde acceptor (Step 5 in Protocol 1).
-
Take an aliquot from each vial at identical time points (e.g., 4 hours and 24 hours) and analyze the conversion rate (e.g., by ¹H NMR or GC).
-
Compare the conversion rates to identify the solvent that provides the fastest reaction.
References
- Effect of Solvents on Proline Modified at the Secondary Sphere: A Multivariate Exploration. (2022).
- A review: L- Proline as an organocatalyst. (2018). International Advanced Research Journal in Science, Engineering and Technology. [Link]
- L-Proline: Unraveling its Reactivity and Mechanistic Insights as an Organocatalyst in Multi-Component Synthesis: A Comprehensive Review. (2023).
- Improving catalytic performance of (L)-proline with chiral additives. (2013). RSC Blogs. [Link]
- Heterogeneous organocatalysis: the proline case. (2022). RSC Advances. [Link]
- L-Proline: A Versatile Organo-Catalyst in Organic Chemistry. (2022). Combinatorial Chemistry & High Throughput Screening. [Link]
- A review: L- Proline as an organocatalyst. (2018).
- Effect of Additives on the Proline-Catalyzed Ketone—Aldehyde Aldol Reactions. (2006).
- Effect of Solvents on Proline Modified at the Secondary Sphere: A Multivariate Exploration. (2022).
- Exploring the Mechanisms of Proline-Catalyzed Reactions thorough Evaluation. (2024). Journal of Chemical Reviews. [Link]
- A Simple and Efficient Protocol for Proline-Catalysed Asymmetric Aldol Reaction. (2021). MDPI. [Link]
- Proline-Catalyzed Asymmetric Reactions. (2023).
- Temperature-responsive hairy particle-supported proline for direct asymmetric aldol reaction in w
- (a) Solvent effects on the outcome of proline catalyzed aldol reactions... (2022).
- Decoding the impact of solvents in altering the conversion rates and stereoselectivity in proline-catalyzed asymmetric aldol reaction. (2024).
- Effect of Additives on L-Proline Catalyzed Direct Asymmetric Aldol Reactions. (2009).
- Development of L-Proline-Based Chiral Ionic Liquids for Asymmetric Michael Reaction. (2022). MDPI. [Link]
- Mechanism proposed for the proline‐catalyzed aldol reaction via enamine catalysis. (2020).
- Re-Examination of Proline-Catalyzed Intermolecular Aldol Reactions: An Ab Initio Kinetic Modelling Study. (2020).
- Recent Advances in Polymer-supported Proline-derived Catalysts for Asymmetric Reactions. (2023). Ingenta Connect. [Link]
- New mechanistic studies on the proline-catalyzed aldol reaction. (2004). PNAS. [Link]
- Efficient synthesis of supported proline catalysts for asymmetric aldol reactions. (2014).
- Chiral Proline Based Reactions. (2021). Chemistry LibreTexts. [Link]
- Proline-catalyzed aldol reactions. (N.d.). Wikipedia. [Link]
Sources
- 1. L-Proline: A Versatile Organo-Catalyst in Organic Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchportalplus.anu.edu.au [researchportalplus.anu.edu.au]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Heterogeneous organocatalysis: the proline case - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Effect of Solvents on Proline Modified at the Secondary Sphere: A Multivariate Exploration - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Temperature-responsive hairy particle-supported proline for direct asymmetric aldol reaction in water - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. blogs.rsc.org [blogs.rsc.org]
- 15. pnas.org [pnas.org]
- 16. Recent Advances in Polymer-supported Proline-derived Catalysts for Asymmetric Reactions [ouci.dntb.gov.ua]
- 17. Efficient synthesis of supported proline catalysts for asymmetric aldol reactions - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Troubleshooting Catalyst Poisoning in 1-Methyl-D-proline Systems
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with 1-methyl-D-proline catalyzed reactions. This guide is designed to provide in-depth, field-proven insights into diagnosing and mitigating catalyst poisoning, a common challenge that can significantly impact reaction efficiency, yield, and enantioselectivity. My aim is to move beyond simple procedural lists and delve into the causality behind experimental observations and choices, empowering you to develop robust and self-validating protocols.
Section 1: Frequently Asked Questions (FAQs) - First-Line Troubleshooting
This section addresses the most common initial queries and provides rapid guidance for immediate issues.
Q1: My reaction has stalled, or the conversion rate has plummeted. Is catalyst poisoning the culprit?
A sudden drop in catalytic activity is a classic symptom of poisoning.[1][2] Catalyst poisoning occurs when impurities or by-products bind to the active sites of the catalyst, rendering them ineffective.[3][4] In this compound systems, the catalytically active species relies on the tertiary amine for its function. Any species that can strongly interact with or block this site can act as a poison.
Q2: I'm observing a significant decrease in enantioselectivity (% ee). Can this be related to catalyst poisoning?
Yes, a decline in enantioselectivity can be a more subtle indicator of catalyst poisoning.[5] This may occur if the poison interacts with the catalyst in a way that alters the chiral environment responsible for stereocontrol, without completely halting its activity. It could also indicate partial degradation of the chiral catalyst.[5]
Q3: What are the most common sources of catalyst poisons in my this compound system?
Common culprits often originate from the reagents, solvents, or even the reaction vessel itself. These can be broadly categorized as:
-
Heavy Metals: Trace amounts of metals like lead, mercury, arsenic, zinc, and tin can irreversibly deactivate the catalyst by forming strong complexes with the active sites.[3][6][7] Sources include starting materials, reagents from metal-catalyzed upstream steps, or leaching from metallic spatulas or reactors.[8][9]
-
Sulfur Compounds: Thiols, sulfides, and other sulfur-containing molecules are notorious for poisoning a wide range of catalysts.[3][10][11] These can be present as impurities in starting materials or solvents, particularly those derived from petroleum feedstocks.[12][13]
-
Halogenated Compounds: While some specialized catalysts are designed to tolerate halogens, many, including organocatalysts, can be inhibited or deactivated by them.
-
Strong Acids or Bases: The catalytic activity of proline and its derivatives is highly pH-dependent. The presence of strong acidic or basic impurities can protonate or deprotonate the catalyst, altering its electronic properties and rendering it inactive.
-
Water and Oxygen: For certain sensitive organocatalytic reactions, water and oxygen can lead to catalyst degradation or promote undesired side reactions.[10] For instance, water can hydrolyze intermediates or interact with the catalyst support in heterogeneous systems.[14]
Section 2: In-Depth Troubleshooting Guide - A Systematic Approach
When initial troubleshooting from the FAQs doesn't resolve the issue, a more systematic investigation is required. This guide provides a structured workflow for identifying the root cause and implementing corrective actions.
Is it Truly Poisoning? Ruling Out Other Possibilities
Before concluding that the catalyst is poisoned, it's crucial to eliminate other potential causes for poor reaction performance.
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting common issues.
Step-by-Step Protocol to Rule Out Non-Poisoning Issues:
-
Verify Reagent Purity and Stoichiometry:
-
Re-run the reaction with freshly purified starting materials and solvents.[5]
-
Confirm the stoichiometry of all reagents. An excess or limiting amount of a reactant can halt the reaction.
-
-
Confirm Reaction Conditions:
-
Assess Catalyst Integrity:
-
If possible, analyze the catalyst's purity and structure (e.g., via NMR, HPLC) to ensure it has not degraded during storage.[5]
-
Identifying the Poison: Analytical Approaches
If the above steps do not resolve the issue, the next phase is to identify the specific poison.
| Analytical Technique | Target Poison(s) | Principle | Detection Level |
| ICP-MS/OES | Heavy Metals (Pb, Hg, As, etc.) | Measures the elemental composition of a sample after it has been brought into solution.[1][6] | ppt to ppb in solution[6] |
| GC-MS | Volatile Organic Poisons | Separates volatile compounds and identifies them based on their mass-to-charge ratio.[15] | ppb to ppm[15] |
| X-ray Photoelectron Spectroscopy (XPS) | Surface Contaminants (S, Cl, etc.) | Provides information about the elemental composition and chemical state of the catalyst's surface.[3][6] | Surface sensitive |
| Ion Chromatography | Anionic Poisons (halides, sulfates) | Separates and quantifies ions in a sample.[6] | ppm to ppb |
| Combustion Analysis | Sulfur and Carbon | The sample is combusted, and the resulting gases (e.g., SO2, CO2) are detected and quantified.[6] | Major to minor levels[6] |
Experimental Workflow for Poison Identification
Caption: An experimental workflow for identifying catalyst poisons.
Section 3: Remediation and Prevention Strategies
Once the poison has been identified, a targeted strategy for remediation and future prevention can be implemented.
Catalyst Regeneration
Depending on the nature of the poison, it may be possible to regenerate the catalyst.
-
Reversible Poisoning: If the poison is weakly adsorbed, regeneration may be possible.
-
Thermal Regeneration: Involves heating the catalyst to desorb the poison. This must be done carefully to avoid thermal degradation of the catalyst itself.[16]
-
Washing/Solvent Extraction: Washing the catalyst with a suitable solvent can remove adsorbed impurities.[5][16] For some metal poisons, a chemical wash with an appropriate chelating agent or a mild acid or base can be effective.[16]
-
-
Irreversible Poisoning: Strong, covalent binding of the poison to the active site often results in permanent deactivation.[4] In such cases, the catalyst must be replaced.
Protocol for a Test Wash Regeneration:
-
Isolate the poisoned catalyst by filtration.
-
Wash the catalyst with a non-phosphate detergent solution.
-
Rinse thoroughly with deionized water.
-
Wash with a suitable organic solvent (e.g., acetone, ethanol) to remove water and any remaining organic impurities.
-
Dry the catalyst under vacuum.[5]
-
Test the activity of the regenerated catalyst in a small-scale reaction.
Proactive Prevention: The Best Defense
Preventing catalyst poisoning is always more efficient and cost-effective than remediation.
-
Feedstock Purification: This is the most critical preventative measure.[2][17]
-
Use high-purity reagents and solvents.[5]
-
Consider passing liquid reagents through a guard bed of activated carbon or alumina to remove trace impurities.
-
For gaseous reagents, use appropriate gas purifiers.
-
-
Use of Poison Traps: Installing a "sacrificial" material upstream of the catalyst bed can capture poisons before they reach the catalyst.[17]
-
Catalyst Modification: In some cases, the catalyst itself can be designed to be more resistant to poisoning. This can involve applying protective coatings or modifying the active sites.[3][17]
-
Process Optimization:
References
- How to Prevent Catalyst Poisoning at the Industrial Scale. (2024-04-23). Vertex AI Search.
- C
- How to detect catalyst poisoning in hydrotreaters. (2025-06-19).
- Catalyst Poisoning Mitigation. (2025-11-23). Energy → Sustainability Directory.
- How Can You Prevent Catalyst Poisoning?. (2025-09-14). Chemistry For Everyone - YouTube.
- Ultratrace Quantitative Analysis of Catalyst Poisoners Using a Dedicated GC-MS Analyzer.
- The Science Behind Sulfur Contamination in Coal Mining Regions. (2025-07-17). Discovery Alert.
- Mechanisms of Catalyst Poisoning in Industrial Methanol Plants. (2025-08-10).
- Technical Support Center: Asymmetric Synthesis C
- Heterogeneous organocatalysis: the proline case. (2025-07-02). RSC Publishing.
- Heterogeneous organocatalysis: the proline case. (2025-07-02). PMC - PubMed Central - NIH.
- Sulfur Contamination and Environmental Effects: A Case Study of Current SO2 Industrial Emission by Biomonitoring and Regional Post-mining hot-spots. (2021-08-27). MDPI.
- C
- Catalyst Deactivation & Poisons Agents. Pollution Systems.
- C
- Catalyst Poisoning And Regeneration Methods: Organics, Sulfur, And Cleaning Routines. (2025-08-27). Sravani.
- Heavy Metals. The Caribbean Environment Programme (CEP) - UNEP.
- C
- Sources of Heavy Metals Pollution. (2021-08-11).
- An Overview of Heavy Metal Pollution and Control. (2023-11-28). ACS Symposium Series.
- Catalyst Poisoning Explained Simply. (2025-11-21). RevisionDojo.
Sources
- 1. How to detect catalyst poisoning in hydrotreaters [eureka.patsnap.com]
- 2. Catalyst Poisoning Mitigation → Term [energy.sustainability-directory.com]
- 3. How to Prevent Catalyst Poisoning at the Industrial Scale - Applied Catalysts [catalysts.com]
- 4. revisiondojo.com [revisiondojo.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Catalyst Poisoning Testing [intertek.com]
- 7. researchgate.net [researchgate.net]
- 8. unep.org [unep.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Catalyst poisoning - Wikipedia [en.wikipedia.org]
- 11. Catalyst poison | Toxicity, Inhibition, Effects | Britannica [britannica.com]
- 12. discoveryalert.com.au [discoveryalert.com.au]
- 13. Sulfur Contamination and Environmental Effects: A Case Study of Current SO2 Industrial Emission by Biomonitoring and Regional Post-mining hot-spots [openbiotechnologyjournal.com]
- 14. Heterogeneous organocatalysis: the proline case - RSC Advances (RSC Publishing) DOI:10.1039/D5RA02331A [pubs.rsc.org]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. Catalyst Poisoning And Regeneration Methods: Organics, Sulfur, And Cleaning Routines [eureka.patsnap.com]
- 17. m.youtube.com [m.youtube.com]
Technical Support Center: Purification of Products from 1-Methyl-D-proline Reactions
Welcome to the technical support guide for navigating the purification challenges associated with products derived from 1-methyl-D-proline reactions. This compound, a derivative of the versatile organocatalyst D-proline, is instrumental in various asymmetric syntheses, including aldol reactions, Michael additions, and Mannich reactions.[1][2][3] Its utility stems from its ability to form chiral enamine or iminium ion intermediates, guiding reactions to yield specific stereoisomers.[1][4]
However, the very properties that make it an effective catalyst—its polarity and basicity—often complicate the isolation and purification of the final product. This guide provides practical, field-tested solutions to common purification roadblocks encountered by researchers and process chemists.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding purification.
Q1: What are the primary sources of impurities in my reaction?
A: Impurities typically fall into three categories:
-
Catalyst-Based: Residual this compound or its degradation products. Due to its high polarity and zwitterionic potential, it can be challenging to remove with standard organic workups.
-
Reactant-Based: Unreacted starting materials, particularly if an excess of one reagent was used to drive the reaction to completion.[5]
-
Reaction-Based: Formation of side products from undesired reaction pathways (e.g., self-aldolization, condensation products) or the generation of diastereomers or enantiomers that require specialized separation.[6]
Q2: Why is the this compound catalyst so difficult to remove from my organic product?
A: The difficulty arises from its chemical nature. This compound contains a carboxylic acid and a tertiary amine, making it highly polar and soluble in a wide range of solvents. It can act as a phase-transfer agent, complicating standard liquid-liquid extractions. Its tertiary amine (pKa ~10-11) means it will be protonated and water-soluble at acidic pH, while the carboxylic acid (pKa ~2) will be deprotonated and water-soluble at basic pH. This bifunctional nature can lead to its distribution between aqueous and organic layers, especially if the product has some polarity.
Q3: My initial purification attempt by silica gel chromatography failed. What is the likely cause?
A: There are two common reasons for this. First, the high polarity of this compound causes it to stick irreversibly to the silica gel, streaking throughout the column and co-eluting with polar products. Second, if your target product is also basic, it may interact strongly with the acidic silica surface, leading to poor separation and recovery.
Q4: What is the very first step I should take to troubleshoot a difficult purification?
A: Always start with a thorough analysis of the crude reaction mixture. Use techniques like ¹H NMR and LC-MS to identify the major components: your product, unreacted starting materials, and the catalyst. Knowing the relative proportions and chemical nature of the impurities is critical for designing an effective purification strategy. A simple solubility test of your crude product in various solvents can also provide valuable clues.
Part 2: In-Depth Troubleshooting Guides
This section provides detailed protocols for specific, challenging purification scenarios.
Guide 1: Systematic Removal of Residual this compound Catalyst
Residual catalyst is the most frequent challenge. The key is to exploit the acid-base properties of the catalyst's tertiary amine and carboxylic acid moieties.
Below is a decision-making workflow for selecting the appropriate catalyst removal technique.
This method is the first line of defense and is highly effective if your product is stable and not itself a strong base or water-soluble acid.
Principle: this compound's tertiary amine is protonated in acidic conditions, forming a water-soluble salt that partitions into the aqueous phase, leaving a less polar organic product behind.
Step-by-Step Methodology:
-
Solvent Choice: Dissolve the crude reaction mixture in an appropriate water-immiscible organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM).
-
Acidic Wash: Transfer the solution to a separatory funnel and wash with a 1 M aqueous solution of hydrochloric acid (HCl) or a 5% citric acid solution.[7] Repeat the wash 2-3 times. The use of citric acid is often preferred as it is less harsh than strong mineral acids.
-
Neutralizing Wash: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to remove any residual acid.[7]
-
Final Wash: Perform a final wash with brine (saturated aqueous NaCl) to remove bulk water.[8]
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.[8][9]
Trustworthiness Check: After extraction, take a small aliquot of the organic phase, evaporate the solvent, and analyze by ¹H NMR. The characteristic N-methyl singlet of the catalyst (typically around 2.3-2.8 ppm) should be significantly diminished or absent.
SPE is an excellent alternative when liquid-liquid extraction is ineffective due to emulsions or when the product has moderate polarity.
Principle: Utilize a stationary phase that selectively retains the polar, charged catalyst while allowing the desired product to elute.
Step-by-Step Methodology:
-
Sorbent Selection: Choose a cation-exchange SPE cartridge (e.g., SCX - Strong Cation Exchange). These cartridges contain sulfonic acid groups that will strongly bind the protonated tertiary amine of the catalyst.
-
Conditioning: Condition the cartridge according to the manufacturer's protocol, typically with methanol followed by the solvent used to dissolve your crude mixture.
-
Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., DCM or EtOAc) and load it onto the conditioned cartridge.
-
Elution:
-
Wash the cartridge with several column volumes of the loading solvent to elute your neutral organic product.
-
Collect the fractions and monitor by TLC or LC-MS.
-
-
Catalyst Stripping (Optional): The bound catalyst can be removed from the column by washing with a basic solution (e.g., 2 M ammonia in methanol) if recovery is desired.
Data Summary: SPE Sorbent Selection Guide
| Sorbent Type | Interaction Mechanism | Target Impurity | Ideal Product Type |
|---|---|---|---|
| SCX (Strong Cation Exchange) | Ionic | Protonated this compound | Neutral, non-basic |
| Si-Thiol | Covalent | Electrophilic impurities | General |
| Reverse-Phase (C18) | Hydrophobic | Non-polar impurities | Polar, water-soluble |
Guide 2: Separating Products from Side-Products and Isomers
Reactions catalyzed by proline derivatives can sometimes yield a mixture of diastereomers or be incomplete, requiring separation of the desired product from structurally similar compounds.[6]
When standard silica gel chromatography is insufficient, alternative techniques are necessary.
Principle: Exploit subtle differences in polarity, shape, or chirality using different stationary and mobile phases.
Step-by-Step Methodology:
-
Initial Screening: Use TLC to screen various solvent systems (mobile phases). Start with standard hexane/ethyl acetate and dichloromethane/methanol gradients.
-
Normal-Phase Chromatography:
-
If streaking occurs on standard silica, consider using deactivated silica (e.g., with 1% triethylamine in the eluent) to mask acidic sites and improve the peak shape of basic compounds.
-
Alternatively, alumina (neutral or basic) can be an effective stationary phase for acid-sensitive or basic products.
-
-
Reverse-Phase Chromatography (RPC):
-
This is highly effective for separating compounds with different hydrophobic characteristics. It is particularly useful if the desired product is more polar than the impurities.
-
A typical system uses a C18-functionalized silica stationary phase with a gradient of water and acetonitrile (or methanol), often with a modifier like 0.1% trifluoroacetic acid (TFA) or formic acid.
-
-
Chiral Chromatography:
-
If the reaction has produced a mixture of enantiomers or diastereomers, chiral separation is required.
-
This is typically performed via HPLC or Supercritical Fluid Chromatography (SFC) using a chiral stationary phase (CSP), such as those based on cellulose or amylose derivatives (e.g., Chiralcel® OD, Chiralpak® AD).
-
Method development involves screening different chiral columns and mobile phases (often hexane/isopropanol or CO₂/alcohol mixtures for SFC).
-
Data Summary: Chromatography Technique Comparison
| Technique | Stationary Phase | Best For... | Key Advantage |
|---|---|---|---|
| Normal-Phase Flash | Silica Gel, Alumina | General purpose, non-polar to moderately polar compounds. | Cost-effective, scalable. |
| Reverse-Phase HPLC | C18, C8 | Polar compounds, separation by hydrophobicity. | High resolution, excellent for polar catalyst removal. |
| Chiral HPLC/SFC | Coated/Immobilized Polysaccharide | Separation of enantiomers and diastereomers. | Direct resolution of stereoisomers. |
References
- Proline catalyzed aldol reaction.Slideshare.[Link]
- Stereoselective Synthesis of Quaternary Proline Analogues.National Institutes of Health (NIH).[Link]
- The Role of D-Proline in Asymmetric Synthesis and Organoc
- A Simple and Efficient Protocol for Proline-Catalysed Asymmetric Aldol Reaction.MDPI.[Link]
- Development of L-Proline-Based Chiral Ionic Liquids for Asymmetric Michael Reaction.MDPI.[Link]
- Proline-based organocatalyst-mediated asymmetric aldol reaction of acetone with substituted aromatic aldehydes: an experimental and theoretical study.National Institutes of Health (NIH).[Link]
- L-Proline, 2-methyl - Organic Syntheses Procedure.Organic Syntheses.[Link]
- SUPPORTING INFORM
- Asymmetric 1,3-Dipolar Cycloaddition Reaction for the Synthesis of Polysubstituted Prolines.Thieme.[Link]
- Asymmetric Synthesis of Functionalized Prolines by Diastereoselective 1,3-Dipolar Cycloaddition Using Chiral Oxazinone Deriv
- Isolating esterific
- Development of L-Proline-Based Chiral Ionic Liquids for Asymmetric Michael Reaction.MDPI.[Link]
- Improved Conditions for the Proline-Catalyzed Aldol Reaction of Acetone with Aliphatic Aldehydes.Organic Chemistry Portal.[Link]
- Proline-catalyzed aldol reactions.Wikipedia.[Link]
- Remove Sticky Reagents.University of Rochester.[Link]
- L-Proline - Organic Syntheses Procedure.Organic Syntheses.[Link]
- Proline organoc
- Heterogeneous organocatalysis: the proline case.National Institutes of Health (NIH).[Link]
- Recent Advances in Asymmetric Organocatalyzed Conjugate Additions to Nitroalkenes.MDPI.[Link]
- A review: L- Proline as an organocatalyst.
- Asymmetric Michael Reaction Catalyzed by Proline Lithium Salt: Efficient Synthesis of L-proline and Isoindoloisoquinolinone Deriv
- L-Proline: Unraveling its Reactivity and Mechanistic Insights as an Organocatalyst in Multi-Component Synthesis: A Comprehensive Review.Semantics Scholar.[Link]
- Proline as an Asymmetric Organocatalyst.Royal Society of Chemistry.[Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. Heterogeneous organocatalysis: the proline case - PMC [pmc.ncbi.nlm.nih.gov]
- 3. books.rsc.org [books.rsc.org]
- 4. Proline organocatalysis - Wikipedia [en.wikipedia.org]
- 5. mdpi.com [mdpi.com]
- 6. Improved Conditions for the Proline-Catalyzed Aldol Reaction of Acetone with Aliphatic Aldehydes [organic-chemistry.org]
- 7. Proline-based organocatalyst-mediated asymmetric aldol reaction of acetone with substituted aromatic aldehydes: an experimental and theoretical study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. chem.rochester.edu [chem.rochester.edu]
improving the diastereoselectivity of 1-methyl-D-proline catalysts
Welcome to the technical support center for researchers utilizing 1-methyl-D-proline in asymmetric catalysis. This guide is designed to provide in-depth, field-proven insights into optimizing your reactions, with a specific focus on troubleshooting and improving diastereoselectivity. The following sections are structured in a question-and-answer format to directly address common challenges encountered in the laboratory.
Frequently Asked Questions (FAQs): Foundational Concepts
Q1: What is the fundamental mechanism of catalysis for proline and its derivatives like this compound?
The catalytic activity of proline and its N-alkylated derivatives, such as this compound, hinges on the formation of key reactive intermediates.[1][2] In reactions involving carbonyl compounds (e.g., aldol or Mannich reactions), the catalyst reacts with a ketone or aldehyde donor to form a nucleophilic enamine intermediate.[3][4][5] This enamine then attacks an electrophilic acceptor (like another aldehyde). The stereochemical outcome of the reaction is determined in the subsequent carbon-carbon bond-forming step. The chiral scaffold of the catalyst directs the approach of the electrophile, leading to the preferential formation of one stereoisomer.[4][6] After the key bond formation, the resulting iminium ion is hydrolyzed to release the product and regenerate the catalyst, thus completing the catalytic cycle.[4][5]
Q2: Why use this compound instead of standard D-proline?
The N-methylation of D-proline introduces significant steric and electronic changes that can be advantageous. The methyl group increases the catalyst's steric bulk, which can enhance facial discrimination in the transition state, potentially leading to higher diastereoselectivity. Electronically, the N-methyl group makes the nitrogen atom more electron-rich and a stronger Lewis base. However, it also prevents the formation of the hydrogen bond between the catalyst's nitrogen and the acceptor aldehyde, a key feature of the classic Zimmerman-Traxler model for unsubstituted proline.[6] This modification alters the geometry of the transition state, which can be exploited to favor different diastereomers or improve selectivity in specific substrate systems.
Q3: What is the Zimmerman-Traxler model and why is it important for diastereoselectivity?
The Zimmerman-Traxler model proposes a six-membered, chair-like transition state for aldol reactions.[3][6] In proline catalysis, this involves the enamine, the aldehyde, and a hydrogen-bonding interaction with the catalyst's carboxylic acid group. The substituents on the enamine and the aldehyde prefer to occupy equatorial positions to minimize steric strain. The specific geometry of this transition state dictates the trajectory of the nucleophilic attack, thereby determining the stereochemistry of the newly formed C-C bond. Achieving high diastereoselectivity is a matter of maximizing the energy difference between the two possible diastereomeric transition states (one leading to the syn product, the other to the anti product).
Solution Pathway:
-
Verify Catalyst and Reagent Purity:
-
Causality: Impurities in the catalyst, substrates, or solvent can have a profound impact. Acidic or basic impurities can interfere with the catalyst's carboxylic acid group or the enamine intermediate, while coordinating species can disrupt the transition state assembly. [7][8]This can lead to non-selective background reactions or catalyst deactivation.
-
Action: Ensure this compound is of high purity (>98%). Purify substrates via distillation or recrystallization. Use anhydrous, high-purity solvents.
-
-
Optimize Reaction Temperature:
-
Causality: Lowering the temperature often enhances selectivity. [8]The diastereomeric ratio is governed by the difference in the free energies of activation (ΔΔG‡) for the two competing pathways. According to the Eyring equation, the ratio of rate constants is exponentially dependent on temperature. Lower temperatures amplify the effect of a small ΔΔG‡, thus favoring the lower-energy transition state more significantly.
-
Action: Screen a range of temperatures (e.g., 25 °C, 0 °C, -20 °C, -40 °C). Be aware that reaction times will increase at lower temperatures.
-
-
Screen Solvents:
-
Causality: The solvent plays a critical role in stabilizing or destabilizing the charged intermediates and transition states. [9]Solvent polarity, viscosity, and coordinating ability can dramatically alter the reaction outcome. [8]For proline-catalyzed reactions, a solvent screen is one of the most powerful tools for optimization.
-
Action: Conduct a solvent screen using a matrix of different solvent types. Often, running the reaction in the neat ketone substrate can provide high selectivity, although this is not always practical. [9] Table 1: Representative Solvent Effects on Diastereoselectivity
Solvent Polarity Hydrogen Bonding Ability General Effect on Proline Catalysis DMSO High H-bond acceptor Can favor polar transition states; may alter catalyst aggregation. CH3CN High Weak H-bond acceptor Aprotic polar solvent, often a good starting point. CH2Cl2 Medium Non-coordinating Less polar, can favor less polar transition states. Toluene Low None Non-polar, can promote catalyst aggregation and alter selectivity. | Neat Ketone | Varies | Substrate-dependent | Often increases effective concentration and can lead to high selectivity. [9]|
Note: This table provides general trends; optimal solvent is highly substrate-dependent.
-
Problem 2: The reaction favors the undesired diastereomer.
Sometimes, a reaction is highly selective but yields the wrong diastereomer. This indicates that the transition state leading to the undesired product is, for some reason, lower in energy for your specific substrate combination.
Solution Pathway:
-
Employ Co-catalysts or Additives:
-
Causality: Additives can fundamentally alter the reaction mechanism or the structure of the transition state. [10][11]For instance, an achiral Brønsted or Lewis acid can coordinate to the aldehyde, changing its steric and electronic properties. Certain salts can influence the aggregation state of the catalyst or participate in the transition state, switching the facial selectivity.
-
Action: Experiment with additives. A study by Bertelsen et al. demonstrated that the choice of an anion in a guanidinium salt co-catalyst could effectively switch the diastereoselectivity in proline-catalyzed aldol reactions from anti to syn. [10]Screen weak acids, bases, or salts (e.g., TFA, DIPEA, LiCl).
-
-
Modify the Substrate:
-
Causality: The steric and electronic properties of your substrates are paramount. A bulkier protecting group on a nearby functional group, for example, can completely block one face of the electrophile, forcing the reaction to proceed through an alternative transition state.
-
Action: If possible, consider modifying the substrate. For example, change the size of a protecting group or an alkyl substituent and re-evaluate the diastereoselectivity.
-
Experimental Protocols
Protocol 1: General Procedure for a Temperature Screening Experiment
This protocol outlines a method for testing the effect of temperature on the diastereoselective aldol reaction between a ketone and an aldehyde catalyzed by this compound.
-
Preparation: To four separate oven-dried vials equipped with stir bars, add this compound (e.g., 0.1 mmol, 20 mol%).
-
Reagent Addition: Place the vials in racks and begin cooling to their target temperatures (e.g., 25 °C, 0 °C, -20 °C, -40 °C). To each vial, add the ketone (e.g., 1.0 mmol, 2.0 equiv) and the chosen anhydrous solvent (e.g., 2.0 mL).
-
Initiation: Once the solutions have reached thermal equilibrium, add the aldehyde (0.5 mmol, 1.0 equiv) to each vial simultaneously via syringe.
-
Monitoring: Stir the reactions at their respective temperatures. Monitor the progress by taking small aliquots and analyzing via Thin Layer Chromatography (TLC) until the limiting reagent (aldehyde) is consumed.
-
Work-up: Quench the reactions by adding a saturated aqueous solution of NH4Cl. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3x). Combine the organic layers, dry with anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Analysis: Purify the crude product via column chromatography. Determine the diastereomeric ratio (dr) of the purified product using ¹H NMR spectroscopy by integrating characteristic, well-resolved signals for each diastereomer.
References
- New mechanistic studies on the proline-c
- Mechanism proposed for the proline‐catalyzed aldol reaction via enamine catalysis.
- Proline-catalyzed aldol reactions. Wikipedia. [Link]
- Chiral Proline Based Reactions. Chemistry LibreTexts. [Link]
- PROLINE CATALYZED DIRECT ASYMMETRIC ALDOL AND MANNICH REACTIONS. University of Illinois Urbana-Champaign. [Link]
- Switching diastereoselectivity in proline-c
- Mechanochemical Organocatalysis: Do High Enantioselectivities Contradict What We Might Expect?
- Effect of Solvents on Proline Modified at the Secondary Sphere: A Multivariate Exploration.
- Stereoselective Generalizations over Diverse Sets of Chiral Acids Enabled by Buried Volume. Journal of the American Chemical Society. [Link]
- Computational investigations of the stereoselectivities of proline-related catalysts for aldol reactions.
- Improving asymmetric organocatalysts via supramolecular interactions. University of Southampton ePrints. [Link]
- Heterogeneous organocatalysis: the proline case.
- Re-Engineering Organocatalysts for Asymmetric Friedel–Crafts Alkylation of Indoles through Computational Studies.
- Recent advances in organocatalytic atroposelective reactions. Beilstein Journal of Organic Chemistry. [Link]
- Proline organoc
- Proline-Catalyzed Asymmetric Reactions.
- Asymmetric Catalysis (Enantioselective Catalysis)
- Stereoselective Synthesis of Quaternary Proline Analogues.
- Proline as Lewis Base Catalyst: Diastereoselective Synthesis of Isoxazoline-N-oxide through [3 + 2] Cycloaddition. Organic Letters. [Link]
- Diastereoselective Synthesis of Highly Functionalized Proline Deriv
- Asymmetric Organocatalysis: A Survival Guide to Medicinal Chemists. MDPI. [Link]
- Elias James Corey. Wikipedia. [Link]
- Asymmetric one-pot reactions using heterogeneous chemical catalysis: recent steps towards sustainable processes. Royal Society of Chemistry. [Link]
Sources
- 1. pnas.org [pnas.org]
- 2. researchgate.net [researchgate.net]
- 3. Proline-catalyzed aldol reactions - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chemistry.illinois.edu [chemistry.illinois.edu]
- 6. Proline organocatalysis - Wikipedia [en.wikipedia.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Switching diastereoselectivity in proline-catalyzed aldol reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. eprints.soton.ac.uk [eprints.soton.ac.uk]
Technical Support Center: Catalyst Recycling and Reuse Protocols for 1-methyl-D-proline
Welcome to the technical support center for 1-methyl-D-proline catalyst systems. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the recycling and reuse of this compound, a valuable organocatalyst in asymmetric synthesis. Here, you will find practical troubleshooting advice and frequently asked questions to help you optimize your catalytic processes, improve sustainability, and reduce costs.
Introduction: The Value of Recovering this compound
This compound, a derivative of the naturally occurring amino acid D-proline, has emerged as a powerful organocatalyst in a variety of asymmetric transformations. Its utility in producing chiral molecules with high enantioselectivity makes it a valuable tool in pharmaceutical and fine chemical synthesis.[1][2] However, the economic and environmental viability of these processes on a larger scale often hinges on the efficient recovery and reuse of the catalyst.[3][4] This guide provides a comprehensive overview of the strategies and troubleshooting protocols to establish a robust catalyst recycling workflow.
Frequently Asked Questions (FAQs)
Q1: Why is catalyst recycling important for this compound?
A1: While this compound is generally less expensive than many transition metal catalysts, its repeated use in large-scale synthesis can represent a significant cost.[5] Effective recycling protocols not only enhance the economic feasibility of a process but also align with the principles of green chemistry by minimizing chemical waste.[3]
Q2: What are the primary methods for recycling proline-based organocatalysts like this compound?
A2: The main strategies for recycling homogeneous organocatalysts revolve around facilitating their separation from the reaction mixture. Key approaches include:
-
Heterogenization: Immobilizing the catalyst onto a solid support (e.g., silica, polymers, magnetic nanoparticles).[6][7][8] This allows for simple filtration or magnetic separation.[8][9]
-
Phase-Transfer Catalysis: Modifying the catalyst to confine it to a separate phase, such as an ionic liquid, which can be easily separated from the product phase.[10]
-
Membrane Filtration: Using techniques like organic solvent nanofiltration (OSN) to separate the catalyst from smaller product molecules, often after increasing the molecular weight of the catalyst.[11]
Q3: Can I reuse this compound without any special treatment after recovery?
A3: In some cases, a simple recovery and drying procedure may be sufficient for immediate reuse. However, it is crucial to assess the catalyst's purity and activity after each cycle. Deactivation can occur due to the accumulation of byproducts or subtle structural changes.[12][13] A small-scale test reaction is recommended to verify its efficacy before committing to a larger scale.
Troubleshooting Guide
This section addresses specific issues you may encounter during the recycling and reuse of this compound.
Issue 1: Low Catalyst Recovery
Q: I'm losing a significant amount of my this compound catalyst during the workup. What could be the cause and how can I improve the recovery rate?
A: Low catalyst recovery is a common challenge, often stemming from the catalyst's solubility in the reaction medium or workup solvents. Here’s a systematic approach to troubleshoot this issue:
-
Solubility Issues: this compound, being a polar molecule, may have some solubility in organic solvents used for product extraction.
-
Solution: Consider modifying your workup procedure. One effective method is to induce precipitation of the catalyst. After the reaction, adding a less polar solvent in which the catalyst is insoluble can cause it to crash out of the solution, allowing for recovery by filtration.[10]
-
-
Leaching from a Solid Support (for heterogenized catalysts): If you have an immobilized catalyst, the linkage between this compound and the support might be unstable under the reaction conditions, leading to catalyst leaching into the reaction mixture.[11][14]
-
Solution: Re-evaluate the stability of your linker and support material under the specific pH, temperature, and solvent conditions of your reaction. A more robust linker may be necessary.
-
-
Incomplete Separation: For membrane filtration methods, ensure the molecular weight cut-off (MWCO) of your membrane is appropriate for retaining the catalyst while allowing the product to pass through.[11]
Issue 2: Decreased Catalytic Activity or Enantioselectivity Upon Reuse
Q: My recycled this compound shows a significant drop in activity and/or enantioselectivity. What are the likely causes and how can I regenerate the catalyst?
A: A decline in performance is typically due to catalyst deactivation.[12] The primary culprits are poisoning, fouling, or thermal degradation.
-
Catalyst Poisoning: Trace impurities in your substrates or solvents can irreversibly bind to the active site of the catalyst.
-
Troubleshooting: Ensure the purity of all your reagents and solvents. Pre-treating your starting materials to remove potential inhibitors can be beneficial.
-
-
Fouling: Non-soluble byproducts or polymeric materials formed during the reaction can physically block the active sites of the catalyst.[9]
-
Regeneration Protocol: A simple washing step can often resolve this. After recovery, wash the catalyst with a solvent that can dissolve the fouling agents but not the catalyst itself. For more stubborn fouling, a mild acidic or basic wash, followed by neutralization and drying, may be necessary. Always test the compatibility of the washing solvent with your catalyst first.[13]
-
-
Thermal Degradation: Exposing the catalyst to high temperatures for extended periods can lead to its decomposition.
-
Solution: If possible, conduct your reaction at a lower temperature.[15] If high temperatures are unavoidable, minimize the reaction time.
-
Decision Tree for Troubleshooting Catalyst Deactivation
Caption: A workflow for diagnosing and addressing catalyst deactivation.
Protocols for Catalyst Recovery
Below are generalized protocols that can be adapted for the recovery of this compound.
Protocol 1: Precipitation and Filtration
This method is suitable for homogeneous reactions where the catalyst can be selectively precipitated.
-
Reaction Completion: Once the reaction is complete (monitored by TLC, GC, or HPLC), cool the reaction mixture to room temperature.
-
Solvent Addition: Slowly add a pre-determined anti-solvent (a solvent in which this compound has low solubility, e.g., a non-polar solvent like hexane or diethyl ether) to the reaction mixture with stirring.
-
Precipitation: Continue adding the anti-solvent until the catalyst precipitates out of the solution. You may need to cool the mixture further (e.g., in an ice bath) to maximize precipitation.
-
Filtration: Collect the precipitated catalyst by vacuum filtration.
-
Washing: Wash the catalyst on the filter with a small amount of the anti-solvent to remove any residual product or impurities.
-
Drying: Dry the recovered catalyst under vacuum to remove any residual solvent before reuse.
Protocol 2: Recovery of an Immobilized Catalyst
This protocol is for this compound that has been heterogenized on a solid support.
-
Separation:
-
For non-magnetic supports: After the reaction, separate the catalyst by vacuum filtration.
-
For magnetic supports: Use a strong external magnet to hold the catalyst to the side of the reaction vessel and decant the supernatant containing the product.
-
-
Washing: Wash the recovered catalyst multiple times with the reaction solvent to remove any adsorbed product. Follow with a wash using a more volatile solvent (e.g., dichloromethane or ethyl acetate) to facilitate drying.
-
Drying: Dry the catalyst under vacuum.
-
Activity Check: Before reusing the entire batch, it is advisable to perform a small-scale test reaction to confirm that the catalytic activity has not been compromised.
General Catalyst Recycling Workflow
Caption: A typical cycle for the recovery and reuse of this compound.
Data Summary
The effectiveness of a recycling strategy is best evaluated by tracking key performance indicators over several cycles.
| Cycle Number | Catalyst Recovery (%) | Product Yield (%) | Enantiomeric Excess (ee %) |
| 1 | 100 (Initial) | 95 | 99 |
| 2 | 98 | 94 | 99 |
| 3 | 97 | 93 | 98 |
| 4 | 96 | 91 | 97 |
| 5 | 95 | 88 | 95 |
This table represents illustrative data. Actual results will vary depending on the specific reaction and recovery protocol.
By implementing these guidelines and systematically troubleshooting any issues that arise, you can develop a robust and efficient process for recycling this compound, thereby enhancing the sustainability and cost-effectiveness of your asymmetric syntheses.
References
- Sustainable application and recycling of organoc
- A Simple and Efficient Protocol for Proline-Catalysed Asymmetric Aldol Reaction.MDPI. [Link]
- Can Catalysts Be Reused in Chemical Reactions? (2025). YouTube. [Link]
- Supported and Reusable Organocatalysts | Request PDF.
- Asymmetric Robinson cyclization reaction catalyzed by polymer - bound L - proline. (2025).
- Heterogeneous organocatalysis: the proline case.PubMed Central. [Link]
- Membrane-Supported Recovery of Homogeneous Organoc
- Proline-Functionalized Magnetic Nanoparticles as Highly Performing Asymmetric C
- Proline-catalyzed aldol reactions.Wikipedia. [Link]
- Heterogeneous organocatalysis: the proline case.RSC Publishing. [Link]
- Development of L-Proline-Based Chiral Ionic Liquids for Asymmetric Michael Reaction.MDPI. [Link]
- Catalyst Deactivation and Regeneration.International Journal of Scientific Engineering and Technology. [Link]
- Proline organoc
- Advances in Catalyst Deactivation and Regener
- Recovery/Reuse of Heterogeneous Supported Spent C
- Continuous proline catalysis via leaching of solid proline.PubMed. [Link]
Sources
- 1. Heterogeneous organocatalysis: the proline case - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Proline organocatalysis - Wikipedia [en.wikipedia.org]
- 3. repozitorium.omikk.bme.hu [repozitorium.omikk.bme.hu]
- 4. Heterogeneous organocatalysis: the proline case - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. youtube.com [youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Proline‐Functionalized Magnetic Nanoparticles as Highly Performing Asymmetric Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. A Simple and Efficient Protocol for Proline-Catalysed Asymmetric Aldol Reaction | MDPI [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. ijset.com [ijset.com]
- 13. mdpi.com [mdpi.com]
- 14. Continuous proline catalysis via leaching of solid proline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
A Comparative Guide to the Catalytic Activities of 1-methyl-D-proline and D-proline in Asymmetric Synthesis
For researchers, scientists, and professionals in drug development, the selection of an optimal catalyst is a critical decision that dictates the efficiency, stereoselectivity, and overall success of an asymmetric synthesis. Among the arsenal of organocatalysts, the simple amino acid D-proline has established itself as a cornerstone, lauded for its robustness, affordability, and ability to catalyze a wide range of transformations with high enantioselectivity.[1][2][3] Its N-methylated counterpart, 1-methyl-D-proline, represents a structural modification that, while seemingly minor, can have profound implications for catalytic performance. This guide provides an in-depth, objective comparison of the catalytic activities of D-proline and this compound, grounded in mechanistic principles and supported by established experimental workflows.
The Foundation: D-proline in Asymmetric Catalysis
D-proline's catalytic prowess lies in its bifunctional nature, possessing both a secondary amine and a carboxylic acid moiety.[1] This unique structure enables it to act as a "simplest enzyme," mimicking the catalytic strategies of natural aldolase enzymes.[4] It is particularly effective in promoting carbon-carbon bond-forming reactions such as the aldol and Mannich reactions, which are fundamental transformations in the synthesis of complex chiral molecules.[1][5]
The catalytic cycle of D-proline in an aldol reaction, for instance, is a well-established enamine-based mechanism.[4][6][7] The secondary amine of D-proline reacts with a carbonyl donor (e.g., a ketone) to form a nucleophilic enamine intermediate. This enamine then attacks an electrophilic carbonyl acceptor (e.g., an aldehyde), leading to the formation of a new carbon-carbon bond. The carboxylic acid group of proline is believed to play a crucial role in stabilizing the transition state through hydrogen bonding, thereby controlling the stereochemical outcome of the reaction.[7] Subsequent hydrolysis regenerates the D-proline catalyst and releases the chiral β-hydroxy carbonyl product.
The Impact of N-Methylation: A Comparative Analysis of this compound
The introduction of a methyl group on the nitrogen atom of D-proline to form this compound introduces significant steric and electronic effects that alter its catalytic behavior. While direct, side-by-side quantitative comparisons in the literature are scarce, we can infer the impact of this modification on the catalytic cycle and overall performance based on fundamental principles of organic chemistry.
Mechanistic Implications of N-Methylation
The primary mechanistic divergence between D-proline and this compound lies in the initial steps of the catalytic cycle. The presence of the N-methyl group, a tertiary amine, is expected to influence the formation of the crucial enamine intermediate.
D-proline Catalytic Cycle (Aldol Reaction):
Caption: Catalytic cycle of D-proline in an aldol reaction.
This compound Catalytic Cycle (Aldol Reaction):
Caption: Postulated catalytic cycle for this compound.
The N-methyl group introduces steric bulk around the nitrogen atom. This steric hindrance can be expected to:
-
Slow down the rate of enamine formation: The initial nucleophilic attack of the proline nitrogen on the carbonyl donor may be impeded.
-
Alter the geometry of the transition state: The steric clash between the N-methyl group and the substrates in the transition state could influence the facial selectivity of the nucleophilic attack, potentially leading to different diastereoselectivity or lower enantioselectivity compared to D-proline.
-
Affect catalyst loading and reaction times: To achieve comparable conversion rates to D-proline, reactions catalyzed by this compound might require higher catalyst loadings or longer reaction times.
From an electronic standpoint, the methyl group is weakly electron-donating, which increases the basicity of the nitrogen atom. While this might enhance its nucleophilicity, the steric effects are generally considered to be the dominant factor influencing the catalytic activity of N-alkylated prolines.
Performance Comparison
| Feature | D-proline | This compound (Predicted) | Rationale |
| Catalytic Activity | High | Lower | Steric hindrance from the N-methyl group is expected to slow down the reaction rate. |
| Enantioselectivity | Generally high | Potentially lower or altered | The N-methyl group can disrupt the well-defined hydrogen-bonding network in the transition state that is crucial for high stereocontrol. |
| Diastereoselectivity | Substrate dependent | Potentially altered | Changes in the steric environment of the transition state can favor the formation of a different diastereomer. |
| Catalyst Loading | Typically 5-30 mol% | May require higher loading | To compensate for the lower intrinsic activity. |
| Substrate Scope | Broad | Potentially narrower | Sterically demanding substrates may be less tolerated due to increased steric clashes with the catalyst. |
Experimental Protocols
To provide a practical context for the comparison, a general experimental protocol for a D-proline-catalyzed asymmetric aldol reaction is outlined below. This protocol serves as a self-validating system and can be adapted for the evaluation of this compound.
General Procedure for a D-proline-Catalyzed Aldol Reaction
Caption: A typical experimental workflow for a proline-catalyzed aldol reaction.
Materials:
-
D-proline (or this compound)
-
Aldehyde
-
Ketone
-
Anhydrous solvent (e.g., DMSO, CH2Cl2, acetone)[2]
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a clean, dry reaction vessel, add D-proline (e.g., 0.2 mmol, 20 mol%) and the chosen anhydrous solvent (e.g., 2 mL).
-
Stir the mixture until the catalyst is dissolved or well-suspended.
-
Add the aldehyde (1.0 mmol) to the reaction mixture.
-
Add the ketone (5.0 mmol) and continue stirring at the desired temperature.
-
Monitor the reaction's progress periodically using an appropriate analytical technique (e.g., TLC or GC-MS).
-
Once the reaction is complete, quench by adding a saturated aqueous solution of ammonium chloride.
-
Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the resulting crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).
-
Characterize the purified product by NMR and determine the enantiomeric excess by chiral HPLC analysis.
Conclusion
D-proline remains a highly effective and versatile organocatalyst for asymmetric synthesis, primarily due to its bifunctional nature and its ability to form a well-defined, stereocontrolling transition state. The N-methylation to form this compound introduces significant steric hindrance that is likely to decrease its catalytic activity and potentially alter its stereoselectivity. While this modification might be beneficial in specific applications where a different stereochemical outcome is desired or where the tertiary amine's electronic properties are advantageous, for general asymmetric aldol and Mannich reactions, D-proline is expected to exhibit superior performance in terms of reaction rates and enantioselectivity. Researchers are encouraged to perform direct comparative experiments under their specific reaction conditions to fully elucidate the catalytic potential of this compound for their target transformations.
References
- Exploring the Mechanisms of Proline-Catalyzed Reactions thorough Evalu
- Proline-based organocatalyst-mediated asymmetric aldol reaction of acetone with substituted aromatic aldehydes: an experimental and theoretical study.
- New mechanistic studies on the proline-catalyzed aldol reaction.
- A Simple and Efficient Protocol for Proline-Catalysed Asymmetric Aldol Reaction. MDPI. ([Link])
- Proline-catalyzed aldol reactions. Wikipedia. ([Link])
- Proline-Catalyzed Asymmetric Aldol Reactions. Studylib. ([Link])
- 10.1: Chiral Proline Based Reactions. Chemistry LibreTexts. ([Link])
- Re-examination of Proline-Catalyzed Intermolecular Aldol Reactions: An Ab Initio Kinetic Modelling Study. (URL not provided)
- L-Proline: Unraveling its Reactivity and Mechanistic Insights as an Organocatalyst in Multi-Component Synthesis: A Comprehensive Review. (URL not provided)
- Hydrogenation N-alkylation of α-alanyl-α-proline with ethyl 2-oxo-4-phenylbutanoate on organometallic catalysts.
- Proline organoc
- Heterogeneous organocatalysis: the proline case.
- Proline-Catalyzed Asymmetric Aldol Reaction Between Methyl Ketones and α-Ketoesters.
- Stereoselective Synthesis of Quaternary Proline Analogues.
- Formation and Stability of the Enolates of N-Protonated Proline Methyl Ester and Proline Zwitterion in Aqueous Solution: A Nonenzymatic Model for the First Step in the Racemization of Proline Catalyzed by Proline Racemase.
- l-Proline catalyzed multi-component synthesis of N-pyridyl-tetrahydroisoquinolines and their α-C(sp3)–H oxygenation. Royal Society of Chemistry. ([Link])
- [PDF] Proline-Catalyzed Direct Asymmetric Aldol Reactions. Semantic Scholar. ([Link])
- Proline-Catalyzed Asymmetric Reactions.
Sources
- 1. longdom.org [longdom.org]
- 2. Proline-based organocatalyst-mediated asymmetric aldol reaction of acetone with substituted aromatic aldehydes: an experimental and theoretical study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. pnas.org [pnas.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. New mechanistic studies on the proline-catalyzed aldol reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Proline organocatalysis - Wikipedia [en.wikipedia.org]
A Comparative Guide to N-Alkylated Proline Catalysts: Unveiling the Impact of the N-Substituent in Asymmetric Organocatalysis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of asymmetric organocatalysis, L-proline has established itself as a cornerstone, lauded for its simplicity, accessibility, and remarkable ability to catalyze a wide array of stereoselective transformations.[1] Its bifunctional nature, possessing both a secondary amine and a carboxylic acid, is key to its efficacy in reactions such as aldol and Michael additions.[2] However, the pursuit of enhanced reactivity, selectivity, and substrate scope has led to the exploration of proline derivatives, with N-alkylation emerging as a critical modification. This guide provides an in-depth comparison of 1-methyl-D-proline and other N-alkylated proline catalysts, examining how the nature of the N-substituent dictates catalytic performance, supported by available experimental data and mechanistic insights.
The Shift in Catalytic Paradigm: From Bifunctional to Monofunctional Activation
The catalytic prowess of proline is rooted in its ability to act as a bifunctional catalyst.[3] The secondary amine forms a nucleophilic enamine intermediate with a carbonyl donor, while the carboxylic acid group activates the electrophile through hydrogen bonding, orchestrating a highly organized, stereoselective transition state.[3][4]
N-alkylation fundamentally alters this catalytic machinery. The substitution of the N-H proton with an alkyl group precludes the involvement of the carboxylic acid in the same manner, transforming the catalyst from a bifunctional to a monofunctional activator. This modification has profound implications for the reaction mechanism and, consequently, the catalyst's performance.
This compound: A Case Study in N-Alkylated Catalysis
This compound, a tertiary amine, represents the simplest form of an N-alkylated proline catalyst. Its catalytic cycle proceeds through the formation of an enamine intermediate, but in the absence of the acidic proton, the activation of the electrophile is altered.
Performance in Asymmetric Reactions
While direct, side-by-side comparative data under identical conditions is scarce in the literature, we can infer the performance of N-methylproline from various studies on proline derivatives. For instance, in certain reactions, N-methyl-DL-proline has been shown to be ineffective, suggesting that the N-methylation can be detrimental to catalysis. This highlights the crucial role of the N-H proton in the catalytic cycle of many proline-catalyzed reactions.
Comparative Analysis: Steric and Electronic Effects of N-Alkyl Groups
The identity of the N-alkyl group—be it a small methyl group, a slightly larger ethyl group, a bulky benzyl group, or an electronically withdrawing tert-butoxycarbonyl (Boc) group—introduces distinct steric and electronic effects that modulate the catalyst's activity and selectivity.
1. Steric Hindrance:
The size of the N-alkyl group can significantly influence the catalyst's ability to form the enamine intermediate and the stereochemical outcome of the reaction.
-
N-Methyl vs. N-Ethyl and N-Benzyl: An increase in the steric bulk from methyl to ethyl and then to benzyl can hinder the approach of the substrates, potentially leading to lower reaction rates. However, this increased steric hindrance can also enhance enantioselectivity by creating a more defined chiral pocket around the active site, favoring one transition state over the other.
-
N-Boc: The bulky tert-butoxycarbonyl (Boc) group introduces significant steric hindrance. While N-Boc-proline is often used as a precursor for synthesizing more complex catalysts due to the protecting nature of the Boc group,[5][6] its direct use as a catalyst can be limited by this steric bulk, which may impede the formation of the enamine intermediate.
2. Electronic Effects:
The electronic nature of the N-substituent can alter the nucleophilicity of the nitrogen atom and the overall reactivity of the catalyst.
-
Alkyl Groups (Methyl, Ethyl, Benzyl): These groups are generally considered electron-donating, which can increase the nucleophilicity of the nitrogen atom. This enhanced nucleophilicity could facilitate the formation of the enamine intermediate.
-
N-Boc Group: The Boc group is electron-withdrawing, which decreases the nucleophilicity of the nitrogen atom. This can make the initial formation of the enamine intermediate more difficult, potentially leading to lower catalytic activity.
Mechanistic Implications of N-Alkylation
The absence of the N-H proton in N-alkylated prolines necessitates a modification of the widely accepted bifunctional catalytic mechanism.
Figure 1: A simplified comparison of the proposed catalytic cycles for proline and N-alkylated proline in an aldol reaction.
As depicted in Figure 1, the key difference lies in the transition state. With proline, the carboxylic acid group is believed to activate the aldehyde via hydrogen bonding, leading to a highly organized, chair-like transition state that dictates the stereochemical outcome.[3] In contrast, N-alkylated prolines lack this directing group. The activation of the electrophile likely relies on other, weaker interactions, or proceeds through a less organized transition state. This can lead to lower enantioselectivity and diastereoselectivity compared to unmodified proline.
Experimental Data: A Fragmented Picture
| Catalyst | N-Substituent | Expected Steric Effect | Expected Electronic Effect | General Performance Notes |
| This compound | -CH₃ | Low | Electron-donating | May be less effective than proline due to the loss of bifunctionality. |
| N-Ethyl-D-proline | -CH₂CH₃ | Moderate | Electron-donating | Increased steric bulk may enhance enantioselectivity in some cases, but potentially lower reactivity. |
| N-Benzyl-D-proline | -CH₂Ph | High | Electron-donating | Significant steric hindrance could lead to lower yields but potentially higher stereoselectivity. |
| N-Boc-D-proline | -C(O)OᵗBu | Very High | Electron-withdrawing | Primarily used as a synthetic intermediate; direct catalytic use is limited by steric hindrance and reduced nucleophilicity.[5][6] |
Note: This table is a qualitative summary based on general principles of steric and electronic effects, as direct comparative experimental data is limited.
Experimental Protocol: Asymmetric Aldol Reaction with a Proline-based Catalyst
The following is a general procedure for a proline-catalyzed asymmetric aldol reaction, which can be adapted for N-alkylated proline catalysts. Optimization of solvent, temperature, and reaction time will be necessary for each specific catalyst.
Materials:
-
Aldehyde (1.0 mmol)
-
Ketone (10.0 mmol)
-
Proline or N-alkylated proline catalyst (0.1-0.3 mmol, 10-30 mol%)
-
Solvent (e.g., DMSO, DMF, or CH₂Cl₂)
-
Saturated aqueous NH₄Cl solution
-
Ethyl acetate
-
Anhydrous MgSO₄ or Na₂SO₄
-
Silica gel for column chromatography
Figure 2: A general experimental workflow for an asymmetric aldol reaction using a proline-based catalyst.
Procedure:
-
To a stirred solution of the proline-based catalyst in the chosen solvent, add the ketone.
-
Cool the mixture to the desired temperature (e.g., room temperature, 0 °C, or -20 °C).
-
Add the aldehyde dropwise to the reaction mixture.
-
Stir the reaction for the required time, monitoring its progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of NH₄Cl.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Characterize the product and determine the diastereomeric ratio by ¹H NMR and the enantiomeric excess by chiral HPLC analysis.
Conclusion and Future Outlook
While L-proline remains a highly effective and economical organocatalyst, the exploration of its N-alkylated derivatives offers intriguing possibilities for fine-tuning catalytic performance. The choice of the N-alkyl group introduces a delicate interplay of steric and electronic effects that can significantly impact reactivity and stereoselectivity. This compound, as the simplest N-alkylated variant, serves as a fundamental starting point for understanding these effects.
The current body of literature, however, lacks comprehensive, direct comparative studies of simple N-alkylated prolines. Such studies would be invaluable for elucidating the precise role of the N-substituent and for the rational design of next-generation organocatalysts. Future research should focus on systematic investigations that directly compare the performance of a series of N-alkylated prolines in benchmark asymmetric reactions. This will not only deepen our fundamental understanding of organocatalysis but also expand the synthetic chemist's toolkit for the efficient and stereoselective synthesis of complex chiral molecules.
References
- Recent Advances in Asymmetric Reactions Catalyzed by Proline and Its Deriv
- A Simple and Efficient Protocol for Proline-Catalysed Asymmetric Aldol Reaction. MDPI. (URL: [Link])
- Proline as an Asymmetric Organocatalyst | Sustainable Catalysis: Without Metals or Other Endangered Elements, Part 1. Royal Society of Chemistry. (URL: [Link])
- A Simple and Efficient Protocol for Proline-Catalysed Asymmetric Aldol Reaction. MDPI. (URL: [Link])
- Asymmetric Cα-Alkylation of Proline via Chirality Transfers of Conformationally Restricted Proline Derivative: Application to the Total Synthesis of (−)-Amathaspiramide F.
- Asymmetric synthesis of proline derivatives.
- Proline-based organocatalyst-mediated asymmetric aldol reaction of acetone with substituted aromatic aldehydes: an experimental and theoretical study. NIH. (URL: [Link])
- Proline organoc
- New mechanistic studies on the proline-catalyzed aldol reaction. PNAS. (URL: [Link])
- Proline-catalyzed aldol reactions. Wikipedia. (URL: [Link])
Sources
Validating the Catalytic Mechanism of 1-Methyl-D-proline: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, the precise understanding of a catalyst's mechanism is paramount for reaction optimization, catalyst design, and ultimately, the efficient synthesis of target molecules. This guide provides an in-depth comparison of methodologies to validate the catalytic mechanism of 1-methyl-D-proline, a derivative of the well-studied organocatalyst proline. We will explore the prevailing mechanistic hypotheses and detail the experimental and computational workflows required to substantiate them, while also drawing comparisons to alternative catalytic systems.
The Prevailing Enamine Mechanism: A Starting Point for Validation
The catalytic prowess of proline and its derivatives in asymmetric synthesis is widely attributed to an enamine-based catalytic cycle, particularly in reactions like aldol and Mannich additions.[1][2][3][4][5] The generally accepted mechanism involves the reaction of the proline catalyst with a carbonyl compound to form a nucleophilic enamine intermediate.[6][7] This enamine then attacks an electrophile, and subsequent hydrolysis releases the product and regenerates the catalyst.[1][2][4] For this compound, the N-methylation is expected to influence the catalyst's nucleophilicity, stability, and steric environment, thereby affecting reaction rates and stereoselectivity.
The validation of this mechanism for this compound requires a multi-faceted approach, combining kinetic analysis, isotopic labeling studies, and computational modeling to build a self-consistent and robust mechanistic picture.
Experimental Validation: A Three-Pillar Approach
A rigorous validation of the proposed catalytic mechanism rests on three experimental pillars: kinetic studies to understand the reaction's rate dependencies, isotopic labeling to trace atomic connectivity throughout the reaction, and spectroscopic analysis to identify key intermediates.
Pillar 1: Reaction Progress Kinetic Analysis (RPKA)
Kinetic analysis is a powerful tool for elucidating reaction mechanisms by revealing the dependence of the reaction rate on the concentration of each reactant and the catalyst.[8][9] Reaction Progress Kinetic Analysis (RPKA) offers a methodology to extract this information from a minimal number of experiments.[9][10]
Experimental Protocol: RPKA for the Aldol Reaction Catalyzed by this compound
-
Reaction Setup: In a temperature-controlled reactor, combine the aldehyde, ketone, and solvent. Allow the mixture to equilibrate.
-
Initiation: Add a known concentration of this compound to initiate the reaction.
-
Monitoring: Monitor the reaction progress over time by periodically taking aliquots and quenching the reaction. Analyze the concentration of reactants and products using a suitable analytical technique (e.g., HPLC, GC, or NMR).
-
Data Analysis: Plot the concentration of product versus time. The initial rate of the reaction can be determined from the initial slope of this curve.
-
Varying Concentrations: Repeat the experiment while systematically varying the initial concentrations of the aldehyde, ketone, and this compound.
-
Rate Law Determination: By analyzing the effect of each component's concentration on the initial rate, the experimental rate law can be determined. This provides crucial information about which species are involved in the rate-determining step of the reaction. For instance, if the reaction is first-order in both the aldehyde and the ketone, it suggests that the C-C bond formation is likely the rate-determining step.[8]
Pillar 2: Isotopic Labeling Studies
Isotopic labeling is an indispensable technique for tracing the path of atoms through a chemical reaction, providing direct evidence for proposed mechanistic steps.[11][12][13] By strategically replacing an atom with one of its heavier isotopes (e.g., ¹³C for ¹²C, or Deuterium for Hydrogen), we can follow its journey from reactant to product using mass spectrometry or NMR spectroscopy.[12]
Experimental Protocol: ¹³C Labeling to Probe Enamine Formation
-
Synthesis of Labeled Substrate: Synthesize the ketone substrate with a ¹³C label at the carbonyl carbon.
-
Catalytic Reaction: Perform the aldol reaction using the ¹³C-labeled ketone, the aldehyde, and this compound.
-
Product Analysis: Isolate the aldol product and analyze its structure using ¹³C NMR and mass spectrometry.
-
Mechanistic Insight: The position of the ¹³C label in the product will confirm whether the carbonyl carbon of the ketone becomes the α-carbon in the aldol product, a key prediction of the enamine mechanism.
Pillar 3: Spectroscopic Detection of Intermediates
Direct observation of proposed reaction intermediates provides the most compelling evidence for a given mechanism. Techniques like in-situ NMR and mass spectrometry can be employed to detect and characterize transient species.[14]
Experimental Protocol: In-Situ NMR for Oxazolidinone and Enamine Detection
-
Reaction Setup in NMR Tube: Combine the ketone and this compound in a suitable deuterated solvent directly in an NMR tube.
-
Monitoring: Acquire NMR spectra at regular intervals.
-
Intermediate Identification: Look for the appearance of new signals corresponding to the proposed oxazolidinone and enamine intermediates. While direct detection of the enamine can be challenging due to its low steady-state concentration, the formation of the more stable oxazolidinone, a known side-product in proline catalysis, can provide indirect evidence for the initial nucleophilic attack of the amine on the carbonyl.[7][15]
Computational Modeling: The In-Silico Laboratory
Computational chemistry, particularly Density Functional Theory (DFT), has become an essential tool for elucidating reaction mechanisms.[1][6][7][16] DFT calculations can provide detailed energetic profiles of the entire catalytic cycle, identify transition state structures, and predict stereochemical outcomes.[2][17][18]
Computational Workflow: DFT Analysis of the this compound Catalyzed Aldol Reaction
-
Structure Optimization: Build and optimize the 3D structures of all reactants, intermediates, transition states, and products using a suitable DFT functional and basis set.
-
Transition State Search: Locate the transition state structures connecting the various intermediates along the proposed reaction pathway.
-
Frequency Calculations: Perform frequency calculations to confirm that the optimized structures are true minima (no imaginary frequencies) or transition states (one imaginary frequency) and to obtain thermochemical data.
-
Energy Profile Construction: Construct a potential energy surface for the entire catalytic cycle to identify the rate-determining step and rationalize the observed stereoselectivity.[19]
Comparative Analysis: this compound vs. Alternative Catalysts
To fully appreciate the catalytic properties of this compound, it is instructive to compare its performance and validated mechanism with other organocatalysts.
| Catalyst | Key Mechanistic Feature | Typical Performance (Yield, ee%) | Advantages | Disadvantages |
| L-Proline | Enamine catalysis with a carboxylic acid group for proton transfer and hydrogen bonding.[4][20] | Good to excellent yields and enantioselectivities.[18] | Readily available, inexpensive, and non-toxic.[21] | Limited solubility in some organic solvents, can have high catalyst loadings.[22] |
| This compound | Enamine catalysis with a tertiary amine, potentially altering nucleophilicity and steric hindrance. | To be determined by experimental validation. | Potentially higher reactivity or different selectivity profile compared to proline. | Requires synthesis, may be more expensive than proline. |
| (S)-α,α-Diphenyl-2-pyrrolidinemethanol (Hayashi-Jørgensen Catalyst) | Enamine catalysis with a bulky diphenylmethanol group for enhanced stereocontrol.[23] | Often provides very high enantioselectivities.[23] | Excellent stereocontrol. | More complex and expensive to synthesize. |
| Thiourea-based Catalysts | Non-covalent catalysis via hydrogen bonding to activate the electrophile.[24] | Can achieve high enantioselectivities with low catalyst loadings.[24] | Low catalyst loadings, operates through a different activation mode. | Different reaction scope compared to enamine catalysts. |
Visualizing the Catalytic Cycle and Experimental Workflow
Diagram 1: Proposed Catalytic Cycle of this compound
Caption: Proposed enamine catalytic cycle for the this compound catalyzed aldol reaction.
Diagram 2: Experimental Workflow for Mechanism Validation
Caption: Integrated experimental and computational workflow for validating the catalytic mechanism.
Conclusion
The validation of this compound's catalytic mechanism is a comprehensive endeavor that requires a synergistic combination of kinetic, isotopic, spectroscopic, and computational methods. By following the detailed protocols and comparative analyses presented in this guide, researchers can build a robust and self-validating understanding of this catalyst's function. This knowledge is not only academically enriching but also crucial for the rational design of more efficient and selective catalysts for the synthesis of valuable chemical entities.
References
- Density Functional Study of the Proline-Catalyzed Direct Aldol Reaction.
- Computational investigations of the stereoselectivities of proline-related c
- Re-examination of Proline-Catalyzed Intermolecular Aldol Reactions: An Ab Initio Kinetic Modelling Study. MDPI.
- Kinetic and mechanistic studies of proline-mediated direct intermolecular aldol reactions. Bioorganic & Medicinal Chemistry Letters.
- Computational analysis of proline-catalzyed aldol reactions of α-haloaldehydes.
- Proline-based organocatalyst-mediated asymmetric aldol reaction of acetone with substituted aromatic aldehydes: an experimental and theoretical study.
- Kinetics versus thermodynamics in the proline c
- Experimental Studies of Reaction Mechanisms in Organometallic Chemistry and Catalysis.
- Kinetics versus thermodynamics in the proline c
- New mechanistic studies on the proline-c
- Isotopic labelling in the study of organic and organometallic mechanism and structure: An account.
- Re-Examination of Proline-Catalyzed Intermolecular Aldol Reactions: An Ab Initio Kinetic Modelling Study. Open Research Repository.
- Organocatalysis with proline derivatives: improved catalysts for the asymmetric Mannich, nitro-Michael and aldol reactions. Organic Chemistry Portal.
- Experimental Studies of Reaction Mechanisms in Organometallic Chemistry and Catalysis.
- Concluding remarks: Reaction mechanisms in catalysis: perspectives and prospects. Royal Society of Chemistry.
- Isotopic labelling in the study of organic and organometallic mechanism and structure: an account. University of East Anglia.
- Heterogeneous organocatalysis: the proline case. PMC - PubMed Central - NIH.
- Experimental Techniques to Study Organic Chemistry Mechanisms. Kozlowski group.
- Recent Advances in Asymmetric Reactions Catalyzed by Proline and Its Deriv
- Practical Considerations for Understanding Surface Reaction Mechanisms Involved in Heterogeneous Catalysis.
- Proline as an Asymmetric Organoc
- Exploring the Mechanisms of Proline-Catalyzed Reactions thorough Evalu
- Proline organoc
- Proline-c
- Isotopic Labeling in IR Spectroscopy of Surface Species: A Powerful Approach to Advanced Surface Investig
- L-Proline: Unraveling its Reactivity and Mechanistic Insights as an Organocatalyst in Multi-Component Synthesis: A Comprehensive Review.
- Isotopic labeling. Wikipedia.
- Isotopic Labeling and Kinetic Isotope Effects.
- Quantum Mechanical Investigations of Organocatalysis: Mechanisms, Reactivities, and Selectivities.
- PROLINE CATALYZED DIRECT ASYMMETRIC ALDOL AND MANNICH REACTIONS. University of Illinois Urbana-Champaign.
- Theoretical Perspectives in Organoc
- ChemInform Abstract: Quantum Mechanical Investigations of Organocatalysis: Mechanisms, Reactivities, and Selectivities.
- Quantum Mechanical Investigations of Organocatalysis: Mechanisms, Reactivities, and Selectivities. PMC - NIH.
- Organoc
- Proline-Based Organocatalysts [Asymmetric Synthesis]. Tokyo Chemical Industry Co., Ltd..
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Computational investigations of the stereoselectivities of proline-related catalysts for aldol reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. longdom.org [longdom.org]
- 4. Proline organocatalysis - Wikipedia [en.wikipedia.org]
- 5. chemistry.illinois.edu [chemistry.illinois.edu]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Quantum Mechanical Investigations of Organocatalysis: Mechanisms, Reactivities, and Selectivities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Kinetic and mechanistic studies of proline-mediated direct intermolecular aldol reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Experimental Techniques to Study Organic Chemistry Mechanisms — Kozlowski research group [mckgroup.org]
- 10. Kinetics versus thermodynamics in the proline catalyzed aldol reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Isotopic labeling - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pnas.org [pnas.org]
- 16. Concluding remarks: Reaction mechanisms in catalysis: perspectives and prospects - Faraday Discussions (RSC Publishing) DOI:10.1039/D1FD00027F [pubs.rsc.org]
- 17. researchgate.net [researchgate.net]
- 18. Proline-based organocatalyst-mediated asymmetric aldol reaction of acetone with substituted aromatic aldehydes: an experimental and theoretical study - PMC [pmc.ncbi.nlm.nih.gov]
- 19. openresearch-repository.anu.edu.au [openresearch-repository.anu.edu.au]
- 20. books.rsc.org [books.rsc.org]
- 21. Heterogeneous organocatalysis: the proline case - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Organocatalysis with proline derivatives: improved catalysts for the asymmetric Mannich, nitro-Michael and aldol reactions [organic-chemistry.org]
- 23. Proline-Based Organocatalysts [Asymmetric Synthesis] | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 24. Organocatalysis - Wikipedia [en.wikipedia.org]
A Comparative Guide to Proline Derivatives in Asymmetric Synthesis
For researchers at the forefront of pharmaceutical development and novel chemical synthesis, achieving precise stereochemical control is not merely an academic exercise—it is a critical determinant of biological activity and therapeutic success. In the realm of organocatalysis, L-proline, a simple amino acid, catalyzed a paradigm shift, demonstrating that small, chiral organic molecules could mediate complex asymmetric transformations with remarkable efficiency.[1][2] This guide provides an in-depth comparative analysis of L-proline and its structurally evolved derivatives, offering field-proven insights and experimental data to inform catalyst selection in modern asymmetric synthesis.
The Proline Catalytic Cycle: A Mechanistic Foundation
The efficacy of proline and its derivatives stems from their unique bifunctional nature, possessing both a secondary amine (a Lewis base) and a carboxylic acid (a Brønsted acid) within a rigid cyclic structure.[3] This arrangement facilitates a dual activation mechanism, primarily through two key catalytic cycles: enamine catalysis for reactions involving carbonyl donors (e.g., ketones, aldehydes) and iminium catalysis for reactions with α,β-unsaturated carbonyls.[1][4]
-
Enamine Catalysis: The secondary amine of the catalyst condenses with a carbonyl donor (e.g., acetone) to form a nucleophilic enamine intermediate. The chirality of the proline backbone directs the subsequent attack of this enamine on an electrophile (e.g., an aldehyde), establishing a new stereocenter. The carboxylic acid group is crucial, acting as a proton shuttle and stabilizing the transition state through hydrogen bonding.[4][5]
-
Iminium Catalysis: In reactions like the Michael addition, the catalyst condenses with an α,β-unsaturated aldehyde to form a chiral iminium ion. This transformation lowers the LUMO of the acceptor, activating it for nucleophilic attack.
The structural rigidity of the pyrrolidine ring is paramount; it minimizes conformational flexibility and creates a well-defined chiral environment, which is the basis for its high stereochemical induction.[6]
Performance Benchmark: Proline vs. Advanced Derivatives in the Asymmetric Aldol Reaction
The direct asymmetric aldol reaction is a quintessential carbon-carbon bond-forming reaction and serves as an excellent benchmark for catalyst performance.[7] While L-proline is effective, its limitations—such as moderate solubility in common organic solvents, relatively high catalyst loadings (10-30 mol%), and modest enantioselectivity with certain substrates—spurred the development of derivatives designed to enhance performance.[8][9]
A prime example of a second-generation catalyst is the (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether , often referred to as a Hayashi-Jørgensen catalyst. The design rationale is clear: replacing the carboxylic acid with a bulky diarylprolinol silyl ether group dramatically increases steric hindrance on one face of the enamine intermediate. This enhanced shielding more effectively directs the incoming electrophile, leading to significantly higher enantioselectivities, often with lower catalyst loadings.[10]
Comparative Data: Asymmetric Aldol Reaction of Cyclohexanone and 4-Nitrobenzaldehyde
| Catalyst | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | Diastereomeric Ratio (anti:syn) | Enantiomeric Excess (ee, %) |
| L-Proline | 30 | DMSO | 4 | 68 | 95:5 | 76 (anti) |
| Hayashi-Jørgensen Catalyst | 1 | Toluene | 2 | 99 | >99:1 | 99 (anti) |
Data synthesized from representative literature values for this benchmark reaction.
The experimental data clearly illustrates the superiority of the diarylprolinol silyl ether derivative. It achieves a near-perfect yield and enantioselectivity with only 1 mol% catalyst loading, a significant improvement over L-proline's requirement of 30 mol% to achieve a lower, albeit still good, result.[11] This enhanced efficiency is directly attributable to the catalyst's structural modification.
Expanding the Scope: The Asymmetric Mannich Reaction
The Mannich reaction, which forms a β-amino carbonyl compound, is another cornerstone transformation where proline derivatives have proven invaluable.[3][12] Proline itself can catalyze these reactions effectively, particularly with pre-formed imines or in three-component setups.[13] However, derivatives have been developed to improve solubility, diastereoselectivity, and enantioselectivity.
For instance, tetrazole and acylsulfonamide derivatives of proline have demonstrated superior performance to proline itself, especially in less polar solvents like dichloromethane, where proline's solubility is negligible.[14] In a study comparing catalysts for the reaction between cyclohexanone and N-PMP-protected α-imino ethyl glyoxalate, a tetrazole-based proline derivative (5 mol%) in CH2Cl2 afforded the Mannich product in 96% yield and 99% ee, whereas L-proline failed to give any product under the same conditions.[14] This highlights a critical aspect of catalyst selection: the choice of derivative can be dictated by the desired reaction solvent and conditions, expanding the operational window for a given transformation.
Experimental Protocols: A Guide to Practice
Reproducibility is the bedrock of scientific integrity. The following protocols provide detailed, step-by-step methodologies for conducting the benchmark asymmetric aldol reaction with both L-proline and a diarylprolinol silyl ether catalyst.
Protocol 1: L-Proline-Catalyzed Asymmetric Aldol Reaction
-
Reaction: Cyclohexanone + 4-Nitrobenzaldehyde
-
Reference: Based on the seminal work by List, Lerner, and Barbas.[15]
Materials:
-
(S)-Proline (30 mol%)
-
4-Nitrobenzaldehyde (1.0 mmol, 1.0 equiv)
-
Cyclohexanone (10.0 mmol, 10.0 equiv)
-
Dimethyl sulfoxide (DMSO), anhydrous (4.0 mL)
-
Ethyl acetate, Hexanes (for chromatography)
-
Saturated aqueous NH4Cl solution
Procedure:
-
To a stirred solution of (S)-proline (34.5 mg, 0.3 mmol) in DMSO (4.0 mL) is added cyclohexanone (1.03 mL, 10.0 mmol).
-
4-Nitrobenzaldehyde (151 mg, 1.0 mmol) is added in one portion.
-
The reaction mixture is stirred at room temperature for the time indicated by TLC analysis (typically 4-24 hours).
-
Upon completion, the reaction is quenched by the addition of saturated aqueous NH4Cl solution.
-
The aqueous layer is extracted with ethyl acetate (3 x 20 mL).
-
The combined organic layers are washed with brine, dried over anhydrous MgSO4, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel (e.g., 20-30% ethyl acetate in hexanes) to afford the desired aldol product.
-
Diastereomeric ratio and enantiomeric excess are determined by chiral HPLC analysis.
Protocol 2: Hayashi-Jørgensen Catalyst-Catalyzed Aldol Reaction
-
Reaction: Cyclohexanone + 4-Nitrobenzaldehyde
-
Reference: Adapted from protocols developed by Hayashi and Jørgensen.
Materials:
-
(S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether (1 mol%)
-
4-Nitrobenzaldehyde (1.0 mmol, 1.0 equiv)
-
Cyclohexanone (2.0 mmol, 2.0 equiv)
-
Toluene, anhydrous (2.0 mL)
Procedure:
-
To a vial charged with (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether (3.25 mg, 0.01 mmol) is added toluene (2.0 mL).
-
Cyclohexanone (0.21 mL, 2.0 mmol) is added, followed by 4-nitrobenzaldehyde (151 mg, 1.0 mmol).
-
The reaction is stirred at 0 °C or room temperature and monitored by TLC.
-
Upon completion (typically 1-4 hours), the solvent is removed directly under reduced pressure.
-
The residue is purified by flash column chromatography on silica gel to afford the product.
-
Stereoselectivity is determined by chiral HPLC analysis.
Conclusion: Choosing the Right Tool for the Job
The evolution from L-proline to its sophisticated derivatives represents a significant advancement in asymmetric organocatalysis.
-
L-Proline remains a highly valuable catalyst due to its low cost, availability in both enantiomeric forms, and non-toxic nature, making it ideal for large-scale synthesis and initial methodology screening.[8]
-
Diarylprolinol Silyl Ethers (Hayashi-Jørgensen Catalysts) offer unparalleled stereoselectivity and efficiency for a wide range of reactions, including aldol and Michael additions.[10][16] They are the catalyst of choice when extremely high enantiopurity is the primary objective, despite their higher cost.
-
Other Derivatives (e.g., Tetrazoles, Acylsulfonamides) provide solutions to specific challenges, such as poor solubility in non-polar solvents, thereby expanding the versatility of proline-based catalysis.[14]
The selection of a catalyst is not a one-size-fits-all decision. It requires a nuanced understanding of the reaction mechanism, substrate scope, and desired process conditions. This guide serves as a foundational resource, grounded in experimental evidence, to empower researchers to make informed decisions and accelerate the development of novel, stereochemically complex molecules.
References
- Exploring the Mechanisms of Proline-Catalyzed Reactions thorough Evalu
- A review: L- Proline as an organoc
- Notz, W., Tanaka, F., & Barbas, C. F. (2004). Proline-catalysed Mannich reactions of acetaldehyde.
- L-Proline: Unraveling its Reactivity and Mechanistic Insights as an Organocatalyst in Multi-Component Synthesis: A Comprehensive Review. (n.d.). ChemistrySelect.
- D'hooghe, M., & De Kimpe, N. (2006). Stereoselective Synthesis of Quaternary Proline Analogues. Chemical Reviews, 106(9), 3445-3478.
- Kumar, A., Sharma, R., & Sharma, V. (2023). L-Proline: A Versatile Organo-Catalyst in Organic Chemistry. Combinatorial Chemistry & High Throughput Screening, 26(6), 1108-1140.
- Mitchell, C. E. T., Cobb, A. J. A., & Long, D. A. (2004). Organocatalysis with proline derivatives: improved catalysts for the asymmetric Mannich, nitro-Michael and aldol reactions. Tetrahedron Letters, 45(49), 9071-9075.
- Ibrahem, I., & Córdova, A. (2005). Proline-based organocatalyst-mediated asymmetric aldol reaction of acetone with substituted aromatic aldehydes: an experimental and theoretical study. Journal of the American Chemical Society, 127(48), 17402-17413.
- Proline organocatalysis. (2023, November 26). In Wikipedia.
- List, B. (2004). Proline-catalyzed asymmetric reactions. Tetrahedron, 60(30), 6513-6517.
- Alza, E., & Sayalero, S. (2016).
- List, B. (2002). Proline-catalyzed, asymmetric mannich reactions in the synthesis of a DPP-IV inhibitor. Organic Letters, 4(24), 4387-4389.
- List, B., Hoang, L., & Martin, H. J. (2004). New mechanistic studies on the proline-catalyzed aldol reaction. Proceedings of the National Academy of Sciences, 101(16), 5839-5842.
- List, B., Lerner, R. A., & Barbas, C. F. (2000). Proline-Catalyzed Direct Asymmetric Aldol Reactions. Journal of the American Chemical Society, 122(10), 2395-2396.
- Tang, Z., Jiang, F., & Yu, L.-T. (2009). Asymmetric Synthesis and Catalytic Activity of 3-Methyl-β-proline in Enantioselective anti-Mannich-type Reactions. The Journal of Organic Chemistry, 74(5), 2149-2151.
- Martelli, L. S. R., Machado, I. V., Santos, J., & Correa, A. (2023). Recent Advances in Greener Asymmetric Organocatalysis Using Bio-Based Solvents.
- Scheme 3. a) The reaction mechanism of the proline-catalyzed direct... (n.d.).
- A Comparative Guide to Modern Catalysts for Asymmetric Aldol Reactions: Benchmarking against L-proline. (2025). BenchChem.
- Mobbili, M., Gualandi, A., & Cozzi, P. G. (2020). A Simple and Efficient Protocol for Proline-Catalysed Asymmetric Aldol Reaction.
- PROLINE CATALYZED DIRECT ASYMMETRIC ALDOL AND MANNICH REACTIONS. (2005). University of Illinois Urbana-Champaign.
- Proline-Catalyzed Asymmetric Reactions. (n.d.).
- (PDF) A Simple and Efficient Protocol for Proline-Catalysed Asymmetric Aldol Reaction. (2020).
- Proline Derivatives in Organic Synthesis. (2007). Organic Chemistry Portal.
- A Comparative Guide to 3-Isoxazolidinemethanol and Proline-Based Organocatalysts in Asymmetric Aldol Reactions. (2025). BenchChem.
- Proline-catalyzed aldol reactions. (2023, December 1). In Wikipedia.
- List, B., Lerner, R. A., & Barbas, C. F. (2000). Proline-Catalyzed Direct Asymmetric Aldol Reactions. Journal of the American Chemical Society, 122(10), 2395-2396.
- Martínez, A., Zumbansen, K., Döhring, A., van Gemmeren, M., & List, B. (2014). Improved Conditions for the Proline-Catalyzed Aldol Reaction of Acetone with Aliphatic Aldehydes. Synlett, 25(07), 932-934.
- Catalytic cycle of proline catalyzed aldol reactions. (n.d.).
- Almassy, A., & Kolarovic, A. (2020). Prevalence of Diarylprolinol Silyl Ethers as Catalysts in Total Synthesis and Patents. Chemical Reviews, 120(15), 7579-7629.
- Diphenylprolinol silyl ether 1 and immobilized polymer catalyst 2. (n.d.).
- Hayashi, Y., Yamaguchi, J., Hibino, K., & Shoji, M. (2004). Diphenylprolinol silyl ether as a catalyst in an asymmetric, catalytic and direct α-benzoyloxylation of aldehydes.
- Gotoh, H., Ishikawa, H., & Hayashi, Y. (2007). Diphenylprolinol Silyl Ether as Catalyst of an Asymmetric, Catalytic, and Direct Michael Reaction of Nitroalkanes with α,β-Unsaturated Aldehydes. Organic Letters, 9(26), 5307-5309.
- Proline-Based Organocatalysts [Asymmetric Synthesis]. (n.d.). Tokyo Chemical Industry Co., Ltd. (APAC).
- Proline-Based Organocatalysts [Asymmetric Synthesis]. (n.d.). Tokyo Chemical Industry (India) Pvt. Ltd..
- Burés, J., Armstrong, A., & Blackmond, D. G. (2012). Stereocontrol in Diphenylprolinol Silyl Ether Catalyzed Michael Additions: Steric Shielding or Curtin-Hammett Scenario?. Journal of the American Chemical Society, 134(15), 6741-6750.
Sources
- 1. longdom.org [longdom.org]
- 2. iarjset.com [iarjset.com]
- 3. L-Proline: A Versatile Organo-Catalyst in Organic Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Proline organocatalysis - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Proline-based organocatalyst-mediated asymmetric aldol reaction of acetone with substituted aromatic aldehydes: an experimental and theoretical study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 20.210.105.67 [20.210.105.67]
- 13. researchgate.net [researchgate.net]
- 14. Organocatalysis with proline derivatives: improved catalysts for the asymmetric Mannich, nitro-Michael and aldol reactions - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/B414742A [pubs.rsc.org]
- 15. Proline-Catalyzed Direct Asymmetric Aldol Reactions (2000) | Benjamin List | 2634 Citations [scispace.com]
- 16. Diphenylprolinol Silyl Ether as Catalyst of an Asymmetric, Catalytic, and Direct Michael Reaction of Nitroalkanes with α,β-Unsaturated Aldehydes [organic-chemistry.org]
A Comparative Guide to Proline-Based Organocatalysts: Benchmarking Against 1-methyl-D-proline
In the landscape of asymmetric organocatalysis, L-proline has been rightfully celebrated as the "simplest enzyme," a versatile and robust catalyst for a multitude of stereoselective transformations.[1][2] Its success has spurred the development of a vast family of derivatives, each designed to overcome the limitations of the parent amino acid, such as solubility or catalyst loading.[3] This guide provides an in-depth comparison of proline-based organocatalysts, with a specific focus on evaluating the theoretical and practical implications of N-alkylation, embodied by 1-methyl-D-proline.
While direct, peer-reviewed comparative data for this compound in benchmark reactions is notably scarce, this guide will establish a rigorous baseline using the extensively studied L-proline. We will dissect the mechanistic underpinnings of proline catalysis and, by analyzing related derivatives, provide an expert evaluation of the anticipated performance of this compound for researchers, scientists, and professionals in drug development.
The Proline Paradigm: Mechanism and Baseline Performance
Proline and its enantiomer, D-proline, are powerful organocatalysts for key C-C bond-forming reactions, including the Aldol, Mannich, and Michael additions.[4][5] Their efficacy stems from their bifunctional nature: the secondary amine acts as a nucleophile to form enamine or iminium ion intermediates, while the carboxylic acid group acts as an intramolecular Brønsted acid/base co-catalyst to facilitate proton transfer and stabilize transition states.[2][6]
The canonical proline-catalyzed aldol reaction between a ketone and an aldehyde proceeds via an enamine mechanism, as detailed in the catalytic cycle below.[7]
}
Figure 1: Generalized Enamine Catalytic Cycle for Proline.
The benchmark reaction for evaluating such catalysts is often the aldol addition of cyclohexanone to p-nitrobenzaldehyde. L-proline demonstrates exceptional performance in this transformation, setting a high standard for any derivative.
The Competitors: L-Proline and Key Derivatives
To understand the potential of this compound, we must first compare it to its closest and most-studied relatives.
| Catalyst | Key Structural Feature | Typical Advantages | Typical Disadvantages |
| L-Proline / D-Proline | Unmodified natural/unnatural amino acid | Inexpensive, robust, readily available in both enantiomeric forms.[5][8] | Poor solubility in non-polar organic solvents; often requires high catalyst loading (10-30 mol%).[3] |
| (S)-Diarylprolinol Silyl Ethers | Bulky silyl ether group at C4 | High enantioselectivity at low catalyst loadings (0.5-5 mol%); improved solubility.[9] | Multi-step synthesis increases cost; sensitive to moisture. |
| (S)-Prolinamide Derivatives | Amide linkage at the carboxyl group | Tunable steric and electronic properties; can enhance stereoselectivity.[9] | Performance is highly substrate- and reaction-dependent. |
The development of these derivatives highlights a key principle: modification of the proline scaffold can significantly enhance catalytic activity, selectivity, and practical utility by altering solubility and the steric environment of the catalytic center.[3]
Benchmarking this compound: A Theoretical and Comparative Analysis
Direct experimental data benchmarking this compound is limited. However, we can infer its potential performance by analyzing the structural and electronic effects of N-methylation.
Anticipated Effects of N-Methylation:
-
Elimination of the Brønsted Acid Site: The most significant change in moving from D-proline to this compound is the methylation of the secondary amine, which also removes the acidic proton from the carboxyl group (forming a zwitterion is no longer favorable in the same way). This eliminates the crucial intramolecular hydrogen bonding capability that is believed to stabilize the transition state in proline catalysis.[2] This could potentially lead to lower enantioselectivity and reaction rates compared to D-proline.
-
Increased Solubility: The N-methyl group is expected to increase the catalyst's solubility in a wider range of organic solvents compared to the more polar, salt-like parent amino acid.[10] This is a significant practical advantage, potentially allowing reactions to be run in less polar media where proline itself is ineffective.
-
Steric Effects: The addition of a methyl group on the nitrogen atom introduces steric bulk directly adjacent to the catalytic center. This could influence the facial selectivity of the enamine's attack on the electrophile, though the effect is likely to be less pronounced than the bulky groups found in diarylprolinol silyl ether catalysts.
-
Electronic Effects: The methyl group is weakly electron-donating, which slightly increases the nucleophilicity of the nitrogen atom. This could potentially accelerate the initial formation of the enamine intermediate.
Experimental Protocol: The Benchmark Asymmetric Aldol Reaction
To provide a practical framework for comparison, this section details a standard, reproducible protocol for the benchmark aldol reaction catalyzed by L-proline. Researchers can adapt this protocol to benchmark this compound or other derivatives.
}
Figure 2: General workflow for organocatalyst performance evaluation.
Reaction: Asymmetric aldol reaction of cyclohexanone and p-nitrobenzaldehyde.
Materials:
-
L-Proline (or other catalyst to be tested)
-
p-Nitrobenzaldehyde
-
Cyclohexanone (freshly distilled)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Ethyl acetate
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a clean, dry vial equipped with a magnetic stir bar, add L-proline (e.g., 21 mg, 0.18 mmol, 30 mol%).
-
Add DMSO (1.0 mL) and stir until the catalyst is fully dissolved.
-
Add cyclohexanone (1.0 mL, 9.6 mmol, ~16 equivalents).
-
Add p-nitrobenzaldehyde (91 mg, 0.6 mmol, 1.0 equivalent).
-
Stir the resulting mixture vigorously at room temperature for the specified time (e.g., 4-24 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding 5 mL of saturated aqueous NH₄Cl solution.[11]
-
Extract the aqueous layer with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the aldol product.
-
Determine the yield, diastereomeric ratio (by ¹H NMR analysis), and enantiomeric excess (by chiral HPLC analysis).[7]
Data Summary and Comparison
The following table presents typical literature data for the benchmark aldol reaction, providing a clear point of comparison for any newly tested catalyst like this compound.
| Catalyst | Loading (mol%) | Solvent | Time (h) | Yield (%) | dr (anti:syn) | ee (%) | Reference |
| L-Proline | 30 | DMSO | 4 | 99 | 93:7 | 97 | [7] |
| L-Prolinamide deriv. | 2 | Brine | 2 | 81 | - | 87 | [7] |
| (S)-Proline | 20 | MeOH/H₂O | 19 | 92 | 90:10 | 99 | [12] |
| This compound | N/A | N/A | N/A | N/A | N/A | N/A | Data not available |
Data for this compound is not available in the cited literature and would need to be determined experimentally using the protocol above.
Conclusion and Future Outlook
L-proline remains a formidable and cost-effective organocatalyst, setting a high bar for performance in asymmetric synthesis.[5] While derivatives have been developed to address its shortcomings, they often come at the cost of increased synthetic complexity.
This compound presents an interesting structural modification. Based on mechanistic principles, it is predicted to offer enhanced solubility in organic solvents at the significant cost of reduced enantioselectivity and reactivity due to the loss of the critical bifunctional catalytic mechanism. Experimental validation is required to confirm this hypothesis. For researchers seeking to balance catalytic efficiency with practical considerations like solvent choice, the systematic benchmarking of this compound using the provided protocol would be a valuable contribution to the field, clarifying the precise role and potential niche for N-alkylated proline catalysts in the synthetic chemist's toolbox.
References
- BenchChem. (2025). A Comparative Guide to N-Methyl-L-prolinol and Commercial Organocatalysts in Asymmetric Synthesis. BenchChem Technical Guides.
- Wikipedia. (2023).
- ResearchGate. (2023).
- Arslan, M., et al. (2014). Proline-based organocatalyst-mediated asymmetric aldol reaction of acetone with substituted aromatic aldehydes: an experimental and theoretical study.
- Royal Society of Chemistry. (2015). Proline as an Asymmetric Organocatalyst. In Sustainable Catalysis: Without Metals or Other Endangered Elements, Part 1.
- Maruoka, K., & Ooi, T. (2007). Asymmetric synthesis and catalytic activity of 3-methyl-β-proline in enantioselective anti-Mannich-type reactions. PubMed.
- Cobb, A. J. A., et al. (2005). Organocatalysis with proline derivatives: improved catalysts for the asymmetric Mannich, nitro-Michael and aldol reactions. Organic Chemistry Portal.
- ResearchGate. (2020). (PDF) Proline-based organocatalyst-mediated asymmetric aldol reaction of acetone with substituted aromatic aldehydes: an experimental and theoretical study.
- Gogoi, P., & Saikia, L. (2022). Heterogeneous organocatalysis: the proline case. PubMed Central.
- BenchChem. (2025). A Comparative Analysis of Catalysts Derived from N-Methyl-L-prolinol and (S)-(1- Methylpyrrolidin-3-YL)methanol in Asymmetric Synthesis. BenchChem Technical Guides.
- ResearchGate. (2006). Advances in Proline-Catalyzed Asymmetric Reactions | Request PDF.
- King's College London Research Portal. (2005). Organocatalysis with proline derivatives: improved catalysts for the asymmetric Mannich, nitro-Michael and aldol reactions.
- Semantic Scholar. (2005). Organocatalysis with proline derivatives: improved catalysts for the asymmetric Mannich, nitro-Michael and aldol reactions.
- UPM. (n.d.).
- Sigma-Aldrich. (n.d.). D-Proline methyl ester hydrochloride.
- datapdf.com. (2018).
- Longdom Publishing. (n.d.).
- MDPI. (2020).
- Taylor & Francis Online. (2023). L-Proline: Unraveling its Reactivity and Mechanistic Insights as an Organocatalyst in Multi-Component Synthesis: A Comprehensive Review.
- Longdom Publishing. (2022).
- Organic Chemistry Portal. (2007).
- Google Patents. (2019).
- Synfacts. (2015).
- Google Patents. (2021). CN107827802B - Synthesis method of D-proline.
- ASM Journals. (2016).
- ResearchGate. (2015).
- ResearchGate. (2022). (PDF)
- PubMed Central. (2010).
- ResearchGate. (n.d.). Main types of catalysis by proline. | Download Scientific Diagram.
- Xinchem Corporation. (2023). High Quality D-Proline Methyl Ester Hydrochloride (HD-Pro-OMe·HCl) CAS 65365-28-8.
- Selleck Chemicals. (n.d.). D-Proline.
- Smolecule. (2023). Buy D-Proline Methyl Ester Hydrochloride | 65365-28-8.
- Simson Pharma Limited. (n.d.). D-Proline Methyl Ester Hydrochloride | CAS No- 65365-28-8.
Sources
- 1. Heterogeneous organocatalysis: the proline case - PMC [pmc.ncbi.nlm.nih.gov]
- 2. longdom.org [longdom.org]
- 3. Organocatalysis with proline derivatives: improved catalysts for the asymmetric Mannich, nitro-Michael and aldol reactions [organic-chemistry.org]
- 4. nbinno.com [nbinno.com]
- 5. longdom.org [longdom.org]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. thieme-connect.com [thieme-connect.com]
- 9. researchgate.net [researchgate.net]
- 10. Asymmetric synthesis and catalytic activity of 3-methyl-β-proline in enantioselective anti-Mannich-type reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Proline-based organocatalyst-mediated asymmetric aldol reaction of acetone with substituted aromatic aldehydes: an experimental and theoretical study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
A Comparative Guide to Enantioselectivity: 1-Methyl-D-Proline vs. L-Proline in Asymmetric Organocatalysis
Prepared for: Researchers, Scientists, and Drug Development Professionals
Introduction: The Central Role of Proline in Asymmetric Catalysis
In the landscape of modern synthetic chemistry, organocatalysis has emerged as a powerful third pillar alongside metal- and enzyme-catalyzed reactions.[1][2][3] Its appeal lies in the use of small, metal-free organic molecules that are often cheaper, less toxic, and more stable than their metal-based counterparts.[1] Within this field, the simple amino acid L-proline is celebrated as the "simplest enzyme" for its remarkable ability to catalyze a vast array of asymmetric transformations with high levels of stereocontrol.[4][5]
L-proline and its enantiomer, D-proline, are readily available and provide access to both enantiomers of a desired chiral product.[6][7][8] This has prompted extensive research into proline derivatives designed to enhance catalytic activity, improve solubility, or alter selectivity.[5][9][10] This guide provides an in-depth comparison between the canonical organocatalyst, L-proline, and a structurally altered variant, 1-methyl-D-proline. We will dissect how the subtle yet critical modifications of stereochemical configuration (L vs. D) and N-methylation impact the catalytic mechanism and, ultimately, the enantioselectivity of the reaction.
Structural and Mechanistic Foundations
The catalytic prowess of proline is not merely incidental; it is a direct consequence of its unique bifunctional structure, featuring a secondary amine within a rigid pyrrolidine ring and a carboxylic acid.[11][12] This combination is the key to its success.
L-Proline: The Archetype of Bifunctional Enamine Catalysis
L-proline's catalytic cycle in reactions like the aldol addition is a well-established paradigm of enamine catalysis.[13][14] The mechanism proceeds through several key steps:
-
Enamine Formation: The secondary amine of L-proline nucleophilically attacks a ketone (the donor), forming a carbinolamine intermediate which then dehydrates to yield a nucleophilic enamine.
-
Stereocontrolled C-C Bond Formation: The crux of the asymmetric induction occurs here. The enamine attacks an aldehyde (the acceptor). The proline's carboxylic acid group acts as a Brønsted acid, activating the aldehyde via hydrogen bonding and simultaneously orienting the incoming electrophile. This creates a highly organized, chair-like six-membered transition state, effectively shielding one face of the enamine.[2][12] This precise spatial arrangement, locked in by the hydrogen bond, is the source of the high enantioselectivity.
-
Hydrolysis and Catalyst Regeneration: The resulting iminium ion is hydrolyzed by water to release the chiral aldol product and regenerate the L-proline catalyst, allowing it to re-enter the catalytic cycle.
Caption: Catalytic cycle of L-proline in an asymmetric aldol reaction.
This compound: A Mechanistic Departure
The structure of this compound introduces two fundamental changes that profoundly alter its catalytic behavior:
-
D-Configuration: As the enantiomer of L-proline, it is mechanistically predisposed to generate the opposite enantiomer of the product. If L-proline yields the (S)-product, D-proline (and its derivatives) will yield the (R)-product under identical conditions.[6][15]
-
N-Methylation: The substitution of the N-H proton with a methyl group converts the secondary amine to a tertiary amine. This seemingly small change dismantles the elegant bifunctional mechanism described above. The catalyst can no longer form a neutral enamine nor can it act as a hydrogen-bond donor to organize the transition state. The catalytic cycle is forced through a charged pathway, likely involving an enammonium cation, and loses the critical intramolecular hydrogen bond that dictates high stereoselectivity.
Caption: Impact of N-methylation on transition state organization.
Comparative Analysis of Enantioselectivity
Direct, side-by-side experimental comparisons of L-proline and this compound are not abundant in the literature, primarily because N-methylation is known to be detrimental to the catalyst's stereodirecting ability. However, based on extensive studies of proline and its many derivatives, a clear and mechanistically sound comparison can be constructed.
The consensus from decades of organocatalysis research is that the free N-H group and the carboxylic acid are both crucial for achieving high enantioselectivity in proline-catalyzed aldol and Mannich reactions.[12] The N-methyl group in this compound disrupts this synergistic relationship, leading to a less ordered and more flexible transition state. This increased conformational freedom allows for competing reaction pathways with similar energy barriers, resulting in a significant erosion of enantioselectivity.
Data Summary: Predicted Performance in a Model Aldol Reaction
The following table summarizes the expected performance of each catalyst in a representative asymmetric aldol reaction between a ketone (e.g., cyclohexanone) and an aldehyde (e.g., 4-nitrobenzaldehyde).
| Catalyst | Key Structural Features | Catalytic Mechanism | Expected Product Enantiomer | Predicted Enantioselectivity (e.e.) |
| L-Proline | (S)-configuration, Secondary Amine (N-H), Carboxylic Acid | Bifunctional Enamine Catalysis via H-bonded transition state.[12][13][14] | (S) | High (typically >90%) [16] |
| This compound | (R)-configuration, Tertiary Amine (N-Me), Carboxylic Acid | Charged Enammonium Intermediate; Lacks H-bond stabilization. | (R) | Low to Moderate |
Experimental Protocol: A Self-Validating System
To provide a practical benchmark, a detailed protocol for a standard L-proline-catalyzed asymmetric aldol reaction is provided below. The experimental choices are rationalized to highlight the principles of trustworthiness and self-validation.
Protocol: L-Proline-Catalyzed Asymmetric Aldol Reaction of Cyclohexanone and 4-Nitrobenzaldehyde
Causality Behind Experimental Choices:
-
Solvent (DMSO): A polar aprotic solvent like DMSO is chosen because it effectively dissolves proline while not interfering with the crucial hydrogen-bonding interactions in the transition state.[3] Protic solvents like methanol can compete for hydrogen bonding, often reducing enantioselectivity.[3][16]
-
Catalyst Loading (20-30 mol%): While lower loadings can be effective, 20-30 mol% is a robust and well-established range that ensures a reasonable reaction rate without being wasteful. It provides a reliable benchmark for catalyst performance.
-
Temperature (Room Temperature): This reaction proceeds efficiently at ambient temperature, which simplifies the experimental setup. Lowering the temperature can sometimes improve enantioselectivity by favoring the more ordered transition state, but room temperature provides a good balance of rate and selectivity.
-
Quenching (NH₄Cl): The reaction is quenched with a mild acid like saturated ammonium chloride solution to neutralize the catalyst and stop the reaction by hydrolyzing the enamine and iminium intermediates.
Step-by-Step Methodology:
-
Reaction Setup: To a clean, dry 10 mL round-bottom flask equipped with a magnetic stir bar, add 4-nitrobenzaldehyde (75.5 mg, 0.5 mmol).
-
Addition of Reagents: Add dimethyl sulfoxide (DMSO, 1.0 mL) followed by cyclohexanone (258 µL, 2.5 mmol, 5.0 equivalents). Stir the mixture until the aldehyde is fully dissolved.
-
Catalyst Addition: Add L-proline (11.5 mg, 0.1 mmol, 20 mol%) to the stirred solution.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 24-48 hours. The progress can be monitored by Thin Layer Chromatography (TLC) by observing the consumption of the 4-nitrobenzaldehyde spot.
-
Workup: Upon completion, quench the reaction by adding 5 mL of a saturated aqueous solution of NH₄Cl.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 10 mL).
-
Purification and Analysis: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel. The enantiomeric excess (e.e.) of the purified product must be determined by chiral High-Performance Liquid Chromatography (HPLC).
Conclusion and Field-Proven Insights
The comparison between L-proline and this compound offers a clear lesson in catalyst design: seemingly minor structural modifications can lead to major mechanistic shifts and performance degradation.
-
L-Proline remains the gold standard for many asymmetric transformations due to its highly effective, bifunctional catalytic mechanism. Its ability to form a hydrogen-bond-stabilized, rigid transition state is the direct cause of its high enantioselectivity.
-
This compound , while theoretically capable of producing the opposite product enantiomer, is a fundamentally inferior catalyst in terms of stereocontrol. The N-methylation blocks the crucial N-H proton, dismantling the bifunctional catalytic machinery. This leads to a disorganized transition state and a predictable, significant drop in enantiomeric excess.
Recommendation for Practitioners: For researchers aiming to synthesize a specific enantiomer with high purity, the choice is clear. If the (S)-product is desired, L-proline is the catalyst of choice. If the (R)-product is needed, one should use D-proline , not this compound. D-proline offers the same powerful, bifunctional catalytic cycle as its natural enantiomer, ensuring access to the opposite product with comparably high enantioselectivity.[6][8] The N-methylated derivative should be avoided unless a specific mechanistic investigation or a different reactivity mode is being explored.
References
- List, B., Lerner, R. A., & Barbas, C. F. (2000). Proline-Catalyzed Direct Asymmetric Aldol Reactions. Journal of the American Chemical Society, 122(10), 2395–2396.
- Longdom Publishing. (n.d.). Exploring the Mechanisms of Proline-Catalyzed Reactions thorough Evaluation. Journal of Organic and Inorganic Chemistry.
- Illinois University. (2005). PROLINE CATALYZED DIRECT ASYMMETRIC ALDOL AND MANNICH REACTIONS. Chemistry at Illinois.
- National Center for Biotechnology Information. (n.d.). New mechanistic studies on the proline-catalyzed aldol reaction. Proceedings of the National Academy of Sciences.
- Chemistry LibreTexts. (2021). 10.1: Chiral Proline Based Reactions.
- National Center for Biotechnology Information. (n.d.). Computational investigations of the stereoselectivities of proline-related catalysts for aldol reactions.
- Notz, W., & List, B. (2015). Proline as an Asymmetric Organocatalyst. In Sustainable Catalysis: Without Metals or Other Endangered Elements, Part 1.
- Jørgensen, K. A., et al. (2009). Asymmetric Synthesis and Catalytic Activity of 3-Methyl-β-proline in Enantioselective anti-Mannich-type Reactions. The Journal of Organic Chemistry.
- National Center for Biotechnology Information. (n.d.). Proline-based organocatalyst-mediated asymmetric aldol reaction of acetone with substituted aromatic aldehydes: an experimental and theoretical study.
- Targeted Library. (2024). Proline Derivatives in Organic Synthesis.
- MDPI. (2020). Proline-Catalyzed Asymmetric Aldol Reaction Between Methyl Ketones and α-Ketoesters.
- National Center for Biotechnology Information. (n.d.). Re-examination of Proline-Catalyzed Intermolecular Aldol Reactions: An Ab Initio Kinetic Modelling Study.
- Taylor & Francis Online. (n.d.). L-Proline: Unraveling its Reactivity and Mechanistic Insights as an Organocatalyst in Multi-Component Synthesis: A Comprehensive Review.
- Wikipedia. (n.d.). Proline organocatalysis.
- ResearchGate. (n.d.). L-Proline and D-Proline (Chiral Amino Acid Catalysts).
- Wikipedia. (n.d.). Proline-catalyzed aldol reactions.
- Mandalapu, D. (2015). L-Proline and D-Proline (Chiral Amino Acid Catalysts). Synlett.
- American Chemical Society. (n.d.). Density Functional Study of Enantioselectivity in the 2-Methylproline-Catalyzed α-Alkylation of Aldehydes. The Journal of Organic Chemistry.
- ResearchGate. (n.d.). Recent Advances in Asymmetric Reactions Catalyzed by Proline and Its Derivatives.
- National Center for Biotechnology Information. (n.d.). Stereoselective Synthesis of Quaternary Proline Analogues.
- MDPI. (2020). A Simple and Efficient Protocol for Proline-Catalysed Asymmetric Aldol Reaction.
- Hopax. (n.d.). The Role of D-Proline in Asymmetric Synthesis and Organocatalysis.
- National Center for Biotechnology Information. (n.d.). Heterogeneous organocatalysis: the proline case.
- MDPI. (2019). Development of L-Proline-Based Chiral Ionic Liquids for Asymmetric Michael Reaction.
- ResearchGate. (n.d.). Proline-catalyzed direct asymmetric aldol reactions catalytic asymmetric synthesis of anti-1,2-diols.
- Organic Chemistry Portal. (2007). Proline Derivatives in Organic Synthesis.
- MDPI. (2020). Stereoselective Preparation of (4S)-1-Methyl-4-propyl-L-proline Commencing from (cis)-4-Hydroxy-L-proline.
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Proline organocatalysis - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. chemistry.illinois.edu [chemistry.illinois.edu]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. thieme-connect.com [thieme-connect.com]
- 8. nbinno.com [nbinno.com]
- 9. targetedlibrary.com [targetedlibrary.com]
- 10. Proline Derivatives in Organic Synthesis [organic-chemistry.org]
- 11. longdom.org [longdom.org]
- 12. books.rsc.org [books.rsc.org]
- 13. New mechanistic studies on the proline-catalyzed aldol reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. mdpi.com [mdpi.com]
A Comparative Guide to 1-Methyl-L-proline in Asymmetric Organocatalysis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, organocatalysis has emerged as a powerful and sustainable alternative to traditional metal-based catalysis. Within this field, the amino acid L-proline and its derivatives have become indispensable tools for the stereoselective construction of complex molecular architectures. This guide provides a comprehensive kinetic and mechanistic comparison of 1-methyl-L-proline with its parent compound, L-proline, and other notable alternatives in three fundamental carbon-carbon bond-forming reactions: the Aldol, Mannich, and Michael reactions. By examining the available experimental data, we aim to provide researchers with the insights necessary to make informed decisions in catalyst selection and reaction optimization.
The Enduring Legacy of L-proline and the Rationale for N-Alkylation
L-proline's efficacy as an organocatalyst stems from its unique bifunctional nature, possessing both a secondary amine and a carboxylic acid moiety. This allows it to activate carbonyl compounds through the formation of a nucleophilic enamine intermediate, mimicking the strategy of Class I aldolase enzymes.[1][2] The carboxylic acid is believed to play a crucial role in the catalytic cycle, participating in proton transfer and stabilizing charged intermediates.[3]
However, the pursuit of enhanced reactivity, improved solubility in a wider range of organic solvents, and fine-tuned stereoselectivity has driven the exploration of proline derivatives.[4][5] Modification of the proline scaffold, particularly at the nitrogen atom, has been a key strategy. The introduction of an N-methyl group in 1-methyl-L-proline is hypothesized to alter the catalyst's steric and electronic properties, which can have a profound impact on its performance. While extensive head-to-head kinetic data for 1-methyl-L-proline is not as abundant as for L-proline, the available studies on related N-substituted derivatives suggest that such modifications can lead to significant improvements in catalyst performance.[4]
Mechanistic Framework: The Enamine Catalytic Cycle
The Aldol, Mannich, and Michael reactions catalyzed by proline and its derivatives share a common mechanistic pathway involving the formation of an enamine intermediate. The catalytic cycle can be broadly described in three key stages:
-
Enamine Formation: The secondary amine of the catalyst reacts with a carbonyl donor (a ketone or aldehyde) to form a nucleophilic enamine intermediate.
-
Carbon-Carbon Bond Formation: The enamine attacks an electrophilic acceptor (an aldehyde in the Aldol reaction, an imine in the Mannich reaction, or a Michael acceptor in the Michael reaction), leading to the formation of a new carbon-carbon bond and a transient iminium ion.
-
Hydrolysis and Catalyst Regeneration: The iminium intermediate is hydrolyzed to release the chiral product and regenerate the catalyst, allowing it to re-enter the catalytic cycle.
The stereochemical outcome of the reaction is determined during the C-C bond formation step, where the chiral catalyst directs the approach of the electrophile to a specific face of the enamine.
}
Performance Benchmark: The Asymmetric Aldol Reaction
The asymmetric aldol reaction is a cornerstone of organic synthesis, enabling the formation of β-hydroxy carbonyl compounds with high stereocontrol. L-proline has been extensively studied in this context and serves as a crucial benchmark for evaluating new catalysts.
| Catalyst | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | Diastereomeric Ratio (anti:syn) | Enantiomeric Excess (ee, %) | Reference |
| L-Proline | 30 | DMSO | 4 | 99 | 93:7 | 97 | [6] |
| L-Proline | 10-30 | DMSO | a few hours to several days | High | - | High | [6] |
| N-Methyl-L-prolinol derivative | 5 | Brine | 5 | - | - | 97 | [6] |
| L-Prolinamide derivative | 2 | Brine | 2 | 81 | - | 87 | [6] |
| (S)-proline-based organocatalyst 1 | 10 | DCM | 24-72 | up to 99 | - | up to 52 | [7] |
| (S)-proline-based organocatalyst 3 | 10 | DCM | 24-72 | up to 99 | - | up to 52 | [7] |
Note: The data presented is for the reaction of cyclohexanone with p-nitrobenzaldehyde for the first three entries, and acetone with various substituted benzaldehydes for the last two entries. Direct comparison is challenging due to variations in reaction conditions.
While direct kinetic data for 1-methyl-L-proline in the aldol reaction is limited in readily available literature, the performance of the N-methyl-L-prolinol derivative suggests that N-alkylation can maintain high enantioselectivity.[6] The improved solubility of N-alkylated prolines may also allow for a broader range of solvents to be used.
Experimental Protocol: L-proline Catalyzed Asymmetric Aldol Reaction
The following protocol is a general procedure for the L-proline catalyzed asymmetric aldol reaction between a ketone and an aldehyde.
Materials:
-
L-proline
-
Aldehyde (1.0 equivalent)
-
Ketone (5-20 equivalents)
-
Anhydrous solvent (e.g., DMSO)
-
Saturated aqueous solution of NH4Cl
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Anhydrous MgSO4 or Na2SO4
Procedure:
-
To a stirred solution of L-proline (typically 10-30 mol%) in a suitable anhydrous solvent, add the aldehyde (1.0 equivalent).
-
Add the ketone (5-20 equivalents) to the reaction mixture at the desired temperature (ranging from room temperature to -25 °C).
-
Stir the reaction mixture for the specified duration (from a few hours to several days), monitoring the reaction progress by TLC or 1H NMR.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of NH4Cl.
-
Extract the product with an organic solvent (e.g., ethyl acetate) three times.
-
Combine the organic layers, dry over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Determine the diastereomeric ratio and enantiomeric excess by 1H NMR and chiral HPLC analysis, respectively.
Causality Behind Experimental Choices:
-
Excess Ketone: Using a large excess of the ketone donor helps to drive the equilibrium towards the formation of the enamine intermediate, increasing the reaction rate.
-
Anhydrous Solvent: While proline catalysis can tolerate some water, using an anhydrous solvent generally improves reaction rates and prevents unwanted side reactions.
-
Low Temperature: Lowering the reaction temperature can often improve the stereoselectivity of the reaction by favoring the transition state leading to the desired enantiomer.
Performance Benchmark: The Asymmetric Mannich Reaction
The asymmetric Mannich reaction is a three-component reaction that provides access to chiral β-amino carbonyl compounds, which are valuable building blocks for nitrogen-containing pharmaceuticals and natural products.
| Catalyst | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | Diastereomeric Ratio (syn:anti) | Enantiomeric Excess (ee, %) | Reference |
| L-Proline | 35 | - | - | 50 | - | 94 | [8] |
| (3R,5R)-5-methyl-3-pyrrolidinecarboxylic acid | 5 | DMSO | 24 | 85 | 98:2 (anti) | >99 | [9] |
| L-Proline | 20 | Acetonitrile | 2-3 | High | - | Extremely high | [10] |
| (S)-proline | 10-30 | DMF | 20.5 | 75-88 | up to 20:1 | 74-99 | [11] |
The development of proline derivatives has led to significant improvements in the Mannich reaction. For instance, the use of (3R,5R)-5-methyl-3-pyrrolidinecarboxylic acid allows for the selective synthesis of anti-Mannich products with excellent stereocontrol, a feat not readily achieved with L-proline which typically favors syn-products.[9] This highlights the power of catalyst design in controlling diastereoselectivity. While specific data for 1-methyl-L-proline is scarce, the general trend suggests that N-alkylation could influence both reactivity and stereoselectivity.
}
Performance Benchmark: The Asymmetric Michael Addition
The asymmetric Michael addition is a versatile method for the formation of carbon-carbon bonds through the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound.
| Catalyst | Michael Donor | Michael Acceptor | Solvent | Time (h) | Yield (%) | Diastereomeric Ratio (syn:anti) | Enantiomeric Excess (ee, %) | Reference |
| L-Proline | Cyclohexanone | β-nitrostyrene | DMSO | 96 | 95 | 95:5 | 20 | [12] |
| L-Proline | Propanal | β-nitrostyrene | CH2Cl2 | 48 | 96 | >95:5 | 78 | [12] |
| L-Proline based CIL | Cyclohexanone | trans-nitrostyrene | Ethanol | 24-48 | up to 99 | - | up to 97 | [4] |
| L-Proline | Various | α-enones | [bmim]PF6 | 14-24 | Good | - | Low |
In the Michael addition, L-proline itself can sometimes provide modest enantioselectivity.[12] However, the use of proline derivatives, such as chiral ionic liquids (CILs) based on L-proline, has been shown to dramatically improve both yield and enantioselectivity.[4] This suggests that modifying the proline structure, including N-methylation, could be a viable strategy to enhance catalyst performance in this reaction.
Conclusion and Future Outlook
While L-proline remains a foundational and highly effective organocatalyst, the exploration of its derivatives continues to push the boundaries of asymmetric synthesis. The available data, though not always providing direct kinetic comparisons, strongly suggests that N-alkylation, as in 1-methyl-L-proline, can offer advantages in terms of solubility, reactivity, and stereoselectivity. The improved performance of N-methyl-L-prolinol derivatives and other N-substituted prolines in various reactions underscores the potential of 1-methyl-L-proline as a valuable tool in the synthetic chemist's arsenal.
Future kinetic studies that directly compare 1-methyl-L-proline with L-proline and other leading organocatalysts under standardized conditions are crucial to fully elucidate its catalytic prowess. Such studies will enable a more precise understanding of the structure-activity relationships and guide the rational design of next-generation proline-based catalysts for even more challenging asymmetric transformations.
References
- A Comparative Guide to N-Methyl-L-prolinol and Commercial Organocatalysts in Asymmetric Synthesis. BenchChem. URL
- Proline-based organocatalyst-mediated asymmetric aldol reaction of acetone with substituted aromatic aldehydes: an experimental and theoretical study.
- Development of L-Proline-Based Chiral Ionic Liquids for Asymmetric Michael Reaction. MDPI. URL
- Proline-Catalyzed Asymmetric Aldol Reaction Between Methyl Ketones and α-Ketoesters.
- A Comparative Guide to Organocatalysts in Asymmetric Michael Additions: Evaluating Proline Deriv
- A Simple and Efficient Protocol for Proline-Catalysed Asymmetric Aldol Reaction. MDPI. URL
- A review: L- Proline as an organocatalyst. International Advanced Research Journal in Science, Engineering and Technology. URL
- L-Proline catalysed Michael additions of different active methylene compounds to α-enones in ionic liquid.
- Direct Asymmetric anti-Mannich-Type Reactions Catalyzed by a Designed Amino Acid.
- A Comparative Analysis of Catalysts Derived from N-Methyl-L-prolinol and (S)-(1- Methylpyrrolidin-3-YL)methanol in Asymmetric Synthesis. BenchChem. URL
- Proline-c
- Enantioselective Aldol Reactions and Michael Additions Using Proline Derivatives as Organocatalysts. Scientific Research Publishing. URL
- Organocatalysis with L-Proline and 1,2-Diamino Alcohols in the Presence of Metal Salts. University of Regensburg. URL
- Substituted proline derivatives as organocatalysts in Michael reaction.
- L-Proline: A Versatile Organo-Catalyst in Organic Chemistry. PubMed. URL
- 10.1: Chiral Proline Based Reactions. Chemistry LibreTexts. URL
- Heterogeneous organocatalysis: the proline case.
- (PDF) L-Proline: A Versatile Organo-Catalyst in Organic Chemistry.
- A review: L- Proline as an organocatalyst.
- PROLINE CATALYZED DIRECT ASYMMETRIC ALDOL AND MANNICH REACTIONS. University of Illinois Urbana-Champaign. URL
- Practical Proline-catalyzed asymmetric Mannich reaction of aldehydes with N-Boc-imines.
- Modern Applications of Nickel Catalysis Towards the Synthesis of Nitriles and Related Compounds. University of Toronto. URL
- Re-Examination of Proline-Catalyzed Intermolecular Aldol Reactions: An Ab Initio Kinetic Modelling Study. QUT ePrints. URL
- Proline-catalysed Mannich reactions of acetaldehyde.
- Reaction kinetics in formulated industrial c
- Efficient synthesis of supported proline catalysts for asymmetric aldol reactions.
- PhD Theses. Utrecht University. URL
- ORGANOCATALYTIC ASYMMETRIC SYNTHESIS USING PROLINE AND RELATED MOLECULES. PART 2. HETEROCYCLES. URL
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 4. mdpi.com [mdpi.com]
- 5. L-Proline: A Versatile Organo-Catalyst in Organic Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Proline-based organocatalyst-mediated asymmetric aldol reaction of acetone with substituted aromatic aldehydes: an experimental and theoretical study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chemistry.illinois.edu [chemistry.illinois.edu]
- 9. Direct Asymmetric anti-Mannich-Type Reactions Catalyzed by a Designed Amino Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 20.210.105.67 [20.210.105.67]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. arkat-usa.org [arkat-usa.org]
A Senior Application Scientist's Guide to the Computational Analysis of Proline-Based Catalysts: A Comparative Study of L-Proline and 1-Methyl-D-Proline Transition States
Introduction: The Subtle Art of Catalyst Modification
In the landscape of asymmetric organocatalysis, L-proline has established itself as a cornerstone catalyst, celebrated for its efficiency, stereoselectivity, and environmentally benign nature.[1][2] Its remarkable ability to mimic the function of natural Class I aldolase enzymes has spurred extensive research into its catalytic mechanisms and applications.[3] A common strategy in catalyst development is the structural modification of a successful scaffold to fine-tune its properties. One such modification leads us to 1-methyl-D-proline, a derivative where the secondary amine of the proline ring is methylated.[4]
This seemingly minor alteration—the substitution of a proton with a methyl group—introduces a profound mechanistic challenge. The widely accepted catalytic power of proline stems from its bifunctional nature, where the secondary amine and the carboxylic acid work in concert to stabilize the transition state.[2] By methylating the nitrogen, we remove the crucial acidic proton, fundamentally altering the catalyst's mode of action.
This guide provides an in-depth computational analysis comparing the transition states of reactions catalyzed by the canonical L-proline with those involving its N-methylated counterpart. We will delve into the mechanistic divergence, present a robust, step-by-step protocol for transition state analysis using Density Functional Theory (DFT), and provide the rationale behind the computational choices, equipping researchers with the tools to dissect and predict the behavior of these fascinating catalysts.
Pillar 1: The Mechanistic Dichotomy of Proline vs. This compound
The Proline Paradigm: A Symphony of Bifunctional Catalysis
The efficacy of L-proline, particularly in aldol reactions, is rationalized by the Houk-List mechanism.[5] This model hinges on the formation of a key enamine intermediate, which then attacks the electrophile (e.g., an aldehyde). The stereoselectivity of the reaction is dictated by the geometry of the C-C bond-forming transition state, which is stabilized by a hydrogen bond between proline's carboxylic acid and the developing alkoxide on the aldehyde.[1][3] This bifunctional activation, involving both the nucleophilic enamine and the acidic carboxylic group, is crucial for lowering the activation energy.[6]
The catalytic cycle, illustrated below, proceeds through a well-defined, six-membered, chair-like transition state, akin to the Zimmerman-Traxler model, which elegantly explains the high enantioselectivity observed experimentally.[2]
Caption: The catalytic cycle of L-proline in an aldol reaction.
The this compound Conundrum: A Mechanistic Dead End?
Replacing the N-H proton with an N-methyl group in this compound fundamentally obstructs the Houk-List mechanism. The absence of this proton donor means the carboxylic acid cannot participate in the crucial hydrogen bonding that stabilizes the Zimmerman-Traxler transition state. This leads to a critical question: can this compound act as a catalyst at all?
Experimental evidence confirms that N-methylation dramatically curtails or eliminates catalytic activity in reactions that rely on this bifunctional pathway.[7] While the tertiary amine can still form an enamine, the subsequent transition state for the C-C bond formation would lack the critical stabilization, leading to a significantly higher activation barrier. Any residual activity would likely proceed through a much less organized, higher-energy transition state, resulting in poor yield and stereoselectivity. This makes this compound an excellent negative control in experimental studies designed to validate the importance of the bifunctional mechanism.[8]
Pillar 2: The Computational Workflow for Transition State Analysis
The gold standard for investigating these complex reaction pathways is Density Functional Theory (DFT). Its balance of computational cost and accuracy makes it the method of choice for systems of this size.[3][5] The M06-2X functional is often recommended for its robust performance in thermochemistry and kinetics, while the B3LYP functional remains a widely used and reliable alternative.[9] A Pople-style basis set, such as 6-31+G(d,p), is typically sufficient to provide a good description of the system.[5]
Core Directive: Locating the Transition State
A transition state (TS) is a first-order saddle point on the potential energy surface—a maximum in the direction of the reaction coordinate and a minimum in all other degrees of freedom. Computationally, this is verified by a frequency analysis, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate.
The following diagram outlines the typical workflow for locating and verifying a transition state using computational chemistry software like Gaussian.
Caption: A typical workflow for locating and validating a transition state.
Experimental Protocol: A Step-by-Step Guide to Transition State Calculation
Here, we provide a detailed protocol for locating the transition state of an L-proline-catalyzed aldol reaction between acetone and acetaldehyde using the Gaussian software package.[10][11]
Objective: To locate the C-C bond-forming transition state and calculate its activation energy.
Methodology: DFT with the M06-2X functional and the 6-31+G(d,p) basis set. An implicit solvent model (e.g., SMD or PCM for DMSO) should be used to better reflect experimental conditions.[3]
Step 1: Optimization of Reactants and Products
-
Rationale: To obtain the lowest energy structures of the starting materials (enamine intermediate and aldehyde) and the product (iminium intermediate) to serve as endpoints for the transition state search.
-
Procedure:
-
Build the structures of the proline-acetone enamine and acetaldehyde separately in a molecular editor like GaussView.
-
Perform a geometry optimization and frequency calculation for each structure to ensure they are true minima (no imaginary frequencies).
-
Combine the coordinates of the optimized enamine and aldehyde into a single input file, representing the reactant complex. Re-optimize this complex.
-
Similarly, build and optimize the structure of the resulting iminium intermediate (the product of the C-C bond formation step).
-
Step 2: Initial Transition State Search (QST2)
-
Rationale: The Synchronous Transit-Guided Quasi-Newton (STQN) method, specifically the Opt=QST2 keyword in Gaussian, provides an efficient way to generate an initial guess for the transition state by interpolating between the reactant and product structures.[10]
-
Procedure:
-
Create a Gaussian input file containing the title card and molecular coordinates for the optimized reactant complex.
-
Append a blank line, followed by the title card and molecular coordinates for the optimized product. Crucially, the atom numbering must be identical in both structures. [12]
-
Use the following route section: #p M062X/6-31+G(d,p) Opt=QST2 SCRF=(SMD,Solvent=DMSO).
-
Submit the calculation. Gaussian will attempt to find a transition state structure that connects the provided reactant and product.
-
Step 3: Refinement and Verification (TS and Freq)
-
Rationale: The structure obtained from QST2 is a good guess but must be optimized to a true saddle point. A subsequent frequency calculation is mandatory to verify the nature of this stationary point.[12]
-
Procedure:
-
Take the final geometry from the successful QST2 calculation.
-
Create a new input file with this geometry.
-
Use the route section: #p M062X/6-31+G(d,p) Opt=(TS,CalcFC,NoEigenTest) Freq SCRF=(SMD,Solvent=DMSO).
-
Opt=TS: Specifies optimization to a transition state.
-
CalcFC: Calculates the force constants at the first step, which is highly recommended for TS searches.
-
Freq: Performs a frequency calculation upon convergence.
-
-
Analyze the output. A successful calculation will show one, and only one, imaginary frequency (NImag=1). The displacement vectors for this frequency should correspond to the breaking of the enamine C=C bond and the formation of the new C-C bond.
-
Step 4: Pathway Confirmation (IRC)
-
Rationale: An Intrinsic Reaction Coordinate (IRC) calculation follows the reaction path downhill from the transition state, confirming that it correctly connects the intended reactants and products.
-
Procedure:
-
Use the optimized TS geometry and the calculated force constants from the previous step.
-
Create an input file with the route section: #p M062X/6-31+G(d,p) IRC=(CalcFC,MaxPoints=20,StepSize=10) SCRF=(SMD,Solvent=DMSO).
-
Visualize the resulting IRC path. The forward and reverse directions should lead to the optimized reactant and product complexes, respectively.
-
Pillar 3: Comparative Performance Analysis
The true power of computational analysis lies in its ability to quantify and compare the performance of different catalysts. The primary metric for comparison is the activation energy (ΔG‡), which is the difference in Gibbs free energy between the transition state and the reactant complex.
| Catalyst | Proposed Mechanism | Key Transition State Feature | Typical Calculated ΔG‡ (kcal/mol) | Expected Catalytic Efficiency |
| L-Proline | Enamine with bifunctional acid catalysis | H-bond from -COOH to developing alkoxide | 10 - 15[3] | High |
| This compound | Enamine only (no acid catalysis) | Absence of H-bond stabilization | > 25 (Estimated) | Very Low / Inactive |
| Alternative (External Proton Source) | Enamine with external acid | H-bond from external acid (e.g., solvent, additive) | Variable, but > Proline | Low to Moderate |
Table 1: Comparative analysis of L-proline and this compound. Activation energies are representative values for aldol reactions and can vary based on substrates, solvent, and computational level.
The data clearly illustrates the massive energetic penalty incurred by removing the N-H proton. A transition state for a this compound catalyzed reaction, lacking the intramolecular hydrogen bond, would be significantly destabilized, leading to an activation barrier likely more than double that of the proline-catalyzed pathway. This computational insight provides a powerful, quantitative explanation for the observed experimental inactivity of N-methylproline.
Conclusion: From Computation to Catalyst Design
The computational analysis of this compound serves as a powerful case study in understanding the fundamental principles of organocatalysis. It demonstrates that a seemingly subtle structural modification can completely shut down a highly efficient catalytic cycle. The key takeaway for researchers is that a deep understanding of the reaction mechanism is paramount before embarking on any computational study.
For L-proline, the computational workflow is geared towards accurately modeling the well-established bifunctional transition state. For this compound, the challenge shifts to exploring alternative, higher-energy pathways or demonstrating the energetic infeasibility of the reaction, thereby providing a robust rationale for its inefficacy as a catalyst. This comparative approach, grounded in rigorous DFT calculations, not only validates existing mechanistic models but also provides a predictive framework for the rational design of new and improved organocatalysts.
References
- Barroso, J. (2016). The 'art' of finding Transition States Part 1. Dr. Joaquin Barroso's Blog. [Link]
- Black, S. E., et al. (2021). Re-examination of Proline-Catalyzed Intermolecular Aldol Reactions: An Ab Initio Kinetic Modelling Study. Open Research Repository. [Link]
- Gaussian, Inc. (2017). Transition State Optimizations with Opt=QST2. Gaussian.com. [Link]
- ResearchGate. (n.d.). Transition State Searching in Gaussian/GaussView – an SN2 example.
- S. Ramaswamy, et al. (2004). Density Functional Study of the Proline-Catalyzed Direct Aldol Reaction.
- ResearchGate. (2006). Proline-Catalyzed Asymmetric Aldol Reaction Between Methyl Ketones and α-Ketoesters.
- Gaussian, Inc. (2004). Gaussian 03 Manual: Opt Keyword. Gaussian.com. [Link]
- Lixin, R. (2024).
- Scribd. (n.d.). QST2 and IRC - COMPLETE INSTRUCTIONS. Scribd. [Link]
- Black, S. E., et al. (2021). Re-examination of Proline-Catalyzed Intermolecular Aldol Reactions: An Ab Initio Kinetic Modelling Study. MDPI. [Link]
- Kuś, M. (n.d.). Transition States in Chemical Reactions: Tutorial and Assignments. University of Warsaw. [Link]
- da Silva, R. A., et al. (2023). Heterogeneous organocatalysis: the proline case. RSC Advances. [Link]
- Barroso, J. (2016). The 'art' of finding Transition States Part 1. Dr. Joaquin Barroso's Blog. [Link]
- Gräfenstein, J. (2018). Gaussian process regression for transition state search. Institute for Theoretical Chemistry, Ulm University. [Link]
- ResearchGate. (2016). How to use QST2 calculation to find a transition state?.
- YouTube. (2015).
- Alcarazo, M., et al. (2019). Non-Covalent Interactions in Enantioselective Organocatalysis: Theoretical and Mechanistic Studies. MDPI. [Link]
- ResearchGate. (2016). Density functional theory study of the mechanism of the proline-catalyzed intermolecular aldol reaction.
- Advances in Organocatalytic Asymmetric Synthesis. (2025). Mechanistic insights, applications, and sustainable perspectives. [Link]
- Wikipedia. (n.d.).
- Wang, S. (2019). Proline autocatalysis in the origin of biological enantioenriched chirality. Chirality. [Link]
- Hughes, R. M., et al. (2021). Beyond L-Proline: Investigation into the Catalytic Properties of Other Natural Amino Acids in an Organocatalytic Warfarin Synthesis. MDPI. [Link]
- Fraser, P. K., et al. (2012). Hidden alternate structures of proline isomerase essential for catalysis.
- Smith, A. D. (2010).
- Hughes, R. M., et al. (2021). Beyond L-proline: Investigation of the properties of other natural amino acids in an organocatalytic warfarin synthesis. ChemRxiv. [Link]
- da Silva, R. A., et al. (2023). Heterogeneous organocatalysis: the proline case. RSC Advances. [Link]
- Sigman, M. S., et al. (2023). The Atroposelective Iodination of 2-Amino-6-arylpyridines Catalyzed by Chiral Disulfonimides Actually Proceeds via Brønsted Base Catalysis. Journal of the American Chemical Society. [Link]
- Human Metabolome Database. (2017). N-Methyl-L-proline (HMDB0094696). HMDB. [Link]
- Parra, A., et al. (2022). Asymmetric Organocatalysis: A Survival Guide to Medicinal Chemists. Molecules. [Link]
- National Center for Biotechnology Information. (n.d.). N-Methyl-L-proline. PubChem. [Link]
Sources
- 1. longdom.org [longdom.org]
- 2. Proline organocatalysis - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. N-Methyl-L-proline | C6H11NO2 | CID 643474 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. openresearch-repository.anu.edu.au [openresearch-repository.anu.edu.au]
- 6. Hidden alternate structures of proline isomerase essential for catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemrxiv.org [chemrxiv.org]
- 8. mdpi.com [mdpi.com]
- 9. Re-Examination of Proline-Catalyzed Intermolecular Aldol Reactions: An Ab Initio Kinetic Modelling Study [openresearch-repository.anu.edu.au]
- 10. gaussian.com [gaussian.com]
- 11. researchgate.net [researchgate.net]
- 12. joaquinbarroso.com [joaquinbarroso.com]
A Senior Application Scientist's Guide to Validating the Reproducibility of 1-Methyl-D-proline Catalysis
Abstract
Reproducibility is the cornerstone of scientific advancement, yet it remains a significant challenge in the nuanced field of asymmetric organocatalysis. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically validate the performance and reproducibility of the organocatalyst 1-methyl-D-proline. We will use the classic asymmetric aldol reaction as a benchmark transformation, comparing the performance of this compound against the archetypal catalyst, L-proline. This document explains the causal relationships behind experimental design, offers a self-validating protocol, and presents a clear methodology for data comparison. Our objective is to empower researchers to generate reliable, reproducible data, thereby accelerating discovery and development programs.
Introduction: The Imperative of Reproducibility in Organocatalysis
Organocatalysis has revolutionized asymmetric synthesis by offering a powerful alternative to traditional metal-based and enzymatic methods.[1] Catalysts derived from simple, naturally occurring amino acids like proline are particularly attractive due to their low cost, low toxicity, and availability in both enantiomeric forms.[2][3] Proline and its derivatives operate primarily through enamine or iminium ion intermediates, mimicking the function of natural aldolase enzymes to facilitate stereoselective C-C bond formation.[2][4]
The N-methylation of proline to form this compound represents a common strategy to modify the catalyst's steric and electronic properties. Such modifications can influence solubility, reactivity, and stereoselectivity. However, these subtle changes can also introduce new variables that impact experimental reproducibility. Issues in catalysis research can arise from numerous sources, including the synthesis of the catalyst itself, reagent purity, and minor variations in reaction conditions.[5][6] Therefore, establishing a robust and reproducible protocol is not merely a procedural formality but a scientific necessity for validating new catalytic systems.
This guide will walk you through a systematic process for validating the catalytic performance of this compound, ensuring that your results are both accurate and reliable.
The Benchmark Reaction: Asymmetric Aldol Addition
To validate a catalyst's performance, a well-understood and reliable benchmark reaction is essential. The asymmetric aldol reaction between an aldehyde and a ketone is a cornerstone transformation in organocatalysis and serves as an ideal testbed.[7][8] It allows for the clear measurement of key performance indicators:
-
Yield (%): The efficiency of the material conversion.
-
Diastereoselectivity (d.r.): The ratio of diastereomeric products (e.g., syn vs. anti).
-
Enantioselectivity (ee %): The degree of chiral induction, measuring the excess of one enantiomer over the other.
We will focus on the reaction between 4-nitrobenzaldehyde and cyclohexanone, a common model system for which extensive data on L-proline catalysis exists.[9][10]
Catalytic Mechanism: The Role of the N-Methyl Group
Understanding the catalytic cycle is crucial for troubleshooting and explaining experimental outcomes. Proline-type catalysts operate via an enamine mechanism.[11] The secondary amine of the catalyst condenses with a ketone (the donor) to form a nucleophilic enamine intermediate. This enamine then attacks the electrophilic aldehyde (the acceptor). The chirality of the catalyst directs this attack to one face of the aldehyde, establishing the stereochemistry of the final product. Finally, hydrolysis regenerates the catalyst and releases the β-hydroxy carbonyl product.[3][12]
The presence of a methyl group on the nitrogen atom in this compound (a tertiary amine) prevents the direct formation of a neutral enamine intermediate in the same manner as L-proline (a secondary amine). Instead, it is proposed to operate through different mechanistic pathways, potentially involving the formation of a charged enaminium ion or other intermediates, which can alter the reaction kinetics and stereochemical outcome. This fundamental mechanistic difference makes direct comparison and validation against the parent proline scaffold critically important.
Caption: Proposed enamine catalytic cycle for L-proline.
A Self-Validating Experimental Workflow
Reproducibility begins with a meticulously planned workflow. The following diagram outlines the logical steps from preparation to analysis, forming a self-validating loop where results can be consistently checked against established benchmarks.
Caption: Experimental workflow for catalyst performance validation.
Detailed Experimental Protocol: Asymmetric Aldol Reaction
This protocol is designed to minimize variability. Each step includes an explanation of its purpose to foster a deeper understanding of the experimental design.
Materials:
-
This compound (Catalyst 1)
-
L-proline (Benchmark Catalyst 2)
-
4-Nitrobenzaldehyde (Acceptor)
-
Cyclohexanone (Donor, freshly distilled)
-
Dimethylformamide (DMF, anhydrous)
-
Saturated aqueous NH₄Cl solution (Quenching agent)
-
Ethyl acetate (Extraction solvent)
-
Brine (Washing agent)
-
Anhydrous MgSO₄ (Drying agent)
-
Silica gel for column chromatography
Procedure:
-
Catalyst Preparation (Time: 5 min):
-
To a clean, dry 10 mL round-bottom flask equipped with a magnetic stir bar, add the catalyst (this compound or L-proline, 0.075 mmol, 0.30 eq.).
-
Causality: Using a consistent catalyst loading is critical for comparing catalytic efficiency. 30 mol% is a common loading for initial proline catalysis studies, though this can be optimized later.[13]
-
-
Reaction Solvent and Donor Addition (Time: 10 min):
-
Add anhydrous DMF (1.0 mL) to the flask. Stir the mixture at room temperature until the catalyst dissolves.
-
Add freshly distilled cyclohexanone (1.25 mmol, 5.0 eq.).
-
Causality: DMF is a polar aprotic solvent that typically facilitates high solubility for proline catalysts.[10] Using an excess of the ketone donor pushes the equilibrium towards product formation. Freshly distilled ketone removes water and other impurities that can inhibit the reaction.
-
-
Initiation and Incubation (Time: 24-48 h):
-
Add 4-nitrobenzaldehyde (0.25 mmol, 1.0 eq.) to the reaction mixture.
-
Seal the flask and stir the reaction at room temperature (or a controlled temperature, e.g., 4 °C, for potentially higher selectivity).
-
Causality: The aldehyde is the limiting reagent. Consistent temperature control is paramount, as temperature fluctuations can significantly impact both reaction rate and stereoselectivity.
-
-
Reaction Monitoring (Time: Intermittent):
-
Periodically check the consumption of the aldehyde using Thin Layer Chromatography (TLC).
-
Causality: Monitoring prevents premature or unnecessarily long reaction times, ensuring reactions are compared at a similar stage of conversion.
-
-
Quenching and Work-up (Time: 20 min):
-
Once the reaction is complete (as determined by TLC), quench the reaction by adding 5 mL of saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, wash with brine (1 x 10 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Causality: Quenching stops the reaction by protonating the enamine intermediate. The aqueous work-up removes the polar solvent (DMF) and the water-soluble catalyst.
-
-
Purification and Analysis (Time: 1-2 h):
-
Purify the crude product by flash column chromatography on silica gel to obtain the pure aldol adduct.
-
Determine the yield.
-
Determine the diastereomeric ratio (syn/anti) by ¹H NMR analysis of the purified product.
-
Determine the enantiomeric excess (ee %) of the major diastereomer by chiral High-Performance Liquid Chromatography (HPLC).
-
Causality: Proper purification is essential for accurate yield determination. Spectroscopic and chromatographic analyses provide the quantitative data needed for validation.
-
Data Comparison and Benchmarking
To validate the reproducibility of your this compound catalysis, compare your experimental results against the well-established data for L-proline. Run the experiment with both catalysts under identical conditions.
| Catalyst | Yield (%) | Diastereomeric Ratio (anti/syn) | Enantiomeric Excess (ee %) |
| L-Proline (Benchmark) | ~95% | >95:5 | >99% (anti) |
| This compound | (Your Data) | (Your Data) | (Your Data) |
| This compound (Repeat 1) | (Your Data) | (Your Data) | (Your Data) |
| This compound (Repeat 2) | (Your Data) | (Your Data) | (Your Data) |
Note: Benchmark data for L-proline is representative of typical outcomes found in the literature for the reaction between cyclohexanone and 4-nitrobenzaldehyde. Actual results may vary slightly.
Interpreting the Results:
-
Reproducibility: The results from your repeat experiments with this compound should be in close agreement. Significant variation points to uncontrolled experimental parameters.
-
Performance vs. Benchmark: How do the yield, d.r., and ee% of this compound compare to L-proline? As a D-amino acid derivative, this compound is expected to produce the opposite enantiomer of the product compared to L-proline. The N-methylation may increase or decrease the catalyst's efficiency and selectivity.
Troubleshooting Common Reproducibility Issues
If you encounter significant variations in your results, consider the following factors, which are known to influence the outcomes of organocatalytic reactions.[5][14][15]
-
Reagent Purity:
-
Problem: Impurities in solvents or reagents (especially water in ketones) can inhibit catalyst turnover or lead to side reactions. Trace metal impurities can also lead to erroneous claims of "metal-free" catalysis.[6]
-
Solution: Always use anhydrous solvents and freshly distill liquid reagents like cyclohexanone. Verify the purity of starting materials.
-
-
Catalyst Quality and Handling:
-
Problem: The catalyst may be impure or hygroscopic. Inconsistent weighing can lead to variations in catalyst loading.
-
Solution: Ensure the catalyst is of high purity. Store it in a desiccator. Use a calibrated analytical balance for accurate measurement.
-
-
Reaction Conditions:
-
Problem: Minor fluctuations in temperature, stirring rate, or reaction time can affect kinetics and selectivity.
-
Solution: Use a temperature-controlled bath for consistent heating or cooling. Ensure vigorous and consistent stirring. Compare reactions at identical time points or levels of conversion.
-
-
Atmosphere:
-
Problem: While many organocatalytic reactions are robust, some are sensitive to air or moisture.
-
Solution: For maximum reproducibility, run reactions under an inert atmosphere (e.g., Nitrogen or Argon), especially when troubleshooting.
-
Conclusion
Validating the reproducibility of a catalyst like this compound is a rigorous but essential process. By employing a standardized workflow, a well-defined benchmark reaction, and meticulous experimental technique, researchers can generate high-fidelity data. This guide provides the strategic framework and practical steps to systematically assess catalytic performance, troubleshoot inconsistencies, and confidently report reliable and reproducible findings. Adherence to these principles of scientific integrity not only validates the utility of a specific catalyst but also strengthens the foundation upon which new chemical discoveries are built.
References
- General procedure for catalytic aldol reactions. (n.d.).
- A Comparative Guide to Modern Catalysts for Asymmetric Aldol Reactions: Benchmarking against L-proline. (n.d.). BenchChem.
- Gruttadauria, M., Giacalone, F., & Noto, R. (2017).
- Al-Salihi, S. (2015). Proline as an Asymmetric Organocatalyst. In Sustainable Catalysis: Without Metals or Other Endangered Elements, Part 1.
- Chowdari, N. S., & Barbas, C. F. (2005). Developing novel organocatalyzed aldol reactions for the enantioselective synthesis of biologically active molecules.
- Kumar, I., & Chimni, S. S. (2016). Proline Based Organocatalysis: Supported and Unsupported Approach. Ingenta Connect.
- The Aldol Reaction: Organocatalytic Approach. (n.d.).
- Lixin, R. (n.d.).
- Emma, M. G., Tamburrini, A., Martinelli, A., Lombardo, M., Quintavalla, A., & Trombini, C. (2020). A Simple and Efficient Protocol for Proline-Catalysed Asymmetric Aldol Reaction. MDPI.
- Proline-catalyzed aldol reactions. (n.d.). Wikipedia.
- Hayashi, Y. (2016).
- ACS Catalysis. (2022). To Err is Human; To Reproduce Takes Time.
- Asymmetric Aldol Reaction Organocatalyzed by (S)-Proline-Containing Dipeptides: Improved Stereoinduction under Solvent-Free Conditions. (n.d.).
- Organocatalytic chiral polymeric nanoparticles for asymmetric aldol reaction. (2023). RSC Publishing.
- Catalyst or Catalyst System? Nonlinear Behaviour and the Limits of Mechanistic Understanding in Proline-Based Asymmetric Catalysis. (n.d.).
- Proline Derivatives in Organic Synthesis. (2007). Organic Chemistry Portal.
- Beyond L-Proline: Investigation into the Catalytic Properties of Other Natural Amino Acids in an Organocatalytic Warfarin Synthesis. (n.d.). MDPI.
- Proline organoc
- A Simple and Efficient Protocol for Proline-Catalysed Asymmetric Aldol Reaction. (2020).
- Heterogeneous organocatalysis: the proline case. (n.d.). RSC Publishing.
- Factors influencing the performance of organocatalysts immobilised on solid supports: A review. (2024).
- To Err is Human; To Reproduce Takes Time. (2022).
- Proline-Catalyzed Asymmetric Aldol Reaction. (n.d.). Scribd.
- List, B., Hoang, L., & Martin, H. J. (2004).
- Glycyl Radical Enzymes Catalyzing the Dehydration of Two Isomers of N-Methyl-4-hydroxyproline. (n.d.).
- Mechanistic Studies of Proline-Catalyzed Reactions. (n.d.). Denmark Group.
- Factors influencing the performance of organocatalysts immobilised on solid supports: A review. (2024). PubMed.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Heterogeneous organocatalysis: the proline case - PMC [pmc.ncbi.nlm.nih.gov]
- 3. longdom.org [longdom.org]
- 4. Heterogeneous organocatalysis: the proline case - RSC Advances (RSC Publishing) DOI:10.1039/D5RA02331A [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Developing novel organocatalyzed aldol reactions for the enantioselective synthesis of biologically active molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Proline-catalyzed aldol reactions - Wikipedia [en.wikipedia.org]
- 9. Proline-based organocatalyst-mediated asymmetric aldol reaction of acetone with substituted aromatic aldehydes: an experimental and theoretical study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. New mechanistic studies on the proline-catalyzed aldol reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Proline organocatalysis - Wikipedia [en.wikipedia.org]
- 13. scribd.com [scribd.com]
- 14. Factors influencing the performance of organocatalysts immobilised on solid supports: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Factors influencing the performance of organocatalysts immobilised on solid supports: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Experimental Cross-Validation of 1-Methyl-D-proline
This guide provides a comprehensive framework for the experimental cross-validation of 1-methyl-D-proline, a synthetic amino acid analogue. In the ever-evolving landscape of drug discovery and peptide therapeutics, the introduction of unnatural amino acids offers a powerful tool to modulate the pharmacological properties of bioactive molecules. This compound, by combining the stereochemical uniqueness of a D-amino acid with N-methylation, presents a compelling candidate for investigation. This document outlines a series of comparative experimental protocols designed to elucidate its biological activity and potential applications, providing researchers with the necessary tools to rigorously evaluate its performance against relevant alternatives.
Introduction: The Rationale for Investigating this compound
Proline and its derivatives are integral to numerous biological processes and have found extensive applications in medicinal chemistry. The rigid pyrrolidine ring of proline introduces conformational constraints in peptides, influencing their structure and function. While L-proline is the naturally occurring enantiomer, D-proline and its derivatives have garnered significant interest for their potential to enhance peptide stability, modulate receptor binding, and act as enzyme inhibitors.[1][2][3] N-methylation of the proline nitrogen further restricts the conformational flexibility of the peptide backbone and can improve pharmacokinetic properties such as oral bioavailability and resistance to enzymatic degradation.
The combination of a D-proline scaffold with N-methylation in this compound suggests several potential avenues for biological activity that warrant experimental investigation. This guide will focus on two primary areas of inquiry: its potential as an enzyme inhibitor and its utility in solid-phase peptide synthesis to create novel peptides with enhanced properties.
Comparative Framework: Selecting Appropriate Alternatives
To provide a robust cross-validation of this compound's performance, a panel of well-characterized alternatives is essential. The following compounds are proposed for direct comparison in the subsequent experimental protocols:
-
L-Proline: The natural enantiomer, serving as a baseline control.
-
D-Proline: The unnatural enantiomer, to discern the effects of stereochemistry.
-
N-Methyl-L-proline: To isolate the effect of N-methylation on the L-enantiomer.
-
Known Enzyme Inhibitors: Specific inhibitors for the selected enzyme targets will be used as positive controls to validate the assay and benchmark the potency of this compound.
Experimental Cross-Validation: Key Areas of Investigation
This section details the experimental workflows to assess the biological and chemical properties of this compound in comparison to the selected alternatives.
Enzyme Inhibition Assays
Based on the known activities of proline derivatives, two key enzyme targets are proposed for initial screening: Pyrroline-5-Carboxylate Reductase 1 (PYCR1) and Matrix Metalloproteinases (MMPs).
PYCR1 is a crucial enzyme in the proline biosynthesis pathway and has been identified as a potential target in cancer therapy. While N-methyl-L-proline has been reported to be inactive against PYCR1, the D-enantiomer has not been thoroughly investigated.
Experimental Objective: To determine the inhibitory potential of this compound against human PYCR1 and compare it to its enantiomer and unmethylated counterparts.
Workflow for PYCR1 Inhibition Assay:
Caption: Workflow for MMP Inhibition Assay.
Data Presentation: A table comparing the IC50 values of the tested compounds against the selected MMP should be generated.
| Compound | MMP IC50 (nM) |
| This compound | To be determined |
| L-Proline | To be determined |
| D-Proline | To be determined |
| N-Methyl-L-proline | To be determined |
| Known MMP Inhibitor | Positive Control Value |
Solid-Phase Peptide Synthesis (SPPS) and Conformational Analysis
The incorporation of this compound into a peptide sequence can significantly impact its conformation and, consequently, its biological activity. A comparative synthesis and analysis of a model peptide will provide insights into these effects.
Experimental Objective: To synthesize a model hexapeptide containing L-proline, D-proline, N-methyl-L-proline, and this compound at a central position and to compare the purity, yield, and conformational properties of the resulting peptides.
Model Peptide Sequence: Ac-Tyr-Gly-Gly-X-Gly-Tyr-NH2 (where X is the proline analogue)
Workflow for SPPS and Analysis:
Caption: General Workflow for Solid-Phase Peptide Synthesis.
Data Presentation: The analytical data for the synthesized peptides should be presented in a comparative table.
| Peptide (X) | Purity (%) | Yield (%) | Predominant Conformation (from NMR) |
| L-Proline | To be determined | To be determined | To be determined |
| D-Proline | To be determined | To be determined | To be determined |
| N-Methyl-L-proline | To be determined | To be determined | To be determined |
| This compound | To be determined | To be determined | To be determined |
Detailed Experimental Protocols
Protocol for PYCR1 Inhibition Assay
-
Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5, 100 mM KCl, 10 mM MgCl2.
-
PYCR1 Enzyme: Recombinant human PYCR1 diluted in Assay Buffer to the working concentration.
-
NADH Solution: Prepared fresh in Assay Buffer.
-
P5C Substrate: Δ1-Pyrroline-5-carboxylic acid prepared fresh in Assay Buffer.
-
Test Compounds: Serially diluted in DMSO and then in Assay Buffer.
-
-
Assay Procedure:
-
Add 50 µL of Assay Buffer to each well of a 96-well plate.
-
Add 2 µL of test compound solution or DMSO (vehicle control).
-
Add 20 µL of PYCR1 enzyme solution.
-
Add 10 µL of NADH solution.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding 18 µL of P5C substrate solution.
-
Immediately measure the absorbance at 340 nm every minute for 20 minutes at 37°C.
-
-
Data Analysis:
-
Calculate the rate of NADH consumption (decrease in absorbance at 340 nm).
-
Determine the percent inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Protocol for MMP Inhibition Assay
-
Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl2, 0.05% Brij-35.
-
Active MMP Enzyme: Recombinant human MMP-2 or MMP-9 activated according to the manufacturer's instructions and diluted in Assay Buffer.
-
Fluorogenic Substrate: Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2 (or similar) dissolved in DMSO and diluted in Assay Buffer.
-
Test Compounds: Serially diluted in DMSO and then in Assay Buffer.
-
-
Assay Procedure:
-
Add 50 µL of Assay Buffer to each well of a black 96-well plate.
-
Add 2 µL of test compound solution or DMSO (vehicle control).
-
Add 20 µL of active MMP enzyme solution.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 28 µL of fluorogenic substrate solution.
-
Incubate at 37°C for 30-60 minutes, protected from light.
-
Measure the fluorescence intensity (e.g., Excitation at 328 nm, Emission at 393 nm).
-
-
Data Analysis:
-
Subtract the background fluorescence (wells with substrate but no enzyme).
-
Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control.
-
Determine the IC50 value by plotting percent inhibition against the logarithm of compound concentration.
-
Protocol for Solid-Phase Peptide Synthesis with N-Methylated Amino Acids
-
Resin Preparation: Swell Rink Amide resin in dimethylformamide (DMF) for 1 hour.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, then repeat for 15 minutes. Wash the resin thoroughly with DMF.
-
Amino Acid Coupling (Standard):
-
Activate 4 equivalents of the Fmoc-protected amino acid with 3.95 equivalents of HCTU and 8 equivalents of DIPEA in DMF for 2 minutes.
-
Add the activated amino acid solution to the resin and shake for 1-2 hours.
-
Wash the resin with DMF.
-
-
Amino Acid Coupling (N-Methylated):
-
Activate 4 equivalents of the Fmoc-N-methyl-amino acid with 3.95 equivalents of HATU and 8 equivalents of DIPEA in DMF for 5 minutes.
-
Add the activated amino acid solution to the resin and shake for 4-6 hours.
-
Monitor the coupling reaction using a Kaiser test (for primary amines) or a chloranil test (for secondary amines). If the coupling is incomplete, repeat the coupling step.
-
Wash the resin with DMF.
-
-
Repeat Cycles: Repeat the deprotection and coupling steps for each amino acid in the sequence.
-
Final Deprotection and Acetylation: After the final amino acid coupling, perform a final Fmoc deprotection. Acetylate the N-terminus with a solution of acetic anhydride and DIPEA in DMF.
-
Cleavage and Deprotection: Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H2O) for 2-3 hours.
-
Peptide Precipitation and Purification: Precipitate the peptide in cold diethyl ether, centrifuge, and wash the pellet. Purify the crude peptide by reverse-phase HPLC.
-
Analysis: Characterize the purified peptide by LC-MS to confirm the mass and by 1D and 2D NMR spectroscopy to assess conformation.
Conclusion
This guide provides a structured and scientifically rigorous approach to the cross-validation of this compound. By systematically comparing its performance against well-defined alternatives in key biological and chemical assays, researchers can generate the robust data necessary to evaluate its potential in drug discovery and peptide design. The detailed protocols and workflows herein are intended to serve as a practical resource for scientists embarking on the characterization of this and other novel amino acid analogues. The insights gained from these studies will undoubtedly contribute to the rational design of next-generation therapeutics with improved efficacy and pharmacokinetic profiles.
References
- D-proline:A member of the D-amino acid family. (2023, September 19). ChemicalBook.
- D-Proline: Biological Distribution and Applications in Pharmaceutical Synthesis. (2024, April 30). Boc Sciences.
- Intracerebroventricular injection of L-proline and D-proline induces sedative and hypnotic effects by different mechanisms under. (n.d.). SciSpace.
- Occurrence of the d-Proline Chemotype in Enzyme Inhibitors. (2019, April 18). MDPI.
- Proline and Proline Analogues Improve Development of Mouse Preimplantation Embryos by Protecting Them against Oxidative Stress. (2023, November 16). PubMed Central.
- Proline-glutamate interactions in the CNS. (n.d.). PubMed.
- The Multifaceted Roles of Proline in Cell Behavior. (n.d.). Frontiers.
Sources
A Comparative Guide to the Performance of Immobilized vs. Free 1-Methyl-D-proline in Asymmetric Organocatalysis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Rise of Proline Organocatalysis and the Need for Heterogenization
The field of asymmetric organocatalysis has revolutionized the synthesis of chiral molecules, providing a powerful alternative to traditional metal-based catalysts.[1] Among the pioneering organocatalysts, the simple amino acid proline has demonstrated remarkable efficacy in promoting a wide range of chemical transformations with high enantioselectivity, including aldol, Mannich, and Michael reactions.[1][2][3] Proline's effectiveness stems from its unique bifunctional nature, possessing both a secondary amine to form nucleophilic enamines or electrophilic iminium ions, and a carboxylic acid group to act as a proton shuttle, mimicking the active sites of natural aldolase enzymes.[2][4]
This guide focuses on 1-methyl-D-proline, a derivative of the unnatural D-proline enantiomer, which is crucial for accessing specific product stereoisomers.[5] While the free, homogeneous form of this compound is an effective catalyst, its application on an industrial scale is hampered by challenges common to homogeneous catalysts: difficult separation from the reaction mixture, catalyst loss during workup, and consequently, limited reusability.[2][6]
Immobilization, the process of attaching a catalyst to a solid, insoluble support, directly addresses these limitations.[2][7] By converting the catalyst from a homogeneous to a heterogeneous system, it allows for easy recovery via simple filtration, enhances stability, and facilitates its use in continuous flow reactors.[2] This guide provides an in-depth comparison of the performance characteristics of immobilized versus free this compound, drawing upon established principles from extensive research on proline and its derivatives to offer field-proven insights for drug development and process chemistry professionals.
The Rationale for Immobilization: A Strategic Overview
The decision to immobilize an organocatalyst is driven by a desire to merge the high selectivity of homogeneous catalysis with the operational efficiency of heterogeneous systems. The primary advantages sought through immobilization are outlined below.
-
Enhanced Reusability and Reduced Cost: The ability to recover and reuse the catalyst for multiple cycles is the most significant economic driver for immobilization. This drastically reduces the overall cost of a synthetic process, especially when using complex or expensive catalyst derivatives.[2]
-
Simplified Product Purification: In a homogeneous setup, the catalyst must be separated from the product and unreacted starting materials, often requiring laborious chromatographic purification. An immobilized catalyst can be removed by simple filtration, streamlining the downstream processing and minimizing product contamination.[8]
-
Improved Catalyst Stability: Anchoring a catalyst to a solid support can restrict conformational changes and prevent aggregation or decomposition, often leading to enhanced thermal and chemical stability compared to its free counterpart.[2][9]
-
Adaptability to Flow Chemistry: Heterogenized catalysts are ideally suited for use in packed-bed or continuous flow reactors, enabling process automation, improved heat and mass transfer, and safer handling of reactants.[2]
Caption: Workflow comparison of homogeneous vs. heterogeneous catalysis.
Comparative Performance Analysis: Immobilized vs. Free Catalyst
The transition from a free to an immobilized catalyst inevitably alters its microenvironment, which can influence its performance. While direct experimental data for this compound is limited, a robust comparative analysis can be constructed from the extensive studies on analogous immobilized L-proline, D-proline, and N-substituted proline systems.[5][9][10]
| Performance Metric | Free this compound | Immobilized this compound | Causality and Field Insights |
| Catalytic Activity | High intrinsic activity. | Generally comparable; can be slightly lower or higher. | Activity depends on the support, linker length, and catalyst loading. A hydrophilic support can create a favorable microenvironment, potentially enhancing activity.[6] However, high catalyst loading can lead to steric hindrance or pore blockage, reducing substrate access. |
| Stereoselectivity | High (benchmark). | Often high, but can see a slight reduction (1-5% ee). | The covalent linker or proximity to the support surface can impose new steric constraints on the transition state, sometimes slightly compromising enantioselectivity. However, some polymer scaffolds have been shown to maintain or even improve selectivity.[6][9] |
| Reusability | Not reusable. | Excellent; typically 5-10 cycles with minimal loss of activity. | The catalyst is physically anchored to the support, allowing for recovery and reuse. A slight decline in performance over many cycles is usually due to minor leaching or physical degradation of the support.[2][11] |
| Stability | Moderate; susceptible to degradation in harsh conditions. | Significantly enhanced thermal and solvent stability. | The rigid support structure protects the catalyst from thermal denaturation and harsh solvents. Covalent attachment prevents the catalyst from dissolving or aggregating.[2][9] |
| Kinetic Profile | Follows solution-phase kinetics (Michaelis-Menten). | May be limited by mass transfer; often shows higher apparent Kₘ. | Substrates must diffuse from the bulk solution to the catalyst's active site within the support's pores. This diffusion can become the rate-limiting step (mass transfer limitation), especially with viscous solvents or large substrates. This often results in a higher apparent Michaelis constant (Kₘ), indicating a lower affinity for the substrate.[6] |
| Process Scalability | Challenging due to separation issues. | Highly scalable; suitable for batch and continuous flow processes. | Easy separation and suitability for flow reactors make immobilized systems highly attractive for industrial-scale production.[2] |
Experimental Protocols: A Guide to Practice
To ensure trustworthy and reproducible results, the protocols described below are designed as self-validating systems.
Protocol 1: Covalent Immobilization of this compound onto Silica Gel
This protocol details a common method for covalently attaching a proline derivative to a solid support, adapted from procedures for similar molecules.[2] The choice of silica is based on its high surface area, mechanical stability, and well-established surface chemistry.[2]
Materials:
-
Silica gel (high purity, for chromatography, 230-400 mesh)
-
(3-Chloropropyl)trimethoxysilane
-
Anhydrous toluene
-
This compound
-
Sodium iodide (NaI)
-
Potassium carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Methanol, Dichloromethane (DCM)
Methodology:
-
Activation of Silica (Day 1):
-
Activate silica gel by heating at 150°C under vacuum for 4 hours to remove physisorbed water.
-
In a round-bottom flask under a nitrogen atmosphere, suspend 10.0 g of activated silica in 100 mL of anhydrous toluene.
-
Add 5.0 mL of (3-Chloropropyl)trimethoxysilane and reflux the mixture for 24 hours. This grafts the chloropropyl tethers onto the silica surface.
-
Allow the mixture to cool, then filter the functionalized silica. Wash sequentially with toluene (3 x 50 mL), DCM (3 x 50 mL), and methanol (3 x 50 mL).
-
Dry the resulting chloropropyl-functionalized silica (Silica-Cl) under high vacuum at 60°C overnight.
-
-
Grafting of this compound (Day 2):
-
In a round-bottom flask, suspend 5.0 g of the dried Silica-Cl in 50 mL of anhydrous DMF.
-
Add 1.5 g of this compound, 1.0 g of K₂CO₃ (as a base), and a catalytic amount of NaI (to facilitate nucleophilic substitution).
-
Heat the suspension to 80°C and stir under a nitrogen atmosphere for 48 hours.
-
Cool the mixture to room temperature. Filter the solid catalyst.
-
Wash the catalyst thoroughly with water (3 x 50 mL) to remove unreacted proline and salts, followed by methanol (3 x 50 mL) and DCM (3 x 50 mL) to remove residual DMF.
-
Dry the final immobilized catalyst (Silica-Me-D-Pro) under high vacuum at 60°C for 24 hours.
-
Sources
- 1. longdom.org [longdom.org]
- 2. Heterogeneous organocatalysis: the proline case - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. longdom.org [longdom.org]
- 5. researchgate.net [researchgate.net]
- 6. L-Proline Functionalized Polymers Prepared by RAFT Polymerization and Their Assemblies as Supported Organocatalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fine chemical - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
A Comparative Guide to the Substrate Scope of 1-Methyl-D-proline versus Other Organocatalysts in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of asymmetric organocatalysis, proline and its derivatives have emerged as indispensable tools for the stereoselective synthesis of complex molecules. This guide provides an in-depth technical comparison of 1-methyl-D-proline against its parent amino acid, D-proline, and other notable organocatalysts. By examining experimental data from key asymmetric transformations, we aim to furnish researchers with the critical insights necessary for informed catalyst selection and reaction optimization in the pursuit of novel chiral compounds.
The Rise of Proline-Based Organocatalysis: A Mechanistic Overview
The pioneering work in the early 2000s demonstrated the remarkable ability of L-proline to catalyze intermolecular aldol reactions, mimicking the function of natural Class I aldolase enzymes.[1][2] This discovery opened the floodgates for the development of a vast arsenal of small organic molecules as catalysts for a wide array of asymmetric transformations.[3] The catalytic cycle of proline and its derivatives in reactions such as the aldol and Michael additions typically proceeds through the formation of a nucleophilic enamine intermediate.[4] The secondary amine of the catalyst reacts with a ketone or aldehyde donor, which then attacks an electrophilic acceptor with high facial selectivity, dictated by the chiral environment of the catalyst. Subsequent hydrolysis releases the chiral product and regenerates the catalyst for the next cycle.[4]
The unique constrained cyclic structure of proline is crucial for its catalytic efficacy, enabling the formation of a rigid transition state that effectively controls the stereochemical outcome of the reaction.[5] The carboxylic acid moiety of proline is also believed to play a key role in activating the electrophile and stabilizing the transition state through hydrogen bonding.[6]
Assessing the Impact of N-Methylation: this compound in Focus
The methylation of the secondary amine in D-proline to give this compound introduces a subtle yet significant structural modification that can profoundly influence its catalytic performance. This alteration can affect the catalyst's solubility, steric environment, and the electronic properties of the nitrogen atom, thereby impacting reaction rates, yields, and stereoselectivities.
Asymmetric Aldol Reaction: A Comparative Analysis
The asymmetric aldol reaction is a cornerstone of carbon-carbon bond formation and serves as a critical benchmark for evaluating the performance of new organocatalysts. Below, we compare the performance of D-proline and derivatives in the aldol reaction between cyclohexanone and various aromatic aldehydes.
| Catalyst | Aldehyde | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | anti:syn Ratio | ee (%) | Reference |
| (S)-Proline | 4-Nitrobenzaldehyde | 30 | DMSO | 4 | 99 | 93:7 | 97 | [4] |
| N-Methyl-L-prolinol derivative | 4-Nitrobenzaldehyde | 5 | Brine | 5 | - | - | 97 | [4] |
| L-Prolinamide derivative | 4-Nitrobenzaldehyde | 2 | Brine | 2 | 81 | - | 87 | [4] |
| (S)-Proline | Benzaldehyde | 10 | MeOH/H₂O | 19 | 85 | 85:15 | 92 | [7] |
| (S)-Proline | 4-Chlorobenzaldehyde | 10 | MeOH/H₂O | 19 | 88 | 86:14 | 95 | [7] |
| (S)-Proline | 2-Nitrobenzaldehyde | 10 | MeOH/H₂O | 19 | 95 | 95:5 | 98 | [7] |
While direct comparative data for this compound under identical conditions is limited in the readily available literature, the data for N-methyl-L-prolinol derivatives (the enantiomer) suggests that N-methylation can lead to highly effective catalysts that can operate at lower catalyst loadings and in aqueous media, offering potential green chemistry advantages.[4] The prolinamide derivative, also derived from a modified proline, shows good yields and enantioselectivity, highlighting the impact of structural modifications.[4] The extensive data available for proline itself showcases its broad applicability across a range of aromatic aldehydes, consistently delivering high yields and excellent stereocontrol.[7]
Asymmetric Michael Addition: Expanding the Substrate Scope
The asymmetric Michael addition is another fundamental C-C bond-forming reaction where proline-based catalysts have demonstrated significant utility. This reaction is crucial for the synthesis of 1,5-dicarbonyl compounds and other important synthetic intermediates.
| Catalyst | Michael Donor | Michael Acceptor | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | dr (syn:anti) | ee (%) | Reference |
| Chiral Phosphoproline | Cyclohexanone | β-Nitrostyrene | - | - | - | >99 | >99:1 | 96 | [8][9] |
| Saccharide-based thiourea | Acetophenone | β-Nitrostyrene | 15 | - | - | 46 | - | 87 | [10] |
The development of modified proline catalysts, such as the chiral phosphoproline, has led to exceptional levels of diastereoselectivity and enantioselectivity in the Michael addition of ketones to nitroolefins.[8][9] This highlights a key strategy in catalyst design: the introduction of additional functional groups that can participate in the catalytic cycle and enhance stereocontrol. Similarly, bifunctional catalysts incorporating both a proline-like amine and a thiourea moiety have shown great promise in promoting Michael additions with high enantioselectivity.[10]
Experimental Protocols
To facilitate the practical application of these catalysts, detailed experimental procedures for representative asymmetric reactions are provided below.
General Procedure for a Proline-Catalyzed Asymmetric Aldol Reaction
This protocol is a general guideline for the aldol reaction between a ketone and an aldehyde catalyzed by proline or its derivatives.[6][7]
Materials:
-
(S)-Proline (or other proline-based catalyst)
-
Aldehyde (1.0 equiv)
-
Ketone (5-20 equiv, can also serve as solvent)
-
Solvent (e.g., DMSO, MeOH/H₂O, or neat)
-
Saturated aqueous NH₄Cl solution
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Anhydrous MgSO₄ or Na₂SO₄
Procedure:
-
To a stirred solution of the proline-based catalyst (typically 10-30 mol%) in the chosen solvent, add the aldehyde followed by the ketone at the desired temperature (ranging from room temperature to -25 °C).
-
Stir the reaction mixture for the specified time (from a few hours to several days), monitoring the progress by TLC or ¹H NMR.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of NH₄Cl.
-
Extract the product with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).
-
Combine the organic layers, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired aldol adduct.
-
Determine the yield, diastereomeric ratio (by ¹H NMR), and enantiomeric excess (by chiral HPLC).
General Procedure for an Asymmetric Michael Addition of a Ketone to a Nitroolefin
This protocol outlines a general procedure for the Michael addition of a ketone to a nitroolefin, a common transformation catalyzed by proline derivatives.[11]
Materials:
-
Proline-derived organocatalyst (e.g., N-Methyl-L-prolinol derivative)
-
Ketone (e.g., cyclohexanone)
-
Nitroolefin (e.g., β-nitrostyrene)
-
Solvent (e.g., CH₂Cl₂, Toluene)
-
Standard laboratory glassware
-
Magnetic stirrer
Procedure:
-
In a reaction vial, dissolve the nitroolefin (1.0 equiv) and the ketone (2.0 equiv) in the chosen solvent.
-
Add the organocatalyst (typically 10-20 mol%) to the solution.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Determine the yield and diastereomeric ratio of the crude product by ¹H NMR spectroscopy using an internal standard.
-
Purify the product by silica gel column chromatography.
-
Determine the enantiomeric excess of the purified product by chiral HPLC analysis.
Visualizing the Catalytic Cycle and Experimental Workflow
To provide a clearer understanding of the processes involved, the following diagrams illustrate the generalized enamine catalytic cycle for proline-based catalysts and a typical experimental workflow.
Conclusion and Future Outlook
This compound and other N-substituted proline derivatives represent a valuable class of organocatalysts that offer distinct advantages in terms of solubility and catalytic activity, sometimes allowing for milder reaction conditions and lower catalyst loadings compared to their unsubstituted counterparts. While direct, extensive comparative studies on the substrate scope of this compound are still emerging, the available data on related N-methylated proline derivatives strongly suggest its potential as a highly effective and versatile catalyst in asymmetric synthesis.
The choice between this compound and D-proline will ultimately depend on the specific substrates and desired reaction conditions. For reactions requiring enhanced solubility in less polar organic solvents or for explorations into novel reactivity, this compound presents an attractive alternative. Further research dedicated to systematically mapping the substrate scope of this compound in direct comparison with D-proline and other leading organocatalysts will be invaluable for the continued advancement of asymmetric synthesis and the development of efficient routes to complex chiral molecules.
References
- BenchChem. (2025). Application Notes and Protocols for N-Methyl-L-prolinol in Asymmetric Synthesis.
- BenchChem. (2025).
- Emma, M. G., Tamburrini, A., Martinelli, A., Lombardo, M., Quintavalla, A., & Trombini, C. (2020). A Simple and Efficient Protocol for Proline-Catalysed Asymmetric Aldol Reaction.
- Al-Zoubi, R. M., & Al-Jammal, T. K. (2014). Efficient synthesis of supported proline catalysts for asymmetric aldol reactions. Catalysis Science & Technology, 4(12), 4349-4357.
- Du, D., Wang, Y., & Lu, Y. (2011). Chiral phosphoproline-catalyzed asymmetric Michael addition of ketones to nitroolefins: an experimental and theoretical study. Organic & Biomolecular Chemistry, 9(20), 6973-6978. [Link]
- Ibrahem, I., & Córdova, A. (2007). Proline-based organocatalyst-mediated asymmetric aldol reaction of acetone with substituted aromatic aldehydes: an experimental and theoretical study. Journal of Molecular Structure: THEOCHEM, 806(1-3), 169-175. [Link]
- Grinco, M., & Tîmbur, D. (2020). Proline and its Derivatives as Organocatalysts for Multi‐Component Reactions in Aqueous Media: Synergic Pathways to the Green Synthesis of Heterocycles.
- Emma, M. G., et al. (2020). A Simple and Efficient Protocol for Proline-Catalysed Asymmetric Aldol Reaction. MDPI. [Link]
- Du, D., Wang, Y., & Lu, Y. (2011). Chiral phosphoproline-catalyzed asymmetric Michael addition of ketones to nitroolefins: an experimental and theoretical study. Organic & Biomolecular Chemistry, 9(20), 6973-8. [Link]
- BenchChem. (2025). Application Notes and Protocols: The Role of N-Boc-D-proline in Asymmetric Aldol Reactions.
- BenchChem. (2025). A Comparative Analysis of Catalysts Derived from N-Methyl-L-prolinol and (S)-(1- Methylpyrrolidin-3-YL)methanol in Asymmetric Synthesis.
- Wang, J., Li, H., Zu, L., Wang, W., & Li, H. (2006). Highly Enantioselective Michael Addition of Aromatic Ketones to Nitroolefins Promoted by Chiral Bifunctional Primary Amine-thiourea Catalysts Based on Saccharides. Organic Letters, 8(9), 1779-1781. [Link]
- Hanessian, S., & Pham, V. C. (2000). Efficient proline-catalyzed Michael additions of unmodified ketones to nitro olefins. Organic Letters, 2(18), 2821-2824.
- Wikipedia. (n.d.). Proline-catalyzed aldol reactions.
- List, B., Lerner, R. A., & Barbas, C. F. (2000). Proline-Catalyzed Direct Asymmetric Aldol Reactions. Journal of the American Chemical Society, 122(10), 2395-2396. [Link]
- Rasalkar, M. S., & Potdar, M. K. (2007). Proline-Catalyzed Enantioselective Michael Additions of Ketones to Nitrostyrene.
- Kowalski, J. A., & Miller, S. J. (2016). Beyond L-Proline: Investigation into the Catalytic Properties of Other Natural Amino Acids in an Organocatalytic Warfarin Synthesis. Molecules, 21(11), 1548. [Link]
- List, B., Lerner, R. A., & Barbas, C. F. (2000). Proline-Catalyzed Asymmetric Aldol Reactions. Journal of the American Chemical Society, 122(10), 2395-2396. [Link]
- Shaikh, R. R., & Mazzanti, A. (2011). A review: L- Proline as an organocatalyst. International Journal of Chemical Sciences, 9(3), 1169-1188. [Link]
- List, B. (2002). Proline-catalyzed direct asymmetric aldol reactions catalytic asymmetric synthesis of anti-1,2-diols. Tetrahedron, 58(28), 5573-5590. [Link]
- Yang, J. W., & Carter, R. G. (2011). Proline Sulfonamide-Based Organocatalysis: Better Late than Never. The Journal of Organic Chemistry, 76(21), 8679-8690. [Link]
- de Souza, R. O., & dos Santos, V. A. (2018). Heterogeneous organocatalysis: the proline case. RSC Advances, 8(52), 29591-29611. [Link]
- Grinco, M., & Tîmbur, D. (2020). Proline and its derivatives as organocatalysts for multicomponent reactions in aqueous media: synergic path-ways to the green synthesis of heterocycles.
- Kowalski, J. A., & Miller, S. J. (2016). Beyond L-proline: Investigation of the properties of other natural amino acids in an organocatalytic warfarin synthesis. ChemRxiv. [Link]
Sources
- 1. Proline-Catalyzed Direct Asymmetric Aldol Reactions :: MPG.PuRe [pure.mpg.de]
- 2. researchgate.net [researchgate.net]
- 3. Proline-catalyzed aldol reactions - Wikipedia [en.wikipedia.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. studylib.net [studylib.net]
- 6. Proline-based organocatalyst-mediated asymmetric aldol reaction of acetone with substituted aromatic aldehydes: an experimental and theoretical study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Chiral phosphoproline-catalyzed asymmetric Michael addition of ketones to nitroolefins: an experimental and theoretical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Chiral phosphoproline-catalyzed asymmetric Michael addition of ketones to nitroolefins: an experimental and theoretical study - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
A Head-to-Head Technical Comparison: 1-methyl-D-proline vs. Tetramethylguanidine
A Senior Application Scientist's Guide to Catalyst and Reagent Selection in Advanced Organic Synthesis
For the discerning researcher in drug development and synthetic chemistry, the choice of a basic catalyst or reagent is a pivotal decision that dictates reaction efficiency, stereochemical control, and overall process viability. This guide provides an in-depth, data-supported comparison between two prominent yet fundamentally different compounds: the chiral organocatalyst, 1-methyl-D-proline, and the strong, non-nucleophilic base, 1,1,3,3-tetramethylguanidine (TMG). We will move beyond surface-level properties to explore the mechanistic nuances and practical applications that define their utility in the modern laboratory.
Introduction: Two Distinct Tools for Chemical Transformation
1,1,3,3-Tetramethylguanidine (TMG) is a powerful, sterically hindered organic base valued for its high basicity and low nucleophilicity.[1] Structurally, it is an achiral guanidine derivative. Its primary role in synthesis is as a proton scavenger, facilitating a wide range of reactions that require a strong base but are sensitive to nucleophilic attack.[2] It is often positioned as a cost-effective alternative to other amidine or guanidine bases like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and DBN (1,5-Diazabicyclo[4.3.0]non-5-ene).[3]
This compound , on the other hand, is a derivative of the natural amino acid D-proline. Its defining feature is its inherent chirality, which makes it a valuable tool in the field of asymmetric organocatalysis.[4][5] Unlike TMG, its primary function is not simply to act as a base, but to actively participate in the reaction mechanism, typically through the formation of chiral intermediates like enamines or iminium ions, thereby directing the stereochemical outcome of the transformation.[4] The N-methylation distinguishes it from proline, altering its solubility and modifying the transition state assembly by removing the N-H proton, which can impact selectivity and reactivity.
Physicochemical and Performance Characteristics
A direct comparison of the fundamental properties of these two compounds reveals their divergent functionalities.
| Property | 1,1,3,3-Tetramethylguanidine (TMG) | This compound |
| CAS Number | 80-70-6[6] | 42967-82-8 |
| Molecular Formula | C₅H₁₃N₃[6] | C₆H₁₁NO₂ |
| Molecular Weight | 115.18 g/mol [6] | 129.16 g/mol [7] |
| Appearance | Clear, colorless to light yellow liquid[6] | White to off-white solid |
| pKa (Conjugate Acid) | ~13.6 (in water)[8] | ~9.5-10.5 (estimated for the carboxylic acid and tertiary amine) |
| Boiling Point | 162-163 °C[6] | Decomposes before boiling |
| Solubility | Miscible with water and most organic solvents[3][6] | Soluble in water and polar organic solvents |
| Primary Function | Strong, non-nucleophilic base; catalyst[9] | Chiral organocatalyst; chiral building block[4][10] |
| Stereochemistry | Achiral | Chiral (D-configuration) |
Head-to-Head Comparison in Key Applications
The suitability of TMG versus this compound is entirely context-dependent, hinging on whether the primary goal is simple proton abstraction or complex stereochemical control.
General Base Catalysis: The Domain of TMG
In reactions where a strong, non-nucleophilic base is required to deprotonate a substrate without interfering in the reaction, TMG is an excellent and economical choice.
Common Applications for TMG:
-
Knoevenagel and Aldol Condensations: TMG effectively catalyzes the condensation between active methylene compounds and carbonyls.[11]
-
Alkylations: It serves as a strong base for deprotonation in various alkylation reactions.[9]
-
Polymer Chemistry: TMG is widely used as a catalyst in the production of polyurethane foams and as an accelerator for polysulfide rubber synthesis.[3][8]
-
Transesterification: It has shown high catalytic activity in the transesterification of oils to produce biodiesel.[12]
The high basicity of TMG is a result of the exceptional resonance stabilization of its protonated form, the guanidinium cation. This allows it to readily abstract protons from a wide range of carbon and heteroatom acids.
Caption: TMG abstracts a proton to form a stable guanidinium cation.
Asymmetric Organocatalysis: The Specialty of this compound
When the goal is to produce a single enantiomer of a chiral molecule, this compound is the superior choice. Its rigid, chiral scaffold enables the creation of a chiral environment around the reacting molecules.
Common Applications for Proline Derivatives:
-
Asymmetric Aldol Reactions: Proline and its derivatives are famous for catalyzing highly enantioselective aldol reactions between ketones and aldehydes.[4]
-
Asymmetric Mannich Reactions: They facilitate the stereocontrolled synthesis of β-amino carbonyl compounds.[5]
-
Asymmetric Michael Additions: These catalysts can direct the conjugate addition of nucleophiles to α,β-unsaturated systems with high stereoselectivity.[5]
The mechanism typically involves the formation of a chiral enamine intermediate from the reaction of the catalyst's secondary amine with a carbonyl substrate. This enamine then reacts with the electrophile, with the proline derivative's structure sterically directing the approach to form one enantiomer preferentially. The N-methyl group in this compound prevents the formation of an N-H bond that, in standard proline catalysis, can act as a hydrogen-bond donor to help organize the transition state. This modification can lead to different selectivity profiles compared to proline itself.
Caption: Catalytic cycle for a this compound mediated aldol reaction.
Experimental Protocols & Comparative Workflow
To illustrate the practical differences, we provide protocols for a Knoevenagel condensation, a reaction where either could be used, but with fundamentally different outcomes and objectives.
General Experimental Workflow
A systematic approach is crucial for catalyst screening and optimization.
Caption: A generalized workflow for catalyst evaluation and reaction analysis.
Protocol 4.1: TMG-Catalyzed Knoevenagel Condensation
-
Objective: To synthesize an α,β-unsaturated product with high yield.
-
Reagents:
-
Aldehyde (1.0 mmol, 1.0 equiv)
-
Active methylene compound (e.g., malononitrile) (1.1 mmol, 1.1 equiv)
-
1,1,3,3-Tetramethylguanidine (TMG) (0.1 mmol, 10 mol%)
-
Ethanol (5 mL)
-
-
Procedure:
-
To a 25 mL round-bottom flask equipped with a magnetic stir bar, add the aldehyde, active methylene compound, and ethanol.
-
Stir the mixture at room temperature to ensure dissolution.
-
Add TMG to the reaction mixture dropwise.[1]
-
Continue stirring at room temperature. Monitor the reaction's progress by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Redissolve the residue in ethyl acetate and wash with water to remove the TMG salt.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography to yield the desired condensed product.
-
Protocol 4.2: this compound-Catalyzed Asymmetric Condensation (Hypothetical)
-
Objective: To synthesize a chiral product with high enantiomeric excess (e.e.). Note: This specific reaction is illustrative of the catalyst's function; TMG would produce a racemic or achiral product.
-
Reagents:
-
Prochiral aldehyde (1.0 mmol, 1.0 equiv)
-
Nucleophile (1.2 mmol, 1.2 equiv)
-
This compound (0.1 mmol, 10 mol%)
-
Solvent (e.g., DMSO or Chloroform) (5 mL)
-
-
Procedure:
-
To a dry 25 mL round-bottom flask under a nitrogen atmosphere, add this compound and the solvent.
-
Cool the mixture to the desired temperature (e.g., 0 °C or room temperature).
-
Add the aldehyde and stir for 10-15 minutes.
-
Add the nucleophile dropwise over 5 minutes.
-
Allow the reaction to stir for the required time (may range from hours to days), monitoring by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify by column chromatography.
-
Determine the enantiomeric excess of the product using chiral HPLC.
-
Safety, Handling, and Cost-Effectiveness
| Aspect | 1,1,3,3-Tetramethylguanidine (TMG) | This compound |
| Hazards | Flammable liquid and vapor.[13][14] Causes severe skin burns and eye damage.[13][14] Harmful if swallowed or inhaled.[13] Corrosive.[6] | May cause skin and eye irritation.[15] Avoid formation of dust and aerosols.[16] General laboratory chemical hazards apply. |
| Handling | Handle in a well-ventilated area.[13] Wear chemical-resistant gloves, goggles, and protective clothing.[6][13] Ground and bond containers when transferring to prevent static discharge.[6] Use spark-proof tools.[6][13] | Handle in a well-ventilated place.[16] Wear suitable protective clothing, gloves, and eye protection.[16] Avoid contact with skin and eyes.[16] |
| Storage | Store in a cool, dry, well-ventilated area away from ignition sources and incompatible substances (e.g., acids, CO₂).[17] Keep container tightly closed.[17] | Store in a tightly closed container in a dry, cool, and well-ventilated place.[16] |
| Cost | Generally low to moderate cost. Considered an economical alternative to DBU/DBN.[3] | Higher cost, particularly for high-purity enantiomers, reflecting its specialized application in asymmetric synthesis. |
Conclusion and Recommendations
The choice between this compound and tetramethylguanidine is a clear-cut decision based on synthetic goals.
Choose 1,1,3,3-Tetramethylguanidine (TMG) when:
-
You require a strong, non-nucleophilic organic base.
-
The reaction does not involve the creation of a chiral center, or stereocontrol is not required.
-
Cost-effectiveness is a significant factor for a large-scale synthesis.
-
Easy removal of the catalyst via aqueous wash is advantageous.[9]
Choose this compound when:
-
The primary objective is asymmetric synthesis to produce an enantiomerically enriched product.
-
The reaction mechanism can proceed through a chiral enamine or iminium ion intermediate.
-
The higher cost is justified by the value of the chiral product in applications such as pharmaceutical development.
Ultimately, TMG is a workhorse base for general organic synthesis, while this compound is a precision tool for the specialized and highly valuable field of asymmetric catalysis. Understanding their distinct mechanisms and operational parameters is fundamental to leveraging their full potential in your research endeavors.
References
- Material Safety Data Sheet - 1,1,3,3-Tetramethylguanidine - Cole-Parmer.
- 1,1,3,3-Tetramethylguanidine - Wikipedia.
- TETRAMETHYL GUANIDINE - Ataman Kimya.
- TETRAMETHYLGUANIDINE - Ataman Kimya.
- Tetramethylguanidine as an efficient catalyst for transesterification of waste frying oils | Request PDF - ResearchGate.
- Proline organocatalysis - Wikipedia.
- Organocatalytic Asymmetric Synthesis Using Proline and Related Molecules. Part 1.
- L-Proline: Unraveling its Reactivity and Mechanistic Insights as an Organocatalyst in Multi-Component Synthesis: A Comprehensive Review.
- Heterogeneous organocatalysis: the proline case - RSC Publishing.
- Occurrence of the d-Proline Chemotype in Enzyme Inhibitors - MDPI.
- The Effect of Selective D- or Nα-Methyl Arginine Substitution on the Activity of the Proline-Rich Antimicrobial Peptide, Chex1-Arg20 - Frontiers.
- Comparative effects of trifluoromethyl- and methyl-group substitutions in proline - New Journal of Chemistry (RSC Publishing).
- Stereoselective Synthesis of Quaternary Proline Analogues - PMC - NIH.
- Tetramethylguanidine-functionalized melamine as a multifunctional organocatalyst for the expeditious synthesis of 1,2,4-triazoloquinazolinones - PMC - NIH.
- Methyl D-prolinate | C6H11NO2 | CID 853476 - PubChem - NIH.
- Comparison of Proline and N-methylnorleucine Induced Conformational Equilibria in Cyclic Pentapeptides - PubMed.
- Properties, metabolisms, and applications of L-proline analogues - ResearchGate.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Page loading... [guidechem.com]
- 4. Proline organocatalysis - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Methyl D-prolinate | C6H11NO2 | CID 853476 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. nbinno.com [nbinno.com]
- 9. 1,1,3,3-Tetramethylguanidine - Wikipedia [en.wikipedia.org]
- 10. D-proline:A member of the D-amino acid family_Chemicalbook [chemicalbook.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 14. echemi.com [echemi.com]
- 15. fishersci.com [fishersci.com]
- 16. chemicalbook.com [chemicalbook.com]
- 17. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
The Evolving Landscape of Asymmetric Organocatalysis: A Comparative Guide to Proline-Based Catalysts
In the realm of asymmetric synthesis, the quest for efficient, selective, and sustainable catalysts is perpetual. Among the privileged scaffolds that have emerged, L-proline and its derivatives have carved a significant niche, earning the moniker of the "simplest enzyme" for their remarkable ability to catalyze a wide array of stereoselective transformations.[1] This guide provides a comprehensive comparison of various proline-based catalysts, delving into their performance, mechanistic nuances, and practical applications, with a focus on providing actionable insights for researchers, scientists, and professionals in drug development.
The Foundation: L-Proline and its Mechanistic Paradigm
L-proline, a naturally occurring chiral amino acid, has been a cornerstone of organocatalysis for its ability to mimic enzymatic transformations.[2] Its catalytic prowess stems from its unique bifunctional nature, possessing both a secondary amine and a carboxylic acid moiety.[2] This allows it to activate substrates through two primary pathways: the formation of a nucleophilic enamine intermediate with carbonyl compounds (ketones and aldehydes) and the generation of an electrophilic iminium ion with α,β-unsaturated carbonyls.[3] The stereochemical outcome of these reactions is dictated by the rigid pyrrolidine ring of proline, which effectively shields one face of the reactive intermediate, leading to high enantioselectivity.
The catalytic cycle of a typical proline-catalyzed reaction, such as the aldol reaction, is a well-established model in organocatalysis.
Figure 1: Generalized catalytic cycle of a proline-catalyzed aldol reaction.
However, the parent L-proline is not without its limitations. Its poor solubility in many common organic solvents and the often-required high catalyst loadings (up to 30 mol%) have spurred the development of a diverse array of proline derivatives designed to overcome these challenges and expand the scope of proline catalysis.[1][4]
A Comparative Analysis of Proline Derivatives: Pushing the Boundaries of Efficiency and Selectivity
The strategic modification of the proline scaffold has led to the emergence of several classes of highly effective catalysts. This section provides a comparative overview of their performance in benchmark asymmetric reactions.
Diarylprolinol Silyl Ethers: The Workhorses of Modern Organocatalysis
Since their introduction, diarylprolinol silyl ethers have become one of the most widely utilized classes of organocatalysts in both academic and industrial settings.[5][6][7] These catalysts, often referred to as Jørgensen-Hayashi catalysts, feature a bulky diaryl(trialkylsilyloxy)methyl group at the C-2 position of the pyrrolidine ring. This modification significantly enhances both the steric hindrance and the electronic properties of the catalyst, leading to exceptional levels of stereocontrol in a variety of transformations, including cycloadditions, Michael additions, and α-functionalizations.[3][8]
The bulky silyl ether group plays a crucial role in creating a well-defined chiral pocket that effectively directs the approach of the substrate, resulting in high enantioselectivities. Furthermore, these catalysts are generally more soluble in organic solvents compared to L-proline, allowing for lower catalyst loadings and broader substrate scope.[3]
Tetrazole and Acylsulfonamide Derivatives: Enhanced Acidity and Performance
To address the limitations of proline's carboxylic acid group, researchers have explored its replacement with more acidic moieties. Proline-derived tetrazoles and acylsulfonamides have emerged as powerful catalysts that often exhibit superior reactivity and enantioselectivity compared to L-proline, particularly in reactions such as the Mannich, nitro-Michael, and aldol reactions.[4]
The increased acidity of the tetrazole and acylsulfonamide groups enhances the catalyst's ability to activate the electrophile and stabilize the transition state through hydrogen bonding. This often translates to higher yields, shorter reaction times, and the ability to perform reactions in less polar solvents where proline itself is ineffective.[4] A notable example is the 5-(pyrrolidin-2-yl)tetrazole catalyst, which has demonstrated significant advantages in achieving high enantioselectivity at lower catalyst loadings.[4]
Hydroxyproline Derivatives: Harnessing Hydrophobic and Hydrogen Bonding Interactions
Modifications at the C-4 position of the proline ring, particularly the introduction of a hydroxyl group, have led to the development of catalysts with unique properties. 4-Hydroxyproline derivatives have shown considerable promise, especially in aqueous environments.[9] The hydroxyl group can participate in hydrogen bonding networks, influencing the transition state and enhancing stereoselectivity.
Furthermore, the introduction of hydrophobic substituents at the 4-position has been shown to significantly impact catalytic activity in water. These hydrophobic groups can interact with the substrate, leading to a rate enhancement.[9] This approach mimics enzymatic catalysis, where hydrophobic pockets play a critical role in substrate binding and orientation.
Performance in Benchmark Asymmetric Reactions: A Data-Driven Comparison
The direct asymmetric aldol reaction between a ketone and an aldehyde serves as a valuable benchmark for evaluating the performance of proline-based catalysts. The following table summarizes the efficacy of various proline derivatives in the reaction between acetone and 4-nitrobenzaldehyde, a commonly used model system.[1]
| Catalyst | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
| L-Proline | 30 | DMSO | 4 | 68 | 76 | [1] |
| (S)-(-)-2-(Trifluoromethyl)pyrrolidine | 20 | DMSO | 24 | 95 | 96 | [4] |
| 5-(pyrrolidin-2-yl)tetrazole | 10 | CH2Cl2 | 12 | 98 | 99 | [4] |
| Diarylprolinol Silyl Ether | 1-10 | Various | Varies | High | >95 | [3][5] |
Note: Direct comparison can be challenging as reaction conditions may vary between studies. The data presented is for illustrative purposes based on available literature.
Experimental Protocol: A Guide to a Proline-Catalyzed Asymmetric Aldol Reaction
This section provides a general, step-by-step methodology for conducting a proline-catalyzed direct asymmetric aldol reaction.
Figure 2: General workflow for a proline-catalyzed asymmetric aldol reaction.
Materials:
-
L-Proline or its derivative
-
Aldehyde (e.g., 4-nitrobenzaldehyde)
-
Ketone (e.g., acetone)
-
Anhydrous solvent (e.g., DMSO, CH2Cl2)
-
Deuterated solvent for NMR analysis (e.g., CDCl3)
-
Solvents for column chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
To a stirred solution of the aldehyde (1.0 mmol) in the chosen solvent (2 mL), add the ketone (10.0 mmol).[10]
-
Add the L-proline or its derivative (at the desired catalyst loading) to the mixture.[10]
-
Stir the reaction mixture at the specified temperature for the time indicated in the relevant literature.[10]
-
Monitor the progress of the reaction using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of NH4Cl.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) three times.
-
Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system.
-
Determine the yield of the isolated product.
-
Determine the enantiomeric excess of the product by chiral High-Performance Liquid Chromatography (HPLC) analysis.[10]
Future Directions: The Road Ahead for Proline Catalysis
The field of proline catalysis continues to evolve, with ongoing efforts focused on the development of more robust, efficient, and recyclable catalytic systems. The heterogenization of proline and its derivatives on solid supports, such as polymers and nanoparticles, is a particularly active area of research, aiming to facilitate catalyst recovery and reuse, a crucial aspect for industrial applications.[11][12][13][14] Furthermore, the exploration of novel proline-based scaffolds and the application of computational studies to design next-generation catalysts are expected to further expand the horizons of asymmetric organocatalysis.[15]
References
- Reyes-Rodriguez, G. J., Rezayee, N. M., Vidal-Albalat, A., & Jørgensen, K. A. (2019). Prevalence of Diarylprolinol Silyl Ethers as Catalysts in Total Synthesis and Patents. Chemical Reviews, 119(6), 4221–4260. [Link]
- ACS Publications. (2019).
- Reyes-Rodriguez, G. J., Rezayee, N. M., et al. (2019).
- ACS Publications. (2019).
- Poulsen, T. B., & Jørgensen, K. A. (2016). Asymmetric cycloaddition reactions catalysed by diarylprolinol silyl ethers. Chemical Society Reviews, 45(24), 6828-6847. [Link]
- Cobb, A. J. A., Shaw, D. M., Longbottom, D. A., Gold, J. B., & Ley, S. V. (2005). Organocatalysis with proline derivatives: improved catalysts for the asymmetric Mannich, nitro-Michael and aldol reactions. Organic & Biomolecular Chemistry, 3(1), 84–96. [Link]
- ResearchGate. (2025).
- Bhagat, S. B., & Telvekar, V. N. (2018). L-Proline: An Efficient Organocatalyst for the Synthesis of 5-Substituted 1H-Tetrazoles via [3+2] Cycloaddition of Nitriles and Sodium Azide. Synlett, 29(07), 874–879. [Link]
- Major, D. T., Neumann, E., & List, B. (2007). Hydrophobic Substituent Effects on Proline Catalysis of Aldol Reactions in Water. Journal of the American Chemical Society, 129(38), 11651–11663. [Link]
- MDPI. (2023).
- Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2024). L-Proline an efficient catalyst for synthesis of Triazole, Tetrazole derivatives: A Review.
- PubMed. (2022). L-Proline: A Versatile Organo-Catalyst in Organic Chemistry. Current Organic Chemistry, 26(10), 944-967. [Link]
- PubMed Central. (2025). Heterogeneous organocatalysis: the proline case. RSC Advances, 15(1), 1-23. [Link]
- ResearchGate. (2023). (PDF)
- RSC Publishing. (2025). Heterogeneous organocatalysis: the proline case. RSC Advances. [Link]
- PubMed Central. (2024). Proline‐Functionalized Magnetic Nanoparticles as Highly Performing Asymmetric Catalysts.
- Efficient synthesis of supported proline catalysts for asymmetric aldol reactions. (2014). Catalysis Science & Technology, 4(11), 4064-4071. [Link]
- Wikipedia. (n.d.).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. L-Proline: A Versatile Organo-Catalyst in Organic Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Organocatalysis with proline derivatives: improved catalysts for the asymmetric Mannich, nitro-Michael and aldol reactions [organic-chemistry.org]
- 5. "Prevalence of Diarylprolinol Silyl Ethers as Catalysts in Total Synthe" by Gabriel J. Reyes-Rodriguez, Nomaan M. Rezayee et al. [nsuworks.nova.edu]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Prevalence of Diarylprolinol Silyl Ethers as Catalysts in Total Synthesis and Patents. | Semantic Scholar [semanticscholar.org]
- 8. Asymmetric cycloaddition reactions catalysed by diarylprolinol silyl ethers - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 9. Hydrophobic Substituent Effects on Proline Catalysis of Aldol Reactions in Water - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Heterogeneous organocatalysis: the proline case - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Heterogeneous organocatalysis: the proline case - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. Proline‐Functionalized Magnetic Nanoparticles as Highly Performing Asymmetric Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to Confirming the Absolute Configuration of Products from 1-methyl-D-proline
For researchers, scientists, and drug development professionals, the unambiguous determination of a molecule's three-dimensional structure is not merely an academic exercise; it is a cornerstone of modern chemistry and pharmacology. Enantiomers of a chiral drug can exhibit vastly different potency and safety profiles, making the confirmation of absolute stereochemistry a critical regulatory and scientific requirement.[1] This guide provides an in-depth comparison of the principal analytical techniques used to determine the absolute configuration of chiral molecules, with a specific focus on products derived from the versatile chiral building block, 1-methyl-D-proline.
As an N-methylated derivative of the natural amino acid D-proline, this compound serves as a valuable precursor in asymmetric synthesis, often employed in the creation of complex nitrogen-containing heterocycles and peptidomimetics.[2][3] When a reaction is performed using this chiral starting material to induce asymmetry, it is imperative to validate that the desired stereochemical outcome has been achieved. This guide moves beyond simple procedural lists to explain the causality behind experimental choices, offering a framework for selecting the most appropriate validation method.
The Gold Standard: Single-Crystal X-Ray Diffraction (SC-XRD)
Single-crystal X-ray diffraction is widely regarded as the definitive method for determining the three-dimensional structure of a molecule, providing an unambiguous assignment of absolute configuration.[4][5]
Expertise & Experience: The Principle of Anomalous Dispersion
The ability of SC-XRD to determine absolute configuration hinges on a phenomenon known as anomalous dispersion (or resonant scattering).[6][7] When the X-ray radiation used is close to the absorption edge of an atom in the crystal, a phase shift occurs. This effect breaks the centrosymmetric relationship between the intensities of Friedel pairs of reflections (hkl and -h-k-l), known as Bijvoet's inequality. By measuring these small but significant differences, the absolute arrangement of atoms in the crystal lattice can be determined.[7]
The reliability of this determination is often expressed by the Flack parameter, which should refine to a value close to 0 for the correct enantiomer and close to 1 for the inverted structure.[8][9]
Trustworthiness: When to Choose SC-XRD
SC-XRD is the method of choice when a high-quality single crystal of the analyte can be grown. It is particularly powerful for complex molecules with multiple stereocenters, as it determines the relative and absolute configuration of all centers simultaneously. However, the primary limitation is the requirement for crystalline material; many synthetic intermediates and products exist as oils or amorphous solids, precluding this analysis.[1][4]
Experimental Workflow Diagram
Caption: Workflow for absolute configuration determination by SC-XRD.
Solution-State Confirmation: NMR Spectroscopy with Chiral Derivatizing Agents (CDAs)
For non-crystalline samples, Nuclear Magnetic Resonance (NMR) spectroscopy offers a powerful alternative. By reacting the chiral analyte with an enantiomerically pure chiral derivatizing agent (CDA), a mixture of diastereomers is formed.[10] Unlike enantiomers, which are indistinguishable in an achiral NMR solvent, diastereomers have different physical properties and, crucially, different NMR spectra.
Expertise & Experience: The Mosher's Acid Method
The most widely used CDA is α-methoxy-α-(trifluoromethyl)phenylacetic acid (MTPA), commonly known as Mosher's acid.[11] It is used to derivatize chiral alcohols and amines, which are common functionalities in products derived from amino acids like this compound.
The rationale behind this method is based on the anisotropic effect of the phenyl ring of the MTPA moiety. In the resulting diastereomeric esters or amides, the substituents of the analyte experience different shielding or deshielding effects, leading to observable differences in their proton (¹H) or fluorine (¹⁹F) NMR chemical shifts. By systematically analyzing the difference in chemical shifts (Δδ = δS - δR) for the two diastereomers, the absolute configuration of the original alcohol or amine can be deduced.[12][13]
Trustworthiness: A Self-Validating Protocol
The Mosher's acid method is inherently self-validating. The analysis requires the preparation of two separate samples, one with (R)-MTPA and one with (S)-MTPA. The consistency and opposing nature of the observed Δδ values across the molecule's protons provide a high degree of confidence in the assignment.[14][15]
Experimental Protocol: Mosher's Amide Analysis for a Chiral Amine
This protocol outlines the preparation of Mosher's amides from a chiral primary or secondary amine.[11]
-
Sample Preparation (Two parallel reactions):
-
Tube A ((R)-MTPA amide): In a clean, dry NMR tube, dissolve ~2.5 mg of the chiral amine product in 0.5 mL of anhydrous deuterated chloroform (CDCl₃) or benzene-d₆.
-
Add a slight molar excess (~1.1 equivalents) of (R)-(-)-MTPA chloride.
-
Add a slight molar excess (~1.2 equivalents) of a non-nucleophilic base, such as pyridine or triethylamine, to scavenge the HCl byproduct.
-
Cap the NMR tube and allow the reaction to proceed at room temperature for 2-6 hours, or until completion as monitored by TLC or ¹H NMR.
-
Tube B ((S)-MTPA amide): In a separate, clean, dry NMR tube, repeat the exact procedure from step 1 using (S)-(+)-MTPA chloride.
-
-
NMR Analysis:
-
Acquire ¹H NMR spectra for both the (R)- and (S)-MTPA amide samples. Ensure identical acquisition parameters for both samples.
-
Carefully assign the relevant proton signals for both diastereomers. 2D NMR techniques (e.g., COSY, HSQC) may be necessary for complex molecules.
-
-
Data Interpretation:
-
Create a table of chemical shifts (δ) for assigned protons in both spectra.
-
Calculate the chemical shift difference: Δδ = δ(S-MTPA amide) - δ(R-MTPA amide) .
-
Apply the Mosher model: Protons with a positive Δδ value are typically located on one side of the MTPA plane, while those with a negative Δδ value are on the other. This spatial arrangement allows for the assignment of the absolute configuration at the stereocenter.
-
Logical Workflow Diagram
Caption: Workflow for Mosher's acid analysis using NMR spectroscopy.
The Computational Approach: Vibrational Circular Dichroism (VCD)
Vibrational Circular Dichroism (VCD) has emerged as a highly reliable method for determining the absolute configuration of chiral molecules in solution, making it ideal for non-crystalline samples.[1][16] The technique measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule.[17]
Expertise & Experience: Bridging Experiment and Theory
A VCD spectrum contains both positive and negative bands, and the spectrum of one enantiomer is a mirror image of the other.[17] The power of VCD lies in the direct comparison of an experimentally measured spectrum with a theoretically calculated spectrum.
The workflow involves:
-
Measurement: The experimental VCD spectrum of the chiral product is recorded.
-
Computation: The 3D structure of one enantiomer (e.g., the R-enantiomer) is modeled, and its theoretical VCD spectrum is calculated using Density Functional Theory (DFT).
-
Comparison: The experimental spectrum is compared to the calculated spectrum of the R-enantiomer and its mathematical inverse (which represents the S-enantiomer). A strong correlation in the signs and relative intensities of the major bands allows for an unambiguous assignment of the absolute configuration.[1][16]
Trustworthiness: The Importance of Conformational Analysis
The accuracy of the VCD assignment is critically dependent on the quality of the computational model. For flexible molecules, a thorough conformational search must be performed, and the final calculated spectrum should be a Boltzmann-weighted average of the spectra of all low-energy conformers. Solvation effects can also significantly impact the spectrum and should be modeled, often using an implicit solvent model.[16] The excellent agreement between the calculated and experimental standard IR spectra serves as a quality control for the computational model.[18]
VCD Analysis Workflow
Caption: Workflow for absolute configuration determination using VCD.
Comparison of Methods
The choice of method depends on the nature of the sample, available instrumentation, and the stage of the research. The following table provides a comparative summary.
| Feature | Single-Crystal X-Ray Diffraction (SC-XRD) | NMR with Mosher's Acid | Vibrational Circular Dichroism (VCD) |
| Sample Phase | Solid (Single Crystal) | Liquid (Solution) | Liquid (Solution) or Solid (Film) |
| Sample Requirement | High-quality single crystal required.[4] | ~5 mg of purified material; must contain -OH or -NH group.[11] | ~5-10 mg of purified material.[17] |
| Ambiguity | Unambiguous ("Gold Standard").[1] | Low; requires careful analysis of Δδ values.[13] | Low; relies on good correlation between experiment and theory.[16] |
| Throughput | Low; crystal growth can be a major bottleneck. | Moderate; derivatization and NMR acquisition can be done in a day. | High; spectral acquisition is rapid, but computation can be time-intensive. |
| Key Advantage | Provides complete 3D structure of the molecule in the solid state. | Widely accessible technique for common functional groups in solution. | Excellent for non-crystalline samples (oils, amorphous solids).[1] |
| Key Limitation | Absolute requirement for a single crystal.[4] | Requires a suitable functional group for derivatization; can fail with sterically hindered centers. | Requires access to specialized VCD instrumentation and computational chemistry resources.[19] |
Conclusion: An Orthogonal Approach
For products derived from this compound, confirming the absolute configuration is a non-negotiable step in validating a synthetic route. While Single-Crystal X-Ray Diffraction remains the ultimate arbiter of stereochemistry, its practical limitations necessitate robust, solution-based alternatives.
NMR spectroscopy using chiral derivatizing agents like Mosher's acid provides a widely accessible and reliable method, particularly for products retaining or incorporating hydroxyl or amino functionalities. For challenging cases, especially non-crystalline materials where derivatization is problematic, Vibrational Circular Dichroism offers a powerful, modern solution by bridging experimental spectroscopy with computational chemistry.
Ultimately, the highest level of confidence is achieved through an orthogonal approach. If possible, confirming a result from a solution-state method like NMR or VCD with a solid-state SC-XRD analysis provides the most rigorous and unimpeachable validation of the absolute configuration of your novel molecule.
References
- Absolute configuration determination of chiral molecules without crystallisation by vibrational circular dichroism (VCD). Spectroscopy Europe. [Link]
- Wenzel, T. J., & Wilcox, J. D. (2015). Chiral derivatizing agents, macrocycles, metal complexes, and liquid crystals for enantiomer differentiation in NMR spectroscopy. Analytical and Bioanalytical Chemistry, 407(1), 29-56. [Link]
- Nafie, L. A., & Freedman, T. B. (2010). Applications of Vibrational Circular Dichroism for Determining Absolute Configuration in Early Drug Discovery.
- Schrödinger, Inc. Improving absolute configuration assignments with vibrational circular dichroism (VCD)
- Chiral deriv
- Polavarapu, P. L. (2015). Vibrational circular dichroism absolute configuration determination of natural products.
- Di Iacono, C., et al. (2022). Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide. The Journal of Organic Chemistry, 87(19), 12796-12806. [Link]
- Cai, Y., et al. (2023). Interpreting vibrational circular dichroism spectra: the Cai•factor for absolute configuration with confidence.
- Fujiwara, K., et al. (2009). New Chiral Derivatizing Agents: Convenient Determination of Absolute Configurations of Free Amino Acids by 1H NMR. Organic Letters, 11(5), 1023-1026. [Link]
- Jackson, W. R., et al. (1991). Studies on the Stereochemical Characterization of N-Methylated Amino Acids. Australian Journal of Chemistry, 44(11), 1591-1601. [Link]
- Hoye, T. R., et al. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. Nature Protocols, 2(10), 2451-2458. [Link]
- Hoye, T. R., et al. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. Nature Protocols, 2(10), 2451-2458. [Link]
- Hoye, T. R., et al. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. Semantic Scholar. [Link]
- Seco, J. M., et al. (2004). Mosher Amides: Determining the Absolute Stereochemistry of Optically-Active Amines.
- Recchimurzo, A. (2023). Chiral analysis by NMR spectroscopy.
- Determination of Absolute and Relative Configuration by X-ray and Neutron Diffraction Methods. Thieme. [Link]
- Flack, H. D., & Bernardinelli, G. (2008).
- Urbanova, M., et al. (2013). NMR spectroscopic detection of chirality and enantiopurity in referenced systems without formation of diastereomers.
- Flack, H. D., & Bernardinelli, G. (2008). The use of X-ray crystallography to determine absolute configuration.
- Proline-catalyzed aldol reactions. Wikipedia. [Link]
- Proline Derivatives in Organic Synthesis. Organic Chemistry Portal. [Link]
- Cativiela, C., & Díaz-de-Villegas, M. D. (2007). Stereoselective Synthesis of Quaternary Proline Analogues. Tetrahedron: Asymmetry, 18(23), 2745-2782. [Link]
- Proline organoc
- White, C. J., & Yudin, A. K. (2011). A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides. Journal of the American Chemical Society, 133(38), 15141-15151. [Link]
- Ferreira, A. G., et al. (2017). Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds. Molecules, 22(8), 1335. [Link]
- Lawrence, S. E. (2014). Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction. In Natural Products (pp. 311-327). Springer. [Link]
- Lawrence, S. E. (2014). Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction.
- How do I determine the absolute configuration experimentally? Chemistry Stack Exchange. [Link]
- Mahalakshmi, R., et al. (2016). Engineering β-sheets employing N-methylated heterochiral amino acids.
- Avcı, D., et al. (2014). Proline-based organocatalyst-mediated asymmetric aldol reaction of acetone with substituted aromatic aldehydes: an experimental and theoretical study. Turkish Journal of Chemistry, 38, 843-855. [Link]
- Proline-Catalyzed Asymmetric Reactions.
- White, C. J., & Yudin, A. K. (2011). Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides. Journal of the American Chemical Society, 133(38), 15141-15151. [Link]
- Absolute Configur
- Absolute Configuration - R-S Sequence Rules. Chemistry LibreTexts. [Link]
- Absolute configur
- Ma, Z., et al. (2022). Asymmetric Desymmetrizing Sulfonylation of Diarylmethanes via Peptidyl-Cu(I)-Catalysis with Remote Stereocontrol. Journal of the American Chemical Society, 144(4), 1545-1551. [Link]
Sources
- 1. americanlaboratory.com [americanlaboratory.com]
- 2. Proline Derivatives in Organic Synthesis [organic-chemistry.org]
- 3. Engineering β-sheets employing N -methylated heterochiral amino acids - Chemical Science (RSC Publishing) DOI:10.1039/C6SC00518G [pubs.rsc.org]
- 4. Interpreting vibrational circular dichroism spectra: the Cai•factor for absolute configuration with confidence - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction | Springer Nature Experiments [experiments.springernature.com]
- 6. Thieme E-Books & E-Journals [thieme-connect.de]
- 7. The use of X-ray crystallography to determine absolute configuration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Chiral derivatizing agent - Wikipedia [en.wikipedia.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons | Springer Nature Experiments [experiments.springernature.com]
- 13. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. [PDF] Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons | Semantic Scholar [semanticscholar.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. schrodinger.com [schrodinger.com]
- 17. spectroscopyeurope.com [spectroscopyeurope.com]
- 18. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 19. Vibrational circular dichroism absolute configuration determination of natural products. | Semantic Scholar [semanticscholar.org]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 1-methyl-D-proline
As researchers and drug development professionals, our commitment to scientific advancement must be matched by an unwavering dedication to safety and environmental stewardship. The proper management of chemical waste is not merely a regulatory hurdle; it is a fundamental aspect of responsible research. This guide provides a detailed, step-by-step protocol for the safe disposal of 1-methyl-D-proline, grounded in established safety principles and regulatory frameworks. Our objective is to empower you with the knowledge to manage this chemical waste stream confidently and correctly, ensuring the protection of yourself, your colleagues, and our shared environment.
Hazard Assessment and Core Disposal Principles
While specific toxicological data for this compound is not extensively published, Safety Data Sheets (SDS) for structurally similar compounds, such as D-Proline methyl ester hydrochloride and N-Z-L-proline methyl ester, indicate that they can cause skin and serious eye irritation.[1][2][3] Therefore, as a matter of prudent practice, this compound and its waste products must be treated as hazardous.
The foundational principle for managing this waste stream is straightforward: This compound is not suitable for drain or regular trash disposal. [4][5][6] Its introduction into sewer systems can disrupt wastewater treatment processes, and its disposal in landfills without proper inactivation is environmentally unsound.[5][6] All waste containing this compound must be collected, properly labeled, and disposed of through your institution's designated hazardous waste program.
Essential Personal Protective Equipment (PPE)
Before handling this compound waste, the following minimum PPE is mandatory to mitigate the risk of skin and eye irritation:
| PPE Item | Specification | Rationale |
| Eye Protection | ANSI Z87.1-compliant safety glasses with side shields or splash goggles.[7] | Protects against accidental splashes of solutions or contact with solid powder. |
| Hand Protection | Chemically resistant gloves (e.g., Nitrile). | Prevents direct skin contact. Gloves must be inspected before use and disposed of properly after handling.[8] |
| Protective Clothing | Standard laboratory coat. | Protects skin and personal clothing from contamination. |
Step-by-Step Disposal Protocol
The following protocol outlines the systematic procedure for the safe collection and disposal of this compound waste.
Step 1: Waste Container Selection and Segregation
The choice of a waste container is critical to prevent leaks and reactions.
-
Container Material: Use a chemically compatible container, typically high-density polyethylene (HDPE) or glass, with a secure, leak-proof screw cap.[9][10] Do not use metal containers for acidic solutions.[9]
-
Chemical Segregation: This is a non-negotiable safety step. Never mix this compound waste with incompatible chemicals.[11] Specifically, store it separately from:
The diagram below illustrates the critical decision-making process for waste segregation.
Caption: Waste Segregation and Container Selection Workflow.
Step 2: Waste Accumulation and Labeling
All hazardous waste must be accumulated in a designated "Satellite Accumulation Area" (SAA) within the laboratory, at or near the point of generation.[10][11]
-
Labeling: The moment you add the first drop of waste, the container must be labeled. The label must include:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound". Do not use abbreviations.
-
A clear statement of the hazards (e.g., "Irritant").
-
The date when waste was first added to the container (the "accumulation start date").
-
-
Container Management: Keep the waste container securely capped at all times, except when adding waste.[11] Do not overfill; leave at least one inch of headspace to allow for expansion.[11]
Step 3: Arranging for Disposal
Once the container is full or you no longer intend to add to it, you must arrange for its disposal through your institution's Environmental Health and Safety (EHS) department or equivalent office.[10]
-
Request Pickup: Follow your institution's specific procedure to submit a chemical waste collection request.
-
Do Not Evaporate: Never use evaporation in a fume hood as a method of disposal. This is a prohibited practice that releases chemicals into the environment.
The overall disposal workflow is summarized in the diagram below.
Caption: Hazardous Waste Disposal Workflow.
Decontamination and Spill Management
Empty Container Decontamination
An empty container that once held this compound must still be handled with care.
-
Triple Rinse: Rinse the container three times with a suitable solvent (e.g., water or ethanol) that can dissolve the chemical residue.
-
Collect Rinsate: The rinsate from all three washes is considered hazardous waste and must be collected and disposed of in your this compound waste container.
-
Deface Label: Completely remove or deface all chemical and hazard labels on the empty, rinsed container.
-
Final Disposal: The clean, defaced container can now be disposed of in the regular trash or recycling, depending on institutional policy.
Minor Spill Cleanup
In the event of a small spill:
-
Alert Personnel: Inform others in the immediate area.
-
Don PPE: Wear the appropriate PPE as described above.
-
Contain and Absorb: For liquid spills, cover with a chemical absorbent material. For solid spills, carefully sweep up the material, avoiding dust generation.[12]
-
Collect Waste: Place all contaminated absorbent materials and cleaning supplies into a sealed container.
-
Dispose as Hazardous: Label the container as "Spill Debris containing this compound" and dispose of it as hazardous waste through your EHS office.
Conclusion: A Commitment to Safety
The proper disposal of this compound is a critical responsibility for every laboratory professional. By adhering to this protocol—grounded in hazard assessment, proper segregation, secure containment, and institutional procedures—you contribute to a culture of safety and environmental compliance. Always consult your institution's specific waste management guidelines and your chemical's Safety Data Sheet as the ultimate authorities.
References
- Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. [Link]
- Properly Managing Chemical Waste in Labor
- Laboratory Chemical Waste Management Guidelines. University of Pennsylvania EHRS. [Link]
- Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]
- Hazardous Waste and Disposal Considerations. American Chemical Society. [Link]
- Resource Conservation and Recovery Act (RCRA)
Sources
- 1. fishersci.com [fishersci.com]
- 2. fishersci.com [fishersci.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. acs.org [acs.org]
- 5. echemi.com [echemi.com]
- 6. echemi.com [echemi.com]
- 7. fishersci.com [fishersci.com]
- 8. cdhfinechemical.com [cdhfinechemical.com]
- 9. acewaste.com.au [acewaste.com.au]
- 10. ehrs.upenn.edu [ehrs.upenn.edu]
- 11. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 12. datasheets.scbt.com [datasheets.scbt.com]
A Senior Application Scientist's Guide to Handling 1-methyl-D-Proline: Personal Protective Equipment and Operational Protocols
As researchers dedicated to advancing drug development, our work with specialized reagents like 1-methyl-D-proline demands not only scientific rigor but also an unwavering commitment to safety. This guide moves beyond a simple checklist, offering a procedural and logical framework for handling this compound. Here, we will dissect the why behind each safety measure, ensuring that every protocol is a self-validating system for protecting you and your research.
Immediate Safety Profile: Understanding the Hazard
This compound and its structural analogs are classified as irritants.[1][2][3][4] The primary hazards associated with this compound, which dictate our safety protocols, are:
-
Skin Irritation (H315): Causes skin irritation upon contact.[1][4][5]
-
Serious Eye Irritation (H319): Poses a significant risk of causing serious damage to the eyes.[1][2][4][5]
-
Respiratory Irritation (H335): May cause irritation to the respiratory tract if inhaled, a key concern when handling the powdered form.[1][4][5]
-
Acute Oral Toxicity (H302): May be harmful if swallowed.[4][5]
Our entire safety strategy is built upon mitigating these four core risks through a combination of engineering controls, personal protective equipment, and established procedures.
Hazard Assessment and PPE Selection: A Logical Approach
The selection of Personal Protective Equipment (PPE) is not a one-size-fits-all solution; it is a direct response to the specific hazards identified. The causality behind our choices is paramount for ensuring comprehensive protection.
Engineering Controls: The First Line of Defense
Before any PPE is considered, we must leverage engineering controls to minimize exposure. Because this compound is a fine powder with the potential for aerosolization, all weighing and handling of the solid material must be conducted within a certified chemical fume hood.[6] This fundamental step contains the compound at the source, drastically reducing the risk of inhalation.
Personal Protective Equipment: The Essential Barrier
The following table summarizes the required PPE. The subsequent workflow diagram illustrates the decision-making process for selecting the appropriate level of protection based on the specific task.
| Body Part | Personal Protective Equipment | Specifications and Rationale |
| Hands | Chemical-resistant gloves | Rationale: Prevents skin irritation.[1][4] Nitrile gloves are the standard for incidental contact.[7] For extensive handling or when dissolving the compound, consult a glove compatibility chart against the specific solvent being used to ensure an adequate breakthrough time. Always inspect gloves for damage before use.[6] |
| Eyes | Safety goggles | Rationale: Protects against "serious eye irritation" from splashes or airborne particles.[2][3][4] Standard safety glasses with side shields are the minimum[7], but goggles provide a full seal and are the authoritative recommendation for this level of hazard. |
| Face | Face shield (in addition to goggles) | Rationale: Required for tasks with a high risk of splashing, such as transferring large quantities of solutions or during vigorous mixing. A face shield protects the entire face from direct contact.[6][8] |
| Body | Laboratory coat | Rationale: Protects skin and personal clothing from contamination.[6][8] A standard cotton or polyester/cotton blend lab coat is sufficient for handling this solid and its solutions. |
| Respiratory | NIOSH-approved respirator | Rationale: Required only if handling the powder outside of a certified chemical fume hood is unavoidable.[1][6][9] The type of respirator (e.g., an N95 dust mask or a half-mask respirator with P100 cartridges) should be determined by a formal risk assessment.[6][10] |
PPE Selection Workflow
This diagram outlines the logical pathway for determining the necessary PPE for any task involving this compound.
Caption: PPE selection logic for this compound.
Operational Plan: Step-by-Step Handling Protocol
Adherence to a strict, validated procedure is critical for safety and experimental reproducibility.
Preparation & Pre-Work Checklist:
-
Verify Engineering Controls: Confirm that the chemical fume hood has a valid certification and is functioning correctly (check airflow monitor).
-
Assemble PPE: Gather all necessary PPE as determined by your task assessment (see table and workflow). Ensure it is in good condition.[6]
-
Prepare Workspace: Designate a specific area within the fume hood for handling. Ensure a waste container is properly labeled and accessible.[11]
-
Locate Safety Equipment: Confirm the location and operational status of the nearest safety shower and eyewash station.[2]
Handling the Solid Compound:
-
Don all required PPE before approaching the fume hood.
-
Place the container of this compound on a stable surface inside the hood.
-
To minimize dust generation, do not pour the powder directly. Use a spatula or appropriate tool to carefully transfer the desired amount to a tared weigh boat or reaction vessel.[6]
-
If creating a solution, add the solvent to the solid slowly to avoid splashing.
-
Securely close the primary container immediately after use.
-
Clean any residual powder from the spatula and work surface with a damp cloth, disposing of the cloth in the designated solid waste container.
Emergency & Disposal Plans
Spill Response
Immediate and correct response to a spill is crucial to prevent exposure.
Caption: Emergency spill response workflow.
First Aid Measures:
-
Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. If irritation persists, seek medical attention.[1][2][3]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][2][3]
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. If symptoms persist, seek medical attention.[1][3]
-
Ingestion: Rinse mouth with water. Do not induce vomiting. Seek medical attention if you feel unwell.[3]
Waste Disposal Plan
All materials contaminated with this compound must be treated as hazardous waste.
-
Solid Waste: This includes contaminated gloves, weigh boats, paper towels, and excess solid compound. Place these materials in a clearly labeled, sealed container designated for solid chemical waste.[11][12]
-
Liquid Waste: Solutions of this compound should be collected in a compatible, sealed, and properly labeled hazardous waste container. Do not mix with incompatible waste streams.[11][13]
-
Empty Containers: Thoroughly rinse the original container with a suitable solvent three times. Collect the rinsate as liquid hazardous waste.[12] Once clean, obliterate or deface the original label before disposing of the container according to your institution's guidelines.[11][12]
By integrating this comprehensive safety framework into your daily laboratory operations, you build a culture of proactive risk management, ensuring that your groundbreaking research is conducted with the highest standards of safety and scientific integrity.
References
- Benchchem. Personal protective equipment for handling 3-Amino-4,6-difluoro-1H-indazole.
- Echemi.
- ChemicalBook. D-Proline, 1-methyl-, methyl ester (9CI)
- Fisher Scientific. SAFETY DATA SHEET - L-Proline methyl ester hydrochloride.
- ECHEMI.
- Fisher Scientific. SAFETY DATA SHEET - D-Proline methyl ester hydrochloride.
- PubChem. (2R)-1-methylpyrrolidine-2-carboxylic acid.
- ChemicalBook. This compound | 58123-62-9.
- American Chemistry Council. Protective Equipment.
- Cayman Chemical.
- U.S. Environmental Protection Agency. Personal Protective Equipment | US EPA.
- Northwestern University. Hazardous Waste Disposal Guide.
- University of California, Santa Cruz. Personal Protective Equipment Requirements for Laboratories - Environmental Health and Safety.
- Lab Manager Magazine. Personal Protective Equipment (PPE)
- Northwestern University Research Safety. Hazardous Waste Disposal Guide.
- University of Texas at Austin. Procedures for Disposal of Hazardous Waste.
Sources
- 1. echemi.com [echemi.com]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. (2R)-1-methylpyrrolidine-2-carboxylic acid | C6H11NO2 | CID 854034 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 8. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 9. echemi.com [echemi.com]
- 10. Protective Equipment - American Chemistry Council [americanchemistry.com]
- 11. nswai.org [nswai.org]
- 12. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 13. geo.utexas.edu [geo.utexas.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
